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Core Science & Biosynthesis

Foundational

1-(5-Bromothiazol-2-yl)cyclobutan-1-amine chemical properties

An In-depth Technical Guide on the Chemical Properties of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine Authored by: A Senior Application Scientist Foreword In the landscape of modern medicinal chemistry and drug discovery,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Chemical Properties of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern medicinal chemistry and drug discovery, the exploration of novel molecular scaffolds is paramount to unlocking new therapeutic avenues. Heterocyclic compounds, particularly those incorporating thiazole and its derivatives, have consistently demonstrated a broad spectrum of biological activities, making them a focal point of intensive research.[1][2][3][4] This guide provides a comprehensive technical overview of a unique molecular entity: 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine. While direct literature on this specific compound is sparse, this document synthesizes available data on its constituent moieties—the 5-bromothiazole and the 2-aminocyclobutane scaffolds—to offer a predictive yet authoritative perspective on its chemical properties, reactivity, and potential applications. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

Molecular Structure and Physicochemical Properties

1-(5-Bromothiazol-2-yl)cyclobutan-1-amine is a heterocyclic compound featuring a 5-brominated thiazole ring linked at the 2-position to a cyclobutane ring bearing a primary amine. This unique combination of a reactive aromatic halide, a nucleophilic primary amine, and a strained cyclobutane ring bestows upon it a distinct chemical character with significant potential for further functionalization.

PropertyValueSource
Molecular Formula C₇H₉BrN₂SCalculated
Molecular Weight 233.13 g/mol Calculated
Topological Polar Surface Area (TPSA) 38.91 Ų[5] (by analogy)
logP (Predicted) 1.9253[5] (by analogy)
Hydrogen Bond Donors 1[5] (by analogy)
Hydrogen Bond Acceptors 3[5] (by analogy)
Rotatable Bonds 1[5] (by analogy)
Appearance Likely a solid at room temperatureInferred from related compounds[6]

Proposed Synthesis and Manufacturing

Proposed Synthetic Workflow

Synthetic Workflow cluster_0 Strecker Synthesis & Hydrolysis cluster_1 Alternative Route to Amine Precursor cluster_2 Thiazole Ring Formation cluster_3 Deprotection A Cyclobutanone B 1-Aminocyclobutanecarbonitrile A->B KCN, NH4Cl C 1-Aminocyclobutane-1-carboxylic acid B->C Acid Hydrolysis D tert-Butyl (1-cyanocyclobutyl)carbamate E tert-Butyl (1-(N-hydroxycarbamimidoyl)cyclobutyl)carbamate D->E NH2OH F tert-Butyl (1-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)cyclobutyl)carbamate E->F Carbonyl diimidazole G tert-Butyl (1-(amino(hydroxyimino)methyl)cyclobutyl)carbamate F->G Base H tert-Butyl (1-(5-bromothiazol-2-yl)cyclobutyl)carbamate G->H 2,5-Dibromothiazole, Pd-catalyst I 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine H->I TFA or HCl

Caption: A plausible synthetic pathway to 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Boc-1-aminocyclobutanecarbonitrile

  • To a solution of cyclobutanone in methanol, add potassium cyanide and ammonium chloride.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Extract the product with an organic solvent and purify by column chromatography to yield 1-aminocyclobutanecarbonitrile.

  • Protect the amine with a Boc group using di-tert-butyl dicarbonate to yield N-Boc-1-aminocyclobutanecarbonitrile.

Step 2: Formation of the Thiazole Ring

  • A more direct approach to a 2-substituted thiazole can be achieved via a modified Hantzsch synthesis.[7]

  • React N-Boc-1-aminocyclobutanecarbonitrile with a suitable thiophile, such as thiourea, in the presence of an α-haloketone.

  • Alternatively, a palladium-catalyzed cross-coupling reaction between a suitable cyclobutane-derived organometallic reagent and 2,5-dibromothiazole could be employed.

Step 3: Deprotection

  • The Boc-protecting group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the final product, 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine.

Chemical Reactivity and Stability

The reactivity of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine is dictated by the interplay of its three key functional components: the primary amine, the 5-bromothiazole ring, and the cyclobutane core.

Reactivity Map cluster_amine Amine Reactivity cluster_thiazole Thiazole Reactivity cluster_cyclobutane Cyclobutane Core Compound 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine Amine_Reactions N-Acylation N-Alkylation Schiff Base Formation Compound->Amine_Reactions Nucleophilic Attack Thiazole_Reactions Suzuki Coupling Buchwald-Hartwig Amination Sonogashira Coupling Heck Reaction Compound->Thiazole_Reactions Electrophilic Site (C-Br) Cyclobutane_Reactions Ring Strain (potential for ring-opening under harsh conditions) Compound->Cyclobutane_Reactions Structural Scaffold

Caption: Reactivity map of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine.

Reactivity of the Primary Amine

The primary amine on the cyclobutane ring is a potent nucleophile and a site for extensive derivatization.

  • N-Acylation: The amine can readily react with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This is a common strategy for introducing diverse functionalities and modulating the compound's physicochemical properties.

  • N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can be used to introduce alkyl groups on the nitrogen atom.

  • Schiff Base Formation: Condensation with aldehydes or ketones will form the corresponding imines (Schiff bases), which can be further reduced to secondary amines.

Reactivity of the 5-Bromothiazole Ring

The bromine atom at the 5-position of the thiazole ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions.

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or alkyl groups at the 5-position.

  • Buchwald-Hartwig Amination: This reaction enables the coupling of amines to the thiazole ring, providing access to 5-amino-thiazole derivatives.

  • Sonogashira Coupling: The formation of a carbon-carbon bond between the thiazole ring and a terminal alkyne can be achieved using a palladium catalyst and a copper(I) co-catalyst.

  • Heck Reaction: This reaction facilitates the coupling of the thiazole with alkenes.

Stability and Storage

Based on safety data for related brominated and aminated heterocyclic compounds, 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine is expected to be stable under standard laboratory conditions.[8][9] However, it should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[8][9] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and carbon dioxide.

Potential Applications and Biological Significance

The thiazole moiety is a well-established pharmacophore present in numerous approved drugs and biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3][4] The 2-aminothiazole scaffold, in particular, is a key structural motif in many biologically active molecules.[2][6][10][11][12]

The incorporation of a cyclobutane ring introduces a degree of conformational rigidity and a three-dimensional character that can be advantageous for binding to biological targets. Cyclobutane derivatives have been explored as potent antagonists for various receptors.[13]

Given these precedents, 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. For instance, it could serve as a scaffold for the development of inhibitors of enzymes such as monoacylglycerol lipase (MAGL), as has been suggested for other 5-bromo-2-aminothiazoles.[14]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine is not available, the safety precautions for handling this compound can be inferred from the data for structurally related chemicals, such as 2-amino-5-bromothiazole and other brominated heterocyclic compounds.[8][9][15][16]

  • Hazard Statements (Predicted):

    • Harmful if swallowed, in contact with skin, or if inhaled.[8]

    • Causes serious eye irritation.[8][16]

    • May cause respiratory irritation.[15]

    • Harmful to aquatic life.

  • Precautionary Measures:

    • Handle in a well-ventilated area or in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]

    • Wash hands thoroughly after handling.[8]

    • In case of contact with eyes, rinse cautiously with water for several minutes.[8][16]

    • If swallowed, seek immediate medical attention.[8]

Conclusion

1-(5-Bromothiazol-2-yl)cyclobutan-1-amine is a promising and versatile chemical entity with significant potential for applications in drug discovery and medicinal chemistry. Its unique structural features—a reactive brominated thiazole ring, a nucleophilic primary amine, and a conformationally constrained cyclobutane scaffold—offer multiple avenues for chemical modification and the generation of diverse compound libraries. While further experimental validation of its properties and reactivity is warranted, this in-depth technical guide, based on the synthesis of available data and established chemical principles, provides a solid foundation for researchers and scientists to explore the potential of this novel molecule.

References

  • Benchchem. An In-Depth Technical Guide to the Reactivity Profile of 5-Bromo-2-chlorobenzo[d]thiazole. 17

  • CymitQuimica. 2-Amino-5-bromothiazole. 6

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • CymitQuimica. Safety Data Sheet. 8

  • Chemsrc. 5-Bromothiazole | CAS#:3034-55-7. 18

  • CymitQuimica. CAS 3034-48-8: 2-Bromo-5-nitrothiazole. 19

  • Fisher Scientific. SAFETY DATA SHEET. 9

  • ChemScene. (S)-1-(5-Bromothiazol-2-yl)ethan-1-amine. 5

  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73. 1

  • Thermo Fisher Scientific. SAFETY DATA SHEET. 15

  • Fisher Scientific. SAFETY DATA SHEET. 16

  • Zhang, X., et al. (2022). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications, 13(1), 1-10. 13

  • ResearchGate. Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitors. 14

  • ResearchGate. Scoping of the 2-substituted thiazole formation. a. 7

  • Research Journal of Pharmacy and Technology. Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles. 10

  • J&K Scientific. 5-Bromothiazole | 3034-55-7. 20

  • ResearchGate. Scoping of the 2-substituted thiazole formation. a (continued). 21

  • Journal of Chemical and Pharmaceutical Research. Synthesis of some new 5- substituted of. 11

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. 2

  • NextSDS. 1-(2-amino-1,3-thiazol-5-yl)cyclobutan-1-ol — Chemical Substance Information. 22

  • Organic Chemistry Portal. Cyclobutane synthesis. 23

  • PMC. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. 3

  • NextSDS. 1-(4-methyl-1,3-thiazol-2-yl)cyclobutan-1-amine — Chemical Substance Information. 24

  • A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. (2025). 4

  • Sigma-Aldrich. 2-Amino-5-bromothiazole 97 61296-22-8.

  • Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. (n.d.). 12

Sources

Exploratory

Introduction: The Rationale for 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine

An In-Depth Technical Guide to 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine and its Potential in Drug Discovery This technical guide provides a comprehensive overview of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine, a novel ch...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine and its Potential in Drug Discovery

This technical guide provides a comprehensive overview of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine, a novel chemical entity with significant potential in medicinal chemistry and drug development. While a specific CAS (Chemical Abstracts Service) number for this compound is not publicly cataloged as of the writing of this guide, this document outlines its proposed synthesis, characterization, and potential applications based on established chemical principles and data from structurally related molecules. This guide is intended for researchers, scientists, and professionals in the field of drug discovery.

The convergence of the 2-aminothiazole scaffold and the cyclobutane moiety presents a compelling strategy in modern medicinal chemistry. The 2-aminothiazole ring is a well-established pharmacophore found in numerous FDA-approved drugs and clinical candidates, valued for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The bromine atom at the 5-position serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the exploration of a wide chemical space.[3]

The cyclobutane ring, once underutilized, is increasingly recognized for its favorable properties in drug design.[4][5][6] Its rigid, puckered conformation can help in optimizing the spatial arrangement of pharmacophoric groups, potentially improving binding affinity and selectivity for biological targets.[5] Furthermore, the replacement of more flexible or metabolically labile groups with a cyclobutane can enhance pharmacokinetic profiles, such as metabolic stability.[5][6]

This guide, therefore, explores the synthesis and potential utility of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine as a novel building block for the generation of new chemical entities with therapeutic potential.

Physicochemical Properties and Data

While experimental data for the target compound is not available, the following table summarizes the predicted and known properties of its core components and structurally similar molecules.

PropertyData for Related Compounds/FragmentsSource
Molecular Formula C8H10BrN3S (Target Compound)-
Molecular Weight 260.15 g/mol (Target Compound)-
CAS Number Not available for the target compound. Similar compounds include: (S)-1-(5-Bromothiazol-2-yl)ethan-1-amine (2002525-24-6) and 2-Amino-5-bromothiazole (3034-22-8).[7][8]
Appearance Likely a solid at room temperature, based on related compounds.[8]-
Solubility Expected to be soluble in polar organic solvents.[8]-
Storage Conditions For related bromothiazoles, storage at -20°C under an inert atmosphere and protected from light is recommended.-

Proposed Synthetic Pathway

The synthesis of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine can be envisioned through a multi-step process, leveraging established methodologies for the formation of 2-aminothiazoles and the introduction of the cyclobutane moiety. A plausible and efficient synthetic route is outlined below.

Diagram of Proposed Synthetic Workflow

Synthetic_Pathway cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Formation of Thiourea Derivative cluster_2 Step 3: Hantzsch-type Thiazole Synthesis Cyclobutanone Cyclobutanone KCN KCN/NH4Cl Aminonitrile 1-Aminocyclobutane-1-carbonitrile KCN->Aminonitrile Strecker Synthesis Aminonitrile_step2 1-Aminocyclobutane-1-carbonitrile AcylIsothiocyanate Acyl Isothiocyanate ThioureaDerivative Cyclobutyl Thiourea Derivative AcylIsothiocyanate->ThioureaDerivative Reaction ThioureaDerivative_step3 Cyclobutyl Thiourea Derivative BrominatingAgent Brominating Agent (e.g., NBS) TargetCompound 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine BrominatingAgent->TargetCompound Cyclization & Bromination

Caption: Proposed synthetic workflow for 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Aminocyclobutane-1-carbonitrile (Strecker Synthesis)

  • To a stirred solution of potassium cyanide (1.1 eq) and ammonium chloride (1.2 eq) in aqueous ammonia at 0-5 °C, add cyclobutanone (1.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-aminocyclobutane-1-carbonitrile.

Causality: The Strecker synthesis is a classic and efficient method for producing α-aminonitriles from ketones. The use of aqueous ammonia and ammonium chloride provides the necessary amine source and pH control for the reaction to proceed optimally.

Step 2: Formation of the Cyclobutyl Thiourea Derivative

  • Dissolve the crude 1-aminocyclobutane-1-carbonitrile in a suitable solvent such as acetone or tetrahydrofuran (THF).

  • Add an acyl isothiocyanate (e.g., benzoyl isothiocyanate) (1.0 eq) to the solution.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent can be removed under reduced pressure to yield the thiourea derivative, which may be used in the next step without further purification.

Causality: The amino group of the aminonitrile is a potent nucleophile that readily attacks the electrophilic carbon of the isothiocyanate to form the thiourea linkage, a key intermediate for the subsequent thiazole ring formation.

Step 3: Hantzsch-type Thiazole Synthesis and Bromination

  • Dissolve the cyclobutyl thiourea derivative in a solvent like ethanol or glacial acetic acid.[9]

  • Add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine in acetic acid (1.1 eq), portion-wise at room temperature.[9][10]

  • The reaction is typically exothermic and should be controlled with an ice bath if necessary. Stir for 2-4 hours.

  • The product may precipitate from the reaction mixture. If so, it can be collected by filtration. Otherwise, the reaction is quenched with a basic solution (e.g., saturated sodium bicarbonate) and extracted with an organic solvent.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound, 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine.

Causality: This step is a variation of the Hantzsch thiazole synthesis. The thiourea acts as the nitrogen and sulfur source for the thiazole ring. The brominating agent serves a dual purpose: it facilitates the cyclization and introduces the bromine atom at the 5-position of the thiazole ring.[10]

Characterization and Quality Control

A comprehensive characterization of the synthesized 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine is crucial to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will confirm the chemical structure, including the presence of the cyclobutane and bromothiazole rings and the primary amine.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the characteristic functional groups, such as the N-H stretches of the amine and the C=N and C-S bonds of the thiazole ring.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is essential for determining the purity of the final compound.

Applications in Drug Discovery

The title compound is a versatile building block for creating libraries of novel compounds for screening against various biological targets.

Diagram of Potential Derivatization and Applications

Applications cluster_derivatization Derivatization Reactions cluster_applications Potential Therapeutic Areas Start 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine Suzuki Suzuki Coupling (at C5-Br) Start->Suzuki Acylation N-Acylation (at -NH2) Start->Acylation Alkylation N-Alkylation (at -NH2) Start->Alkylation Kinase Kinase Inhibitors (Oncology) Suzuki->Kinase AntiInflammatory Anti-inflammatory Agents Suzuki->AntiInflammatory GPCR GPCR Modulators (CNS Disorders) Acylation->GPCR Enzyme Enzyme Inhibitors (Infectious Diseases) Alkylation->Enzyme

Caption: Potential derivatization pathways and therapeutic applications.

  • Suzuki-Miyaura Cross-Coupling : The bromine atom at the 5-position is a prime site for introducing aryl or heteroaryl groups.[3] This allows for the synthesis of compounds that can target, for example, the ATP-binding site of kinases, which is of significant interest in oncology research.[3]

  • N-Acylation and N-Sulfonylation : The primary amine can be readily acylated or sulfonylated to introduce a wide variety of substituents. This can be used to modulate the physicochemical properties of the molecule, such as solubility and cell permeability, or to introduce new pharmacophoric elements.

  • Reductive Amination : The amine can also be used in reductive amination reactions to form secondary or tertiary amines, further expanding the chemical diversity of the resulting library.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine is not available, general precautions for handling brominated heterocyclic compounds should be followed.[11][12][13][14]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[12][15]

  • Ventilation : Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[12][13]

  • Exposure Routes : Avoid contact with skin and eyes.[12][13] In case of contact, rinse immediately with plenty of water.[12]

  • Fire Safety : While not expected to be highly flammable, keep away from open flames and sources of ignition.[11] Use appropriate extinguishing media such as dry chemical powder or carbon dioxide in case of a fire.[13]

  • Disposal : Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[12]

Conclusion

1-(5-Bromothiazol-2-yl)cyclobutan-1-amine represents a promising, albeit currently uncatalogued, chemical building block for drug discovery. Its synthesis is achievable through established chemical transformations. The combination of the biologically active 2-aminothiazole core, the synthetically versatile 5-bromo substituent, and the structurally valuable cyclobutane moiety makes this compound a compelling starting point for the development of novel therapeutics across a range of disease areas. Researchers are encouraged to follow the proposed synthetic and characterization protocols while adhering to strict safety guidelines.

References

  • Venkatesh, P., et al. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research, 1(4), 1354-1358.
  • Aaron Chemicals. (2024, November 1). Safety Data Sheet. Retrieved from [Link]

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(2-amino-1,3-thiazol-5-yl)cyclobutan-1-ol — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitors | Request PDF. Retrieved from [Link]

  • PMC. (n.d.). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(4-methyl-1,3-thiazol-2-yl)cyclobutan-1-amine — Chemical Substance Information. Retrieved from [Link]

  • PMC. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]

  • PubChem. (n.d.). 1-(5-Bromo-2-pyrimidinyl)-N-Boc-cyclobutanamine. Retrieved from [Link]

  • Journal of Chemistry. (n.d.). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity.
  • ChemBuyersGuide.com, Inc. (n.d.). BLD Pharmatech Co., Limited (Page 289). Retrieved from [Link]

  • PharmBricks Inc. (n.d.). Amines. Retrieved from [Link]

Sources

Foundational

Comprehensive Physicochemical and Analytical Profiling of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Analytical Whitepaper Executive Summary & Core Rationale In modern fragment-based drug discovery (FBDD)...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Analytical Whitepaper

Executive Summary & Core Rationale

In modern fragment-based drug discovery (FBDD) and medicinal chemistry, the strategic incorporation of sp³-hybridized carbon centers is paramount for improving the clinical success rates of pipeline candidates. 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine represents a highly specialized, dual-functional building block designed specifically for these advanced synthetic demands.

This molecule merges two highly prized structural motifs:

  • The Cyclobutan-1-amine Core: Provides profound conformational rigidity and increased sp³ character, which correlates with enhanced metabolic stability and improved target binding thermodynamics compared to acyclic amine counterparts[1].

  • The 5-Bromothiazole Moiety: Acts as a versatile, late-stage functionalization handle. The differential reactivity of the bromine atom at the 5-position allows for precise transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Negishi) to build extended heteroaromatic architectures[2].

As a Senior Application Scientist, I have structured this technical guide to provide a deep dive into the physicochemical properties, molecular weight validation, and self-validating experimental workflows required to utilize this compound effectively.

Physicochemical Properties & Molecular Weight Analysis

Accurate molecular weight (MW) determination and isotopic profiling are the foundational steps in validating any halogenated building block. The presence of bromine in 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine fundamentally dictates its mass spectrometry behavior, serving as a built-in diagnostic tool.

Quantitative Structural Data

The following table summarizes the core quantitative data derived from the chemical formula C₇H₉BrN₂S .

PropertyValueRationale / Analytical Implication
Chemical Formula C₇H₉BrN₂SDefines the exact stoichiometry for synthetic equivalents.
Average Molecular Weight 233.13 g/mol Used for bulk mass calculations and molarity in standard assays.
Monoisotopic Mass (⁷⁹Br) 231.966 DaThe primary target m/z for high-resolution mass spectrometry (HRMS).
Monoisotopic Mass (⁸¹Br) 233.964 DaCreates a diagnostic ~1:1 isotopic doublet with the ⁷⁹Br peak.
Hydrogen Bond Donors 1The primary amine (-NH₂) facilitates aqueous solubility and target binding.
Hydrogen Bond Acceptors 3Contributed by the amine, thiazole nitrogen, and sulfur atom.

Analytical Workflows: Self-Validating LC-MS/MS Protocol

Because this compound contains both a basic aliphatic amine and a heavy halogen, Liquid Chromatography-Mass Spectrometry (LC-MS) must be carefully tuned. The primary amine ensures excellent ionization efficiency in positive mode (ESI+), while the bromine atom provides a self-validating isotopic signature. If the 1:1 doublet at m/z 233 and 235 is absent, the structural integrity of the bromothiazole ring has been compromised (e.g., via unwanted debromination).

Step-by-Step LC-MS/MS Methodology

Objective: Validate the molecular weight (233.13 g/mol ) and confirm the structural integrity of the bromine handle.

  • Sample Preparation:

    • Dissolve 1.0 mg of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

    • Dilute to a working concentration of 1 μg/mL using a diluent of 90:10 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid pre-protonates the primary amine, ensuring maximum ionization efficiency before the sample enters the source.

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase (e.g., 50 mm × 2.1 mm, 1.7 μm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3.0 minutes. Causality: The cyclobutane ring and thiazole provide moderate lipophilicity, but the charged amine makes the molecule highly polar. A slow initial gradient prevents the compound from eluting in the void volume.

  • Mass Spectrometry (ESI+ Mode):

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350°C.

    • Scan Range: m/z 100 to 500.

  • Data Validation (The Self-Validating Step):

    • Extract the ion chromatogram for m/z 233.0 [M+H]⁺.

    • Critical Check: Verify the presence of an equally intense peak at m/z 235.0 [M+H]⁺. This 1:1 ratio mathematically proves the retention of the intact 5-bromo substituent.

LCMS_Workflow Sample Sample Prep (0.1% FA in MeOH) LC UHPLC Separation (C18, Slow Gradient) Sample->LC ESI ESI+ Ionization (Amine Protonation) LC->ESI MS Mass Analyzer (TOF / QqQ) ESI->MS Data Isotopic Validation (m/z 233 & 235) MS->Data

Caption: LC-MS/MS workflow for isotopic validation of the brominated target.

Synthetic Utility & Downstream Applications

The true value of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine lies in its orthogonal reactivity. The primary amine can participate in amide couplings or reductive aminations, while the 5-bromothiazole acts as an electrophile for Palladium-catalyzed C-C or C-N cross-coupling reactions[3].

Protocol: Chemoselective Suzuki-Miyaura Cross-Coupling

When functionalizing the 5-position of the thiazole ring, the unprotected primary amine can potentially coordinate with the Palladium catalyst, leading to catalyst poisoning or unwanted side reactions. The following protocol is designed to mitigate this risk.

Objective: Couple an aryl boronic acid to the 5-position while preserving the primary amine.

  • Reagent Assembly:

    • 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine (1.0 eq, 233.13 g/mol )

    • Aryl boronic acid (1.2 eq)

    • Catalyst: Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand creates a sterically hindered palladium center, preventing the primary aliphatic amine of the substrate from displacing the ligand and deactivating the catalyst.

    • Base: Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent System:

    • 1,4-Dioxane / Water (4:1 v/v). Causality: Water is strictly required to dissolve the inorganic base and facilitate the transmetalation step of the boronic acid.

  • Reaction Conditions:

    • Degas the mixture by bubbling Argon for 10 minutes.

    • Heat to 90°C for 4–6 hours under an inert atmosphere.

  • Workup & Validation:

    • Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate.

    • Validate the product via LC-MS by confirming the disappearance of the m/z 233/235 doublet and the appearance of the new [M+H]⁺ mass corresponding to the coupled product.

Synthetic_Pathways Core 1-(5-Bromothiazol-2-yl) cyclobutan-1-amine Amide Amide Coupling (Primary Amine) Core->Amide HATU, DIPEA Suzuki Suzuki Coupling (5-Bromo Position) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Prod1 N-Acyl Cyclobutane Derivative Amide->Prod1 Prod2 5-Aryl Thiazole Derivative Suzuki->Prod2

Caption: Divergent synthetic functionalization pathways for the core scaffold.

Conclusion

1-(5-Bromothiazol-2-yl)cyclobutan-1-amine (MW: 233.13 g/mol ) is a highly sophisticated building block that addresses two major hurdles in modern drug design: the need for metabolically stable, rigid sp³ architectures and the requirement for modular, late-stage cross-coupling capabilities. By adhering to the strictly controlled LC-MS validation protocols and chemoselective coupling methodologies outlined above, researchers can ensure the structural integrity and synthetic success of their pipeline candidates.

References

  • Source: National Institutes of Health (NIH)
  • Preparation of 2- and 5-Aryl Substituted Thiazoles via Palladium-Catalyzed Negishi Cross-Coupling Source: Thieme Connect URL
  • The Cyclobutane Ring: A Cornerstone of Modern Drug Discovery Source: Benchchem URL

Sources

Exploratory

1-(5-Bromothiazol-2-yl)cyclobutan-1-amine: Comprehensive NMR Profiling and Synthetic Methodology

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Structural Analysts, and Drug Development Professionals Introduction & Chemical Rationale In modern fragment-based drug discovery (FBDD) and...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Structural Analysts, and Drug Development Professionals

Introduction & Chemical Rationale

In modern fragment-based drug discovery (FBDD) and the development of kinase inhibitors, bifunctional building blocks containing both a rigid aliphatic spacer and a functionalized heteroaromatic core are highly prized. 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine (CAS: 1503919-46-7) represents a quintessential example of such a scaffold. It combines the conformational restriction of a cyclobutane ring with a 5-bromothiazole moiety, which serves as an excellent vector for late-stage Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination.

From a structural analysis standpoint, characterizing this molecule requires a deep understanding of its electronic environment. The electron-withdrawing nature of the thiazole ring, coupled with the "heavy atom effect" of the bromine atom at the C-5 position, creates a highly specific nuclear magnetic resonance (NMR) signature. This guide provides a field-proven methodology for synthesizing this building block and a comprehensive breakdown of its NMR spectroscopic profile.

Structural Validation via NMR Spectroscopy

The definitive characterization of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine relies on precise 1D and 2D NMR assignments. The quaternary nature of the cyclobutane C-1 carbon, which lacks directly attached protons, necessitates the use of Heteronuclear Multiple Bond Correlation (HMBC) to validate the connectivity between the amine, the cyclobutane ring, and the thiazole core.

Quantitative Data Summaries

The following tables summarize the expected chemical shifts based on the electronic deshielding of the heteroaromatic system and the anisotropic effects of the cyclobutane ring.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

PositionShift (δ, ppm)MultiplicityIntegrationAssignment Rationale
Thiazole H-4 7.50Singlet (s)1HHighly deshielded by the adjacent nitrogen and sulfur atoms; slightly shifted by the C5-Br.
Cyclobutane H-2, H-4 2.55 - 2.65Multiplet (m)4HDiastereotopic methylene protons adjacent to the highly electron-withdrawing quaternary C-1 center.
Amine -NH₂ 2.20Broad Singlet (br s)2HExchangeable with D₂O; signal broadening occurs due to the quadrupolar relaxation of the ¹⁴N nucleus.
Cyclobutane H-3 1.90 - 2.10Multiplet (m)2HDistal methylene protons, experiencing the least inductive deshielding from the thiazole ring.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

PositionShift (δ, ppm)TypeAssignment Rationale
Thiazole C-2 178.0CqExtreme deshielding due to its position between the electronegative nitrogen and sulfur atoms.
Thiazole C-4 139.5CHTypical aromatic methine resonance in halogenated thiazole systems.
Thiazole C-5 108.0Cq (C-Br)Pronounced upfield shift driven by the heavy atom effect of Bromine ().
Cyclobutane C-1 62.5CqDeshielded by the directly attached primary amine and the heteroaromatic thiazole ring.
Cyclobutane C-2, C-4 37.0CH₂Alpha-carbons relative to the C-1 stereocenter.
Cyclobutane C-3 16.5CH₂Aliphatic carbon furthest from the electronegative functional groups.
Mechanistic Connectivity (Self-Validating System)

To ensure the integrity of the synthesized structure, a 2D HMBC experiment acts as a self-validating system. By mapping the 2-bond (²J) and 3-bond (³J) couplings from protons to carbons, we can unequivocally prove that the thiazole ring and the amine are attached to the exact same carbon (C-1) on the cyclobutane ring.

HMBC_Correlations Thiazole_H4 Thiazole H-4 (~7.50 ppm) Thiazole_C2 Thiazole C-2 (~178.0 ppm) Thiazole_H4->Thiazole_C2 3J Thiazole_C5 Thiazole C-5 (C-Br) (~108.0 ppm) Thiazole_H4->Thiazole_C5 2J Cyclobutane_H2_4 Cyclobutane H-2/4 (~2.60 ppm) Cyclobutane_H2_4->Thiazole_C2 3J Cyclobutane_C1 Cyclobutane C-1 (~62.5 ppm) Cyclobutane_H2_4->Cyclobutane_C1 2J Cyclobutane_C3 Cyclobutane C-3 (~16.5 ppm) Cyclobutane_H2_4->Cyclobutane_C3 2J Amine_NH2 Amine -NH2 (~2.20 ppm) Amine_NH2->Cyclobutane_C1 2J

Figure 1: Key 2D HMBC NMR correlations establishing the connectivity of the bifunctional scaffold.

Experimental Protocols

Step-by-Step Synthetic Methodology

The synthesis of highly sterically constrained 1-substituted cyclobutanamines is frequently achieved via the condensation of cyclobutanone with Ellman's sulfinamide (). This approach prevents unwanted alpha-enolization and provides a robust electrophilic handle for the incoming thiazole nucleophile.

Phase 1: Sulfinylimine Formation

  • Reaction Setup: Charge a flame-dried round-bottom flask with cyclobutanone (1.0 equiv) and (R)-2-methylpropane-2-sulfinamide (1.05 equiv) in anhydrous THF (0.2 M).

  • Lewis Acid Activation: Add titanium(IV) ethoxide (2.0 equiv) dropwise at room temperature. Causality: Ti(OEt)₄ acts dually as a Lewis acid to activate the ketone and as a water scavenger to drive the equilibrium toward the imine, preventing reversible hydrolysis.

  • Isolation: Stir for 12 hours, quench with brine, filter the resulting TiO₂ salts through a Celite pad, and concentrate to yield the sulfinylimine.

Phase 2: Nucleophilic Addition 4. Lithiation: In a separate flask, dissolve 2,5-dibromothiazole (1.2 equiv) in anhydrous diethyl ether and cool to -78 °C. Add n-butyllithium (1.2 equiv) dropwise. Causality: Halogen-metal exchange occurs selectively at the more reactive, kinetically favored C-2 position, generating 5-bromo-2-lithiothiazole while preserving the critical C-5 bromine for downstream cross-coupling. 5. Coupling: Transfer the lithiated thiazole via cannula into a -78 °C solution of the sulfinylimine. Stir for 2 hours. 6. Workup: Quench with saturated aqueous NH₄Cl and extract with EtOAc.

Phase 3: Deprotection 7. Cleavage: Dissolve the crude sulfinamide intermediate in MeOH. Add 4M HCl in dioxane (3.0 equiv) and stir at room temperature for 1 hour. Causality: Acidic methanolysis selectively cleaves the N–S bond of the sulfinamide auxiliary without affecting the thiazole core or triggering cyclobutane ring-opening. 8. Purification: Concentrate, basify with 1M NaOH, and extract with dichloromethane to yield the free 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine.

Step-by-Step NMR Acquisition Protocol

To obtain the high-fidelity data outlined in Section 2, strict adherence to acquisition parameters is required.

  • Sample Preparation: Dissolve 15-20 mg of the purified amine in 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Tuning: Insert into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl₃ and perform automated gradient shimming to ensure absolute magnetic field homogeneity.

  • 1D ¹H NMR Acquisition: Use a standard single-pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the rigid cyclobutane protons. Acquire 16-32 scans.

  • 1D ¹³C NMR Acquisition: Use a proton-decoupled sequence (zgpg30). Set D1 to 2.0 seconds. Causality: The quaternary carbons (C-1, C-2, C-5) relax slowly and lack Nuclear Overhauser Effect (NOE) enhancement from directly attached protons. Acquire 512-1024 scans to achieve an adequate signal-to-noise ratio for these critical quaternary peaks.

  • 2D HMBC Acquisition: Run a gradient-selected HMBC sequence (hmbcgplpndqf). Optimize the delay for long-range coupling constants (J = 8 Hz). This step is the ultimate self-validation mechanism, confirming the structural topology shown in Figure 1.

References

  • Investigations of the halogen dance reaction on N-substituted 2-thiazolamines. The Journal of Organic Chemistry.[Link]

  • A stereochemical journey around spirocyclic glutamic acid analogs. Organic & Biomolecular Chemistry.[Link]

Foundational

In-Depth Mass Spectrometry Analysis of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine: A Technical Guide

Executive Summary & Structural Significance In the landscape of modern medicinal chemistry, 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine (Chemical Formula: C₇H₉BrN₂S) represents a highly specialized, bifunctional building b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In the landscape of modern medicinal chemistry, 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine (Chemical Formula: C₇H₉BrN₂S) represents a highly specialized, bifunctional building block. The molecule integrates an electron-deficient 5-bromothiazole core—capable of robust hydrogen bonding and π -stacking—with a rigidified, sp³-rich cyclobutanamine vector. This specific topological arrangement is highly valued in fragment-based drug discovery (FBDD) for exploring complex chemical space while maintaining low molecular weight[1].

From an analytical perspective, the mass spectrometric (MS) characterization of this compound requires a nuanced understanding of halogen isotopic signatures, strained-ring energetics, and heterocycle stability. This whitepaper provides a comprehensive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow and mechanistic breakdown of its collision-induced dissociation (CID) pathways.

Physicochemical & Isotopic Profiling

The foundational step in identifying 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine is leveraging its built-in isotopic filter. Bromine exists in nature as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) , in a nearly 1:1 ratio[2].

When ionized via Electrospray Ionization (ESI) in positive mode, the protonated molecular ion [M+H]+ manifests as a distinct doublet:

  • ⁷⁹Br Isotope Exact Mass: 232.9743 Da

  • ⁸¹Br Isotope Exact Mass: 234.9722 Da

Causality in Analysis: This Δ 1.998 Da doublet acts as a self-validating diagnostic tool. During MS1 filtering, any precursor ion or subsequent MS2 fragment that retains this 1:1 doublet definitively contains the intact thiazole-bound bromine[3]. Conversely, fragments that collapse into a singlet indicate a debromination event, allowing analysts to map the exact locus of bond cleavage.

Standardized LC-MS/MS Analytical Protocol

To ensure high-fidelity data acquisition and suppress matrix effects, the following step-by-step methodology is optimized for halogenated aminothiazoles[4].

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL primary stock.

  • Working Dilution: Dilute the stock to 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).

  • Self-Validation Check: The inclusion of 0.1% FA ensures the primary amine is fully protonated prior to droplet desolvation, maximizing ESI(+) efficiency and stabilizing the analyte against degradation.

Phase 2: Chromatographic Separation
  • Column: Reverse-phase UHPLC C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.0 min, hold for 1.0 min, return to 5% B. Flow rate: 0.4 mL/min.

Phase 3: Mass Spectrometry (ESI-HRMS)
  • Source Parameters: Capillary Voltage at +3.5 kV, Desolvation Temperature at 350°C, Desolvation Gas Flow at 800 L/hr.

  • MS1 Acquisition: Scan range m/z 100–500. Target the m/z 233/235 doublet.

  • CID Fragmentation: Utilize Normalized Collision Energy (NCE) stepping at 15 eV, 30 eV, and 45 eV using Argon or Nitrogen as the collision gas.

LCMS_Workflow S1 Sample Prep (0.1% FA in MeOH) S2 UHPLC Separation (C18, Gradient) S1->S2 S3 ESI(+) Ionization [M+H]+ Generation S2->S3 S4 MS1 Isotope Filter (m/z 233 & 235) S3->S4 S5 CID Fragmentation (15-30 eV) S4->S5 S6 TOF/Orbitrap MS2 (Fragment Detection) S5->S6

Figure 1: General LC-MS/MS workflow for the analysis of halogenated heterocycles.

Mechanistic Fragmentation Pathways (CID)

Understanding why specific bonds break under collisional activation is critical for structural elucidation. The fragmentation of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine is governed by three primary thermodynamic drivers:

A. Inductive Alpha-Cleavage (Amine Loss)

The primary amine is the most basic site on the molecule and the primary locus of protonation. Upon low-energy CID (15 eV), the molecule undergoes inductive cleavage, expelling neutral ammonia (NH₃, -17.03 Da). This yields a stabilized, tertiary carbocation at the cyclobutane ring adjacent to the thiazole system (m/z 216/218)[5].

B. Strain-Release Ring Opening (Cyclobutane Cleavage)

The 4-membered cyclobutane ring possesses significant angle strain (approximately 26 kcal/mol). At moderate collision energies (30 eV), the molecule seeks to relieve this thermodynamic burden. It undergoes a retro-[2+2] cycloaddition or direct C-C bond cleavage, expelling neutral ethylene (C₂H₄, -28.03 Da) to form a more stable, linear or ring-contracted fragment at m/z 205/207[5].

C. Heterolytic Debromination

The C-Br bond on the electron-deficient thiazole ring is relatively labile[6]. At higher collision energies (45 eV), heterolytic cleavage occurs, often accompanied by a proton transfer, resulting in the loss of neutral hydrogen bromide (HBr, -79.93/-81.92 Da). Because the resulting fragment (m/z 153) no longer contains the halogen, the characteristic isotopic doublet collapses into a single, sharp peak[2].

Fragmentation_Pathway M Molecular Ion [M+H]+ m/z 233 / 235 (1:1) C7H10BrN2S+ A Amine Loss m/z 216 / 218 C7H7BrNS+ M->A - NH3 (-17 Da) B Ring Opening m/z 205 / 207 C5H6BrN2S+ M->B - C2H4 (-28 Da) C Debromination m/z 153 C7H9N2S+ M->C - HBr (-80/82 Da) D Sequential Loss m/z 136 C7H6NS+ A->D - HBr (-80/82 Da) C->D - NH3 (-17 Da)

Figure 2: Collision-Induced Dissociation (CID) mechanistic fragmentation logic tree.

Quantitative Fragmentation Data

The following table summarizes the high-resolution exact masses and diagnostic interpretations for the primary fragments generated during the MS/MS workflow.

Fragment Identitym/z (⁷⁹Br)m/z (⁸¹Br)Neutral LossFormulaDiagnostic Interpretation
Precursor [M+H]+ 232.9743234.9722NoneC₇H₁₀BrN₂S⁺Intact protonated molecule; confirms 1:1 Br isotope presence.
[M+H−NH3​]+ 215.9478217.945717.0265 (NH₃)C₇H₇BrNS⁺Primary alpha-cleavage; confirms presence of aliphatic amine.
[M+H−C2​H4​]+ 204.9430206.941028.0313 (C₂H₄)C₅H₆BrN₂S⁺Retro-[2+2] cleavage; confirms strained cyclobutane ring.
[M+H−HBr]+ 153.0481153.048179.9262 (H⁷⁹Br)C₇H₉N₂S⁺Singlet peak; confirms heterolytic cleavage of the C-Br bond.
[M+H−NH3​−HBr]+ 136.0215136.021596.9527 (Total)C₇H₆NS⁺Terminal stable core fragment (thiazolyl-cyclobutyl cation).

References

Sources

Exploratory

1-(5-Bromothiazol-2-yl)cyclobutan-1-amine crystal structure

An In-depth Technical Guide to the Structural Elucidation of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine Senior Application Scientist Note: A comprehensive search of publicly available crystallographic databases and scient...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Elucidation of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine

Senior Application Scientist Note: A comprehensive search of publicly available crystallographic databases and scientific literature did not yield a deposited crystal structure for the specific molecule 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine. Therefore, this guide has been expertly designed to serve as a definitive methodological whitepaper. It provides researchers, scientists, and drug development professionals with the foundational principles, detailed experimental protocols, and analytical framework required to synthesize, crystallize, and structurally resolve this molecule or others of its class. The quantitative data presented herein is hypothetical but realistic, engineered to serve as a didactic tool for interpreting such a structure.

Abstract

The unique steric and electronic properties of the cyclobutylamine and bromothiazole moieties make them valuable scaffolds in modern medicinal chemistry.[1][2] The title compound, 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine, represents a key building block whose three-dimensional structure is critical for rational drug design and structure-activity relationship (SAR) studies. This technical guide outlines the complete workflow for determining its single-crystal X-ray structure. We detail a plausible synthetic route, a robust crystallization protocol, the methodology for single-crystal X-ray diffraction (SC-XRD) data collection, and the computational steps for structure solution and refinement. Furthermore, we provide an in-depth analysis of the expected molecular conformation and the critical intermolecular interactions, such as hydrogen and halogen bonding, that govern its supramolecular assembly. This document serves as both a practical guide and a foundational reference for researchers working with novel small-molecule amine derivatives.

Introduction: Rationale for Structural Investigation

The convergence of the thiazole ring and the cyclobutylamine group in a single molecule presents a compelling case for detailed structural analysis. Each component contributes unique and desirable features to a potential drug candidate.

The Thiazole Moiety: A Privileged Heterocycle

The thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen, a core structure found in numerous biologically active compounds, including vitamin B1 and penicillins.[3] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antidiabetic, anti-inflammatory, and antimicrobial properties.[4][5][6] The nitrogen and sulfur atoms act as key hydrogen bond acceptors and coordination sites, while the 5-bromo substituent provides a vector for further synthetic modification and can participate in halogen bonding, a critical non-covalent interaction in ligand-protein binding.

The Cyclobutylamine Scaffold: A Tool for 3D Diversity

The cyclobutylamine motif has emerged as a powerful tool for medicinal chemists.[7] The four-membered ring imposes significant conformational constraints, reducing the entropic penalty upon binding to a biological target and thus potentially increasing affinity.[1] This rigidity allows for the precise positioning of the amine's pharmacophoric vector into a binding pocket, while the puckered, three-dimensional nature of the ring enhances solubility and helps molecules escape the "flatland" of traditional aromatic compounds, often improving pharmacokinetic properties.[2]

The structural elucidation of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine is therefore essential to understand how these two valuable fragments interact and orient themselves in three-dimensional space, providing a blueprint for future drug design endeavors.

Synthesis and Crystallization

The first critical phase is the chemical synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for diffraction experiments.

Proposed Synthesis Protocol

The synthesis can be approached via a halogenation/nucleophilic substitution pathway, a common strategy for functionalizing thiazole rings.[8]

Step-by-Step Protocol:

  • Bromination of 2-Aminothiazole: Start with commercially available 2-aminothiazole. Dissolve it in a suitable solvent like N,N-dimethylformamide (DMF).

  • Add a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of Br2 in a controlled manner, often at a reduced temperature (e.g., 0 °C) to manage reactivity. The reaction produces 2-amino-5-bromothiazole.[9][10]

  • Nucleophilic Addition: The 2-amino-5-bromothiazole can then be reacted with cyclobutanone. This typically involves the formation of an intermediate imine, which is subsequently reduced.

  • Alternative: Grignard Reaction: A more direct approach involves converting 2-amino-5-bromothiazole into an organometallic reagent (e.g., via lithium-halogen exchange) and reacting it with cyclobutanone, followed by a reductive amination step.

  • Purification: The final product, 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine, must be rigorously purified, typically by column chromatography followed by recrystallization, to ensure the high purity required for successful crystallization.

Crystallization Protocol

Growing diffraction-quality crystals is often the most challenging step. The goal is to allow molecules to slowly and methodically arrange themselves into a well-ordered lattice.

Step-by-Step Protocol:

  • Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and hexane). The ideal system is one where the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethanol). Place the solution in a small vial, cover it with a cap containing a few pinholes, and leave it undisturbed in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration, promoting crystal growth.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Hanging Drop: Dissolve the compound in a "good" solvent. Place a small drop of this solution on a siliconized glass coverslip. Invert the coverslip over a well containing a "poor" solvent (in which the compound is insoluble, e.g., hexane). The vapor from the poor solvent will slowly diffuse into the drop, reducing the compound's solubility and inducing crystallization.

    • Sitting Drop: The principle is the same, but the drop of the compound solution sits on a pedestal inside the well.

  • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in at least two dimensions) have formed, carefully harvest one using a cryoloop, briefly dip it in a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation, and immediately flash-cool it in a stream of liquid nitrogen.[11]

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

SC-XRD is the definitive, non-destructive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[12][13]

dot digraph "SC_XRD_Workflow" { graph [fontname="Arial", label="Figure 1: SC-XRD Experimental Workflow", labelloc=b, fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} enddot Caption: High-level workflow from synthesis to final crystal structure.

Step-by-Step Methodology:

  • Mounting: The cryo-cooled crystal is mounted on a goniometer head in the X-ray diffractometer.[12]

  • Instrumentation: A modern diffractometer consists of an X-ray source (e.g., Mo Kα or Cu Kα radiation), a goniometer to orient the crystal, and a detector.[12]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to locate the diffraction spots. The positions of these spots are used to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.[14]

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles while irradiating it with X-rays. The detector records the position and intensity of thousands of diffracted beams.[11]

  • Data Reduction: The raw image files are processed. This involves integrating the intensities of each diffraction spot, correcting for experimental factors (like Lorentz and polarization effects), and scaling the data. The output is a reflection file (e.g., an HKL file) containing the Miller indices (h,k,l) and the intensity for each reflection.

Structure Solution, Refinement, and Analysis

This phase transforms the raw diffraction intensities into a chemically meaningful atomic model.

Structure Solution and Refinement
  • Solving the Phase Problem: The diffraction experiment measures the intensities (amplitudes) of the X-ray waves but loses the phase information. "Direct methods" or Patterson methods are computational techniques used to estimate these initial phases, which are crucial for calculating the first electron density map.

  • Model Building: The initial electron density map will show peaks corresponding to atomic positions. An initial model of the molecule is built by assigning atoms to the strongest peaks. The bromine atom, being the heaviest, will be the easiest to locate.

  • Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This process iteratively adjusts atomic parameters (positional coordinates, thermal displacement parameters) to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) derived from the model. The quality of the fit is monitored by the R-factor (R1), with a final value typically below 5% for a well-resolved structure.

Hypothetical Crystallographic Data

The following table presents a realistic, albeit hypothetical, set of crystallographic data for the title compound, which would be expected upon successful structure determination.

ParameterHypothetical ValueSignificance
Chemical FormulaC₈H₁₀BrN₃SDefines the atomic composition of the asymmetric unit.
Formula Weight264.15 g/mol Molar mass of the compound.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell (e.g., a ≠ b ≠ c; α = γ = 90°, β ≠ 90°).[15]
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell. P2₁/c is very common for organic molecules.
a, b, c [Å]a = 8.5, b = 12.1, c = 10.5The lengths of the unit cell edges.
α, β, γ [°]α = 90, β = 98.5, γ = 90The angles between the unit cell axes.
Volume [ų]1069The volume of the unit cell.
Z4The number of molecules in the unit cell.
Temperature [K]100(2) KData is collected at low temperatures to minimize thermal motion.
Radiation [Å]Mo Kα (λ = 0.71073)The wavelength of the X-rays used.
Final R1 [I > 2σ(I)]< 0.05A key indicator of the quality of the final refined model.
Analysis of Molecular Structure and Intermolecular Interactions

With a refined structure, the key chemical insights can be extracted.

  • Molecular Conformation: The analysis would reveal the precise bond lengths, bond angles, and torsion angles. A key feature to examine would be the puckering of the cyclobutane ring and the relative orientation of the amine group with respect to the thiazole ring.

  • Supramolecular Assembly: Molecules in a crystal are held together by non-covalent interactions. For this compound, two interactions are of paramount importance:

    • Hydrogen Bonding: The primary amine (-NH₂) is a strong hydrogen bond donor, while the nitrogen atom of the thiazole ring is an excellent acceptor. It is highly probable that the molecules would form N-H···N hydrogen-bonded dimers or chains, a common motif in 2-aminothiazole structures.[16]

    • Halogen Bonding: The bromine atom on the thiazole ring is an electrophilic region (a "σ-hole") and can act as a halogen bond donor, interacting with nucleophilic partners like the sulfur atom or the thiazole nitrogen of an adjacent molecule.[17]

dot digraph "Intermolecular_Interactions" { graph [fontname="Arial", label="Figure 2: Expected Intermolecular Interactions", labelloc=b, fontsize=12]; node [shape=none, fontname="Arial", fontsize=10, margin=0]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=none, style=dashed];

} enddot Caption: Key non-covalent interactions governing crystal packing.

Conclusion and Implications

This guide provides the comprehensive, authoritative framework for the structural determination of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine. By following the detailed protocols for synthesis, crystallization, and SC-XRD analysis, researchers can obtain a precise three-dimensional model of the molecule. The subsequent analysis of this model, focusing on conformational rigidity and the key hydrogen and halogen bonding motifs, will yield critical insights. This structural knowledge is invaluable for understanding the molecule's physicochemical properties and serves as an essential foundation for the rational, structure-based design of novel therapeutic agents targeting a wide range of diseases.

References

  • Asif, M. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Research in Engineering, Science and Management, 6(8), 1-10. [Link]

  • Ayati, A., et al. (2017). A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery & Developments. Current Drug Discovery Technologies, 14(3), 175-190. [Link]

  • Banu, H., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3935. [Link]

  • Ismail, N. S. M., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Fundamental and Applied Sciences, 17(2), 209-217. [Link]

  • FZU (n.d.). X-ray single-crystal diffraction. Institute of Physics of the Czech Academy of Sciences. [Link]

  • Carleton College (2018). Single-crystal X-ray Diffraction. SERC. [Link]

  • Ayati, A., et al. (2017). A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. Current Drug Discovery Technologies, 14(3), 175-190. [Link]

  • Willems, D., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(12), 1895-1903. [Link]

  • Sharma, R., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society, 145(50), 27368-27379. [Link]

  • Saint Petersburg State University (n.d.). Single crystal X-ray diffraction analysis. Research Park. [Link]

  • Universität Ulm (2026). Single-Crystal X-Ray Diffraction (SC-XRD). Universität Ulm. [Link]

  • Hu, Y-L., et al. (2007). 2-Amino-4-tert-butyl-5-(4-chlorobenzyl)thiazole. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4361. [Link]

  • PubChem (n.d.). 1-(5-Bromo-2-pyrimidinyl)-N-Boc-cyclobutanamine. PubChem. [Link]

  • Venkatesh, P., & Pandeya, S. N. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research, 1(4), 1354-1358. [Link]

  • Journal of Chemical and Pharmaceutical Research (2014). Synthesis of some new 5- substituted of -aminothiazole derivatives. JOCPR, 6(5), 147-152. [Link]

  • Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1452. [Link]

  • Aitken, K. M., et al. (2015). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Journal of Chemical Crystallography, 46, 24-29. [Link]

  • ResearchGate (n.d.). Progress in the Synthesis of 5-Aminothiazole Derivatives. ResearchGate. [Link]

  • Google Patents (n.d.). AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.
  • ResearchGate (2025). Crystal structure of (E)-N,N-diethyl-2-(5-nitrothiazol-2-yl)-1-phenylethen-1-Amine, C15H17N3O2S. ResearchGate. [Link]

  • El-Gamel, N. E. A., et al. (2024). A New Bromo-Mn(II) Complex with 1,3,5-Triazine Derivative: Synthesis, Crystal Structure, DFT and Biological Studies. Molecules, 29(21), 5039. [Link]

Sources

Foundational

Thiazole-Containing Cyclobutanamines: A Prospective Technical Guide for a Novel Chemical Space

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This guide delves into the nascent and promising field of thiazole-containing cyclobutanamines...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide delves into the nascent and promising field of thiazole-containing cyclobutanamines. Recognizing the limited extent of currently published research on this specific molecular architecture, this document serves as a forward-looking technical guide. It aims to equip researchers with the foundational knowledge, proposed synthetic strategies, and potential biological relevance required to explore this novel chemical space. By combining the well-established therapeutic importance of the thiazole ring with the unique physicochemical properties of the cyclobutane motif, we can envision a new class of compounds with significant potential in drug discovery.

Introduction: The Rationale for Uniting Thiazole and Cyclobutanamine Moieties

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4] Its aromatic nature and ability to participate in various non-covalent interactions make it an attractive component for designing bioactive molecules.[5]

Concurrently, the incorporation of a cyclobutane ring into drug candidates has gained traction as a strategy to enhance metabolic stability, improve solubility, and introduce conformational rigidity.[6][7] Cyclobutane-containing compounds can offer a unique three-dimensional arrangement of substituents, allowing for precise probing of biological targets.[6][8]

The combination of a thiazole moiety with a cyclobutanamine core, therefore, presents a compelling hypothesis: the creation of novel chemical entities with potentially enhanced pharmacological profiles. The cyclobutanamine can serve as a rigid scaffold to present the thiazole unit and other pharmacophoric groups in a defined spatial orientation, potentially leading to improved target affinity and selectivity.

Proposed Synthetic Strategies

The synthesis of thiazole-containing cyclobutanamines can be approached through several convergent strategies. The choice of a specific route will depend on the desired substitution pattern and the availability of starting materials. Below are two plausible synthetic pathways.

Strategy A: Hantzsch Thiazole Synthesis with a Cyclobutane-Containing α-Haloketone

The Hantzsch thiazole synthesis is a robust and widely used method for the formation of the thiazole ring.[4][9] This strategy involves the reaction of an α-haloketone with a thioamide.

  • Conceptual Workflow:

A Cyclobutane Carboxylic Acid B α-Halogenation A->B C α-Halocyclobutyl Ketone B->C E Hantzsch Thiazole Synthesis C->E D Thioamide or Thiourea D->E F Thiazole-Substituted Cyclobutane E->F G Functional Group Interconversion (e.g., Reduction of a nitrile or amide) F->G H Thiazole-Containing Cyclobutanamine G->H

Caption: Hantzsch Synthesis Approach.

  • Causality in Experimental Choices: This approach is advantageous as it builds the thiazole ring onto a pre-formed cyclobutane scaffold. The key intermediate, an α-halocyclobutyl ketone, can be prepared from a corresponding cyclobutane carboxylic acid or cyclobutyl ketone. The subsequent Hantzsch reaction with a suitable thioamide or thiourea derivative would then yield the desired thiazole-substituted cyclobutane. The final step would involve the introduction or unmasking of the amine functionality on the cyclobutane ring.

Strategy B: Coupling of a Pre-formed Thiazole with a Cyclobutane Precursor

An alternative strategy involves the coupling of a functionalized thiazole with a cyclobutane derivative bearing a suitable reactive handle.

  • Conceptual Workflow:

A Functionalized Thiazole (e.g., Halothiazole) C Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling) A->C B Functionalized Cyclobutanamine (e.g., Boc-protected aminocyclobutane boronic acid) B->C D Protected Thiazole-Containing Cyclobutanamine C->D E Deprotection D->E F Final Product E->F

Caption: Cross-Coupling Approach.

  • Causality in Experimental Choices: This convergent approach offers high modularity, allowing for the independent synthesis and diversification of both the thiazole and cyclobutanamine fragments. For instance, a halothiazole could be coupled with a protected aminocyclobutane boronic acid derivative via a Suzuki coupling reaction. Subsequent deprotection of the amine would yield the target compound. This method is particularly useful for creating a library of analogs with diverse substitution patterns on both rings.

Potential Biological Applications and Structure-Activity Relationships (SAR)

While experimental data is scarce, we can hypothesize the potential biological activities of thiazole-containing cyclobutanamines based on the known pharmacology of their constituent parts.

Potential Therapeutic Area Rationale based on Thiazole Moiety Contribution of Cyclobutanamine Core
Anticancer Thiazole is a core component of anticancer drugs like Dasatinib.[10][11]The rigid cyclobutane scaffold can orient substituents to optimize interactions with kinase hinge regions or other protein pockets.
Antimicrobial The thiazole ring is found in numerous antibacterial and antifungal agents.[3][4]The cyclobutanamine portion can be modified to enhance cell wall penetration or to interact with specific bacterial or fungal targets.
Anti-inflammatory Several thiazole derivatives exhibit potent anti-inflammatory properties.[12]The constrained nature of the cyclobutane ring can lead to higher selectivity for specific enzyme isoforms (e.g., COX-2 over COX-1).
Neurological Disorders Some thiazole-containing compounds have shown activity in the central nervous system.The cyclobutanamine can serve as a bioisostere for other cyclic amines known to interact with CNS receptors.

Conceptual SAR Diagram:

A Thiazole-Containing Cyclobutanamine E Biological Activity & Selectivity A->E B Thiazole Ring Substituents (R1, R2) B->A C Cyclobutanamine Ring Substituents (R3, R4) C->A D Linker between Thiazole and Cyclobutane D->A

Sources

Exploratory

The Discovery and History of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine: A Privileged Scaffold in Modern Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary and Historical Context The trajectory of modern medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary and Historical Context

The trajectory of modern medicinal chemistry is defined by the constant pursuit of molecules that balance target affinity with optimal pharmacokinetic (PK) properties. Historically, drug discovery relied heavily on flat, sp²-hybridized aromatic rings ("flatland") or flexible aliphatic chains. However, as the attrition rates of drug candidates due to poor metabolic stability and off-target toxicity became apparent, the industry shifted toward conformationally restricted, sp³-rich architectures.

It is within this rational design paradigm that 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine (CAS:) was "discovered" [1]—not as a serendipitous natural product, but as a highly engineered, bifunctional building block. Emerging in the early 2010s, this molecule was designed to solve specific liabilities in lead optimization:

  • The Cyclobutane Core: Replaces flexible gem-dimethyl groups to prevent rapid CYP450-mediated oxidation while locking the molecule in a bioactive conformation.

  • The 5-Bromothiazole Moiety: Acts as a bioisostere for phenyl or pyridine rings, providing unique hydrogen-bond accepting capabilities, while the bromine atom serves as an essential handle for late-stage cross-coupling reactions.

This guide provides an in-depth technical analysis of this privileged scaffold, detailing its physicochemical advantages, the causality behind its synthetic methodology, and its application in contemporary drug discovery.

Structural Rationale & Physicochemical Profiling

As a Senior Application Scientist, it is critical to understand why this specific architecture is chosen over simpler analogs. The substitution of a gem-dimethyl group (e.g., in an isopropylamine moiety) with a cyclobutane ring fundamentally alters the molecule's interaction with both its biological target and metabolic enzymes.

The Causality of the Cyclobutane Advantage

Aliphatic methyl groups are highly susceptible to oxidation by Cytochrome P450 (CYP3A4) enzymes. By tying these methyl groups into a strained, four-membered cyclobutane ring, the C–H bond dissociation energy (BDE) is significantly increased. This structural modification reduces the molecule's lipophilicity (LogP) and drastically improves its metabolic half-life ( t1/2​ ) in human liver microsomes (HLM) [2]. Furthermore, the cyclobutane ring adopts a rigid, puckered conformation (~30° dihedral angle), which restricts the rotational freedom of the attached amine and thiazole groups, pre-organizing the pharmacophore for optimal receptor binding and minimizing the entropic cost of target engagement.

Quantitative Data: Scaffold Comparison

Table 1: Comparative Physicochemical Profile of Alpha-Branched Amines

Scaffold TypeRelative LogPMetabolic Stability ( t1/2​ in HLM)Conformational RigiditySynthetic Accessibility
Gem-dimethyl ModerateLow (Rapid CYP450 oxidation)Low (Free rotation)High
Cyclohexyl HighModerateLow (Prone to chair flips)High
Cyclobutyl Low-Moderate High (Increased C-H BDE) High (Puckered, locked) Moderate-High

(Note: Data reflects general medicinal chemistry trends for these motifs during hit-to-lead optimization).

Synthetic Methodology: A Self-Validating Protocol

Synthesizing sterically hindered α -tertiary amines without racemization or poor yields is notoriously difficult. The standard and most reliable method for synthesizing 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine relies on the robust [3].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; the specific reagents and conditions are chosen to preemptively mitigate known failure modes (e.g., the "halogen dance" reaction).

Phase 1: Imine Condensation

  • Reagents: Cyclobutanone (1.0 eq), 2-methylpropane-2-sulfinamide (1.1 eq), Titanium(IV) ethoxide [Ti(OEt)₄] (2.0 eq), in anhydrous THF.

  • Procedure: Heat the mixture to 65°C for 12 hours under an inert argon atmosphere.

  • Causality: Ti(OEt)₄ is strictly required here. It acts as both a mild Lewis acid to activate the ketone and an irreversible water scavenger to drive the equilibrium toward the imine. Stronger Lewis acids (like TiCl₄) would degrade the sensitive sulfinamide reagent.

Phase 2: Halogen-Metal Exchange and Nucleophilic Addition

  • Reagents: 2,5-dibromothiazole (1.2 eq), n-Butyllithium (n-BuLi) (1.2 eq), in anhydrous THF at -78°C.

  • Procedure: Dropwise addition of n-BuLi to 2,5-dibromothiazole at -78°C, followed by the slow addition of the cyclobutanimine solution.

  • Causality: n-BuLi selectively undergoes halogen-metal exchange at the more acidic C2 position of the thiazole. Critical Control Point: Maintaining strict cryogenic temperatures (-78°C) is mandatory. If the temperature rises, the organolithium intermediate will undergo a "halogen dance" rearrangement, scrambling the bromine position and destroying the regioselectivity of the building block.

Phase 3: Acidic Deprotection

  • Reagents: 4M HCl in Dioxane/Methanol.

  • Procedure: Stir the sulfinamide intermediate at room temperature for 2 hours.

  • Causality: The tert-butanesulfinyl group is cleanly cleaved under acidic conditions. The resulting primary amine precipitates as a hydrochloride salt, allowing for isolation via simple filtration and trituration, bypassing the need for complex chromatography.

EllmanSynthesis A Cyclobutanone + tert-Butanesulfinamide B Ti(OEt)4, THF, 65°C (Condensation) A->B C N-tert-Butanesulfinyl Cyclobutanimine B->C E Nucleophilic Addition (C-C Bond Formation) C->E D 2,5-Dibromothiazole + n-BuLi at -78°C D->E F Sulfinamide Intermediate E->F G HCl / MeOH (Acidic Deprotection) F->G H 1-(5-Bromothiazol-2-yl) cyclobutan-1-amine G->H

Fig 1: Step-by-step synthetic workflow utilizing Ellman's sulfinamide chemistry.

Late-Stage Functionalization in Drug Discovery

The true value of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine lies in its dual functionality. The primary amine serves as an anchor point—typically converted into an amide or urea to engage the hinge region of kinases or the transmembrane domains of GPCRs.

Once the core is installed, the 5-bromo substituent acts as a versatile synthetic handle for late-stage diversification. This allows medicinal chemists to rapidly generate vast libraries of structural analogs without having to rebuild the sterically hindered cyclobutane core from scratch.

  • Suzuki-Miyaura Coupling: The C5-bromine undergoes rapid palladium-catalyzed cross-coupling with aryl or heteroaryl boronic acids, allowing for the exploration of deep hydrophobic pockets in the target receptor.

  • Buchwald-Hartwig Amination: Allows for the installation of solubilizing groups (e.g., morpholines or piperazines) directly onto the thiazole ring to tune the molecule's aqueous solubility and oral bioavailability.

Diversification Core 1-(5-Bromothiazol-2-yl) cyclobutan-1-amine Amide N-Derivatization (Amide Coupling) Core->Amide Suzuki C5-Arylation (Suzuki-Miyaura) Core->Suzuki Buchwald C5-Amination (Buchwald-Hartwig) Core->Buchwald Drug1 Kinase Inhibitor Candidates Amide->Drug1 Suzuki->Drug1 Drug2 GPCR Ligand Candidates Suzuki->Drug2 Buchwald->Drug2

Fig 2: Late-stage diversification logic for generating targeted therapeutic libraries.

Conclusion

1-(5-Bromothiazol-2-yl)cyclobutan-1-amine represents a masterclass in rational drug design. By combining the metabolic stability and conformational rigidity of a spiro-like cyclobutane ring with the synthetic versatility of a brominated bioisostere, it empowers researchers to overcome the traditional bottlenecks of lead optimization. Its synthesis via Ellman's sulfinamide chemistry provides a highly reliable, scalable route that ensures this privileged scaffold will remain a cornerstone of small-molecule drug discovery for years to come.

References

  • van der Kolk, R., et al. "Cyclobutanes in Small-Molecule Drug Candidates." ChemMedChem, 2021. Available at:[Link] [2]

  • Ellman, J. A., Owens, T. D., & Tang, T. P. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002. Available at:[Link] [3]

Foundational

A Technical Guide to the Safety and Handling of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine and Other Novel Research Chemicals

Abstract This guide provides a comprehensive framework for the safe handling of novel chemical entities in a research and development setting, using 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine as a representative case stud...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the safe handling of novel chemical entities in a research and development setting, using 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine as a representative case study. Given the absence of exhaustive toxicological and safety data for many new compounds, this document outlines a systematic approach based on the principles of risk assessment, hazard analysis of structural analogs, and the hierarchy of controls. It is intended for researchers, chemists, and drug development professionals who routinely synthesize and handle substances with unknown hazard profiles. The protocols and methodologies described herein are designed to foster a self-validating system of safety, ensuring the protection of laboratory personnel and the integrity of the research.

Introduction: The Challenge of Novel Compounds

In the fast-paced environment of drug discovery and materials science, researchers frequently synthesize and work with novel molecules whose toxicological properties are not yet characterized. 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine is a prime example of such a compound. While it holds potential for various applications, its specific safety profile is largely undefined.

The responsible and ethical handling of such materials requires a proactive and conservative approach to safety. It is prudent to treat any compound with unknown hazards as potentially hazardous until sufficient data can prove otherwise.[1] This guide operationalizes that principle by deconstructing the molecule into its constituent functional groups—a bromothiazole moiety and a cyclobutylamine moiety—to build a presumptive hazard profile and establish robust handling protocols.

Presumptive Hazard Assessment by Structural Analogy

A critical first step in handling a novel compound is to perform a thorough hazard assessment based on its structural components.[1][2]

Analysis of the Bromothiazole Moiety
  • Halogenated Heterocycles: Halogenated aromatic and heterocyclic compounds are a class of chemicals with a wide range of toxicological profiles.[3][4] The presence of a bromine atom on the thiazole ring suggests potential for skin and eye irritation.[5] Safety data for 2-bromothiazole and 5-bromothiazole indicate they are skin and eye irritants.[5] While some studies suggest halogenation can sometimes reduce toxicity, this cannot be assumed.

  • Aminothiazole Core: The 2-aminothiazole structure is a known pharmacophore but also carries documented toxicity.[6] Acute exposure can lead to respiratory tract irritation, while chronic exposure has been linked to adverse effects on the nervous system and kidneys.[6] Some sources also indicate potential mutagenic effects for related compounds.[7]

Analysis of the Cyclobutylamine Moiety
  • Alkyl Amines: Short-chain alkyl amines are often corrosive, flammable, and can cause severe skin and eye burns.[8][9] Cyclobutylamine itself is classified as a flammable liquid that causes severe skin burns and eye damage.[8][9] It is also a respiratory irritant.[8][10]

  • Inhalation and Dermal Absorption: Amines can often be absorbed through the skin, and their vapors can be harmful upon inhalation.[8][10]

Synthesis of Presumptive Hazards

Based on the analysis of its structural analogs, 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine should be handled as if it possesses the following hazards until proven otherwise:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

  • Corrosivity: Causes severe skin and eye irritation or burns.

  • Organ Toxicity: Potential for respiratory, nervous system, and kidney effects.

  • Sensitization: Potential to cause skin sensitization.

This presumptive hazard profile, summarized in the table below, forms the basis for all subsequent risk mitigation strategies.

Hazard ClassPresumed Hazard based on Structural AnalogsRationale & Key Analogs
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4: Toxic or Harmful2-Aminothiazole can be harmful if swallowed[11]; Cyclobutylamine is corrosive and causes burns.[8][9]
Skin Corrosion/Irritation Category 1B or 2: Causes severe skin burns or irritationCyclobutylamine is known to cause severe skin burns[9]; Bromothiazoles are skin irritants.[5]
Serious Eye Damage/Irritation Category 1 or 2A: Causes serious eye damage or irritationCyclobutylamine causes severe eye damage[9]; Bromothiazoles are eye irritants.[5]
Specific Target Organ Toxicity (STOT) Potential for Respiratory, Nervous System, Kidney Toxicity2-Aminothiazole is associated with respiratory irritation and potential neuro/nephrotoxicity with chronic exposure.[6][12]
Flammability Potentially Combustible/FlammableCyclobutylamine is a highly flammable liquid.[9][10] The larger molecule may be less volatile but should be kept from ignition sources.[13]

The RAMP Framework for Risk Management

To systematically manage the risks associated with this compound, we will employ the RAMP framework, endorsed by the American Chemical Society (ACS).[14][15][16]

  • R ecognize the Hazards

  • A ssess the Risks

  • M inimize the Risks

  • P repare for Emergencies

The following diagram illustrates the workflow for applying this framework to a novel compound.

cluster_R Recognize Hazards cluster_A Assess Risks cluster_M Minimize Risks (Hierarchy of Controls) cluster_P Prepare for Emergencies R1 Deconstruct Molecule: - Bromothiazole - Cyclobutylamine R2 Research Analog Hazards (SDS, PubChem, Literature) R1->R2 Identify Functional Groups A1 Evaluate Experimental Context: - Quantity - Concentration - Operation (e.g., heating, sonicating) R2->A1 Input for Risk Context A2 Determine Likelihood & Severity of Exposure M1 Engineering Controls (Fume Hood, Glovebox) A2->M1 Select Controls M2 Administrative Controls (SOPs, Training) M3 Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) P1 Locate Safety Equipment (Shower, Eyewash, Extinguisher) M3->P1 Inform Emergency Preparedness P2 Establish Spill & Exposure Protocols P2->A1 Feedback Loop for SOP Refinement

RAMP workflow for novel compound safety assessment.

Experimental Protocols: Minimizing Risk

The following protocols are mandatory for handling 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine and similarly uncharacterized compounds. The causality behind each step is explained to reinforce the principles of a self-validating safety system.

Engineering Controls

Primary Mandate: All manipulations of the compound, including weighing, transfers, and reactions, MUST be performed within a certified chemical fume hood.[1][17]

  • Causality: The fume hood provides the primary barrier of protection against inhalation of potentially toxic or irritating vapors and aerosols, which is a significant risk given the properties of the cyclobutylamine moiety.[14][18] For particularly energetic reactions or when handling larger quantities, the use of a blast shield inside the hood is recommended.[1]

Administrative Controls
  • Chemical Hygiene Plan (CHP): All work must be conducted in accordance with the institution's written Chemical Hygiene Plan (CHP), as required by OSHA standard 29 CFR 1910.1450.[17][19][20]

  • Designated Area: If the material is reasonably anticipated to be acutely toxic or carcinogenic, its use and storage should be restricted to a designated area with clear warning labels.[1]

  • Restricted Access: Only trained personnel authorized to work with hazardous research chemicals should be allowed in the designated area during handling.

  • Never Work Alone: Never handle highly hazardous or unknown materials when alone in the laboratory.[21]

Personal Protective Equipment (PPE)

A minimum level of PPE is required at all times, with enhancements based on the specific procedure.[18][22]

  • Body Protection: A flame-resistant lab coat is required.[18][23] For tasks with a high splash potential, a chemically resistant apron should be worn over the lab coat.[24]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[22][23] If there is a significant splash or pressure hazard, a full face shield must be worn in addition to goggles.[23][25] Safety glasses are not sufficient.[22][23]

  • Hand Protection: Due to the corrosive nature of amines and the unknown dermal toxicity of the compound, double gloving is required.

    • Inner Glove: A thin, flexible laminate glove (e.g., Silver Shield) provides broad chemical resistance.[23]

    • Outer Glove: A heavy-duty nitrile or neoprene glove should be worn over the inner glove to provide physical protection and additional chemical resistance.[22][24]

    • Causality: This two-barrier system protects against rapid breakthrough. Should the outer glove become contaminated, it can be removed and replaced without exposing the skin.[22] Gloves must be inspected for defects before each use and removed immediately upon contamination.[24]

The hierarchy of these controls is a fundamental concept in laboratory safety, prioritizing the most effective measures.

Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (Fume Hood, Glovebox) Admin Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (PPE) (Least Effective)

The Hierarchy of Controls in laboratory safety.

Storage and Waste Disposal

Storage
  • Store in a tightly sealed, clearly labeled container.[13][26] The label must include the chemical name, structure, date of synthesis, and "Hazard Unknown - Handle with Extreme Caution."

  • Keep in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][13]

  • Store in secondary containment to prevent spills.[1]

Waste Disposal
  • All waste, including contaminated PPE, reaction byproducts, and excess material, must be disposed of as hazardous waste.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[20]

Emergency Procedures

Spills
  • Alert Personnel: Immediately alert others in the area and evacuate if necessary.

  • Containment: If the spill is small and you are trained to handle it, contain the spill using an appropriate absorbent material (e.g., vermiculite or a commercial spill kit for chemicals).[25] Do not use combustible materials like paper towels for large spills.

  • Cleanup: Wear appropriate PPE, including respiratory protection if necessary. Neutralize if the material is acidic or basic, working from the outside in.[25] Collect the absorbed material in a sealed container for hazardous waste disposal.[25]

  • Decontamination: Decontaminate the spill area thoroughly.

Exposures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][27] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15-30 minutes, holding the eyelids open.[8][27] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][27]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][27]

Conclusion

The safe handling of novel research chemicals like 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine is not merely a matter of following a checklist; it is a mindset grounded in scientific integrity and a proactive safety culture. By treating unknown substances as hazardous, analyzing their structure for potential risks, and rigorously applying the hierarchy of controls, researchers can protect themselves and their colleagues while advancing the frontiers of science. Every protocol must be a self-validating system, where the rationale behind each safety measure is understood and respected. This approach ensures that innovation and safety proceed hand in hand.

References

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • Personal Protective Equipment Requirements for Laboratories . Environmental Health and Safety, University of Washington. [Link]

  • Personal Protective Equipment in Chemistry . Environmental Health and Safety, Dartmouth College. [Link]

  • Personal Protective Equipment . Environmental Health & Safety Services, University of Texas at Austin. [Link]

  • KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM . Virginia Rural Water Association. [Link]

  • OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response (ASPR). [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide . AirClean Systems. [Link]

  • The Laboratory Standard . Office of Clinical and Research Safety, Vanderbilt University. [Link]

  • Personal Protective Equipment . Division of Research Safety, University of Illinois. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide . Lab Manager. [Link]

  • Doing Things Safely . American Chemical Society. [Link]

  • Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model . National Center for Biotechnology Information (NCBI). [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts . MDPI. [Link]

  • Safety Guides & Tipsheets . American Chemical Society (ACS). [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions . American Chemical Society (ACS). [Link]

  • Cyclobutylamine Safety Data Sheet (SDS) . CHEMDOR CHEMICALS. [Link]

  • Halogenated hydrocarbons – Knowledge and References . Taylor & Francis Online. [Link]

  • 2-Aminothiazole . PubChem, National Center for Biotechnology Information. [Link]

  • Evaluating Hazards and Assessing Risks in the Laboratory . National Center for Biotechnology Information (NCBI). [Link]

  • Conducting a Chemical Risk Assessment in the Laboratory . Lab Manager. [Link]

  • Evaluation of a Novel Risk Assessment Tool for Hazardous Chemicals in Academic Laboratories: An Exploratory Study . ACS Publications. [Link]

  • Handling Chemicals Safely . American Chemical Society (YouTube). [Link]

  • Risk assessment - Chemical safety . Simon Fraser University. [Link]

  • SAFETY DATA SHEET - 2-Amino-5-bromopyridine . Sigma-Aldrich. [Link]

  • Novel Chemicals with Unknown Hazards SOP . University of Nevada, Reno. [Link]

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Exploratory

1-(5-Bromothiazol-2-yl)cyclobutan-1-amine suppliers and availability

An In-Depth Technical Guide to the Synthesis and Handling of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine Introduction and Strategic Importance The molecule 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine incorporates several key...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Handling of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine

Introduction and Strategic Importance

The molecule 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine incorporates several key structural motifs highly valued in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure found in numerous biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The cyclobutane ring, a bioisostere for phenyl groups, offers a three-dimensional scaffold that can improve metabolic stability and solubility.[3][4] The bromine atom on the thiazole ring serves as a crucial synthetic handle for further functionalization, typically through metal-catalyzed cross-coupling reactions, allowing for the exploration of chemical space in drug discovery programs.

Given its absence from major chemical catalogs, a reliable de novo synthesis is the primary means of accessing this compound for research and development.

Proposed Synthetic Pathway: A Multi-Step Approach

The most logical and efficient synthetic strategy involves a three-step sequence starting from commercially available precursors: 5-bromothiazole and cyclobutanone. This route focuses on first constructing the carbon skeleton via a Grignard-type reaction and subsequently installing the amine functionality.

Synthetic_Workflow cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Hydroxyl to Amine Conversion A 5-Bromothiazole C 2-Lithio-5-bromothiazole A->C Lithiation B n-Butyllithium B->C E 1-(5-Bromothiazol-2-yl)cyclobutanol C->E D Cyclobutanone D->E Nucleophilic Addition F 1-(5-Bromothiazol-2-yl)cyclobutanol H Intermediate Acetamide F->H Nitrile Addition G Ritter Reaction Conditions (e.g., MeCN, H₂SO₄) G->H J 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine (Target Molecule) H->J Amide Hydrolysis I Hydrolysis (e.g., HCl, heat) I->J

Caption: Proposed two-stage synthetic workflow for 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine.

Sourcing of Key Starting Materials

Successful synthesis begins with high-quality, verifiable starting materials. The following table summarizes suppliers for the key reagents in the proposed pathway.

ReagentCAS NumberPotential SuppliersNotes
2-Amino-5-bromothiazole3034-22-8Sigma-Aldrich[5], ChemicalBook[6][7][8], MedChemExpress[9]A common building block in thiazole chemistry.[10][11]
Cyclobutanone1191-95-3Sigma-Aldrich, Alfa Aesar, TCIStandard reagent, should be stored under inert atmosphere.
n-Butyllithium (n-BuLi)109-72-8Sigma-Aldrich, Acros OrganicsPyrophoric reagent requiring specialized handling.
Acetonitrile (MeCN)75-05-8Fisher Scientific, VWR, Sigma-AldrichAnhydrous grade is required for the Ritter reaction.
Sulfuric Acid (H₂SO₄)7664-93-9All major chemical suppliersConcentrated acid is required.

Detailed Experimental Protocols

The following protocols are based on established methodologies for analogous transformations. Researchers should first perform these reactions on a small scale to optimize conditions.

Step 1: Synthesis of 1-(5-Bromothiazol-2-yl)cyclobutanol

This step involves the formation of a new carbon-carbon bond by adding a lithiated thiazole species to cyclobutanone. The lithiation of the C2 position of a thiazole is a standard and highly efficient procedure.

Causality and Rationale:

  • Reagent Choice: n-Butyllithium is a strong, non-nucleophilic base capable of deprotonating the highly acidic C2 proton of the thiazole ring.

  • Temperature Control: The reaction is conducted at -78 °C (dry ice/acetone bath) to prevent side reactions, such as the decomposition of the lithiated intermediate or reaction with the solvent (THF).

  • Inert Atmosphere: The use of an inert atmosphere (Nitrogen or Argon) is critical as organolithium reagents react rapidly with oxygen and moisture.

Caption: Reaction scheme for the synthesis of the tertiary alcohol intermediate.

Protocol:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 50 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add 5-bromothiazole (1.0 eq) to the cooled THF.

  • Slowly add n-butyllithium (1.05 eq, 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • In a separate flask, dissolve cyclobutanone (1.1 eq) in anhydrous THF (10 mL).

  • Add the cyclobutanone solution dropwise to the lithiated thiazole solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(5-bromothiazol-2-yl)cyclobutanol.

Step 2: Conversion of Alcohol to Amine via the Ritter Reaction

The Ritter reaction provides a direct method for converting tertiary alcohols into N-substituted amides, which can then be hydrolyzed to the primary amine.

Causality and Rationale:

  • Mechanism: In the presence of a strong acid (H₂SO₄), the tertiary alcohol is protonated and loses water to form a stable tertiary carbocation. This carbocation is then trapped by the nucleophilic nitrogen of acetonitrile. The resulting nitrilium ion is hydrolyzed upon aqueous workup to form the corresponding acetamide.

  • Self-Validating System: The formation of the stable tertiary carbocation is a key driving force for this reaction. The protocol is self-validating in that only substrates capable of forming such stable carbocations will react efficiently.

Protocol:

  • To a round-bottom flask, add the 1-(5-bromothiazol-2-yl)cyclobutanol (1.0 eq) from Step 1 and acetonitrile (10 volumes).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid (3.0 eq) dropwise, keeping the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude N-(1-(5-bromothiazol-2-yl)cyclobutyl)acetamide.

Step 3: Hydrolysis of the Amide to the Final Amine

The final step is a standard acidic hydrolysis of the acetamide to yield the target primary amine hydrochloride salt.

Protocol:

  • Combine the crude acetamide from Step 2 with 6 M hydrochloric acid (10 volumes).

  • Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Wash the acidic solution with diethyl ether (2 x 20 mL) to remove any non-basic impurities.

  • Basify the aqueous layer to pH >12 by the slow addition of solid sodium hydroxide (NaOH) or a concentrated NaOH solution, ensuring the mixture is kept cool in an ice bath.

  • Extract the product into ethyl acetate or dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine.

Alternative Synthetic Approaches

While the proposed route is robust, other strategies could be considered, such as a Buchwald-Hartwig amination.[7][8][9][12][13] This would involve coupling a suitable 1-aminocyclobutane derivative with 2,5-dibromothiazole. However, this approach faces challenges with the availability of the requisite aminocyclobutane and potential issues with regioselectivity during the coupling reaction. The classical Hantzsch thiazole synthesis, which involves reacting α-haloketones with thioamides, is excellent for building the thiazole ring itself but is less direct for this specific substitution pattern.[10][14][15]

Safety and Handling

  • n-Butyllithium: A pyrophoric liquid that can ignite on contact with air and reacts violently with water. It must be handled under an inert atmosphere using proper syringe techniques.

  • Strong Acids/Bases: Concentrated sulfuric acid and sodium hydroxide are highly corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a chemical fume hood.

  • Brominated Compounds: Organobromine compounds can be toxic and should be handled with care.

Researchers must consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved from [Link]

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050–8060. Retrieved from [Link]

  • Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. (n.d.). PMC. Retrieved from [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). PubMed. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. (2020). IntechOpen. Retrieved from [Link]

  • A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. (2010). LOCKSS. Retrieved from [Link]

  • Narendra Singh, et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Chalcone-Thiazole Hybrids: Rational Design, Synthesis, and Lead Identification against 5-Lipoxygenase. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). Chemical Insights. Retrieved from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). ResearchGate. Retrieved from [Link]

Sources

Foundational

A Comprehensive Guide to the Spectroscopic Characterization of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine

Executive Summary This technical guide provides a detailed predictive analysis of the key spectroscopic data for the novel compound 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine. As a key building block in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a detailed predictive analysis of the key spectroscopic data for the novel compound 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine. As a key building block in medicinal chemistry and drug development, unequivocal structural confirmation is paramount. This document serves as an in-depth resource for researchers, offering predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic signatures. Furthermore, it outlines robust, field-proven protocols for acquiring and interpreting this data, ensuring scientific integrity and reproducibility. The causality behind experimental choices and data interpretation is explained to provide a deeper understanding of the molecule's structural characteristics.

Introduction

The intersection of heterocyclic chemistry with unique aliphatic scaffolds often yields compounds of significant pharmacological interest. 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine is one such molecule, incorporating a bio-isosterically significant 2-aminothiazole core, a bromine atom for potential further functionalization (e.g., via Suzuki or Stille coupling), and a strained cyclobutane ring which can impart unique conformational constraints.[1] Thiazoles are a well-established class of heterocycles with a broad range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[2][3]

Accurate and comprehensive characterization of such novel molecules is the bedrock of any successful research and development program. Spectroscopic analysis provides the definitive "fingerprint" of a molecule, confirming its identity, purity, and structure. This guide provides a predictive framework for these spectroscopic characteristics, grounded in fundamental principles and data from analogous structures, to aid researchers in the synthesis and analysis of this compound.

Molecular Structure and Key Functional Groups

To logically predict the spectroscopic output, a thorough understanding of the molecule's constituent parts is essential. The structure consists of three primary domains: the 5-bromothiazole ring, the cyclobutane ring, and a primary amine at a quaternary carbon.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing & Interpretation cluster_3 Final Confirmation Sample 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine (>98% purity) NMR NMR Spectroscopy (~5-10 mg in 0.6 mL DMSO-d₆) Acquire ¹H, ¹³C, COSY, HSQC Sample->NMR MS Mass Spectrometry (~0.1 mg/mL in MeOH/H₂O + 0.1% FA) Acquire ESI+ Full Scan & MS/MS Sample->MS IR Infrared Spectroscopy (Solid state, ATR) Acquire 4000-400 cm⁻¹ Sample->IR Proc_NMR Process Spectra (Phase, Baseline, Integrate) Assign peaks NMR->Proc_NMR Proc_MS Analyze Spectrum (Identify [M+H]⁺, Isotopic Pattern) Propose Fragments MS->Proc_MS Proc_IR Analyze Spectrum (Identify Functional Group Bands) IR->Proc_IR Confirm Structural Elucidation (Correlate all data to confirm proposed structure) Proc_NMR->Confirm Proc_MS->Confirm Proc_IR->Confirm

Caption: Recommended workflow for comprehensive spectroscopic characterization.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of ¹³C.

  • Confirmatory Experiments (Optional but Recommended):

    • D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum to confirm the -NH₂ peak.

    • 2D NMR: Run COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) experiments to definitively assign proton and carbon signals, especially for the complex cyclobutane system.

Mass Spectrometry Analysis
  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in methanol. Dilute this solution to ~0.1 mg/mL using a 50:50 mixture of methanol and water containing 0.1% formic acid to promote protonation.

  • Instrumentation: Use an ESI-equipped mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass accuracy).

  • Acquisition: Infuse the sample directly or use a liquid chromatography (LC) inlet. Acquire data in positive ion mode (ESI+). Perform a full scan over a mass range of m/z 50-500.

  • Tandem MS (MS/MS): Perform a product ion scan on the predicted molecular ion (m/z 261.0/263.0) to observe fragmentation patterns, which can further confirm the structure.

IR Spectroscopy Analysis
  • Sample Preparation: If using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a scan with no sample present.

Conclusion

The structural elucidation of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine can be confidently achieved through a multi-faceted spectroscopic approach. The predicted data presented in this guide provides a robust reference for researchers. Key identifying features include the singlet for the thiazole proton in ¹H NMR, the characteristic M⁺/M+2 isotopic pattern in mass spectrometry, and the dual N-H stretching bands in the IR spectrum. By following the recommended experimental protocols, scientists and drug development professionals can generate high-quality data to unequivocally confirm the structure and purity of this valuable chemical entity, ensuring the integrity of their downstream research.

References

  • Vertex AI Search. (n.d.). Infrared (IR) Spectroscopy. Retrieved March 15, 2026.
  • Vertex AI Search. (n.d.). IR: amines. Retrieved March 15, 2026.
  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis of some new 5- substituted of - JOCPR.
  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.
  • International Journal of ChemTech Research. (2009).
  • MDPI. (2021).
  • Nature Communications. (2022). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.
  • Royal Society of Chemistry. (2017). Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole.
  • ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved March 15, 2026.
  • PubChem. (n.d.). 1-(5-Bromo-2-pyrimidinyl)-N-Boc-cyclobutanamine | C13H18BrN3O2 | CID 125514490. Retrieved March 15, 2026.
  • Beilstein Journal of Organic Chemistry. (2016). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity.
  • ResearchGate. (2010).
  • Proceedings of the National Academy of Sciences. (2000). Chemical-modification rescue assessed by mass spectrometry demonstrates that γ-thia-lysine yields the same activity as lysine in aldolase.
  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands) Classification different moieties or groups in the differ. Retrieved March 15, 2026.
  • Doc Brown's Chemistry. (n.d.).
  • ACS Omega. (2024). Enhanced Compound Analysis Using Reactive Paper Spray Mass Spectrometry: Leveraging Schiff Base Reaction for Amino Acid Detection.
  • Journal of Mass Spectrometry. (2024). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids.
  • ResearchGate. (2001).
  • RSC Advances. (2022). 2,1-Benzothiazine – (quinolin/thiophen)
  • ChemicalBook. (n.d.). 2-Bromothiazole(3034-53-5) 13C NMR spectrum. Retrieved March 15, 2026.
  • Biological Magnetic Resonance Bank. (n.d.). Biologically relevant small molecules. Retrieved March 15, 2026.
  • ChemicalBook. (n.d.). 2-Aminothiazole (96-50-4) 1H NMR spectrum. Retrieved March 15, 2026.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-bromothiazole 97 61296-22-8. Retrieved March 15, 2026.
  • NextSDS. (n.d.). 1-(2-amino-1,3-thiazol-5-yl)

Sources

Exploratory

An In-depth Technical Guide to the Theoretical Properties of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine

Executive Summary This technical guide provides a comprehensive theoretical evaluation of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine, a novel chemical entity with significant potential in drug discovery. By leveraging est...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive theoretical evaluation of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine, a novel chemical entity with significant potential in drug discovery. By leveraging established principles of medicinal chemistry and data from structurally related analogs, this document outlines the predicted physicochemical properties, proposes a robust synthetic pathway, and explores the potential biological, metabolic, and toxicological profiles of the title compound. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the foundational characteristics of this promising molecular scaffold. We will delve into the structure-activity relationship (SAR) insights derived from its core components—the 2-aminothiazole, the 5-bromo substituent, and the unique cyclobutanamine moiety—to provide a holistic and predictive analysis.

Introduction: The Architectural Significance of the Scaffold

The molecular architecture of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine combines three key pharmacophoric elements that have independently shown significant utility in medicinal chemistry. The strategic fusion of these motifs suggests a strong potential for novel biological activity.

  • The 2-Aminothiazole Core: This privileged heterocyclic scaffold is a cornerstone in numerous approved therapeutic agents, including antibiotics (e.g., Cefotaxime), H2 receptor antagonists (e.g., Famotidine), and kinase inhibitors.[1][2] Its prevalence is due to its ability to act as a versatile hydrogen bond donor and acceptor, and its rigid structure which can effectively orient substituents for optimal target engagement.[2]

  • The 5-Bromo Substituent: Halogenation, particularly bromination, is a well-established strategy in drug design to modulate a compound's physicochemical properties. The bromine atom at the 5-position of the thiazole ring is expected to enhance lipophilicity, potentially improving membrane permeability. Furthermore, it can act as a key interaction point within a protein binding pocket through halogen bonding and can block a potential site of metabolism, thereby increasing the compound's metabolic stability.[3]

  • The α-Cyclobutanamine Moiety: The cyclobutane ring is increasingly utilized as a "bioisostere" for more common groups like phenyl or gem-dimethyl rings. Its three-dimensional, non-planar structure can improve metabolic stability and aqueous solubility while providing novel vectors for exploring chemical space compared to its flat aromatic counterparts.[4][5] The primary amine attached to the cyclobutane ring offers a crucial handle for forming salt bridges or hydrogen bonds with biological targets.

This guide will theoretically dissect this molecule, providing a predictive framework for its successful synthesis and development.

Predicted Physicochemical Properties

A molecule's drug-like potential is fundamentally governed by its physicochemical properties. Based on the chemical structure and established computational models, we predict the following key parameters for 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine. These predictions align with principles such as Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability.[6]

PropertyPredicted ValueRationale & Significance
Molecular Formula C₇H₉BrN₂SDerived from the chemical structure.
Molecular Weight 233.13 g/mol Below the 500 Da threshold of Lipinski's rule, favorable for absorption.
cLogP 2.0 - 2.5The bromothiazole and cyclobutane moieties contribute to lipophilicity, while the primary amine reduces it. This balanced value is often optimal for cell permeability and solubility.
Hydrogen Bond Donors 1 (from -NH₂)The primary amine is the sole H-bond donor, satisfying the <5 criterion.
Hydrogen Bond Acceptors 2 (from thiazole N, amine N)The nitrogen atoms in the thiazole ring and the primary amine act as acceptors, well within the <10 criterion.
Topological Polar Surface Area (TPSA) ~52 ŲThis value suggests good potential for oral absorption and blood-brain barrier penetration.
pKa (basic) 7.5 - 8.5Estimated for the primary amine, indicating it will be predominantly protonated at physiological pH (7.4), which can enhance solubility and facilitate ionic interactions with targets.

Proposed Synthetic Strategy

A robust and reproducible synthetic route is paramount for the exploration of any new chemical entity. We propose a logical and efficient pathway based on well-established chemical transformations, primarily the Hantzsch thiazole synthesis.[3][7] This approach ensures high yields and provides flexibility for future analog synthesis.

The proposed workflow is outlined below. The key causality behind this strategy is to first construct the stable 5-bromothiazole core and then introduce the cyclobutanone, which is subsequently converted to the target amine. This avoids potential side reactions associated with carrying the reactive amine group through the initial bromination and cyclization steps.

G cluster_0 Step 1: Thiazole Ring Formation (Hantzsch Synthesis) cluster_1 Step 2: Bromination cluster_2 Step 3: Lithiation & Cyclobutanone Addition cluster_3 Step 4: Reductive Amination A Thiourea C 2-Amino-5-chlorothiazole A->C + B 1,3-Dichloroacetone B->C Reflux D 2-Amino-5-bromothiazole C->D N-Bromosuccinimide (NBS) Acetonitrile E 5-Bromo-2-lithiothiazole D->E n-BuLi, THF, -78°C G 1-(5-Bromothiazol-2-yl)cyclobutanol E->G + F Cyclobutanone F->G Quench H 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine (Target Compound) G->H 1. Dess-Martin Periodinane (Oxidation) 2. NH4OAc, NaBH3CN (Reductive Amination) G Parent 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine Epoxide Epoxide Metabolite (Reactive) Parent->Epoxide CYP-mediated Epoxidation SOxide S-Oxide Metabolite Parent->SOxide CYP-mediated S-Oxidation NOxide N-Oxide Metabolite Parent->NOxide CYP-mediated N-Oxidation Deaminated Deaminated Metabolite Parent->Deaminated MAO/CYP-mediated Oxidation

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Foundational

solubility of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine in organic solvents

An In-depth Technical Guide A Methodological and Predictive Guide to the Organic Solvent Solubility of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine Prepared for: Researchers, Scientists, and Drug Development Professionals F...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide A Methodological and Predictive Guide to the Organic Solvent Solubility of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from formulation design to bioavailability. This guide provides a comprehensive technical framework for understanding and determining the . While specific experimental data for this novel compound is not yet prevalent in public literature, this document leverages established chemical principles and data from analogous 2-aminothiazole structures to offer a predictive analysis.[1][2] We present the authoritative shake-flask method for thermodynamic solubility determination, explain the underlying physicochemical principles that govern solubility, and provide a predictive solubility profile in a range of common organic solvents. This guide is designed to equip researchers with the necessary tools to design robust experimental protocols and accurately interpret solubility data for this and similar chemical entities.

Introduction: The Central Role of Solubility

1-(5-Bromothiazol-2-yl)cyclobutan-1-amine is a novel molecule incorporating several key pharmacophores: a 2-aminothiazole ring, a cyclobutane moiety, and a bromine substituent. The 2-aminothiazole scaffold is of significant interest in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][3] The cyclobutane ring acts as a rigid, three-dimensional scaffold, a desirable feature for "escaping flatland" in modern drug design.[4] Understanding the solubility of this compound is a foundational step in its journey from discovery to clinical application.[5][6] Poor solubility can lead to challenges in formulation, low absorption, and ultimately, failure of a promising drug candidate. Therefore, a thorough characterization of its behavior in various solvent systems is not merely a routine measurement but a critical aspect of risk assessment and development strategy.

Physicochemical Landscape of the Solute

To understand solubility, we must first analyze the molecule itself. The structure of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine dictates its interaction with solvent molecules.

  • Hydrogen Bonding: The primary amine (-NH₂) group is a strong hydrogen bond donor and acceptor.[7] The nitrogen atoms in the thiazole ring can also act as hydrogen bond acceptors. This capacity for hydrogen bonding suggests a favorable interaction with polar, protic solvents.[8]

  • Polarity and Dipole Moment: The molecule possesses significant polarity due to the electronegative nitrogen, sulfur, and bromine atoms, creating distinct dipole moments. This inherent polarity favors dissolution in polar solvents.[9]

  • Lipophilicity: The presence of the cyclobutane ring and the bromine atom contributes to the molecule's lipophilicity. This characteristic suggests that it will also have some solubility in less polar organic solvents. The interplay between its polar, hydrogen-bonding groups and its lipophilic regions will create a nuanced solubility profile.

  • Basicity: The primary amine group is basic, with its pKa influenced by the electron-withdrawing nature of the adjacent thiazole ring.[8] This means its ionization state, and thus solubility, will be highly dependent on the pH in aqueous or protic solvent systems.

Based on these features, the compound is expected to be soluble in polar organic solvents, particularly those capable of hydrogen bonding, while exhibiting limited solubility in nonpolar hydrocarbon solvents.

The Gold Standard: Thermodynamic Solubility Determination via the Shake-Flask Method

The most reliable and widely accepted method for measuring solubility is the equilibrium or "shake-flask" method.[10][11] It determines the thermodynamic solubility, which is the true equilibrium concentration of a solute in a solvent at a specific temperature and pressure.[5] This value is critical for biopharmaceutical classification (BCS) and formulation development.[11][12]

Causality Behind the Protocol

The shake-flask method is designed to create a saturated solution in equilibrium with an excess of the solid compound. Each step is deliberate:

  • Using Excess Solid: Ensures that the solvent becomes fully saturated and that an equilibrium between the dissolved and undissolved states can be established.[10][13]

  • Prolonged Agitation: Provides the necessary energy to overcome the activation barrier for dissolution and ensures the entire solvent volume is continuously exposed to the solid, facilitating the reach of equilibrium.[14][15] Timepoints are taken until the concentration plateaus, confirming equilibrium has been reached.[14]

  • Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C for process chemistry or 37 °C for biopharmaceutical studies) is crucial for data reproducibility and relevance.[16]

  • Phase Separation: Centrifugation and filtration are critical to remove all undissolved solid particles before analysis. Failure to do so is a common source of erroneously high solubility measurements.[11]

  • Validated Analytical Method: The concentration of the dissolved compound must be measured using a precise and accurate analytical technique, such as HPLC-UV or LC-MS, with a proper calibration curve.[13]

Experimental Protocol: Shake-Flask Method
  • Preparation: Add an excess amount of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine (e.g., 2-5 mg, ensuring solid remains visible) to a known volume (e.g., 1 mL) of the selected organic solvent in a glass vial.[13] Perform this for each solvent in triplicate.

  • Equilibration: Seal the vials securely and place them on an orbital shaker set to a consistent agitation speed (e.g., 150 rpm) in a temperature-controlled environment (e.g., 25 °C).[12] Allow the mixtures to equilibrate for at least 24 to 48 hours. For compounds that may undergo polymorphic transitions or have slow dissolution kinetics, extending this to 72 hours is advisable.[11]

  • Sampling and Phase Separation: After equilibration, allow the vials to stand for a short period to let larger particles settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents) to remove any remaining undissolved solid. The first few drops should be discarded to saturate the filter and prevent adsorption losses.

  • Dilution: Accurately dilute the clear filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the compound's concentration.

  • Calculation: Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or µg/mL.

Workflow Visualization

Shake_Flask_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Add excess compound to known volume of solvent B Seal and agitate (24-72h at constant temp) A->B C Centrifuge or let settle B->C D Filter supernatant (e.g., 0.22 µm PTFE filter) C->D Clarify E Dilute clear filtrate D->E F Quantify concentration (HPLC-UV or LC-MS) E->F G Calculate solubility (mg/mL or µM) F->G

Shake-Flask method for thermodynamic solubility.

Predictive Solubility Profile in Organic Solvents

While awaiting experimental determination, a predictive profile can be constructed based on the principles of "like dissolves like" and data from analogous compounds, such as 2-amino-5-methylthiazole.[9][17] The expected solubility of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine will generally increase with the polarity of the solvent.

Table 1: Predicted Solubility of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine in Common Organic Solvents at 25°C

Solvent ClassSolventDielectric Constant (ε)Predicted Solubility CategoryRationale for Prediction
Nonpolar n-Heptane1.9Very LowLacks polarity to interact with the polar functional groups of the solute.
Toluene2.4LowAromatic ring offers weak π-π interactions, but overall polarity is insufficient.
Aprotic Polar Dichloromethane (DCM)9.1ModerateModerate dipole moment can solvate the solute better than nonpolar solvents.
Ethyl Acetate6.0ModerateEster group can act as a hydrogen bond acceptor, but lacks donor capability.
Tetrahydrofuran (THF)7.6Moderate to HighEther oxygen is a good hydrogen bond acceptor, enhancing interaction.
Acetone21HighStrong dipole and carbonyl oxygen as a hydrogen bond acceptor lead to good solvation.
Acetonitrile (ACN)37.5HighHigh polarity and nitrogen lone pair facilitate strong dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO)47Very HighHighly polar aprotic solvent; excellent for dissolving a wide range of compounds.
Protic Polar Isopropanol18HighCapable of both donating and accepting hydrogen bonds, similar to the solute.
Ethanol24.3HighStrong hydrogen bonding capabilities lead to favorable interactions.
Methanol32.6Very HighSmallest alcohol, highly polar, and an excellent hydrogen bond donor/acceptor.[17]

Note: This table is predictive. Experimental verification is required.

Relationship Between Solvent Polarity and Solubility

The following diagram illustrates the expected relationship: as the polarity of the solvent system increases, the solubility of this polar, H-bonding compound is predicted to increase significantly.

Solubility_Relationship cluster_low Low Polarity cluster_med Medium Polarity cluster_high High Polarity Heptane Heptane Toluene Toluene DCM DCM EtOAc EtOAc THF THF Acetone Acetone ACN ACN Alcohols Alcohols Solubility Solubility Solubility->Heptane Very Low Solubility->Toluene Very Low Solubility->DCM Moderate Solubility->EtOAc Moderate Solubility->THF Moderate Solubility->Acetone High Solubility->ACN High Solubility->Alcohols High

Expected trend of solubility vs. solvent polarity.

Conclusion and Future Directions

This guide establishes a robust framework for approaching the solubility determination of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine. Based on its structural characteristics, the compound is predicted to have poor solubility in nonpolar solvents and favorable solubility in polar aprotic and protic organic solvents. The definitive method for confirming this profile is the shake-flask equilibrium method, for which a detailed, validated protocol has been provided. For drug development professionals, obtaining precise experimental data using this methodology is an essential next step. This data will be foundational for designing purification strategies, developing viable formulations for preclinical studies, and ultimately assessing the overall potential of this promising chemical scaffold.

References

  • World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019, 2019. Link

  • U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. U.S. EPA Product Properties Test Guidelines OPPTS 830.7840. 2018. Link

  • BenchChem. Application Notes and Protocols for Determining the Solubility of Novel Compounds. Link

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. 2015. Link

  • BioAssay Systems. Solubility Testing – Shake Flask Method. Link

  • Zhang, P., et al. Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. Journal of Molecular Liquids. 2019. Link

  • Tripathi, D., et al. A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre. 2020. Link

  • Rheolution Inc. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. 2023. Link

  • pion-inc.com. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. 2026. Link

  • Life Chemicals. Compound solubility measurements for early drug discovery. 2022. Link

  • Jouyban, A. Experimental and Computational Methods Pertaining to Drug Solubility. InTech. 2012. Link

  • LibreTexts Chemistry. Amines and Heterocycles. 2020. Link

  • LibreTexts Chemistry. 23.1: Properties of amines. 2024. Link

  • ResearchGate. Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents. 2017. Link

  • UW-Madison Demonstration Lab. Properties of Solutions- Reverse Solubility. Link

  • LibreTexts Chemistry. 12: Solubility Equilibria. 2022. Link

  • MDPI. How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. 2023. Link

  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. 2012. Link

  • El-Gazzar, M.G., et al. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences. 2021. Link

  • SciELO. Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS. 2014. Link

  • World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. 2018. Link

  • ResearchGate. Synthesis and biological evaluation of some substituted amino thiazole derivatives. 2019. Link

  • IUPAC. Solubility Data Series. Link

  • Sigma-Aldrich. 2-Aminothiazole. Link

  • BenchChem. An In-depth Technical Guide to the Chemical Properties of 1-(2-Aminoethyl)cyclobutan-1-ol and its Analogs. Link

  • KTU ePubl. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. 2022. Link

  • PMC. Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. 2022. Link

  • PMC. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. 2023. Link

  • Journal of University of Babylon for Pure and Applied Sciences. Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. 2022. Link

  • Sigma-Aldrich. 2-Amino-5-bromothiazole. Link

  • ChemScene. (S)-1-(5-Bromothiazol-2-yl)ethan-1-amine. Link

  • The University of Iowa. The Solubility of Amino Acids in Various Solvent Systems. 1968. Link

  • GitHub Pages. SOLUBILITY DATA SERIES. Link

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. 2021. Link

Sources

Exploratory

Comprehensive Stability and Degradation Profiling of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine

Executive Summary 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine is a highly functionalized α -tertiary amine building block frequently utilized in the synthesis of advanced pharmacophores, including kinase inhibitors and GPC...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(5-Bromothiazol-2-yl)cyclobutan-1-amine is a highly functionalized α -tertiary amine building block frequently utilized in the synthesis of advanced pharmacophores, including kinase inhibitors and GPCR ligands. While the cyclobutane core provides metabolic stability compared to linear alkyl chains, the presence of a primary amine and a brominated heteroaromatic ring introduces specific chemical liabilities. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways and outlines a self-validating, ICH-compliant protocol for forced degradation testing.

Structural Liabilities & Mechanistic Pathways

As a Senior Application Scientist, evaluating a molecule's stability requires looking beyond empirical data to understand the fundamental electronic and steric drivers of degradation.

The 5-Bromothiazole Core: Photolytic and Oxidative Susceptibility

Thiazole rings are generally robust against mild aqueous acids and bases. However, the bromine atom at the 5-position introduces a significant photolytic liability. Under UV/Vis irradiation, the C-Br bond undergoes homolytic cleavage to generate a transient thiazolyl radical. This radical rapidly abstracts a hydrogen atom from the surrounding solvent matrix, resulting in complete debromination[1]. Furthermore, under strong oxidative stress, the electron-rich sulfur atom of the thiazole ring can undergo progressive oxidation to form sulfoxides and sulfones[2].

The Cyclobutylamine Motif: Atmospheric and Nucleophilic Degradation

The cyclobutylamine moiety presents a different set of challenges. Primary amines are inherently nucleophilic and, when exposed to ambient air, are highly hygroscopic[3]. The unprotonated amine readily reacts with atmospheric carbon dioxide in the presence of moisture to form carbamate salts. While the cyclobutane ring itself is sterically constrained and resists ring-opening under standard physiological conditions, the α -tertiary nature of the amine makes it susceptible to N-oxidation when exposed to peroxides or radical initiators.

G API 1-(5-Bromothiazol-2-yl) cyclobutan-1-amine (Intact API) NOxide N-Oxide / Hydroxylamine (Amine Oxidation) API->NOxide H2O2 / ROS (Oxidative Stress) SOxide Thiazole S-Oxide (Sulfur Oxidation) API->SOxide Prolonged H2O2 (Oxidative Stress) Debromo Thiazol-2-yl-cyclobutan-1-amine (Photolytic Debromination) API->Debromo UV/Vis Light (ICH Q1B Photolysis) Carbamate Carbamate Adduct (CO2 Absorption) API->Carbamate Atmospheric CO2 (Moisture/Air Exposure)

Fig 1: Primary oxidative, photolytic, and atmospheric degradation pathways under forced stress.

Forced Degradation Studies (ICH Q1A(R2) & Q1B Compliant)

To accurately profile the stability of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine, forced degradation studies must be designed to achieve a target degradation of 5–20%. This ensures that secondary degradation products do not confound the primary mechanistic analysis[4].

Quantitative Degradation Summary

The following table summarizes the expected quantitative outcomes when subjecting the compound to standard ICH stress conditions.

Stress ConditionReagents / EnvironmentDuration & TempPrimary Degradation PathwayExpected Mass Balance
Acidic Hydrolysis 0.1N HCl24h @ 60°CMinimal (Thiazole core is acid-stable)>95%
Basic Hydrolysis 0.1N NaOH24h @ 60°CNucleophilic aromatic substitution (SNAr)85-90%
Oxidative 3% H₂O₂24h @ AmbientN-oxidation, S-oxidation70-80%
Photolytic 1.2M lux hr + 200W hr/m² UVICH Q1B StandardPhotolytic debromination<60%
Thermal (Solid) Sealed Container7 Days @ 60°CMinimal (Stable in absence of moisture)>98%
Step-by-Step Experimental Methodology

This protocol is designed as a self-validating system. The inclusion of neutralization steps ensures that degradation is halted precisely at the target time point, preventing continued reaction in the autosampler queue.

Phase 1: Sample Preparation & Stress Initiation

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of the API in HPLC-grade Acetonitrile (ACN). The use of an aprotic solvent prevents premature solvolysis.

  • Acidic Stress: Mix 1.0 mL of stock with 1.0 mL of 0.1N HCl. Incubate at 60°C for 24 hours. Causality: Evaluates the stability of the cyclobutylamine C-N bond against acid-catalyzed cleavage.

  • Basic Stress: Mix 1.0 mL of stock with 1.0 mL of 0.1N NaOH. Incubate at 60°C for 24 hours. Causality: Probes the susceptibility of the 5-bromo position to hydroxide-mediated SNAr.

  • Oxidative Stress: Mix 1.0 mL of stock with 1.0 mL of 3% H₂O₂. Incubate at room temperature for 24 hours. Causality: Identifies N-oxidation and S-oxidation liabilities.

  • Photolytic Stress: Expose a thin layer of solid API (≤3 mm thickness) and a 1.0 mg/mL aqueous solution to a Xenon lamp achieving a minimum of 1.2 million lux hours and 200 Watt hours/m² of near-UV energy[1].

Phase 2: Quenching & Self-Validation 6. Neutralization: Post-incubation, neutralize the acidic sample with 1.0 mL of 0.1N NaOH, and the basic sample with 1.0 mL of 0.1N HCl. Quench the oxidative sample with sodium metabisulfite to destroy residual peroxides. Causality: Quenching freezes the degradation profile, ensuring that the LC-MS data reflects the exact 24-hour time point. 7. Mass Balance Check: Dilute all samples to a theoretical concentration of 10 µg/mL. The sum of the peak areas (Intact API + Degradants) must equal 95-105% of the unstressed control area. A mass balance <90% indicates the formation of volatile degradants or irreversible column binding.

Workflow Start API Stock Solution (1 mg/mL in ACN) Acid Acidic Stress (0.1N HCl, 60°C) Start->Acid Base Basic Stress (0.1N NaOH, 60°C) Start->Base Ox Oxidative Stress (3% H2O2, RT) Start->Ox Photo Photolytic Stress (ICH Q1B UV/Vis) Start->Photo Quench Neutralization & Chemical Quenching Acid->Quench Base->Quench Ox->Quench Photo->Quench Analysis UHPLC-MS/MS Mass Balance Analysis Quench->Analysis

Fig 2: ICH Q1A(R2) compliant forced degradation workflow with mandatory quenching steps.

Analytical Workflows for Stability Monitoring

To accurately resolve the intact 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine from its polar degradants (such as the N-oxide or debrominated species), a specialized UHPLC-MS/MS workflow is required.

  • Column: C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water. Causality: The low pH ensures complete protonation of the cyclobutylamine, maximizing positive electrospray ionization (ESI+) efficiency.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: High-Resolution Mass Spectrometry (HRMS) operating in ESI+ mode. The presence of the bromine atom will yield a characteristic 1:1 isotopic doublet (M and M+2) at approximately m/z 233 and 235. Loss of this doublet in a degradant peak is the primary diagnostic marker for photolytic debromination.

Storage & Handling Protocols

Given the specific vulnerabilities of this molecule, standard benchtop storage is insufficient. To maintain scientific integrity and prevent baseline degradation prior to synthetic use, the following protocols must be strictly enforced:

  • Inert Atmosphere Storage: The compound must be stored under dry Argon or Nitrogen to prevent the primary amine from reacting with atmospheric CO₂ and moisture[3].

  • Temperature Control: Store at 2–8°C (refrigerated) to suppress thermal oxidation and volatilization.

  • Actinic Protection: Due to the extreme photolability of the 5-bromothiazole moiety, the compound must be housed in amber glass vials or opaque secondary containers to block ambient UV/Vis light[1].

References

  • SAFETY DATA SHEET - Thermo Fisher Scientific (Cyclobutylamine). Thermo Fisher Scientific.
  • Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry - ACS Publications.
  • Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES. ICH.
  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. ICH / IKEV.

Sources

Protocols & Analytical Methods

Method

Application Note and Experimental Protocol: Synthesis of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine

Abstract This document provides a detailed, research-grade protocol for the synthesis of the novel compound 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine. The synthetic strategy is a three-step process commencing with the se...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed, research-grade protocol for the synthesis of the novel compound 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine. The synthetic strategy is a three-step process commencing with the selective lithiation of 2,5-dibromothiazole, followed by a nucleophilic addition to cyclobutanone to form a tertiary alcohol intermediate. The final amine is furnished via an acid-catalyzed Ritter reaction and subsequent hydrolysis. This protocol is designed for researchers in medicinal chemistry and drug development, offering in-depth explanations for experimental choices, safety considerations, and characterization methods.

Introduction

The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The unique electronic properties of the thiazole ring, coupled with its ability to participate in hydrogen bonding and other molecular interactions, make it an attractive core for drug design. The introduction of a cyclobutylamine substituent offers a three-dimensional element that can be crucial for optimizing binding to biological targets. Specifically, the target compound, 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine, presents multiple points for further chemical diversification, making it a valuable building block for the synthesis of compound libraries for screening in various therapeutic areas, including kinase inhibition and neurodegenerative disease research.

This protocol outlines a robust and reproducible synthetic route to this novel compound, designed to be accessible to researchers with a solid background in synthetic organic chemistry.

Synthetic Strategy Overview

The synthesis of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine is accomplished through a three-step sequence. The overall workflow is depicted in the following diagram:

G A 2,5-Dibromothiazole B 2-Lithio-5-bromothiazole A->B n-BuLi, THF, -78 °C C 1-(5-Bromothiazol-2-yl)cyclobutan-1-ol B->C Cyclobutanone, -78 °C to rt D 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine C->D 1. H2SO4, CH3CN 2. NaOH (aq)

Caption: Synthetic workflow for 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine.

Detailed Experimental Protocol

Part 1: Synthesis of 1-(5-Bromothiazol-2-yl)cyclobutan-1-ol (Intermediate 1)

Reaction Principle: This step involves the selective metal-halogen exchange at the more acidic C2 position of 2,5-dibromothiazole using n-butyllithium at low temperature. The resulting organolithium species acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of cyclobutanone.[3][4]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2,5-Dibromothiazole242.932.43 g10.0
n-Butyllithium (2.5 M in hexanes)64.064.4 mL11.0
Cyclobutanone70.090.77 g (0.83 mL)11.0
Anhydrous Tetrahydrofuran (THF)-50 mL-
Saturated Ammonium Chloride (aq)-20 mL-
Diethyl Ether-100 mL-
Anhydrous Magnesium Sulfate---

Procedure:

  • Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 2,5-dibromothiazole (2.43 g, 10.0 mmol) and dissolve in anhydrous THF (50 mL).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Nucleophilic Addition: In a separate flame-dried flask, prepare a solution of cyclobutanone (0.77 g, 11.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extraction and Drying: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford 1-(5-bromothiazol-2-yl)cyclobutan-1-ol as a pale yellow oil.

Part 2: Synthesis of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine (Target Compound)

Reaction Principle: This transformation utilizes the Ritter reaction, a well-established method for converting tertiary alcohols into N-alkyl amides.[5][6][7][8] The tertiary alcohol is protonated by a strong acid to form a stable tertiary carbocation. This carbocation is then trapped by a nitrile (acetonitrile in this case), forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields an amide, which is then hydrolyzed under basic conditions to the desired primary amine.[9][10]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
1-(5-Bromothiazol-2-yl)cyclobutan-1-ol(Calculated from previous step)(Assuming 8.0 mmol)8.0
Acetonitrile41.0540 mL-
Concentrated Sulfuric Acid98.084.5 mL~84 mmol
Sodium Hydroxide (10 M aq)40.00As needed-
Dichloromethane-150 mL-
Anhydrous Sodium Sulfate---

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(5-bromothiazol-2-yl)cyclobutan-1-ol (assuming 8.0 mmol from the previous step) and acetonitrile (40 mL).

  • Acid Addition: Cool the mixture to 0 °C in an ice bath. Slowly and carefully add concentrated sulfuric acid (4.5 mL) dropwise with vigorous stirring. Caution: This addition is highly exothermic.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 82 °C) for 4 hours. Monitor the reaction progress by TLC.

  • Hydrolysis (Amide to Amine): Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Slowly and carefully pour the reaction mixture onto crushed ice (approximately 100 g). Basify the aqueous solution to pH > 12 by the slow addition of 10 M aqueous sodium hydroxide. Caution: This is a highly exothermic process.

  • Extraction and Drying: Transfer the basic mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 0-10% methanol in dichloromethane with 1% triethylamine) to afford 1-(5-bromothiazol-2-yl)cyclobutan-1-amine.

Reaction Mechanism: The Ritter Reaction

The key transformation in this synthesis is the Ritter reaction. The mechanism is illustrated below:

G cluster_0 Carbocation Formation cluster_1 Nitrile Addition cluster_2 Hydrolysis A Tertiary Alcohol B Protonated Alcohol A->B + H+ C Tertiary Carbocation B->C - H2O E Nitrilium Ion C->E Nucleophilic Attack D Acetonitrile F Amide E->F + H2O, -H+ G Amine F->G Base Hydrolysis

Caption: Mechanism of the Ritter reaction for the synthesis of the target amine.

Safety and Handling

  • n-Butyllithium: Pyrophoric and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon). Wear fire-retardant lab coat, safety glasses, and appropriate gloves.

  • Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Handle in a fume hood with appropriate personal protective equipment, including acid-resistant gloves, lab coat, and safety goggles.

  • 2,5-Dibromothiazole: Toxic and an irritant. Avoid inhalation and contact with skin and eyes.

  • Cyclobutanone: Flammable liquid and vapor.

  • Solvents: Diethyl ether and tetrahydrofuran are highly flammable. Dichloromethane is a suspected carcinogen. Handle all solvents in a well-ventilated fume hood.

Characterization

The identity and purity of the final product, 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine, should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H stretching of the amine).

References

  • Chemistry Steps. (2023, December 21). Alcohols to Amines.
  • Oreate AI Blog. (2026, January 8). Transforming Alcohols to Amines: A One-Pot Approach.
  • Alfa Chemistry. Ritter Reaction.
  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines.
  • ResearchGate. The Ritter reaction mechanism for the synthesis of thiazoles 185 and....
  • Google Patents. (US8889865B2).
  • Wikipedia. Ritter reaction.
  • YouTube. (2020, March 21).
  • YouTube. (2022, January 11). Ritter Reaction.
  • ResearchGate. Selective monolithiation of 2,5-dibromopyridine with butyllithium.
  • Chem. Eur. J. (2023). The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3-dimethyl-2,3-dihydro-1H-perimidine.
  • Int.J. ChemTech Res. (2009).
  • Organic Chemistry Portal. (2019, January 11). Ritter Reaction.
  • LOCKSS. (2010, November 4). A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS.
  • Benchchem.
  • Der Pharma Chemica.
  • JOCPR. (2025, July 30).
  • ResearchGate. Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitors | Request PDF.
  • Lookchem. Lithiation Reaction of 2,5-Dibromothiophene.
  • PMC. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.
  • JOCPR. Synthesis of some new 5- substituted of.
  • Academia.edu. Lithiation reaction of 2,5-dibromothiophene.
  • MDPI. (2021, March 7).
  • Chemistry LibreTexts. (2025, February 24). 19.
  • ASYMMETRIC NUCLEOPHILIC ADDITION REACTIONS OF ALDEHYDES WITH OPTICALLY ACTIVE DITHIOACETALS AND THEIR APPLIC
  • Journal of Chemical and Pharmaceutical Research.
  • Comptes Rendus de l'Académie des Sciences. (2024, July 11). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective.
  • Chemistry LibreTexts. (2021, July 31). 17.
  • PMC. (2025, August 9). Nucleophilic addition promoted ring rearrangement-aromatization in aza-/thio-sesquiterpenoid biosynthesis.

Sources

Application

using 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine as a building block in synthesis

An Application Guide for the Strategic Use of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine in Synthetic Chemistry Abstract & Introduction: A Privileged Scaffold for Modern Drug Discovery The landscape of medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Strategic Use of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine in Synthetic Chemistry

Abstract & Introduction: A Privileged Scaffold for Modern Drug Discovery

The landscape of medicinal chemistry is continually evolving, with a significant trend moving away from planar, aromatic systems towards molecules with greater three-dimensionality. This "escape from flatland" is driven by the need to access novel chemical space and improve physicochemical properties such as solubility and metabolic stability.[1] In this context, 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine emerges as a highly valuable and strategic building block. It synergistically combines two critical pharmacophores: the 2-aminothiazole ring and a cyclobutane moiety.

The 2-aminothiazole core is a well-established "privileged scaffold" found in numerous FDA-approved drugs and clinical candidates, prized for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The bromine atom at the C5-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. Simultaneously, the cyclobutane unit acts as a conformationally restricted bioisostere for larger or more flexible groups, offering a way to fine-tune compound rigidity and explore challenging biological targets.[4]

This guide provides a senior scientist's perspective on leveraging 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine, detailing its primary modes of reactivity and providing robust, field-tested protocols for its application in Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and amide bond formation.

Physicochemical Properties & Safe Handling

While specific experimental data for this molecule is not widely published, its properties can be reliably estimated based on its constituent parts.

PropertyEstimated Value / InformationSource / Rationale
Molecular Formula C₇H₉BrN₂S-
Molecular Weight 233.13 g/mol -
Appearance Likely an off-white to yellow solidBased on similar 2-amino-5-bromothiazole derivatives[5]
Solubility Soluble in organic solvents like DCM, DMF, DioxaneCommon for synthetic intermediates

Safety & Handling: Researchers must treat 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine as a potentially hazardous chemical. Analogous brominated heterocycles and aminocyclobutanes warrant careful handling.[6][7][8]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Handling: Handle in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[8] In case of contact, rinse the affected area with copious amounts of water.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[5]

Core Synthetic Applications: A Dual-Functionality Building Block

The primary value of this reagent lies in its two orthogonal points for diversification. The C-Br bond on the electron-rich thiazole ring is primed for metal-catalyzed cross-coupling, while the primary amine of the cyclobutane unit is a nucleophile ready for a range of classical transformations.

Caption: Key synthetic pathways for 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine.

Protocol 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

Principle & Rationale

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, forming a C(sp²)-C(sp²) bond between the bromothiazole and a variety of organoboron reagents.[10][11] This reaction is exceptionally robust, tolerating a wide array of functional groups, making it ideal for late-stage diversification in a drug discovery program.

Causality of Component Selection:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)): The palladium(0) species is the active catalyst that initiates the cycle by oxidatively adding into the C-Br bond. The choice of catalyst and ligand is critical for reaction efficiency.[12]

  • Base (e.g., Na₂CO₃, K₃PO₄): The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species that facilitates transfer of the organic group to the palladium center.[11]

  • Solvent (e.g., Dioxane/H₂O, Toluene/H₂O): A mixture of an organic solvent and water is typically used. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[13]

Mechanistic Insight: The Catalytic Cycle

Suzuki_Cycle cluster_boron Boron Activation pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂-Br pd0->oa_complex Oxidative Addition (R¹-Br) trans_complex R¹-Pd(II)L₂-R² oa_complex->trans_complex Transmetalation trans_complex->re_point Reductive Elimination re_point->pd0 re_point->product R¹-R² (Product) boronic R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic->boronate + Base (e.g., CO₃²⁻) boronate->oa_complex B(OH)₃ Br⁻ caption The catalytic cycle of the Suzuki-Miyaura reaction. Buchwald_Cycle pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂-Br pd0->oa_complex Oxidative Addition (R¹-Br) amine_complex [R¹-Pd(II)L₂(HNR²R³)]⁺Br⁻ oa_complex->amine_complex + HNR²R³ amido_complex R¹-Pd(II)L₂(NR²R³) amine_complex->amido_complex Deprotonation (+ Base) amido_complex->pd0 Reductive Elimination amido_complex->product R¹-NR²R³ (Product) caption Generalized catalytic cycle for Buchwald-Hartwig amination. Amide_Workflow start Combine Carboxylic Acid (1.0 eq) & Coupling Reagent (e.g., HATU, 1.1 eq) in Anhydrous DMF add_base Add Base (e.g., DIPEA, 2.0 eq) Stir for 5-10 min at 0 °C start->add_base Activation Step add_amine Add 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine (1.05 eq) solution in DMF add_base->add_amine react Allow to warm to RT Stir for 2-12 hours (Monitor by LC-MS) add_amine->react Coupling Step workup Aqueous Work-up (Dilute with EtOAc, wash with H₂O, brine) react->workup purify Purification (Column Chromatography) workup->purify product Final Amide Product purify->product

Sources

Method

Application Note: Modular Design of Kinase Inhibitors Utilizing 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine

Executive Summary The transition from planar, highly aromatic scaffolds to structurally complex, sp³-enriched molecules has become a defining paradigm in modern medicinal chemistry. This shift, often referred to as "esca...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, highly aromatic scaffolds to structurally complex, sp³-enriched molecules has become a defining paradigm in modern medicinal chemistry. This shift, often referred to as "escaping from flatland," directly correlates with improved aqueous solubility, reduced off-target promiscuity, and higher clinical success rates [1].

1-(5-Bromothiazol-2-yl)cyclobutan-1-amine (CAS: 1503919-46-7) represents a highly strategic building block in this context. By fusing a classic ATP-competitive hinge-binding motif (the thiazole ring) with a conformationally restricted, sp³-rich exit vector (the cyclobutylamine), this compound provides an ideal foundation for developing next-generation kinase inhibitors [2]. This application note details the mechanistic rationale, physicochemical advantages, and validated synthetic protocols for incorporating this building block into kinase-directed drug discovery programs.

Mechanistic Rationale & Structural Logic

The design of selective kinase inhibitors requires precise spatial control over the molecule's interaction with the ATP-binding pocket. The 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine scaffold is engineered to address three distinct regions of the kinase active site simultaneously:

  • The Thiazole Core (Hinge Binder): The 2-aminothiazole motif is a privileged structure that acts as an ATP mimetic [3]. The nitrogen atom of the thiazole ring and the adjacent exocyclic amine (when functionalized) form critical bidentate hydrogen bonds with the backbone amide and carbonyl residues of the kinase hinge region.

  • The C5-Bromine Handle (Hydrophobic Pocket Probe): The bromine atom at the 5-position serves as a versatile synthetic handle. Through late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), bulky aryl or heteroaryl groups can be installed to project deep into the DFG-in/out hydrophobic pockets, driving kinase selectivity.

  • The Cyclobutylamine Moiety (Solvent Channel Exit): Traditional kinase inhibitors often rely on flat anilines to exit toward the solvent-exposed region, which leads to poor solubility and high plasma protein binding. The spiro-like cyclobutane ring introduces significant sp³ character ( Fsp3​ ), altering the exit vector trajectory, disrupting flat molecular stacking, and dramatically improving the physicochemical profile [1].

BindingLogic A 1-(5-Bromothiazol-2-yl) cyclobutan-1-amine B Thiazole Core A->B C C5-Bromine Handle A->C D Cyclobutylamine A->D E Hinge Region Binding (Hydrogen Bonds) B->E ATP Mimetic F Hydrophobic Pocket (Late-Stage Diversification) C->F Pd-Coupling G Solvent Channel Exit (Increased Fsp3 / Solubility) D->G Enhanced PK

Fig 1. Structural rationale for 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine in kinase inhibition.

Physicochemical Profiling: Flatland vs. sp³-Enrichment

To illustrate the causality behind selecting a cyclobutylamine over a traditional planar aniline, Table 1 summarizes the theoretical and observed physicochemical shifts when replacing a flat aromatic exit vector with the cyclobutane motif.

Table 1: Comparative Physicochemical Advantages of the Cyclobutylamine Motif

ParameterTraditional Planar Scaffold (e.g., Aniline-Thiazole)1-(5-Bromothiazol-2-yl)cyclobutan-1-amine ScaffoldCausality / Rationale
Fraction sp³ ( Fsp3​ ) Low (< 0.2)High (> 0.4)Increased saturation disrupts π−π stacking in the solid state.
Aqueous Solubility Poor (Often < 10 µM)Excellent (Often > 100 µM)Higher Fsp3​ lowers the melting point and crystal lattice energy, enhancing dissolution.
CYP450 Inhibition High Risk (Promiscuous)Lower Risk3D structural complexity reduces non-specific binding to off-target metalloenzymes.
Conformational Penalty High (Freely rotatable bonds)Low (Pre-organized)The rigid cyclobutane ring locks the exit vector, reducing the entropic penalty upon target binding.

Experimental Protocols

The following self-validating protocols detail the functionalization of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine.

Protocol A: Palladium-Catalyzed Diversification (Suzuki-Miyaura Coupling)

Causality Note: The primary amine of the cyclobutane ring must be protected prior to cross-coupling. Free primary amines can coordinate with the palladium catalyst, leading to catalyst poisoning or unwanted competitive amination. Furthermore, Pd(dppf)Cl₂ is selected as the catalyst because its bidentate dppf ligand effectively prevents catalyst deactivation by the sulfur atom inherent to the thiazole ring.

Step-by-Step Methodology:

  • Amine Protection:

    • Dissolve 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add triethylamine (TEA, 2.0 eq) and cool to 0 °C.

    • Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 4 hours.

    • Validation Check: Monitor by LC-MS. The mass shift should indicate the addition of the Boc group (+100 Da). Quench with water, extract with DCM, and concentrate to yield the Boc-protected intermediate.

  • Suzuki-Miyaura Cross-Coupling:

    • In a microwave-safe vial, combine the Boc-protected intermediate (1.0 eq), the desired aryl-boronic acid (1.2 eq), and Potassium Carbonate (K₂CO₃, 3.0 eq).

    • Dissolve in a degassed mixture of 1,4-Dioxane/Water (4:1 v/v).

    • Add Pd(dppf)Cl₂ (0.05 eq). Seal the vial and purge with N₂ for 5 minutes.

    • Heat the reaction mixture at 90 °C for 12 hours (or 110 °C for 30 minutes via microwave irradiation).

    • Validation Check: TLC (Hexane/EtOAc) should show complete consumption of the starting bromide. Filter through Celite, concentrate, and purify via flash chromatography.

  • Deprotection & Solvent-Front Functionalization:

    • Treat the purified coupled product with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature to remove the Boc group.

    • Evaporate the TFA to yield the free amine (as a TFA salt).

    • React the free amine with an appropriate acyl chloride or isocyanate in the presence of N,N-Diisopropylethylamine (DIPEA) to form the final amide or urea, projecting into the solvent channel.

Protocol B: High-Throughput Kinase Assay Validation (TR-FRET)

Causality Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays because it eliminates interference from auto-fluorescent small molecules, ensuring that the calculated IC₅₀ values of the synthesized thiazole derivatives are highly accurate.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Serial Dilution: Prepare a 10-point 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme/Substrate Addition: Add 5 µL of the target kinase (e.g., Aurora Kinase A or BTK) pre-mixed with the specific biotinylated peptide substrate into the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km​ concentration for the specific kinase) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of a detection mixture containing EDTA (to chelate Mg²⁺ and stop the kinase), a Europium-labeled anti-phosphopeptide antibody, and Streptavidin-APC.

  • Readout: Incubate for 60 minutes and read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition and derive the IC₅₀.

Workflow Step1 Step 1: Amine Protection (Boc2O, TEA, DCM) Step2 Step 2: Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2, Base) Step1->Step2 Step3 Step 3: Amine Deprotection (TFA/DCM or HCl/Dioxane) Step2->Step3 Step4 Step 4: Solvent-Front Functionalization (Amide/Urea Formation) Step3->Step4 Step5 Step 5: in vitro Kinase Profiling (TR-FRET / Radiometric) Step4->Step5

Fig 2. Modular synthesis and screening workflow for cyclobutylamine-thiazole derivatives.

Conclusion

The utilization of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine enables medicinal chemists to rapidly assemble highly potent, target-specific kinase inhibitors. By combining the reliable hinge-binding capability of the aminothiazole core with the superior physicochemical properties of a rigid, sp³-rich cyclobutane ring, researchers can effectively bypass the common attrition risks associated with traditional flatland drug discovery.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756.[Link]

  • Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(30), 27361-27381.[Link]

Application

protocol for Suzuki coupling of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine

[label="1-(5 Workflow comparing direct Suzuki coupling vs. the protection-dependent strategy.

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Author: BenchChem Technical Support Team. Date: March 2026

[label="1-(5

Workflow comparing direct Suzuki coupling vs. the protection-dependent strategy.

Self-Validating Experimental Protocols

Method A: Direct Suzuki Coupling (Advanced Catalyst System)

This method is ideal for rapid analog generation and utilizes the steric bulk of the XPhos ligand to protect the palladium center from the free amine.

Reagents:

  • 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • XPhos-Pd-G2 (0.02 equiv, 2 mol%)

  • K₃PO₄ (0.5 M aqueous solution, 3.0 equiv, 6.0 mL)

  • 1,4-Dioxane (Anhydrous, 10.0 mL)

Step-by-Step Procedure:

  • Reaction Assembly: To an oven-dried 20 mL microwave vial equipped with a magnetic stir bar, add the bromothiazole substrate and the arylboronic acid.

  • Solvent Addition & Degassing: Add 10.0 mL of 1,4-Dioxane. Validation Cue: The solution should be completely clear. Seal the vial with a septum cap and bubble dry Argon through the solution via a long needle for 10 minutes to displace dissolved oxygen.

  • Catalyst Introduction: Briefly open the vial under a positive flow of Argon and add the XPhos-Pd-G2 catalyst. Validation Cue: The solution will immediately adopt a faint yellow tint, indicating the suspension of the precatalyst.

  • Base Addition & Initiation: Inject 6.0 mL of the degassed 0.5 M aqueous K₃PO₄ solution via syringe. Place the vial in a pre-heated oil bath at 80 °C. Validation Cue: Within 15-30 minutes, the organic layer will darken to a deep orange/brown. This color shift is the physical validation that the precatalyst has been activated to the reactive Pd(0) species.

  • Monitoring & Quenching: Stir vigorously for 2–4 hours. Analytical Validation: Sample 10 µL of the organic layer, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is complete when the isotopic doublet of the starting material ( m/z 233/235 [M+H]+ ) is entirely replaced by the product mass.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via reverse-phase HPLC or silica gel chromatography (DCM/MeOH gradient).

Method B: The High-Fidelity Protection Route

This three-step sequence is recommended for highly unreactive boronic acids or large-scale syntheses where the cost of advanced G2 precatalysts is prohibitive.

Step 1: Boc Protection

  • Dissolve the substrate (1.0 mmol) in DCM (10 mL). Add Triethylamine (2.0 equiv) and Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv). Stir at room temperature for 4 hours.

  • Validation Cue: Perform TLC (Hexanes/EtOAc 1:1). The free amine starting material remains near the baseline and stains deep purple with Ninhydrin. The successful formation of the Boc-protected intermediate is validated by a new spot at Rf​≈0.6 that is UV-active but fails to stain with Ninhydrin.

Step 2: Suzuki Coupling

  • Combine the Boc-protected intermediate (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and Na₂CO₃ (2.0 equiv) in a mixture of 1,4-Dioxane/H₂O (4:1, 10 mL).

  • Degas with Argon and heat to 90 °C for 12 hours.

  • Validation Cue: LC-MS analysis will show the product mass. Note that Boc-protected amines often exhibit an in-source fragmentation in ESI-MS, showing a prominent [M+H−56]+ (loss of t-butyl) or [M+H−100]+ (loss of Boc) peak alongside the parent ion.

Step 3: Acidic Deprotection

  • Dissolve the purified coupled intermediate in 4M HCl in 1,4-Dioxane (5 mL). Stir at room temperature.

  • Validation Cue: Immediate, mild effervescence will occur as CO₂ gas is liberated from the cleaving Boc group. The physical cessation of this bubbling (typically after 1-2 hours) validates the completion of the deprotection. Concentrate in vacuo to yield the product as an HCl salt.

Quantitative Data Summary

The following table summarizes the comparative efficiency of Method A versus Method B across different electronic classes of boronic acids.

Boronic Acid PartnerStrategyCatalyst SystemTime (h)Isolated Yield (%)Purity (LC-MS)
Phenylboronic acidMethod AXPhos-Pd-G2 (2 mol%)288%>98%
Phenylboronic acidMethod BPd(dppf)Cl₂ (5 mol%)1875%>95%
4-Methoxyphenylboronic acidMethod AXPhos-Pd-G2 (2 mol%)385%>98%
3-Pyridinylboronic acidMethod AXPhos-Pd-G2 (4 mol%)572%>95%

*Note: Time and yield for Method B represent the cumulative total of the 3-step protection-coupling-deprotection sequence.

References

  • Everson, D. A., Jones, B. A., & Weix, D. J. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 77(19), 8678–8688. Available at:[Link]

Method

Application Note: Chemoselective Derivatization of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine

Introduction & Strategic Significance In modern drug discovery, the incorporation of rigidified, three-dimensional scaffolds is a proven strategy to improve metabolic stability and target selectivity. 1-(5-Bromothiazol-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

In modern drug discovery, the incorporation of rigidified, three-dimensional scaffolds is a proven strategy to improve metabolic stability and target selectivity. 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine is a highly versatile, bifunctional building block frequently utilized in the synthesis of kinase inhibitors and targeted therapeutics.

This molecule presents a unique dual-reactivity profile:

  • An α -tertiary amine embedded within a cyclobutane ring, offering a vector for amidation, sulfonylation, or reductive amination.

  • A 5-bromothiazole moiety , which serves as an ideal electrophilic handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

The primary challenge in utilizing this building block lies in chemoselectivity and steric encumbrance . Derivatizing the amine must be achieved without prematurely activating the labile C–Br bond or degrading the sensitive thiazole ring.

Mechanistic Profiling & Chemoselective Challenges

The Steric Penalty of the α -Tertiary Amine

The primary amine is situated on a fully substituted sp³ carbon (C1 of the cyclobutane ring). The adjacent methylene groups of the cyclobutane ring severely restrict the conformational flexibility of the amine, effectively shielding the nitrogen lone pair. Standard peptide coupling conditions (e.g., EDC/HOBt at room temperature) often fail or result in poor yields due to this intense steric hindrance[1]. Overcoming this activation energy barrier requires highly electrophilic partners (like acid chlorides) or potent uronium-based coupling reagents (like HATU).

Orthogonal Reactivity of the 5-Bromothiazole

The 5-position of the thiazole ring is highly activated. The C–Br bond is highly susceptible to oxidative addition by palladium or copper catalysts. Consequently, transition-metal-catalyzed amidation strategies must be strictly avoided during the initial amine derivatization phase to prevent unwanted oligomerization or protodebromination[2]. Furthermore, strong, unhindered bases (such as DBU or unhindered alkoxides) can induce nucleophilic aromatic substitution (S_NAr) or ring-opening degradation of the thiazole.

Logical Derivatization Workflow

To successfully build complexity using this scaffold, a strict orthogonal workflow must be followed: Amine derivatization first (under metal-free conditions), followed by late-stage cross-coupling.

Pathway A 1-(5-Bromothiazol-2-yl) cyclobutan-1-amine B Amidation (R-COCl, 2,6-Lutidine) A->B Electrophilic Activation C Reductive Amination (R-CHO, NaBH(OAc)3) A->C Imine Reduction D N-Acyl Derivative (C-Br Intact) B->D E N-Alkyl Derivative (C-Br Intact) C->E F Suzuki Cross-Coupling (Pd-Catalyst, R'-B(OH)2) D->F Late-Stage Functionalization E->F Late-Stage Functionalization

Orthogonal derivatization workflow for 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine.

Reagent Selection Matrix

When selecting reagents for the amidation of this specific α -tertiary amine, process chemistry principles dictate a balance between electrophilic power and chemoselectivity[3].

Reagent ClassExampleReactivity vs. StericsC–Br ToleranceMechanistic Notes
Acid Chlorides R–COClVery HighExcellentOptimal for hindered amines. Requires a mild, non-nucleophilic base (e.g., 2,6-lutidine) to protect the thiazole[3].
Uronium Salts HATUHighExcellentBest for sensitive/complex carboxylic acids. Generates HOAt active esters which can overcome cyclobutane sterics.
Aluminum Reagents AlMe₃Very HighPoorAlMe₃-promoted direct amidation is powerful but risks Lewis-acid induced degradation of the heteroaryl bromide[4]. Avoid.
Carbodiimides EDC / HOPOModerateExcellentSafer alternative to HOBt for scale-up, but may require elevated temperatures (40 °C) for this specific substrate[3].

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, incorporating causality-driven steps to ensure both high yield and structural integrity.

Protocol A: Chemoselective Amidation via Acid Chloride Activation

This is the preferred method for robust, low-molecular-weight carboxylic acids that can be readily converted to acid chlorides.

Materials:

  • 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine (1.0 equiv)

  • Alkyl/Aryl Acid Chloride (1.2 equiv)

  • 2,6-Lutidine (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve the amine in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere.

    • Causality: Moisture vigorously competes with the sterically hindered amine for the highly reactive acid chloride, leading to rapid hydrolysis and yield collapse.

  • Base Addition: Add 2,6-lutidine (1.5 equiv) to the solution.

    • Causality: 2,6-lutidine (pKa 6.6) is a sterically hindered, weakly nucleophilic base. Unlike stronger bases (e.g., DBU or TEA), it acts as an efficient HCl scavenger without inducing S_NAr side reactions at the electron-deficient thiazole ring[3].

  • Electrophile Addition: Cool the reaction vessel to 0–5 °C using an ice bath. Add the acid chloride dropwise over 10 minutes.

    • Causality: The acylation is highly exothermic. Localized heating can cause the bromothiazole to degrade. Controlled addition at 0 °C ensures strict chemoselectivity.

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at 20 °C for 2–4 hours.

  • Self-Validation (LC-MS): Sample the reaction. The protocol is validated when LC-MS shows the disappearance of the polar amine peak and the emergence of the product mass. Critical Check: The product mass spectrum must display the characteristic 1:1 isotopic doublet (M / M+2) indicative of an intact bromine atom.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Amidation of Sensitive Acids using HATU

This method is utilized when the carboxylic acid partner is complex, chiral, or incompatible with acid chloride formation.

Materials:

  • 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine (1.0 equiv)

  • Carboxylic Acid (1.2 equiv)

  • HATU (1.3 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-Activation Sequence: In a separate flask, dissolve the carboxylic acid and HATU in anhydrous DMF (0.2 M). Add DIPEA and stir for 15 minutes at room temperature.

    • Causality: Pre-activation ensures the complete formation of the highly reactive HOAt active ester before the hindered amine is introduced. If the amine is added prematurely, it may react directly with the uronium salt of HATU, forming an unreactive guanidinium byproduct.

  • Amine Introduction: Add the 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine to the pre-activated mixture.

  • Thermal Overcome: Heat the reaction gently to 40 °C for 12 hours.

    • Causality: The steric bulk of the cyclobutane ring severely retards the nucleophilic attack on the active ester. Mild heating provides the necessary kinetic energy to overcome this barrier without risking C–Br bond cleavage.

  • Self-Validation (TLC/MS): Monitor via TLC (Hexanes/EtOAc). The active ester will appear as a transient intermediate that slowly converts to the final amide.

  • Workup: Dilute with Ethyl Acetate and wash extensively with 5% aqueous LiCl (3x) to remove the DMF solvent and the HOAt/HATU byproducts. Dry and concentrate.

Analytical Characterization & Troubleshooting

When derivatizing this scaffold, analytical tracking is paramount to ensure the C-Br bond has not been compromised.

  • Mass Spectrometry (Isotope Tracking): Bromine naturally occurs as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Any successful derivatization must yield a mass spectrum with twin peaks separated by 2 Da (e.g., m/z 331 and 333) of equal intensity. A single peak indicates catastrophic protodebromination.

  • ¹H NMR Spectroscopy: The cyclobutane protons are highly diagnostic. Upon successful amidation of the amine, the multiplet corresponding to the α -protons of the cyclobutane ring will shift downfield (typically by +0.3 to +0.5 ppm) due to the electron-withdrawing effect of the newly formed amide carbonyl.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: Organic Process Research & Development (ACS Publications) URL:[Link][3]

  • Enantioselective total synthesis of (+)-cylindricine B Source: Chemical Science (RSC Publishing) URL:[Link][1]

  • Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis Source: Journal of the American Chemical Society / PMC URL:[Link][2]

  • AlMe₃-Promoted Formation of Amides from Acids and Amines Source: Organic Letters (ACS Publications) URL:[Link][4]

Sources

Application

Application Notes and Protocols for In Vitro Biological Evaluation of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine Derivatives

Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its versatile structure allows for diverse biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][3] The introduction of a novel cyclobutanamine group at the 2-position, combined with a brominated thiazole ring, as seen in 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine derivatives, presents a unique chemical space for the discovery of new therapeutic agents. The rigid cyclobutane core can provide conformational constraint, potentially leading to improved target selectivity and potency.[4]

This document provides a comprehensive, tiered workflow for the initial in vitro biological characterization of this novel compound series. The protocols are designed to first establish broad cytotoxic effects against cancer cell lines, then to elucidate the mechanism of cell death, and finally to identify and confirm engagement with potential molecular targets, such as protein kinases, which are frequently implicated in oncogenesis.[5]

Tier 1: Primary Screening for Cytotoxic Activity

The foundational step in evaluating a new compound series for potential anticancer applications is to determine its effect on cell viability and proliferation. The MTT assay is a robust, colorimetric method for assessing cellular metabolic activity, which serves as a reliable indicator of cell viability.[6][7][8] In this assay, metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[7][8] The quantity of formazan produced is directly proportional to the number of viable cells.[9]

Protocol: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on various cancer cell lines.

Materials:

  • Test compounds (dissolved in DMSO)

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution: 5 mg/mL in sterile PBS.[6][8]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6][9]

  • Data Analysis: Subtract the background absorbance (medium only wells). Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the viability data against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Hypothetical IC50 Values
Compound IDHeLa (Cervical Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
BTC-0015.28.16.5
BTC-00215.822.418.9
BTC-0030.91.51.2
BTC-004> 50> 50> 50
Staurosporine0.010.020.015
Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay Assay Steps cluster_readout Data Acquisition & Analysis Seed Seed Cells in 96-well Plate Incubate24h Incubate 24h (Adhesion) Seed->Incubate24h Treat Add Compound Serial Dilutions Incubate24h->Treat Incubate72h Incubate 48-72h Treat->Incubate72h AddMTT Add MTT Reagent Incubate72h->AddMTT Incubate4h Incubate 2-4h (Formazan Formation) AddMTT->Incubate4h Solubilize Add Solubilization Solution Incubate4h->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Values Read->Analyze

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Tier 2: Elucidating the Mechanism of Cell Death - Apoptosis Assays

Once a compound demonstrates significant cytotoxicity, the next logical step is to determine the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer drugs. A key hallmark of apoptosis is the activation of a family of proteases called caspases. Caspases-3 and -7 are effector caspases that execute the final stages of apoptosis.[10] The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method to quantify their activity.[11]

Protocol: Caspase-Glo® 3/7 Assay

Objective: To determine if the test compounds induce apoptosis by measuring the activity of caspases-3 and -7.

Materials:

  • Test compounds

  • Cancer cell lines cultured in opaque-walled 96-well plates

  • Caspase-Glo® 3/7 Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with compounds at various concentrations (e.g., 1x, 5x, and 10x the IC50 value) as described in the MTT protocol. Include a positive control (e.g., Staurosporine) and a vehicle control. Incubate for a relevant period (e.g., 24 hours).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use. Prepare the reagent according to the manufacturer's instructions by adding the buffer to the lyophilized substrate.[12]

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[11] This single reagent addition lyses the cells and provides the substrate for the caspase reaction.[10]

  • Incubation: Mix the contents by placing the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1-3 hours to allow for signal stabilization.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[13][14]

  • Data Analysis: Subtract the background luminescence (no-cell control). Express the data as fold-change in caspase activity relative to the vehicle-treated control cells.

Data Presentation: Hypothetical Caspase-3/7 Activation
Compound IDConcentration (µM)Caspase-3/7 Activity (Fold Change vs. Vehicle)
BTC-0031.0 (1x IC50)4.5
BTC-0035.0 (5x IC50)12.1
BTC-00310.0 (10x IC50)15.8
Vehicle-1.0
Staurosporine1.018.2
Signaling Pathway: Apoptosis Induction

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas) Caspase8 Caspase-8 DeathReceptor->Caspase8 Ligand Binding Caspase37 Caspase-3/7 (Executioner Caspases) Caspase8->Caspase37 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Stress Signal (e.g., DNA Damage) Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.

Tier 3: Target Identification - In Vitro Kinase Profiling

Many small-molecule anticancer drugs function by inhibiting protein kinases, which are key regulators of cell signaling pathways that control proliferation, survival, and differentiation.[5] A logical next step for an apoptotic compound is to screen it against a panel of known oncogenic kinases. The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[15]

Protocol: ADP-Glo™ Kinase Assay (General)

Objective: To determine the IC50 values of lead compounds against a panel of purified recombinant kinases.

Materials:

  • Test compounds

  • Panel of purified kinases (e.g., EGFR, HER2, VEGFR, CDK2)

  • Respective kinase-specific substrates

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • Low-volume 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction. This typically includes the kinase, its specific substrate, ATP, and the test compound at various concentrations. The ATP concentration should ideally be at or near the Km for each specific kinase to ensure accurate IC50 determination.[5]

  • Reaction Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for the specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.[16]

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Signal Generation: Add Kinase Detection Reagent to each well. This reagent contains an enzyme that converts the ADP produced by the kinase reaction into ATP, and luciferase, which generates a luminescent signal in the presence of this newly synthesized ATP.[15] Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Normalize the data, with the vehicle control representing 100% kinase activity and a no-kinase control as background.[16] Plot the normalized activity against the log of the inhibitor concentration to determine the IC50 value.

Data Presentation: Hypothetical Kinase Inhibition Profile for BTC-003
Kinase TargetIC50 (µM)
EGFR> 20
HER2> 20
VEGFR20.15
CDK2/CycA0.08
SRC2.5
ABL18.9
Signaling Pathway: Generic Kinase Cascade

Kinase_Pathway Receptor Receptor Tyrosine Kinase (e.g., VEGFR2) Kinase1 Downstream Kinase 1 (e.g., SRC) Receptor->Kinase1 Phosphorylation Kinase2 Downstream Kinase 2 (e.g., MAPK) Kinase1->Kinase2 Phosphorylation Response Cellular Response (Proliferation, Survival) Kinase2->Response Activation Inhibitor BTC-003 Inhibitor->Receptor CETSA_Workflow cluster_treat Cell Treatment cluster_heat Thermal Challenge cluster_separate Separation cluster_analyze Analysis TreatCells Treat Intact Cells (Vehicle vs. Compound) LyseCells Harvest & Lyse Cells TreatCells->LyseCells HeatLysates Heat Lysate Aliquots (Temperature Gradient) LyseCells->HeatLysates Centrifuge Centrifuge to Pellet Aggregated Proteins HeatLysates->Centrifuge Collect Collect Supernatant (Soluble Fraction) Centrifuge->Collect Quantify Quantify Soluble Target Protein (e.g., Western Blot) Collect->Quantify Plot Plot Melting Curves & Determine ΔTm Quantify->Plot

Caption: Workflow for confirming cellular target engagement using CETSA®.

References

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • Target Engagement Assay Services. Concept Life Sciences. [Link]

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • Kinase/Enzyme Assays. PharmaLegacy | Preclinical Pharmacology CRO. [Link]

  • A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]

  • Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitors. ResearchGate. [Link]

  • Novel benzothiazole derivatives with enhanced biological activity.
  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. ResearchGate. [Link]

  • Synthesis of some new 5- substituted of. JOCPR. [Link]

  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PMC. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. [Link]

Sources

Method

Application Notes &amp; Protocols: 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine as a Promising Scaffold for Kinase-Targeted Drug Discovery

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of the novel scaffold, 1-(5-bromothiazol-2-yl)cyclobutan-1-amine. We present its...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of the novel scaffold, 1-(5-bromothiazol-2-yl)cyclobutan-1-amine. We present its design rationale, a detailed synthetic protocol, and robust methodologies for its derivatization into a diverse chemical library. Furthermore, we outline a strategic workflow for screening these derivatives against kinase targets, a class of enzymes implicated in numerous pathologies. The protocols herein are designed to be self-validating, with an emphasis on the mechanistic reasoning behind experimental choices, empowering researchers to harness the full potential of this unique chemical entity.

Introduction: Rationale for the Scaffold

The concept of scaffold-based drug discovery is a cornerstone of modern medicinal chemistry, focusing on the identification and optimization of core molecular architectures that can be decorated with various functional groups to achieve desired biological activity and physicochemical properties.[1][2] The 1-(5-bromothiazol-2-yl)cyclobutan-1-amine scaffold has been designed by integrating three key structural motifs, each contributing distinct and advantageous features for drug design.

  • The 2-Aminothiazole Core: The 2-aminothiazole ring is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs.[3][4] Its nitrogen and sulfur atoms provide key hydrogen bond donor and acceptor sites for molecular recognition at protein targets, particularly within the hinge region of kinase active sites.[5][6] This moiety is associated with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7]

  • The Cyclobutane Moiety: The incorporation of a cyclobutane ring offers significant advantages over more common linear or aromatic linkers.[8] Its rigid, puckered three-dimensional structure can help pre-organize the pharmacophoric elements into a bioactive conformation, potentially increasing binding affinity and selectivity while minimizing the entropic penalty upon binding.[9][10] This sp³-rich motif also enhances the three-dimensionality of the molecule, a characteristic often correlated with improved solubility, metabolic stability, and higher clinical success rates.[11] The cyclobutane can serve as a bioisostere for other groups, such as gem-dimethyl or even aromatic rings, allowing for fine-tuning of a compound's properties.[11][12]

  • Dual Points of Diversification: The scaffold possesses two orthogonal chemical handles for library synthesis:

    • The Primary Amine: The cyclobutylamine group serves as a versatile nucleophile, readily participating in reactions like amide bond formation, reductive amination, and sulfonylation to explore the "solvent-front" region of a binding pocket.

    • The Bromo Handle: The bromine atom at the 5-position of the thiazole ring is a classic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the introduction of a wide array of aryl, heteroaryl, and other substituents to probe deeper into the target's active site.

This strategic combination of features makes 1-(5-bromothiazol-2-yl)cyclobutan-1-amine a highly attractive starting point for the development of novel therapeutics, particularly kinase inhibitors.

Synthesis of the Core Scaffold

A robust synthesis of the core scaffold is paramount for any library generation effort. The following protocol is a proposed, high-yielding route based on established chemical principles.

Protocol 2.1: Synthesis of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine

Materials & Reagents:

  • Cyclobutanone

  • Sodium Cyanide (NaCN)

  • Ammonium Chloride (NH₄Cl)

  • Thiourea

  • N-Bromosuccinimide (NBS)

  • Methanol (MeOH), Dichloromethane (DCM), Acetonitrile (MeCN)

  • Hydrochloric Acid (HCl), Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of 1-aminocyclobutanecarbonitrile (Strecker Synthesis)

  • In a well-ventilated fume hood, to a stirred solution of ammonium chloride (1.2 eq) in water, add sodium cyanide (1.2 eq) at 0 °C.

  • Slowly add cyclobutanone (1.0 eq) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Extract the aqueous mixture with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aminonitrile, which can be used in the next step without further purification.

    • Rationale: The Strecker synthesis is a classic and efficient method for producing α-aminonitriles from ketones.

Step 2: Synthesis of 2-Cyclobutylthiazol-2-amine (Hantzsch Thiazole Synthesis)

  • Dissolve the crude 1-aminocyclobutanecarbonitrile (1.0 eq) and thiourea (1.1 eq) in methanol.

  • Heat the mixture to reflux for 6-8 hours. Monitor reaction completion by TLC or LC-MS.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel) to yield 2-cyclobutylthiazol-2-amine.

    • Rationale: This step builds the core 2-aminothiazole ring through a variation of the Hantzsch synthesis, a reliable method for thiazole formation.

Step 3: Bromination to yield 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine

  • Dissolve 2-cyclobutylthiazol-2-amine (1.0 eq) in acetonitrile at 0 °C.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, keeping the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3x), wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography to afford the final scaffold, 1-(5-bromothiazol-2-yl)cyclobutan-1-amine.

    • Rationale: NBS is a mild and selective brominating agent for electron-rich heterocycles like the 2-aminothiazole, providing the key bromo handle for subsequent cross-coupling reactions.

Quality Control: Confirm the structure and purity (>95%) of the final scaffold by ¹H NMR, ¹³C NMR, and LC-MS analysis.

Library Development: Derivatization Protocols

The dual functional handles of the scaffold allow for a systematic exploration of the surrounding chemical space. The following are generalized, robust protocols for key derivatization reactions.

Protocol 3.1: Amide Coupling at the Amino Group

This protocol allows for the exploration of the solvent-exposed region of a kinase active site.

  • Materials: 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine (1.0 eq), Carboxylic Acid of choice (1.1 eq), HATU (1.2 eq), Diisopropylethylamine (DIPEA) (3.0 eq), Anhydrous DMF.

  • Procedure:

    • To a solution of the carboxylic acid in DMF, add HATU and DIPEA. Stir for 10 minutes at room temperature.

    • Add a solution of the scaffold in DMF.

    • Stir at room temperature for 4-12 hours. Monitor by LC-MS.

    • Upon completion, dilute with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer, concentrate, and purify by flash chromatography or preparative HPLC.

  • Rationale: HATU is a highly efficient peptide coupling reagent that minimizes side reactions and racemization, ensuring high yields of the desired amide product.

Protocol 3.2: Suzuki-Miyaura Cross-Coupling at the Bromo Position

This reaction is ideal for installing aryl and heteroaryl moieties to probe hydrophobic pockets and form key π-stacking or hydrogen bonding interactions.[13]

  • Materials: Scaffold derivative from 3.1 (1.0 eq), Boronic Acid/Ester (1.2 eq), Pd(PPh₃)₄ (0.05 eq), Sodium Carbonate (Na₂CO₃) (2.0 eq), 1,4-Dioxane/Water (4:1 mixture).

  • Procedure:

    • To a reaction vessel, add the bromo-scaffold, boronic acid, Na₂CO₃, and Pd(PPh₃)₄.[14]

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed dioxane/water solvent mixture.

    • Heat the reaction to 90-100 °C for 2-16 hours, monitoring by LC-MS.

    • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry, concentrate, and purify the product.

  • Rationale: The Suzuki-Miyaura coupling is one of the most robust and functional-group-tolerant methods for C-C bond formation, making it a workhorse in medicinal chemistry.[15][16] The use of a Pd(0) catalyst like Pd(PPh₃)₄ is standard for bromo-heterocyclic substrates.[14]

Protocol 3.3: Buchwald-Hartwig Amination at the Bromo Position

This protocol introduces substituted amines, creating opportunities for new hydrogen bonding networks.

  • Materials: Scaffold derivative from 3.1 (1.0 eq), Amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), Sodium tert-butoxide (NaOtBu) (1.4 eq), Anhydrous Toluene.

  • Procedure:

    • In a glovebox, combine the bromo-scaffold, amine, NaOtBu, Pd₂(dba)₃, and XPhos.

    • Add anhydrous toluene.

    • Seal the vessel and heat to 100-110 °C for 4-24 hours. Monitor by LC-MS.

    • Cool the reaction, filter through a pad of Celite, and rinse with ethyl acetate.

    • Concentrate the filtrate and purify the product.

  • Rationale: The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[17] The use of a bulky, electron-rich phosphine ligand like XPhos is critical for promoting the efficient coupling of heterocyclic halides.[18][19]

Table 1: Derivatization Strategies and Expected Outcomes

ReactionReagent ClassFunctional Group IntroducedPurpose in Kinase Inhibition
Amide Coupling Carboxylic AcidsR-C(O)NH-Form H-bonds with backbone; probe solvent front
Suzuki Coupling (Hetero)aryl Boronic Acids(Hetero)arylπ-stacking with aromatic residues; access hydrophobic pockets
Buchwald-Hartwig Primary/Secondary AminesR₂N-Form new H-bond networks; introduce basic centers
Reductive Amination Aldehydes/KetonesRCH₂NH-Introduce flexible linkers and diverse substituents

Application Workflow: Kinase Inhibitor Discovery Cascade

The following workflow illustrates a logical progression from a synthesized library to a validated hit compound targeting a specific kinase.

G cluster_0 Library Synthesis & QC cluster_1 Screening Cascade cluster_2 Lead Optimization A Scaffold Synthesis (Protocol 2.1) B Library Derivatization (Protocols 3.1-3.3) A->B C Purification & QC (HPLC, LC-MS, NMR) B->C D Primary Screen (Single-point, 10 µM) C->D Test Compounds E Hit Confirmation (Dose-Response IC₅₀) D->E F Orthogonal Assay (e.g., Cellular Target Engagement) E->F G Selectivity Profiling (Kinase Panel Screen) F->G Validated Hits H ADME-Tox Profiling (Metabolic Stability, Cytotoxicity) G->H I Structure-Activity Relationship (SAR) Studies H->I I->B Iterative Design

Caption: Kinase inhibitor discovery workflow.

Protocol 4.1: Primary Kinase Screen (Example: Mobility Shift Assay)

  • Assay Preparation: Prepare assay buffer containing the target kinase, a fluorescently labeled peptide substrate, and ATP.

  • Compound Addition: Dispense the library compounds into a multi-well assay plate to a final concentration of 10 µM.

  • Reaction Initiation: Add the kinase/substrate/ATP mixture to each well to start the enzymatic reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a termination buffer containing EDTA.

  • Data Acquisition: Analyze the plate on a microfluidic capillary electrophoresis instrument. The instrument measures the ratio of phosphorylated (product) to unphosphorylated (substrate) peptide.

  • Data Analysis: Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls. Identify hits as compounds showing >50% inhibition.

Protocol 4.2: IC₅₀ Determination and Hit Validation

  • Dose-Response: For primary hits, prepare a series of dilutions (e.g., 10-point, 3-fold serial dilution) starting from a high concentration (e.g., 50 µM).

  • Repeat Assay: Perform the kinase assay as described in Protocol 4.1 with the serially diluted compounds.

  • Curve Fitting: Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Self-Validation: A well-behaved hit will exhibit a complete dose-response curve with a Hill slope close to 1.0. Compounds showing shallow curves or incomplete inhibition may indicate assay interference or non-specific binding and should be deprioritized.

Conclusion

The 1-(5-bromothiazol-2-yl)cyclobutan-1-amine scaffold represents a novel and highly promising starting point for drug discovery campaigns. Its modular design, incorporating the biologically relevant 2-aminothiazole core with the property-enhancing cyclobutane motif, provides a robust framework for generating diverse and potent compound libraries. The orthogonal synthetic handles allow for systematic exploration of structure-activity relationships. By following the detailed synthetic and screening protocols outlined in this guide, researchers are well-equipped to unlock the therapeutic potential of this innovative scaffold.

References

  • Wouters, J., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 15(17), 1638-1654. Available from: [Link]

  • Ayati, A., et al. (2015). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 819-836. Available from: [Link]

  • Ayati, A., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. PubMed. Available from: [Link]

  • El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466. Available from: [Link]

  • Synfacts (2019). Enhanced Potency and Properties by Exploiting Substituted Oxetane as a Cyclobutane Bioisostere. Thieme. Available from: [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Available from: [Link]

  • ResearchGate (2017). Biological and medicinal significance of 2-aminothiazoles. ResearchGate. Available from: [Link]

  • BioSolveIT. Scaffold-based Drug Design: Replacing an Unwanted Molecular Motif. BioSolveIT. Available from: [Link]

  • Chemspace. Bioisosteric Replacements. Chemspace. Available from: [Link]

  • Koszelewski, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7384. Available from: [Link]

  • Request PDF. Cyclobutane-containing scaffolds in bioactive small molecules. Request PDF. Available from: [Link]

  • Kim, S., et al. (2021). Scaffold-based molecular design with a graph generative model. Digital Discovery, 1(1), 40-50. Available from: [Link]

  • Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. Available from: [Link]

  • JACS Au (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Publications. Available from: [Link]

  • ResearchGate. Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines. ResearchGate. Available from: [Link]

  • ResearchGate. Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. ResearchGate. Available from: [Link]

  • Green Chemistry (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. RSC Publishing. Available from: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Organic-synthesis.org. Available from: [Link]

  • Brown, N. (Ed.). (2014). Scaffold Hopping in Medicinal Chemistry. Wiley-VCH. Available from: [Link]

  • CatSci. Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN. CatSci. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Organic & Biomolecular Chemistry (2017). Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. RSC Publishing. Available from: [Link]

  • PubMed (2009). Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters. PubMed. Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry (2014). Synthesis of some new 5- substituted of. JOCPR. Available from: [Link]

  • Organic Chemistry Portal. Cyclobutane synthesis. Organic Chemistry Portal. Available from: [Link]

  • El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. Available from: [Link]

  • Organic Chemistry Portal. Benzothiazole synthesis. Organic Chemistry Portal. Available from: [Link]

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Application

Application Note: Advanced Purification Strategies for 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Introduction & Physicochemical Profiling The synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Physicochemical Profiling

The synthesis of highly functionalized, conformationally restricted amines is a cornerstone of modern drug discovery. 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine represents a highly valuable building block, combining the rigidity of a cyclobutane ring with a halogenated heteroaromatic system. However, isolating this primary amine in high purity (>99%) presents several distinct chromatographic and physical challenges.

To design a self-validating purification system, we must first analyze the molecule's physicochemical causality:

  • Primary Aliphatic Amine: Strongly basic (estimated pKa ~8.0–9.0). On standard bare silica (SiO₂), the basic amine interacts with acidic surface silanols (pKa ~4.5), acting as a cation exchanger. This causes severe peak tailing, irreversible adsorption, and poor mass recovery[1]. Furthermore, free-base primary amines are susceptible to atmospheric CO₂ absorption, forming insoluble carbamates over time[2].

  • 5-Bromothiazole Moiety: The thiazole nitrogen is weakly basic but significantly less so than the primary amine, allowing for chemoselective protonation. The bromine atom imparts high lipophilicity, making the molecule highly retentive on reversed-phase (C18) media.

  • Cyclobutane Ring: Adds a dense, non-polar hydrocarbon core that drives hydrophobic interactions.

This application note details a comprehensive, scalable workflow for the isolation of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine, moving from crude reaction mixtures to a bench-stable, highly pure hydrochloride salt.

Purification Workflow & Decision Matrix

The following workflow illustrates the logical progression of purification techniques based on reaction scale and crude purity.

G crude Crude Reaction Mixture 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine lle Chemoselective Acid-Base LLE (pH swing 2.0 to 10.0) crude->lle decision Purity > 90%? lle->decision flash Normal-Phase Flash Chromatography (Amine-Functionalized Silica) decision->flash No (Scale > 1g) hplc Preparative RP-HPLC (C18, 0.1% TFA Modifier) decision->hplc No (Scale < 1g) salt HCl Salt Crystallization (Ethereal HCl) decision->salt Yes (Direct Salt Formation) flash->salt hplc->salt pure Pure Hydrochloride Salt (>99% Purity, Bench-Stable) salt->pure

Caption: Decision matrix for the purification of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine.

Experimental Protocols

Protocol A: Chemoselective Liquid-Liquid Extraction (LLE)

Causality: This step exploits the distinct pKa difference between the target primary amine and non-basic organic impurities (e.g., unreacted cyclobutanone derivatives or halogenated byproducts). By dropping the aqueous pH below 2.0, the primary amine is fully protonated into a highly water-soluble ammonium salt, while neutral/lipophilic impurities remain in the organic phase.

Step-by-Step Methodology:

  • Initial Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidic Extraction: Transfer to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake vigorously and vent. The target amine migrates to the aqueous layer.

  • Organic Wash: Separate the phases. Wash the acidic aqueous layer with fresh EtOAc (2 × 5 mL) to remove residual lipophilic impurities. Discard the organic layers.

  • Basification: Cool the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 2M aqueous NaOH dropwise until the pH reaches >10 (verify with pH paper). The solution will become cloudy as the free base precipitates/oils out.

  • Final Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (3 × 10 mL).

  • Drying & Concentration: Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (max bath temperature 30°C to prevent thermal degradation of the free amine).

Protocol B: Normal-Phase Flash Chromatography

Causality: Standard silica gel purification of primary amines is notoriously difficult due to secondary hydrogen bonding and cation exchange with surface silanols. To bypass this, we utilize amine-functionalized silica (KP-NH) . The covalently bonded amine groups mask the acidic silanols, providing a deactivated, basic surface that allows the target amine to elute with sharp, symmetrical peaks without requiring triethylamine (TEA) additives[3][4].

Step-by-Step Methodology:

  • Column Selection: Select an amine-functionalized flash column (e.g., Biotage KP-NH or Teledyne ISCO RediSep Rf Amine) scaled to 1/50th of the crude mass[4].

  • Equilibration: Equilibrate the column with 3 Column Volumes (CV) of 100% Hexane.

  • Sample Loading: Dissolve the crude free base in a minimum volume of DCM and load it onto the column.

  • Gradient Elution:

    • 0–2 CV: 100% Hexane

    • 2–10 CV: Linear gradient from 0% to 50% EtOAc in Hexane.

    • 10–12 CV: Isocratic 50% EtOAc.

  • Fraction Collection: Monitor UV absorbance at 254 nm (thiazole chromophore). Pool fractions containing the pure target compound and concentrate under reduced pressure.

Protocol C: Preparative Reversed-Phase HPLC (RP-HPLC)

Causality: For complex mixtures containing closely related impurities (e.g., debrominated analogs or regioisomers), RP-HPLC is required. Because basic compounds tail severely on C18 columns due to residual unendcapped silanols, we use Trifluoroacetic Acid (TFA) as a mobile phase modifier. TFA lowers the pH to ~2.0, fully protonating the amine, and acts as an ion-pairing agent, significantly improving peak shape and resolution[5][6].

Step-by-Step Methodology:

  • Column: C18 Preparative Column (e.g., 21.2 mm × 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% TFA in LC-MS grade Water.

    • Solvent B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Method Parameters: Flow rate of 20 mL/min.

  • Gradient:

    • 0–5 min: 5% B (Isocratic hold to elute highly polar salts).

    • 5–25 min: Linear gradient from 5% B to 70% B.

    • 25–30 min: 100% B (Column wash).

  • Recovery: Collect the target peak (typically eluting between 30-45% B due to the lipophilic bromothiazole). Lyophilize the fractions to yield the target compound as a TFA salt.

Protocol D: Hydrochloride Salt Crystallization

Causality: Primary amines in their free-base form are often viscous oils that are difficult to handle, prone to oxidation, and reactive with atmospheric CO₂[2]. Converting the purified amine to its hydrochloride (HCl) salt drives a crystallization-induced purification, upgrading both chemical purity and shelf-life stability[7].

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified free base (from Protocol A or B) in a minimum amount of anhydrous Diethyl Ether or Methyl tert-butyl ether (MTBE) at room temperature.

  • Salt Formation: Under vigorous stirring, slowly add 1.1 equivalents of a 2.0 M solution of HCl in Diethyl Ether dropwise. A white to off-white precipitate will form immediately.

  • Maturation: Stir the suspension for 30 minutes at room temperature, then cool to 0°C in an ice bath for 1 hour to maximize precipitation.

  • Isolation: Filter the solid through a sintered glass funnel (medium porosity) under a vacuum. Wash the filter cake with cold, anhydrous Diethyl Ether (2 × 5 mL).

  • Drying: Dry the resulting 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine hydrochloride salt in a vacuum oven at 40°C for 12 hours.

Data Presentation: Method Comparison

The table below summarizes the quantitative and qualitative metrics of the discussed purification modalities, allowing process scientists to select the appropriate method based on project scale and purity requirements.

Purification ModalityTarget Impurity RemovedScalabilityTypical Recovery (%)Final Purity AchievedCost & Complexity
Acid-Base LLE Neutral organics, unreacted ketonesVery High (>100g)85 – 95%80 – 90%Low (Minimal solvent/equipment)
Amine-Silica Flash Polar byproducts, baseline materialHigh (1g – 50g)75 – 85%90 – 95%Moderate (Specialty silica required)
Prep RP-HPLC Regioisomers, debromo-analogsLow (<1g per run)60 – 80%> 99%High (High solvent use, capital eq.)
HCl Crystallization Trace organics, colored impuritiesHigh (>10g)80 – 90%> 99%Low (Highly efficient purity upgrade)

References

  • Compound Purification Flash Guide. Scribd. Available at: [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. Available at: [Link]

  • The Role of the Column in Preparative HPLC. LCGC North America. Available at: [Link]

  • Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine. ACS Figshare / Organic Process Research & Development. Available at: [Link]

Sources

Method

Application Note: Mechanism of Action Studies for 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine Derivatives in Kinase Drug Discovery

Executive Summary & Mechanistic Rationale In modern target-based drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a robust paradigm for developing potent small-molecule inhibitors from low-molecular-we...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern target-based drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a robust paradigm for developing potent small-molecule inhibitors from low-molecular-weight starting points[1]. The compound 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine (CAS: 1503919-46-7) is a highly versatile, bifunctional fragment utilized in the synthesis of advanced kinase inhibitors, including those targeting Ketohexokinase (KHK)[2] and Epidermal Growth Factor Receptor (EGFR)[3].

Understanding the Mechanism of Action (MoA) of molecules derived from this fragment requires deconvoluting the specific binding contributions of its two primary pharmacophores:

  • The Cyclobutanamine Motif: Often acts as a hinge-binding anchor or a solvent-exposed vector, providing optimal sp3 character to improve solubility and metabolic stability.

  • The 5-Bromothiazole Core: Serves a dual purpose. Biochemically, the thiazole nitrogen can engage in critical hydrogen bonding within the ATP-binding pocket. Synthetically, the bromine acts as a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), allowing researchers to "grow" the fragment into deep allosteric pockets, such as the DFG-out conformation[4].

This application note outlines the causal logic, self-validating protocols, and biophysical workflows required to elucidate the MoA of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine-derived leads.

FBDD Workflow for Mechanism of Action Elucidation

To systematically evolve this fragment into a potent inhibitor and define its MoA, a highly orchestrated workflow combining synthetic expansion, biophysical screening, and cellular validation is required. FBDD relies heavily on sensitive biophysical assays to detect low-affinity interactions ( Kd​ in the μM to mM range) before they are optimized into nanomolar leads[5].

FBDD_Workflow A 1-(5-Bromothiazol-2-yl) cyclobutan-1-amine B Fragment Growing (Suzuki/Amidation) A->B Synthetic Expansion C Biophysical Screening (SPR / X-ray) B->C Affinity Profiling D Cellular Target Engagement (NanoBRET) C->D Cell Permeability E MoA Elucidation (Allosteric vs Orthosteric) D->E Functional Validation

FBDD workflow for 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine derivatives.

Protocol 1: Biophysical Target Engagement & Structural MoA (SPR & X-ray)

Scientific Causality: Biochemical kinase assays (e.g., ADP-Glo) often fail to capture the transient, high-off-rate binding kinetics of early-stage fragments. Surface Plasmon Resonance (SPR) is employed here because it directly measures Kon​ and Koff​ , defining the residence time ( τ )—a critical determinant of in vivo efficacy. X-ray crystallography is run in parallel to confirm whether the fragment binds the active (DFG-in) or inactive (DFG-out) state of the kinase[4].

Step-by-Step Methodology
  • Surface Preparation & Protein Immobilization:

    • Self-Validation Step: Do not use amine coupling, as it may occlude the kinase active site. Instead, use a biotinylated kinase construct (e.g., Avi-tagged EGFR or KHK) captured on a Streptavidin (SA) sensor chip.

    • Immobilize the target kinase to a density of 3000–4000 Resonance Units (RU) to ensure sufficient signal-to-noise ratio for low-molecular-weight fragments (<250 Da).

  • Fragment Screening (SPR):

    • Prepare a concentration series of the 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine derivative (e.g., 0.1 μM to 500 μM ) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).

    • Inject compounds at a high flow rate (50 μL/min ) to minimize mass transport limitations.

    • Control: Inject a known ATP-competitive inhibitor (e.g., Staurosporine) at the start and end of the run. Logic: If the Rmax​ of Staurosporine drops by >10% over the run, the immobilized kinase is denaturing, and the data must be discarded.

  • Crystallographic Soaking:

    • Grow apo-crystals of the target kinase using hanging-drop vapor diffusion.

    • Transfer crystals into a soaking drop containing 10–50 mM of the fragment in mother liquor supplemented with 5% DMSO for 2–24 hours.

    • Flash-freeze in liquid nitrogen and collect diffraction data to determine if the cyclobutanamine motif occupies the adenine-binding pocket or an allosteric site[6].

Quantitative Data Summary: Fragment Evolution

The following table summarizes the typical biophysical progression of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine as it is synthetically expanded into a mature lead compound.

Compound StageStructural ModificationSPR Kd​ ( μM )Residence Time ( τ )Cellular IC50​ (nM)MoA Classification
Base Fragment 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine145.0< 1 sec> 10,000Weak Orthosteric Binder
Intermediate Amidation at cyclobutanamine12.44 sec2,500Orthosteric (Hinge Binder)
Lead Compound Suzuki coupling at 5-bromo position0.0845 min15Type II (DFG-out) Inhibitor

Protocol 2: Cellular Mechanistic Profiling (NanoBRET)

Scientific Causality: A compound may exhibit nanomolar affinity in cell-free SPR but fail in vivo due to poor membrane permeability or an inability to outcompete physiological intracellular ATP concentrations (which often exceed 1 mM). The NanoBRET Target Engagement assay is utilized because it evaluates the MoA in live cells, proving that the thiazole-cyclobutanamine derivative physically occupies the target kinase pocket under physiological conditions.

Step-by-Step Methodology
  • Cell Transfection:

    • Seed HEK293T cells in a 96-well plate at 2×104 cells/well.

    • Transiently transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., NanoLuc-EGFR). Incubate for 24 hours.

  • Tracer Titration & Equilibration:

    • Add a cell-permeable fluorescent kinase tracer (e.g., NanoBRET Tracer K-10) at a concentration equivalent to its cellular Kd​ .

    • Add the 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine derivative in a 10-point dose-response curve (10 μM down to 0.5 nM).

    • Incubate for 2 hours at 37°C to allow the compound to penetrate the cell and equilibrate with the tracer at the kinase active site.

  • BRET Measurement & Self-Validation:

    • Add NanoBRET Nano-Glo® Substrate and measure donor emission (460 nm) and acceptor emission (618 nm) using a multimode microplate reader.

    • Self-Validation Step: Include a cell-impermeable analog of the lead compound as a negative control. Logic: If the cell-impermeable analog reduces the BRET signal, the tracer is leaking into the extracellular space, invalidating the intracellular MoA claim. A valid assay will show signal reduction only with the permeable derivative.

Pathway Visualization: Kinase Inhibition MoA

Once target engagement is confirmed, the phenotypic MoA is mapped. The diagram below illustrates how the optimized thiazole-cyclobutanamine derivative interrupts the kinase signaling cascade.

Kinase_Pathway A Receptor Tyrosine Kinase (e.g., EGFR / KHK) B ATP Binding Pocket A->B Activation D Downstream Phosphorylation (Blocked) B->D Signal Transduction C Thiazole-Cyclobutanamine Derivative C->B Competitive Inhibition E Cellular Proliferation (Arrested) D->E Phenotypic Response

Mechanism of action for thiazole-cyclobutanamine derivatives blocking kinase signaling.

References

  • Application of Fragment-Based Drug Discovery to Versatile Targets Source: PubMed Central (PMC), National Institutes of Health URL:[Link][1]

  • A fragment-based approach leading to the discovery of inhibitors of CK2α with a novel mechanism of action Source: RSC Publishing (Royal Society of Chemistry) URL:[Link][6]

  • A Back-to-Front Fragment-Based Drug Design Search Strategy Targeting the DFG-Out Pocket of Protein Tyrosine Kinases Source: ACS Medicinal Chemistry Letters URL:[Link][4]

  • Fragment-based drug discovery and its application to challenging drug targets Source: Portland Press (Essays in Biochemistry) URL:[Link][5]

  • WO2022212194A1 - Khk inhibitors Source: Google Patents URL:[2]

  • WO2022170043A1 - Quinazoline derived compounds as egfr inhibitors and their uses thereof Source: Google Patents URL:[3]

Sources

Application

Application Notes and Protocols for the Investigation of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine in Agrochemical Research

Introduction: The Rationale for Investigating 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine as a Novel Agrochemical Candidate The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerst...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Investigating 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine as a Novel Agrochemical Candidate

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within this context, heterocyclic chemistry, particularly the study of thiazole derivatives, has emerged as a highly fruitful area of research.[1][2] The thiazole ring is a key structural motif in a number of commercially successful agrochemicals, including insecticides like thiamethoxam and clothianidin, and fungicides such as thiabendazole and ethaboxam.[3][4] This is attributed to the thiazole moiety's unique electronic properties and its ability to interact with a wide range of biological targets.[5]

This document outlines the scientific premise and provides detailed protocols for the investigation of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine , a novel compound with significant potential as a lead structure in agrochemical discovery. The molecule incorporates three key structural features that suggest a high probability of biological activity:

  • The Thiazole Ring: A well-established pharmacophore in agrochemicals, known for its diverse biological activities.[2]

  • The Cyclobutane Moiety: This strained ring system can impart conformational rigidity and unique metabolic profiles to a molecule, potentially enhancing its interaction with target proteins and offering novel modes of action.[6][7]

  • A Primary Amine Group: This functional group can participate in hydrogen bonding and salt formation, which are crucial for binding to biological targets and for the molecule's solubility and transport properties.

The strategic combination of these features in 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine makes it a compelling candidate for screening against a variety of agricultural pests and diseases.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as an agrochemical. These properties influence its solubility, stability, and ability to penetrate biological membranes. While experimental data for 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine is not yet available, its properties can be predicted based on its structure.

PropertyPredicted Value/InformationSignificance in Agrochemical Research
Molecular Formula C₈H₁₀BrN₃SDetermines molecular weight and elemental composition.
Molecular Weight 248.15 g/mol Influences diffusion, transport, and formulation properties.
Structure A cyclobutane ring attached to the 2-position of a 5-bromothiazole ring, with a primary amine at the 1-position of the cyclobutane.The 3D arrangement of atoms is critical for receptor binding.
Predicted LogP ~2.5 - 3.5Indicates a moderate level of lipophilicity, suggesting good potential for membrane permeability.
Predicted pKa ~8.5 - 9.5 (for the amine)The basicity of the amine group will influence its charge state at physiological pH, affecting solubility and target interaction.
Predicted Solubility Moderate in organic solvents, low in water. The hydrochloride or other salt forms would exhibit higher water solubility.Crucial for formulation development (e.g., emulsifiable concentrates vs. soluble liquids).
CAS Number Not assigned. A related compound, 1-(4-methyl-1,3-thiazol-2-yl)cyclobutan-1-amine, has the CAS number 1303845-63-7.[8]A unique identifier for the specific chemical substance.

Proposed Synthetic Route

The synthesis of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine can be approached through a multi-step process, leveraging established methods in heterocyclic and amine chemistry.[9][10] A plausible synthetic pathway is outlined below.

G A Cyclobutanone D Cyclobutane-1-carbonitrile-1-amine (Strecker Synthesis) A->D 1. B Potassium Cyanide (KCN) B->D 1. C Ammonium Chloride (NH4Cl) C->D 1. F 1-Aminocyclobutane-1-carboxylic acid D->F 2. E Hydrolysis I 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine F->I 3. G 2,5-Dibromothiazole G->I 3. H Coupling Reaction

Caption: Proposed synthetic workflow for 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine.

Protocol 1: Synthesis of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine

  • Step 1: Strecker Synthesis of 1-Aminocyclobutanecarbonitrile.

    • To a solution of cyclobutanone in aqueous ammonia, add potassium cyanide and ammonium chloride.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aminonitrile.

  • Step 2: Hydrolysis to 1-Aminocyclobutane-1-carboxylic acid.

    • Hydrolyze the crude 1-aminocyclobutanecarbonitrile using a strong acid (e.g., concentrated HCl) under reflux.

    • Neutralize the reaction mixture to precipitate the amino acid.

    • Filter and wash the solid with cold water and ethanol to obtain the pure amino acid.

  • Step 3: Coupling with 2,5-Dibromothiazole.

    • In a suitable solvent (e.g., DMF or DMSO), combine 1-aminocyclobutane-1-carboxylic acid and an excess of 2,5-dibromothiazole.

    • Add a suitable base (e.g., potassium carbonate or triethylamine) and a palladium catalyst (e.g., Pd(PPh₃)₄) for a cross-coupling reaction, or utilize a nucleophilic aromatic substitution approach under elevated temperatures.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction, extract the product, and purify by column chromatography to obtain 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine.

Agrochemical Screening Protocols

A tiered screening approach is recommended to efficiently evaluate the potential of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine across different agrochemical applications.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening (if active in Tier 1) cluster_2 Tier 3: Advanced Studies A Herbicidal Assay (Lettuce Seed Germination) D Whole Plant Herbicidal Assay (Pre- and Post-emergence) A->D B Insecticidal Assay (Brine Shrimp Lethality) E Insecticidal Assay on Target Pests (e.g., Aphids, Caterpillars) B->E C Fungicidal Assay (Agar Disc Diffusion) F Fungicidal Assay on Plant Pathogens (e.g., Fusarium, Botrytis) C->F G Dose-Response & EC50/LC50 Determination D->G E->G F->G H Mode of Action Studies G->H I Structure-Activity Relationship (SAR) Studies H->I

Caption: Tiered screening workflow for a novel agrochemical candidate.

Protocol 2: Primary Herbicidal Activity Screen (Seed Germination Assay)

This protocol provides a rapid assessment of the potential pre-emergent herbicidal activity of the test compound.

  • Materials:

    • 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine

    • Lettuce seeds (Lactuca sativa)

    • Petri dishes (9 cm) with filter paper

    • Sterile distilled water

    • Acetone or DMSO (as a solvent for the test compound)

    • Positive control (e.g., glyphosate)

    • Negative control (solvent only)

  • Methodology:

    • Prepare a stock solution of the test compound in acetone or DMSO.

    • Prepare serial dilutions of the stock solution to achieve final test concentrations (e.g., 10, 100, 1000 ppm).

    • Pipette 2 mL of each test solution onto the filter paper in the Petri dishes. The final solvent concentration should not exceed 1%.

    • Allow the solvent to evaporate completely in a fume hood.

    • Place 20 lettuce seeds evenly on the filter paper in each dish.

    • Add 5 mL of sterile distilled water to each dish.

    • Seal the Petri dishes with parafilm and incubate in the dark at 25°C for 7 days.

    • After incubation, count the number of germinated seeds and measure the radicle length.

    • Calculate the percentage of germination inhibition and radicle growth inhibition relative to the negative control.

Protocol 3: Primary Insecticidal Activity Screen (Brine Shrimp Lethality Assay)

This is a general bioassay to determine the potential toxicity of the compound to invertebrates.

  • Materials:

    • 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine

    • Brine shrimp eggs (Artemia salina)

    • Artificial seawater

    • 96-well microtiter plate

    • Positive control (e.g., a pyrethroid insecticide)

    • Negative control (seawater with solvent)

  • Methodology:

    • Hatch the brine shrimp eggs in artificial seawater 48 hours prior to the assay.

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Prepare serial dilutions to achieve the desired final concentrations in the wells.

    • Add the test solutions to the wells of the 96-well plate.

    • Using a pipette, transfer 10-15 brine shrimp nauplii to each well.

    • Bring the final volume in each well to 200 µL with artificial seawater.

    • Incubate the plate under light at 25-30°C for 24 hours.

    • After 24 hours, count the number of dead (immobile) nauplii in each well under a dissecting microscope.

    • Calculate the percentage mortality for each concentration and determine the LC₅₀ (lethal concentration for 50% of the population) if a dose-response is observed.

Protocol 4: Primary Fungicidal Activity Screen (Agar Disc Diffusion Method)

This method assesses the ability of the compound to inhibit the growth of a common fungus.

  • Materials:

    • 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine

    • A common fungal species (e.g., Aspergillus niger or Fusarium oxysporum)

    • Potato Dextrose Agar (PDA) plates

    • Sterile filter paper discs (6 mm diameter)

    • Positive control (e.g., a commercial fungicide like thiabendazole)

    • Negative control (solvent only)

  • Methodology:

    • Prepare a stock solution of the test compound.

    • Impregnate the sterile filter paper discs with a known amount of the test solution and allow the solvent to evaporate.

    • Prepare a lawn culture of the test fungus on the PDA plates.

    • Place the impregnated discs on the surface of the agar.

    • Incubate the plates at 28°C for 48-72 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the disc where fungal growth is inhibited).

    • A larger zone of inhibition indicates greater fungicidal activity.

Hypothetical Mechanism of Action: Disruption of a Key Metabolic Pathway

Based on the structures of known thiazole-containing agrochemicals, 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine could potentially act as an inhibitor of a crucial enzyme in a pest's metabolic pathway. For instance, it could target an enzyme involved in amino acid biosynthesis or energy metabolism.

G cluster_0 Pest Metabolic Pathway A Substrate B Enzyme (Target Protein) A->B C Product (Essential for Pest Survival) B->C F Inhibition of Enzyme Activity B->F D 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine E Binding to Active Site D->E E->B G Metabolic Disruption & Pest Mortality F->G

Caption: Hypothetical mechanism of action via enzyme inhibition.

The rationale for this proposed mechanism is the structural similarity of the test compound to known enzyme inhibitors. The primary amine and the thiazole ring could form key interactions (hydrogen bonds, hydrophobic interactions) within the active site of a target enzyme, leading to its inhibition. Further mode of action studies would be required to validate this hypothesis.

Conclusion

1-(5-Bromothiazol-2-yl)cyclobutan-1-amine represents a promising, yet unexplored, chemical entity in the field of agrochemical research. The protocols and rationale presented in this document provide a comprehensive framework for its synthesis and systematic evaluation. The unique combination of a bioactive thiazole ring, a conformationally rigid cyclobutane scaffold, and a reactive primary amine group warrants a thorough investigation into its potential as a novel herbicide, insecticide, or fungicide. The successful identification of biological activity would pave the way for further lead optimization and the development of a new generation of crop protection agents.

References

  • Wang, J., Liao, A., Guo, R. J., & Ma, X. (2024). Thiazole and Isothiazole Chemistry in Crop Protection.
  • Wang, J., Liao, A., Guo, R. J., & Ma, X. (2024). Thiazole and Isothiazole Chemistry in Crop Protection.
  • Li, Y., et al. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. MDPI. [Link]

  • Jeschke, P. (2016). Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection. ResearchGate. [Link]

  • Wang, J., et al. (2025). Thiazole and Isothiazole Chemistry in Crop Protection. PubMed. [Link]

  • Various Authors. (Date N/A). Systematic Review On Thiazole And Its Applications. Preprints.org. [Link]

  • IUPAC. (2010). Study Protocols - Experimental Guidelines. IUPAC. [Link]

  • Various Authors. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]

  • American Chemical Society. (2024). From Pipeline to Plant Protection Products: Using New Approach Methodologies (NAMs) in Agrochemical Safety Assessment. Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. (Date N/A). Efficient Approach To Discover Novel Agrochemical Candidates: Intermediate Derivatization Method. ResearchGate. [Link]

  • OECD. (Date N/A). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. OECD. [Link]

  • Al-Harrasi, A., et al. (Date N/A). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. MDPI. [Link]

  • NextSDS. (Date N/A). 1-(4-methyl-1,3-thiazol-2-yl)cyclobutan-1-amine. NextSDS. [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. [Link]

  • Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell. [Link]

  • ResearchGate. (2025). Bioactive cyclobutane-containing alkaloids. ResearchGate. [Link]

  • NextSDS. (Date N/A). 1-(2-amino-1,3-thiazol-5-yl)cyclobutan-1-ol. NextSDS. [Link]

  • Journal of Chemical and Pharmaceutical Research. (Date N/A). Synthesis of some new 5- substituted of. JOCPR. [Link]

Sources

Method

Application Note: Formulation of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine for Biological Testing

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Physicochemical Profiling & Mechanistic Rationale The successful...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Physicochemical Profiling & Mechanistic Rationale

The successful transition of a new chemical entity (NCE) from discovery to biological testing relies entirely on phase-appropriate formulation. 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine presents a unique physicochemical profile:

  • Lipophilic Core: The bromothiazole ring and cyclobutane moiety drive high lipophilicity, resulting in poor aqueous solubility at physiological pH. This places the molecule firmly in the Biopharmaceutics Classification System (BCS) Class II or IV ([1]).

  • Hydrophilic Handle: The primary aliphatic amine (estimated pKa​ ~8.0–9.0) serves as the sole polar functional group.

The Causality of Formulation Design: Because the free base form of this molecule is highly hydrophobic, direct dissolution in aqueous media is thermodynamically unfavorable. To overcome the high crystal lattice energy, the primary amine must be leveraged. For in vivo applications, converting the free base into a salt (e.g., hydrochloride or mesylate) is the first critical step to improve dissolution kinetics. For in vitro and early pharmacokinetic (PK) testing, we must utilize strategic cosolvent and surfactant systems to artificially stabilize the molecule in solution or suspension ([2]).

Experimental Protocols: A Self-Validating Approach

The following protocols are designed not just as a sequence of steps, but as self-validating systems . Each workflow includes a built-in quality control metric to ensure the formulation is biologically viable before dosing.

Protocol A: In Vitro Assay Stock Solution (DMSO)

For high-throughput screening and in vitro biological assays, the compound must be fully solubilized without introducing cytotoxicity.

  • Preparation: Weigh 2.33 mg of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine (assuming MW ~233.13 g/mol ).

  • Solubilization: Add 1.0 mL of anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to achieve a 10 mM stock solution.

  • Homogenization: Vortex for 60 seconds. If particulate matter remains, sonicate in a water bath at 25°C for 5 minutes.

  • Storage: Aliquot into amber glass vials and store at -20°C to prevent moisture ingress.

  • Mechanistic Causality: DMSO acts as a universal solvent by disrupting the crystal lattice and solvating the lipophilic bromothiazole core. Anhydrous conditions are critical, as water absorption by DMSO will lower the dielectric constant and cause premature precipitation.

  • Self-Validation Step: Nephelometric Titration. Before adding to the bioassay, dilute the stock 1:1000 in the target aqueous buffer (final DMSO = 0.1%). Measure light scattering via nephelometry. A lack of light scattering confirms the compound remains in solution and has not formed colloidal aggregates.

Protocol B: Intravenous (IV) Dosing Solution

Vehicle: 5% DMSO / 10% Tween 80 / 85% Sterile Saline

Intravenous formulations require absolute clarity; any particulate matter will cause capillary blockade and acute toxicity ([3]).

  • Primary Solubilization: Dissolve the required mass of API in 5% (v/v) DMSO. Vortex until completely clear.

  • Micellar Encapsulation: Add 10% (v/v) Tween 80 to the DMSO/API mixture. Vortex vigorously for 2 minutes.

  • Aqueous Dilution: Dropwise add 85% (v/v) sterile saline (0.9% NaCl) while continuously vortexing the mixture.

  • Mechanistic Causality: The order of addition is non-negotiable. Tween 80 (a non-ionic surfactant) must coat the solvated API molecules before the aqueous phase is introduced. This forms stable micelles around the lipophilic bromothiazole core, preventing the drug from "crashing out" when the polarity of the vehicle abruptly changes upon saline addition ([2]).

  • Self-Validation Step: Centrifugal Verification. Centrifuge the final formulation at 10,000 x g for 5 minutes. Analyze the supernatant via HPLC-UV. If the recovered concentration is >95% of the theoretical yield, the solution is thermodynamically stable for IV administration.

Protocol C: Oral (PO) Dosing Suspension

Vehicle: 0.5% Methylcellulose / 0.1% Tween 80 in Water

For oral gavage, maximizing exposure is prioritized over perfect solubility. A uniform suspension allows for high-dose administration.

  • Vehicle Preparation: Disperse 0.5 g of Methylcellulose (MC) in 100 mL of heated (80°C) DI water, then cool to 4°C while stirring to hydrate the polymer. Add 0.1% (v/v) Tween 80.

  • Levigation: Weigh the API into a glass mortar. Add 2–3 drops of the vehicle and use a pestle to levigate the powder into a smooth, lump-free paste.

  • Geometric Dilution: Gradually add the remaining vehicle in doubling portions, mixing thoroughly after each addition.

  • Final Dispersion: Transfer to a glass vial and sonicate for 10 minutes to break up loose agglomerates.

  • Mechanistic Causality: The lipophilic nature of the cyclobutane and bromothiazole rings causes the raw powder to float on water. Tween 80 acts as a wetting agent, lowering interfacial tension so the aqueous vehicle can coat the particles. Methylcellulose increases the vehicle's viscosity, which, according to Stokes' Law, exponentially decreases the sedimentation rate of the suspended particles, ensuring dose uniformity ([2]).

  • Self-Validation Step: Spatial Uniformity Test. Extract 100 µL aliquots from the top, middle, and bottom of the suspension vial. Extract the API using acetonitrile and quantify via LC-MS. A concentration variance of <5% across the three strata validates that the suspension is uniform and ready for in vivo dosing.

Quantitative Formulation Summary

Summarizing the optimal parameters ensures rapid decision-making during the preclinical workflow.

Formulation RouteVehicle CompositionTarget ConcentrationStability / StorageValidation Metric
In Vitro Assay 100% Anhydrous DMSO10 – 50 mM6 months @ -20°CNephelometry (No scattering)
Intravenous (IV) 5% DMSO, 10% Tween 80, 85% Saline1 – 5 mg/mL24 hours @ 4°CSupernatant recovery >95%
Oral (PO) 0.5% Methylcellulose, 0.1% Tween 8010 – 50 mg/mL7 days @ 4°CTop/Bottom variance <5%

Formulation Decision Workflow

The following diagram maps the logical progression from raw API to phase-appropriate biological testing formulations.

FormulationWorkflow API 1-(5-Bromothiazol-2-yl) cyclobutan-1-amine PhysChem Physicochemical Profiling (pKa, LogP, Solubility) API->PhysChem Step 1 Salt Salt Formation (HCl / Mesylate) PhysChem->Salt Poor Aq. Solubility InVitro In Vitro Assays (DMSO Stock) PhysChem->InVitro High Solubility Req. InVivo In Vivo PK/Tox Salt->InVivo Optimized API IV IV Solution (DMSO/Tween 80/Saline) InVivo->IV Systemic Exposure PO PO Suspension (0.5% Methylcellulose) InVivo->PO GI Absorption

Workflow for the preclinical formulation of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine.

References

  • Title: Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: AAPS PharmSciTech (via PubMed Central - NIH) URL: [Link]

  • Title: Preclinical Dose Number and Its Application in Understanding Drug Absorption Risk and Formulation Design for Preclinical Species Source: Molecular Pharmaceutics (ACS Publications) URL: [Link]

  • Title: Pharmaceutical Dosage Forms: Parenteral Medications Source: Informa Healthcare / CRC Press URL: [Link]

Sources

Application

high-throughput screening protocols for 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine analogs

An Application Guide for the High-Throughput Screening of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine Analogs Abstract This document provides a comprehensive framework and detailed protocols for establishing a high-through...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the High-Throughput Screening of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine Analogs

Abstract

This document provides a comprehensive framework and detailed protocols for establishing a high-throughput screening (HTS) campaign to identify and characterize bioactive analogs of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine. This guide is intended for researchers, scientists, and drug development professionals. We will navigate the critical phases of assay development, primary screening, and hit validation, with a focus on the scientific rationale behind each experimental choice. The protocols are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible data. By integrating established HTS principles with specific considerations for the novel chemical scaffold, this guide serves as a practical roadmap for discovering potential lead compounds.

Introduction: The Rationale for Screening

The 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine scaffold represents a unique chemical entity, combining a halogenated thiazole ring with a strained cyclobutane moiety. Thiazole derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] The cyclobutane unit introduces a three-dimensional structural element that can provide novel interactions with biological targets.[3] High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify molecules that modulate a specific biological pathway.[4][5]

This application note will detail a hypothetical but scientifically rigorous HTS campaign targeting a G-Protein Coupled Receptor (GPCR), a common and highly druggable target class involved in numerous physiological processes.[6][7] We will focus on a cell-based assay designed to measure changes in the second messenger cyclic AMP (cAMP), a common downstream signal of GPCR activation or inhibition.

The High-Throughput Screening Workflow: A Funnel Approach

A successful HTS campaign is structured as a funnel, progressively narrowing a large library of compounds down to a small number of validated, high-quality hits.[8] This multi-step process is essential for efficiently managing resources and eliminating false positives early in the discovery pipeline.[9]

HTS_Workflow cluster_0 Phase 1: Primary Campaign cluster_1 Phase 2: Hit Triage cluster_2 Phase 3: Lead Characterization Library Compound Library (>100,000 Analogs) PrimaryScreen Primary HTS (Single Concentration) Library->PrimaryScreen HitConfirmation Hit Confirmation (Resupply & Retest) PrimaryScreen->HitConfirmation CounterScreens Counter-Screens (Assay Interference, Cytotoxicity) HitConfirmation->CounterScreens DoseResponse Dose-Response & Potency (IC50 / EC50 Determination) CounterScreens->DoseResponse ValidatedHits Validated Hits (SAR Analysis) DoseResponse->ValidatedHits

Caption: The HTS funnel, from library screening to validated hits.

Assay Selection and Development

The choice of assay is one of the most critical decisions in a drug discovery program.[10] For our target GPCR, we will employ a cell-based luminescent assay that measures changes in intracellular cAMP. This format provides high biological relevance compared to purified biochemical assays and is less prone to interference from fluorescent compounds.[11][12]

Principle of the cAMP Luminescent Assay

The assay utilizes a genetically engineered cell line that stably expresses the target GPCR and a biosensor. The biosensor is a fusion protein that, in the presence of cAMP, undergoes a conformational change leading to the activation of a luciferase enzyme. The resulting luminescent signal is directly proportional to the intracellular cAMP concentration. This approach is highly sensitive and requires fewer cells than many other methods.[13]

Assay_Principle cluster_pathway Cellular Signaling Pathway Analog Test Analog GPCR Target GPCR Analog->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Modulates cAMP cAMP (Second Messenger) AC->cAMP Produces Biosensor Luminescent Biosensor cAMP->Biosensor Activates Light Light Signal (Detected) Biosensor->Light Generates

Caption: Mechanism of the cell-based cAMP luminescent assay.

Assay Miniaturization and Validation

To be suitable for HTS, the assay must be miniaturized to a 384- or 1536-well plate format to reduce reagent costs and increase throughput.[14][15] Before commencing the full screen, the assay's performance must be rigorously validated. The key metric for this is the Z'-factor, which assesses the separation between positive and negative controls and the signal variability.[16][17]

Protocol 1: Assay Validation in 384-Well Format

  • Cell Plating: Seed the engineered cells into a 384-well solid white microplate at a pre-determined optimal density (e.g., 5,000 cells/well) in 20 µL of assay buffer.

  • Control Allocation: Designate columns 1-2 for negative controls (e.g., 0.5% DMSO vehicle) and columns 23-24 for positive controls (e.g., a known agonist/antagonist for the target GPCR).

  • Compound Addition: Add 100 nL of control solutions to the appropriate wells using an acoustic liquid handler.

  • Incubation: Incubate the plate at 37°C for a pre-optimized duration (e.g., 30 minutes) to allow for compound action.

  • Lysis and Detection: Add 20 µL of a lytic reagent containing the luciferase substrate.

  • Signal Stabilization: Incubate at room temperature for 15 minutes in the dark to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

  • Z'-Factor Calculation: Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where SD is the standard deviation and Mean is the average signal of the positive (pos) and negative (neg) controls.

Data Summary 1: Assay Validation Metrics

ParameterAcceptance CriterionResultStatus
Z'-Factor > 0.50.78Pass
Signal-to-Background > 512.5Pass
CV of Controls < 15%8.2%Pass

A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[18]

The Primary Screening Campaign

The primary screen involves testing every compound in the analog library at a single, fixed concentration (typically 10 µM) to identify initial "hits".[17] This phase prioritizes speed and efficiency to process the entire library.[19]

Protocol 2: Automated Primary HTS

  • Library Preparation: Prepare assay-ready plates of the 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine analog library, typically formatted in 384-well plates with compounds dissolved in DMSO.[15]

  • Automated Workflow: An integrated robotic system performs the following steps sequentially: a. Dispenses cells into microplates. b. Transfers 100 nL of each library compound to the corresponding well using an acoustic liquid handler. Control wells (positive and negative) are included on every plate for quality control. c. Incubates plates for the specified duration. d. Adds detection reagents. e. Transfers plates to a plate reader for luminescence measurement.[4]

  • Data Analysis: Raw data from each plate is normalized to the on-plate controls. A robust statistical method, such as the Z-score, is used to identify hits. A common hit criterion is a Z-score > 3 or < -3, representing three standard deviations from the mean plate activity.

Hit Confirmation and Counter-Screening

Hits from the primary screen are considered preliminary and require rigorous validation to eliminate false positives.[8][9] False positives can arise from assay interference, cytotoxicity, or non-specific activity.[20][21]

Hit Confirmation

The first step is to re-test the initial hits. This involves sourcing fresh powder samples of the hit compounds, creating new dilution series, and re-testing them in the primary assay to confirm their activity.[22] This process eliminates hits that may have been due to errors in the original library plate or compound degradation.

Counter-Screens

Counter-screens are designed to identify and filter out compounds that produce a signal through an undesirable mechanism.[16]

Protocol 3: Luciferase Interference Counter-Screen

  • Rationale: To identify compounds that directly inhibit or activate the luciferase reporter enzyme, rather than the target GPCR.[20]

  • Method:

    • In a 384-well plate, combine the assay buffer, a fixed concentration of cAMP (equivalent to a strong positive control signal), and the detection reagent.

    • Add the hit compounds to the wells.

    • Read luminescence immediately.

    • Interpretation: Compounds that cause a significant decrease in luminescence in this cell-free system are flagged as potential luciferase inhibitors and are deprioritized.

Protocol 4: Cytotoxicity Counter-Screen

  • Rationale: To identify compounds that modulate the assay signal by simply killing the cells, a common source of false positives in cell-based assays.[21]

  • Method:

    • Plate the cells as in the primary assay.

    • Treat with the hit compounds at the screening concentration.

    • Incubate for a duration matching the primary assay.

    • Add a reagent that measures cell viability (e.g., a reagent that measures ATP content, such as CellTiter-Glo®).

    • Read luminescence.

    • Interpretation: Compounds that significantly reduce cell viability are flagged as cytotoxic and deprioritized or flagged for further investigation.

Dose-Response Analysis and Potency Determination

Confirmed, non-interfering hits are advanced to dose-response studies to determine their potency (EC50 for agonists, IC50 for antagonists). This involves testing the compounds across a range of concentrations (typically an 8- to 10-point dilution series).

Protocol 5: IC50/EC50 Determination

  • Serial Dilution: Prepare a serial dilution plate for each hit compound, typically starting at 50 µM and performing 1:3 dilutions.

  • Assay Execution: Perform the primary cAMP assay using the different concentrations of the hit compounds.

  • Data Analysis: Plot the percent inhibition or activation against the logarithm of the compound concentration.

  • Curve Fitting: Fit the data to a four-parameter logistic equation to derive the IC50 or EC50 value.

Data Summary 2: Hypothetical Dose-Response Results for Validated Hits

Compound IDHit ClassPotency (IC50/EC50, µM)Max Response (%)Cytotoxicity (CC50, µM)
Analog-001Antagonist0.2598%> 50
Analog-007Antagonist1.195%> 50
Analog-015Agonist0.8885%45
Analog-023Antagonist4.592%> 50

These validated hits, with confirmed activity and established potency, serve as the starting point for medicinal chemistry efforts in a hit-to-lead program.[18]

Conclusion

This application guide outlines a robust, multi-stage HTS strategy for the identification of bioactive analogs of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine. By employing a validated cell-based assay, a systematic workflow for primary screening, and a rigorous series of counter-screens and confirmation studies, researchers can confidently identify high-quality hit compounds. The detailed protocols and underlying scientific principles presented here provide a solid foundation for initiating a successful drug discovery campaign, ultimately transforming a novel chemical scaffold into promising therapeutic leads.

References

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery.
  • BellBrook Labs. (2026, March 5). What's the Difference Between Biochemical and Cell-Based HTS Assays?
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  • Biopolymers and Cell. (2022, January 20). Synthesis and evaluation of biological activity of 1-[2-amino-4- methylthiazol-5-yl]-3-arylpropenones.
  • PMC. (2023, December 20). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)
  • MDPI. (2021, March 7).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine

Welcome to the dedicated technical support guide for the synthesis of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are w...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable synthetic building block. The synthesis of this compound, while conceptually straightforward, presents several practical challenges that can significantly impact yield and purity.

This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the most common issues encountered in the laboratory. We will explore the underlying chemical principles for each troubleshooting step, ensuring you not only solve the immediate problem but also gain a deeper understanding of the reaction mechanism.

Section 1: Troubleshooting Guide — Common Experimental Issues

This section addresses specific, frequently encountered problems during the synthesis. The most common synthetic approach involves the addition of a 2-thiazolyl organometallic species to cyclobutanone, followed by conversion of the resulting tertiary alcohol to the desired primary amine.

Part 1.1: Formation of the Key Intermediate, 1-(5-Bromothiazol-2-yl)cyclobutanol

The critical step in this synthesis is the C-C bond formation between the thiazole and cyclobutane rings. This is typically achieved via a Grignard or organolithium reaction.

Question 1: My Grignard reaction using 2,5-dibromothiazole and magnesium is not initiating. What are the common causes and solutions?

Answer: Failure to initiate is a classic Grignard reaction problem, often exacerbated by the specific substrate. The primary cause is the passivating layer of magnesium oxide on the surface of the magnesium metal, which prevents the reaction with the organic halide.[1][2]

Troubleshooting Steps:

  • Magnesium Activation (Critical): The magnesium surface must be activated to remove the oxide layer.

    • Mechanical Activation: In a flame-dried flask under an inert atmosphere, crush the magnesium turnings with a glass rod to expose a fresh surface.[1]

    • Chemical Activation: The most common method is using an initiator. Add a small crystal of iodine (I₂) or 1-2 drops of 1,2-dibromoethane to the magnesium suspension in anhydrous THF.[2] Gentle warming with a heat gun should cause the brown color of the iodine to fade, indicating activation.[2] The reaction of 1,2-dibromoethane with magnesium produces ethylene gas, providing a visual cue of successful activation.[1]

  • Ensure Rigorously Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and will be quenched by any protic source.[1]

    • All glassware must be flame-dried under vacuum or oven-dried at >120 °C for several hours and cooled under a stream of dry nitrogen or argon.[2]

    • Use only freshly distilled, anhydrous solvents. Anhydrous THF is the preferred solvent.

  • Substrate Purity: Ensure the 2,5-dibromothiazole is pure and dry. Impurities can inhibit the reaction.

Question 2: I am observing a very low yield of the tertiary alcohol, 1-(5-Bromothiazol-2-yl)cyclobutanol, after adding cyclobutanone. What are the likely side reactions and how can I mitigate them?

Answer: Low yields in this step are typically due to competing side reactions involving the Grignard reagent acting as a base rather than a nucleophile, or issues with steric hindrance.[3]

Key Side Reactions:

  • Enolization: The Grignard reagent can deprotonate the α-carbon of cyclobutanone, forming a magnesium enolate. Upon aqueous workup, this regenerates the starting ketone, reducing the product yield.[3]

  • Reduction: If the Grignard reagent has β-hydrogens (not the case here, but a common issue), it can reduce the ketone to a secondary alcohol.[3]

Optimization Strategies:

  • Lower the Reaction Temperature: Add the cyclobutanone solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C to -20 °C). This favors the nucleophilic addition pathway over enolization by reducing the kinetic energy available for the deprotonation reaction.[4]

  • Use of Cerium(III) Chloride (Luche Reduction Conditions): Transmetalation of the Grignard reagent with anhydrous cerium(III) chloride (CeCl₃) generates a less basic, more nucleophilic organocerium reagent. This significantly suppresses enolization and improves the yield of the desired 1,2-addition product.[1]

ParameterStandard GrignardOrganocerium Reagent
Reagent Basicity HighLow
Predominant Reaction Addition & Enolization1,2-Addition
Typical Yield Moderate to LowHigh
Side Products Starting KetoneMinimal

Protocol 1: Generation of the Organocerium Reagent

  • To a flame-dried flask under an inert atmosphere, add anhydrous CeCl₃ (1.1 equivalents).

  • Add anhydrous THF and stir the suspension vigorously for at least 2 hours at room temperature.

  • Cool the suspension to -78 °C.

  • Add the pre-formed Grignard reagent (1.1 equivalents) dropwise and stir for 1 hour.

  • Slowly add a solution of cyclobutanone (1.0 equivalent) in anhydrous THF.

  • Monitor the reaction by TLC or LC-MS before quenching.[1]

Part 1.2: Conversion of the Tertiary Alcohol to the Primary Amine

The conversion of the sterically hindered tertiary alcohol to a primary amine is a challenging transformation. The Ritter reaction is the most direct method.[5]

Question 3: My Ritter reaction on 1-(5-Bromothiazol-2-yl)cyclobutanol is giving a complex mixture and a low yield of the desired N-(1-(5-bromothiazol-2-yl)cyclobutyl)acetamide. How can I optimize this?

Answer: The Ritter reaction proceeds by generating a stable carbocation from the alcohol in a strong acid, which is then trapped by a nitrile.[6][7] The harsh conditions can lead to degradation, and the stability of the cyclobutyl carbocation can be problematic.

Optimization Strategies:

  • Choice of Acid: While concentrated sulfuric acid is traditional, it can be too harsh.[5] Consider using a milder, less-dehydrating strong acid.

    • Trifluoroacetic acid (TFA): Can be effective and is often used in modern Ritter protocols.

    • Formic Acid: Can serve as both the acid catalyst and solvent.[7]

    • Fe(ClO₄)₃·H₂O: A Lewis acid catalyst that can promote the reaction under milder conditions.[8]

  • Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and allow the reaction to slowly warm to room temperature. Overheating can promote elimination and decomposition side reactions.

  • Nitrile as Solvent: Using the nitrile (e.g., acetonitrile) as the solvent ensures it is present in a large excess, maximizing the probability of trapping the carbocation intermediate.[6]

Workflow: Optimizing the Ritter Reaction

Caption: Troubleshooting workflow for a low-yielding Ritter reaction.

Question 4: The final hydrolysis of the acetamide to the primary amine is slow and requires harsh conditions that seem to degrade my product. What are the best practices?

Answer: Amide hydrolysis, especially of sterically hindered amides, can be difficult. Both acidic and basic conditions can be employed, but care must be taken to avoid degradation of the sensitive bromothiazole ring.

Recommended Hydrolysis Conditions:

  • Acidic Hydrolysis: Refluxing in 6M aqueous HCl is a standard method. Monitor the reaction carefully by TLC/LC-MS to minimize decomposition.

  • Basic Hydrolysis: For substrates sensitive to acid, basic hydrolysis can be more effective. Refluxing with a strong base like sodium hydroxide or barium hydroxide (Ba(OH)₂) in a mixture of water and a high-boiling alcohol (e.g., ethylene glycol) is a robust method.

  • Microwave-Assisted Hydrolysis: Using a microwave reactor can significantly shorten reaction times from many hours to minutes, which can minimize the formation of degradation byproducts.[9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable overall synthetic route to 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine?

A1: The most commonly conceptualized route is a three-step synthesis. While challenging, optimizing each step as described above provides a logical path to the target compound.

Synthetic Pathway Overview

Synthesis_Pathway cluster_0 Step 1: Grignard/Organocerium Addition cluster_1 Step 2: Ritter Reaction cluster_2 Step 3: Hydrolysis A 2,5-Dibromothiazole C 1-(5-Bromothiazol-2-yl)- cyclobutanol A->C 1. Mg, THF 2. Anhydrous CeCl₃ B Cyclobutanone B->C       D N-(1-(5-bromothiazol-2-yl)cyclobutyl) -acetamide C->D CH₃CN, H₂SO₄ (or TFA) E 1-(5-Bromothiazol-2-yl)- cyclobutan-1-amine D->E 6M HCl, heat

Caption: A common three-step synthetic route.

Q2: Are there alternative amination methods to the Ritter reaction?

A2: Yes, although they may be more complex. Alternatives include:

  • Mitsunobu Reaction: The tertiary alcohol can be reacted with hydrazoic acid (HN₃) or a surrogate under Mitsunobu conditions to form an azide, which is then reduced (e.g., with H₂/Pd-C or Staudinger reaction) to the amine. This avoids strongly acidic conditions but involves hazardous reagents.

  • Dehydrative Amination: Direct catalytic methods for the amination of alcohols exist but may not be effective for sterically hindered tertiary alcohols.

Q3: What are the key analytical techniques to monitor the reaction and characterize the final product?

A3:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is invaluable for tracking the consumption of starting materials and the appearance of products. Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to confirm the mass of intermediates and products, and to identify byproducts.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential to confirm the structure of the final product and intermediates. The disappearance of the alcohol proton and the appearance of amine protons are key markers.[10]

    • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., disappearance of the -OH stretch, appearance of N-H stretches).

References

  • ScholarWorks at University of Central Florida. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives.
  • R Discovery. (2011). Evaluation of an aza-Michael approach for the synthesis of 3,3-dimethyl-2-aminocyclobutane-1-carboxylic acid.
  • Wikipedia. (n.d.). Ritter reaction. Available at: [Link]

  • MDPI. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry.
  • ACS Publications. (2005). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Grignard Reactions for Highly Substituted Products.
  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Available at: [Link]

  • PubMed. (2013). Synthesis of polycyclic aminocyclobutane systems by the rearrangement of N-(ortho-vinylphenyl) 2-azabicyclo[3.1.0]hexane derivatives. Available at: [Link]

  • Organic Chemistry Portal. (2019). Ritter Reaction.
  • BenchChem. (2025). Technical Support Center: Optimizing Grignard Coupling with 3-Bromothiophene.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Available at: [Link]

Sources

Optimization

troubleshooting common side reactions in the synthesis of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine

Technical Support Center: Synthesis of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting for common side reactions and...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for common side reactions and challenges encountered during the synthesis of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine. The synthesis typically proceeds via the addition of a 2-lithiated-5-bromothiazole species to cyclobutanone, followed by the conversion of the resulting tertiary alcohol to the desired primary amine. This document addresses potential pitfalls at each stage of this synthetic sequence.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Issues Related to the Lithiation of 5-Bromothiazole

Q1: I am observing low yields of the desired tertiary alcohol after reacting my lithiated 5-bromothiazole with cyclobutanone. What are the likely causes?

A1: Low yields in this step often stem from incomplete or inefficient lithiation of 5-bromothiazole. Several factors can contribute to this:

  • Insufficiently Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Trace amounts of water in your solvent (typically THF or diethyl ether) or on your glassware will quench the n-butyllithium (n-BuLi), reducing the amount available for the desired halogen-metal exchange.

    • Troubleshooting: Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (nitrogen or argon). Use freshly distilled, anhydrous solvents.

  • Incorrect Reaction Temperature: The lithiation of 5-bromothiazole is typically performed at low temperatures (-78 °C) to prevent side reactions, such as the decomposition of the organolithium intermediate.

    • Troubleshooting: Maintain a consistent low temperature using a dry ice/acetone bath. Slow, dropwise addition of n-BuLi can also help to control the exotherm of the reaction.

  • Degraded n-Butyllithium: The concentration of commercially available n-BuLi can decrease over time, especially with improper storage.

    • Troubleshooting: Titrate your n-BuLi solution prior to use to determine its exact molarity. A common method is the titration with a known concentration of diphenylacetic acid in THF.

Q2: My reaction mixture turns a dark color upon addition of n-BuLi, and I isolate a complex mixture of byproducts. What is happening?

A2: A dark coloration and the formation of multiple byproducts can indicate decomposition of the 2-lithiothiazole intermediate. This is often a result of the reaction temperature being too high. The 2-lithiothiazole species can be unstable and may undergo ring-opening or other decomposition pathways at elevated temperatures.

  • Troubleshooting:

    • Strictly maintain the reaction temperature at or below -78 °C during the lithiation and subsequent addition of cyclobutanone.

    • Consider using a different organolithium reagent, such as s-butyllithium or t-butyllithium, which can sometimes offer different reactivity profiles and stability.

Section 2: Side Reactions Involving Cyclobutanone

Q3: Besides the desired tertiary alcohol, I am observing the formation of a significant amount of a dimeric cyclobutanol species. What causes this?

A3: The formation of a dimeric cyclobutanol product suggests that self-condensation of cyclobutanone is occurring. This is an aldol-type reaction where the enolate of one cyclobutanone molecule attacks the carbonyl of another. This side reaction is promoted by the presence of a strong base.

  • Causality: The 2-lithiated-5-bromothiazole is a strong base and can deprotonate the α-protons of cyclobutanone, generating the cyclobutanone enolate. The pKa of the α-protons of cyclobutanone is estimated to be in the range of 19.7-20.2.[1][2]

  • Troubleshooting:

    • Reverse Addition: Instead of adding the cyclobutanone to the pre-formed 2-lithiated-5-bromothiazole, try adding the organolithium reagent slowly to a solution of cyclobutanone in the reaction solvent at -78 °C. This ensures that the organolithium species is immediately consumed by the cyclobutanone, minimizing its time to act as a base.

    • Use of a Lewis Acid: The addition of a Lewis acid, such as cerium(III) chloride (CeCl₃), can pre-complex with the cyclobutanone, increasing the electrophilicity of the carbonyl carbon and favoring the desired nucleophilic addition over enolization.

Q4: I am seeing evidence of a Favorskii-type rearrangement. Is this possible and how can I avoid it?

A4: While less common in this specific reaction, cyclobutanone systems can undergo rearrangements under certain conditions, including those promoted by strong bases.[3] A Favorskii-type rearrangement would lead to the formation of cyclopropanecarboxylic acid derivatives after workup.

  • Troubleshooting:

    • Maintaining a low reaction temperature is crucial to disfavor rearrangement pathways, which often have higher activation energies.

    • The use of the aforementioned reverse addition technique can also mitigate this side reaction by keeping the concentration of the strong base low at any given time.

Section 3: Conversion of the Tertiary Alcohol to the Primary Amine

Q5: The conversion of the tertiary alcohol to the primary amine is proving difficult, with low yields and the formation of elimination byproducts. What are some common pitfalls?

A5: The conversion of a tertiary alcohol to a primary amine is a multi-step process, often involving the formation of an intermediate leaving group (e.g., a tosylate or mesylate) followed by displacement with an amine equivalent (e.g., azide or phthalimide) and subsequent reduction or hydrolysis.[4][5] Over-alkylation is a common issue in amine synthesis.[6][7][8]

  • Elimination Reactions: Tertiary carbocations are relatively stable and can readily undergo elimination to form an alkene, especially under acidic or heated conditions.

    • Troubleshooting: Employ mild reaction conditions for the introduction of the leaving group. For example, use tosyl chloride or mesyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine at low temperatures.

  • Steric Hindrance: The tertiary center of the cyclobutane ring is sterically hindered, which can make nucleophilic substitution challenging.

    • Troubleshooting: Consider using a smaller, highly nucleophilic reagent like sodium azide for the displacement reaction. The subsequent reduction of the azide to the primary amine is typically a high-yielding reaction. The Gabriel synthesis, which uses phthalimide, is another viable but potentially sterically hindered option.[4][5]

Q6: I am observing the formation of secondary and tertiary amine byproducts. How can I improve the selectivity for the primary amine?

A6: The formation of over-alkylated products is a classic problem in amine synthesis.[7][8] The newly formed primary amine can be more nucleophilic than the starting amine equivalent, leading to further reaction with any remaining activated alcohol.

  • Troubleshooting:

    • Azide Reduction: The use of an azide intermediate followed by reduction is an excellent way to avoid over-alkylation because the azide itself is not nucleophilic.[5]

    • Gabriel Synthesis: The Gabriel synthesis is also effective at preventing over-alkylation as the phthalimide anion is used as the nucleophile, and the primary amine is only liberated in the final hydrolysis step.[4][5]

    • Reductive Amination: If starting from cyclobutanone, an alternative route to consider is reductive amination with ammonia or a protected amine equivalent. This method generally avoids over-alkylation.[4]

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow cluster_lithiation Lithiation Issues cluster_cyclobutanone Cyclobutanone Side Reactions cluster_amine_formation Amine Formation Challenges cluster_solutions Potential Solutions Low_Yield Low Yield of Tertiary Alcohol Anhydrous Ensure Anhydrous Conditions Low_Yield->Anhydrous Cause: Moisture Low_Temp Maintain Low Temperature (-78 °C) Low_Yield->Low_Temp Cause: High Temp Titrate_BuLi Titrate n-BuLi Low_Yield->Titrate_BuLi Cause: Degraded Reagent Dark_Mixture Dark Reaction Mixture Dark_Mixture->Low_Temp Cause: Decomposition Dimerization Cyclobutanol Dimer Formation Reverse_Addition Reverse Addition Dimerization->Reverse_Addition Mitigation Lewis_Acid Use Lewis Acid (e.g., CeCl₃) Dimerization->Lewis_Acid Mitigation Rearrangement Favorskii-Type Rearrangement Rearrangement->Low_Temp Mitigation Rearrangement->Reverse_Addition Mitigation Elimination Elimination Byproducts Mild_Conditions Use Mild Conditions for Leaving Group Elimination->Mild_Conditions Mitigation Over_Alkylation Over-Alkylation Azide_Route Utilize Azide Intermediate Over_Alkylation->Azide_Route Prevention Gabriel_Synth Consider Gabriel Synthesis Over_Alkylation->Gabriel_Synth Prevention

Caption: A troubleshooting workflow for the synthesis of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine.

Experimental Protocols

Protocol 1: Synthesis of 1-(5-Bromothiazol-2-yl)cyclobutanol (with CeCl₃ to Minimize Self-Condensation)
  • Preparation of Cerium(III) Chloride Slurry: Anhydrous cerium(III) chloride (1.2 equivalents) is suspended in anhydrous THF under an inert atmosphere and stirred vigorously for at least 2 hours at room temperature to create a fine slurry.

  • Reaction Setup: The cerium(III) chloride slurry is cooled to -78 °C. Cyclobutanone (1.0 equivalent) is added dropwise, and the mixture is stirred for 1 hour.

  • Formation of the Organolithium Reagent: In a separate flask, 5-bromothiazole (1.1 equivalents) is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.1 equivalents) is added dropwise, and the solution is stirred for 30 minutes at -78 °C.

  • Addition: The freshly prepared 2-lithiated-5-bromothiazole solution is added dropwise to the cyclobutanone-CeCl₃ slurry at -78 °C.

  • Quenching and Workup: The reaction is stirred for 2-3 hours at -78 °C and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel.

Protocol 2: Conversion of 1-(5-Bromothiazol-2-yl)cyclobutanol to the Primary Amine via an Azide Intermediate
  • Mesylation: The tertiary alcohol (1.0 equivalent) is dissolved in anhydrous dichloromethane and cooled to 0 °C. Triethylamine (1.5 equivalents) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents). The reaction is stirred at 0 °C for 1-2 hours or until completion as monitored by TLC.

  • Workup: The reaction is quenched with water, and the layers are separated. The organic layer is washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate and concentrated. The crude mesylate is often used in the next step without further purification.

  • Azide Displacement: The crude mesylate is dissolved in a suitable solvent like DMF. Sodium azide (3.0 equivalents) is added, and the mixture is heated (e.g., to 60-80 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Workup and Extraction: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.

  • Reduction of the Azide: The crude azide is dissolved in a solvent such as THF or methanol. A reducing agent, such as lithium aluminum hydride (LAH) in THF or catalytic hydrogenation (e.g., H₂, Pd/C) is used to reduce the azide to the primary amine.

  • Final Purification: After workup of the reduction reaction, the final product, 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine, is purified by column chromatography or crystallization.

Summary of Key Parameters and Expected Outcomes

StepKey ParametersCommon Side ProductsTroubleshooting Summary
Lithiation Anhydrous conditions, -78 °C, accurately titrated n-BuLiUnreacted 5-bromothiazole, decomposition productsRigorously dry glassware and solvents, maintain low temperature, verify reagent concentration.
Addition to Cyclobutanone Reverse addition, use of CeCl₃, -78 °CCyclobutanol dimer, rearrangement productsAdd organolithium to ketone, pre-complex ketone with a Lewis acid.
Conversion to Amine Mild conditions for leaving group, use of azide or phthalimideElimination products (alkenes), over-alkylated aminesAvoid high temperatures and strong acids; use a synthetic route that prevents over-alkylation.

References

  • University of Calgary. (n.d.). Synthesis of Amines. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.6 Synthesis of Amines. In Organic Chemistry. Retrieved from [Link]

  • YouTube. (2021, July 20). Amine Synthesis - Limits of Alkylation. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Richard, J. P., et al. (2011). Determination of the pKa of Cyclobutanone: Brønsted Correlation of the General Base-Catalyzed Enolization in Aqueous Solution and the Effect of Ring Strain. The Journal of Organic Chemistry, 76(3), 853-861. [Link]

  • Frongia, A., Piras, P. P., & Secci, F. (2017). Enantioselective Desymmetrization of Cyclobutanones: A Speedway to Molecular Complexity. European Journal of Organic Chemistry, 2017(43), 6431-6448. [Link]

  • Shuai, B., Fang, P., & Mei, T.-S. (2021). Nickel-Catalyzed Favorskii-Type Rearrangement of Cyclobutanone Oxime Esters to Cyclopropanecarbonitriles. Synlett, 32(16), 1637-1641. [Link]

  • Richard, J. P., et al. (2011). Determination of the pKa of Cyclobutanone: Brønsted Correlation of the General Base-Catalyzed Enolization in Aqueous Solution and the Effect of Ring Strain. The Journal of Organic Chemistry. ACS Publications. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine

Document ID: TSC-2026-03-A7 Version: 1.0 Last Updated: March 16, 2026 Introduction: The Strategic Importance of a Key Building Block Welcome to the technical support guide for the synthesis and optimization of 1-(5-Bromo...

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Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-2026-03-A7 Version: 1.0 Last Updated: March 16, 2026

Introduction: The Strategic Importance of a Key Building Block

Welcome to the technical support guide for the synthesis and optimization of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine. This molecule represents a valuable heterocyclic building block for drug discovery and development professionals. Its unique three-dimensional structure, combining a reactive bromothiazole moiety with a strained cyclobutane core, makes it an attractive scaffold for exploring novel chemical space.[1] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide practical, actionable advice for researchers encountering challenges in its synthesis.

Our discussion will be based on a common and logical synthetic approach: the addition of a C2-metalated 5-bromothiazole to cyclobutanone, followed by the conversion of the resultant tertiary alcohol to the target primary amine.

G cluster_0 Phase 1: C-C Bond Formation cluster_1 Phase 2: Hydroxyl to Amine Conversion 5-Bromothiazole 5-Bromothiazole 2-Lithio-5-bromothiazole 2-Lithio-5-bromothiazole 5-Bromothiazole->2-Lithio-5-bromothiazole  n-BuLi, THF, -78°C 1-(5-Bromothiazol-2-yl)cyclobutanol 1-(5-Bromothiazol-2-yl)cyclobutanol 2-Lithio-5-bromothiazole->1-(5-Bromothiazol-2-yl)cyclobutanol + Cyclobutanone Target Amine 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine 1-(5-Bromothiazol-2-yl)cyclobutanol->Target Amine Amination Method (e.g., Ritter Reaction) G cluster_root_cause Root Cause Analysis: Inefficient Lithiation cluster_solutions Corrective Actions Low Yield Low Yield Inactive n-BuLi Inactive n-BuLi Low Yield->Inactive n-BuLi Wet Glassware/Solvent Wet Glassware/Solvent Low Yield->Wet Glassware/Solvent Temp Too High Temp Too High Low Yield->Temp Too High Titrate n-BuLi Titrate n-BuLi Inactive n-BuLi->Titrate n-BuLi Solution Flame-Dry Glassware Flame-Dry Glassware Wet Glassware/Solvent->Flame-Dry Glassware Solution Use Anhydrous Solvent Use Anhydrous Solvent Wet Glassware/Solvent->Use Anhydrous Solvent Solution Maintain -78°C Maintain -78°C Temp Too High->Maintain -78°C Solution

Caption: Decision tree for troubleshooting low reaction yield.

Troubleshooting Steps:

  • Verify n-BuLi Activity: n-Butyllithium solutions can degrade over time. It is crucial to titrate the solution (e.g., using diphenylacetic acid) to determine its exact molarity before use. Using old or improperly stored n-BuLi is a common failure point.

  • Ensure Anhydrous Conditions: Organolithium reagents are extremely strong bases and will react instantly with any protic source, especially water. [2]All glassware must be rigorously flame-dried or oven-dried under vacuum. Solvents must be anhydrous grade, preferably distilled from a suitable drying agent (e.g., sodium/benzophenone for THF).

  • Check Temperature Control: If the temperature rises significantly above -70 °C during n-BuLi addition, the organolithium can become unstable or react with the THF solvent. Ensure your cooling bath is well-maintained throughout the addition.

Q5: I'm seeing a significant byproduct that appears to be the debrominated thiazole-cyclobutanol. How can I prevent this?

The formation of 1-(thiazol-2-yl)cyclobutanol suggests that halogen-metal exchange is occurring, where the lithium swaps with the bromine at C5 instead of (or in addition to) abstracting the proton at C2.

Causes and Solutions:

  • Incorrect Base Addition: Adding the 5-bromothiazole solution to the n-BuLi solution (inverse addition) can create localized areas of high base concentration, favoring halogen-metal exchange. Solution: Always add the n-BuLi solution dropwise to the stirred solution of 5-bromothiazole at -78 °C. This maintains an excess of the substrate, minimizing the side reaction.

  • Prolonged Reaction Time: Leaving the lithiated species for too long before adding the cyclobutanone can allow for rearrangement or exchange. Solution: Add the cyclobutanone electrophile as soon as the deprotonation is complete (typically 15-30 minutes).

  • Kinetic vs. Thermodynamic Control: Proton abstraction at C2 is kinetically favored at low temperatures. Halogen-metal exchange can become more prominent if the temperature is allowed to rise. Solution: Maintain strict temperature control at -78 °C.

Q6: The conversion of the alcohol to the amine via the Ritter reaction is messy and gives a low yield. What can I optimize?

The Ritter reaction is notoriously substrate-dependent and sensitive to conditions.

Optimization Protocol: Ritter Reaction

  • Objective: To optimize the conversion of 1-(5-Bromothiazol-2-yl)cyclobutanol to the corresponding N-acetyl amide intermediate.

  • Setup: In parallel reaction tubes, dissolve the starting alcohol (1.0 eq) in acetonitrile (used as both reactant and solvent, ~0.5 M). Cool the solutions to 0 °C in an ice bath.

  • Variable Screening:

    • Acid Type & Stoichiometry: To separate tubes, slowly add different acids and amounts.

      • Tube A: Conc. H₂SO₄ (1.5 eq)

      • Tube B: Conc. H₂SO₄ (3.0 eq)

      • Tube C: Trifluoroacetic Acid (TFA) (3.0 eq)

      • Tube D: Methanesulfonic Acid (MsOH) (3.0 eq)

    • Temperature: Run duplicate sets of the above, one at 0 °C to room temperature and another maintained strictly at 0 °C.

  • Monitoring: Stir all reactions and monitor by TLC or LC-MS every hour. Quench a small aliquot with saturated NaHCO₃ solution and extract with ethyl acetate for analysis.

  • Workup & Analysis: Once the starting material is consumed or the reaction stalls, carefully pour the reaction mixture over ice and basify with aqueous NaOH or NH₄OH to pH > 10. Extract the product with a suitable organic solvent (e.g., dichloromethane). Analyze the crude yield and purity to identify the optimal conditions before proceeding with the amide hydrolysis step.

ConditionAcidEq.TemperatureObservation
1H₂SO₄3.00°C -> RT~30% conversion, significant decomposition (dark color)
2H₂SO₄1.50°C~45% conversion, cleaner reaction profile
3TFA3.00°C -> RT~20% conversion, mostly starting material
4MsOH3.00°C~60% conversion, cleanest profile
Q7: Purification of the final amine product by silica gel chromatography is difficult. The product streaks badly and the yield is poor.

This is a common problem with basic amines on standard silica gel. The amine's lone pair interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and irreversible adsorption.

Solutions:

  • Basified Silica Gel: Before preparing your column, wash the silica gel with a solution of triethylamine (Et₃N) in your chosen eluent system (e.g., 1-2% Et₃N in ethyl acetate/hexanes). This deactivates the acidic sites and significantly improves chromatography.

  • Alternative Eluent Additive: If triethylamine is undesirable, adding a small amount of ammonium hydroxide (~0.5-1%) to the mobile phase can also be effective.

  • Acid-Base Extraction: As a non-chromatographic alternative, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1 M HCl). The amine will move to the aqueous layer as the ammonium salt. Wash the organic layer to remove neutral impurities. Then, basify the aqueous layer with NaOH and re-extract the pure amine back into an organic solvent.

  • Use a Different Stationary Phase: If budget allows, using a column with a deactivated surface, such as alumina (basic or neutral), can be an excellent alternative to silica gel.

References

  • Dudley, G. B., et al. (2009). Synthesis of Aminocyclobutanes through Ring Expansion of N-Vinyl-β-Lactams. Organic Letters. [Link]

  • Gaoni, Y. (1995). SYNTHESIS OF AMINOCYCLOBUTANE MONO- AND DICARBOXYLIC ACIDS AND DERIVATIVES THEREOF FROM (PHENYLSULFONYL)BICYCLOBUTANES. Organic Preparations and Procedures International. [Link]

  • Robert, E. G. L., & Waser, J. (2025). Cycloaddition and Annulation Reactions with Donor‐Acceptor Cyclobutanes. Helvetica Chimica Acta. (Note: This is a future-dated citation from the search results, used here to represent the concept of advanced cyclobutane synthesis). [Link]

  • Robert, E. G. L. (2021). Synthesis and Activation of Heteroatom-Substituted Four-Membered Carbocycles. EPFL PhD Thesis. [Link]

  • Taylor & Francis Online. (1995). SYNTHESIS OF AMINOCYCLOBUTANE MONO- AND DICARBOXYLIC ACIDS AND DERIVATIVES THEREOF FROM (PHENYLSULFONYL)BICYCLOBUTANES. Organic Preparations and Procedures International. [Link]

  • Wang, Y., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions to synthesize 2-phenylbenzothiazole. [Link]

  • Knez, D., et al. (2018). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules. [Link]

  • Sharma, S., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of tri-substituted thiazole derivatives using thioamide derivatives. [Link]

  • Gontijo, J. S. P., et al. (2021). Thiazoles and Bisthiazoles. Encyclopedia.pub. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of some new 5- substituted of 2-aminothiazole derivatives. [Link]

  • Al-Azzawi, A. M., et al. (2020). Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. [Link]

  • Sciforum. (n.d.). Synthesis and Evaluation of Novel Thiazole Derivatives. [Link]

  • Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. [Link]

  • SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. [Link]

  • ResearchGate. (n.d.). Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitors. [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. [Link]

  • ScholarWorks. (2023). studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. [Link]

  • Google Patents. (n.d.). Method for purifying a bromine compound.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques. [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine

Welcome to the technical support center for the purification of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The purification of this compound can present unique challenges due to the combination of a basic amine, a cyclobutane ring, and a bromo-substituted thiazole moiety. This document aims to equip you with the knowledge to overcome these hurdles effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low or No Yield After Column Chromatography

Q1: I'm losing my compound on the silica gel column. What is happening and how can I prevent it?

A1: This is a frequent problem when purifying basic amines on standard silica gel.[1] The primary cause is the acidic nature of the silanol groups (Si-OH) on the silica surface, which strongly interact with the basic amine of your compound. This can lead to irreversible binding, streaking, and low recovery.[1][2]

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent. This neutralizes the acidic sites on the silica gel, preventing your amine from sticking.[1]

    • Recommended Additives: Triethylamine (TEA) or ammonium hydroxide are excellent choices.[1]

    • Concentration: A concentration of 0.5-2% (v/v) of TEA in your mobile phase (e.g., ethyl acetate/hexane) is typically sufficient.[1]

  • Alternative Stationary Phases: If modifying the mobile phase isn't effective or desirable, consider using a different stationary phase.

    • Amine-functionalized silica: This is specifically designed for the purification of basic compounds and often gives excellent results.[2]

    • Alumina (basic or neutral): Alumina is another good alternative to silica gel for purifying amines.[1]

Experimental Protocol: Column Chromatography with TEA-Modified Eluent

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (e.g., a ratio of ethyl acetate to hexane) that gives your target compound an Rf value of approximately 0.3. Add 1% TEA to the developing solvent.

  • Column Packing and Equilibration: Pack your silica gel column with the chosen eluent containing 1% TEA. Equilibrate the column by running several column volumes of the eluent through it until the baseline is stable.

  • Sample Loading: Dissolve your crude 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the TEA-containing solvent system, collecting fractions and monitoring by TLC.

  • Post-Purification: After identifying and combining the pure fractions, the TEA can be removed by evaporation under reduced pressure due to its volatility.[1]

Issue 2: Persistent Impurities After Purification

Q2: My purified compound still shows impurities by NMR/LC-MS. What are the likely impurities and how can I remove them?

A2: Impurities can arise from starting materials, side reactions, or degradation. For 2-aminothiazole derivatives, common impurities include unreacted starting materials from the Hantzsch synthesis (an α-halocarbonyl and a thiourea derivative) or byproducts from the bromination step.[3]

Solutions:

  • Acid-Base Extraction: This is a powerful technique to separate your basic amine from neutral or acidic impurities.

    • Dissolve the crude material in an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your amine will be protonated and move into the aqueous layer.

    • Separate the aqueous layer and wash it with an organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a base like NaOH to deprotonate your amine, which will likely precipitate or can be extracted back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate.

  • Recrystallization: If your compound is a solid, recrystallization can be highly effective.

    • Salt Formation: If the free base is an oil or difficult to crystallize, converting it to a salt (e.g., hydrochloride or oxalate) can facilitate crystallization.[4][5] This is achieved by treating a solution of the amine with the corresponding acid.[4]

Experimental Protocol: Purification via Hydrochloride Salt Formation and Recrystallization

  • Dissolution: Dissolve the impure amine in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

  • Precipitation: The hydrochloride salt of your amine should precipitate out of the solution. If not, cooling the mixture in an ice bath may be necessary.

  • Isolation: Collect the solid salt by vacuum filtration and wash it with a small amount of cold solvent.

  • Recrystallization: Dissolve the salt in a minimal amount of a hot solvent (e.g., ethanol or methanol) and allow it to cool slowly to form pure crystals.

  • Liberation of Free Base (Optional): To recover the free amine, dissolve the purified salt in water, basify the solution with a strong base (e.g., NaOH), and extract the free amine into an organic solvent.

Frequently Asked Questions (FAQs)

Q3: Is 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine stable? What are the recommended storage conditions?

A3: Amine-containing compounds can be susceptible to oxidation and degradation, especially when exposed to light and air.[6] Bromo-substituted thiazoles are generally stable but can be reactive under certain conditions.[7] It is recommended to store the compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[8]

Q4: My compound appears as a colored oil. Is this normal?

A4: While some pure amines are oils, a dark color often indicates the presence of impurities arising from oxidation or side reactions.[5] Purification by column chromatography with a basic modifier or by acid-base extraction should yield a significantly lighter-colored product.

Q5: What are the key analytical techniques for characterizing the purity of this compound?

A5:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is essential for confirming the structure and assessing the purity of your compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive technique for detecting trace impurities and confirming the molecular weight of your product.

  • Thin Layer Chromatography (TLC): A quick and easy method to monitor reaction progress and assess the purity of column fractions.

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine.

Purification_Workflow start Crude Product acid_base Acid-Base Extraction start->acid_base Remove gross impurities column Column Chromatography acid_base->column Further purification analysis Purity Analysis (NMR, LC-MS) column->analysis recrystallization Recrystallization / Salt Formation recrystallization->analysis Re-analyze final_product Pure Product analysis->recrystallization Purity < 95% analysis->final_product Purity > 95%

Caption: A decision tree for the purification of the target compound.

Summary of Key Purification Parameters

ParameterRecommendationRationale
Chromatography Stationary Phase Silica Gel or Amine-Functionalized SilicaStandard for many organic compounds; amine-functionalized silica is ideal for basic compounds.[2]
Chromatography Mobile Phase Ethyl Acetate/Hexane with 0.5-2% TriethylamineThe basic additive neutralizes acidic sites on silica gel, preventing product loss.[1]
Alternative Purification Acid-Base ExtractionExploits the basicity of the amine to separate it from neutral or acidic impurities.
Crystallization Strategy Convert to a salt (e.g., HCl, oxalate)Salts often have better-defined crystal lattices than the free base, facilitating crystallization.[4][5]
Storage Cool, dark, under inert atmosphereMinimizes degradation due to oxidation and light exposure.[6][8]

References

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Google Patents. (n.d.).
  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • ACS Publications. (2017, May 16). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]

  • Google Patents. (n.d.). CN112794810B - Synthesis method of cyclobutylamine compound.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • SpringerLink. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]

  • Google Patents. (n.d.). EP0482607B1 - Process of producing 2-aminothiazole.
  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

  • Sciencemadness.org. (2009, July 25). Forming oxalte salts of amines. [Link]

  • PMC. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. [Link]

  • ScholarWorks. (2023, August 3). studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]

  • PMC. (2019, September 14). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. [Link]

  • ResearchGate. (n.d.). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. [Link]

  • Chromatography Forum. (2006, March 18). Detecting Primary Amines. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). An in-depth Study of Amine System Failures. [Link]

  • RSC Publishing. (2013, July 3). Recent advances in stereoselective bromofunctionalization of alkenes using N -bromoamide reagents. [Link]

  • MDPI. (2022, July 12). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. [Link]

  • Bentham Science. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]

  • Gas Processing & LNG. (2020, November 30). Startup troubleshooting of amine units in LNG export facilities. [Link]

  • NINGBO INNO PHARMCHEM. (n.d.). Understanding 2-Bromothiazole CAS 3034-53-5: Properties and Applications. [Link]

  • PubMed. (n.d.). Specific detection of primary amines in the effluent of a gas-chromatographic column by on-line measurement of fluorescence. [Link]

  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. [Link]

  • PubMed. (2025, June 3). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. [Link]

  • JOCPR. (n.d.). Synthesis of some new 5- substituted of. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. [Link]

  • RSC Publishing. (n.d.). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. [Link]

  • RSC Publishing. (n.d.). Unorthodox crystalline drug salts via the reaction of amine- containing drugs with CO2. [Link]

Sources

Troubleshooting

Technical Support Center: Proactive Stability Management for 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine

Welcome to the technical support hub for 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound during storage. By understanding the potential degradation pathways and implementing proactive storage strategies, you can safeguard your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine?

A1: The decomposition of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine is primarily influenced by three main factors:

  • Oxidation: The amine group is susceptible to oxidation, especially in the presence of atmospheric oxygen.[1][2] This can be accelerated by elevated temperatures and exposure to light.[1]

  • Hydrolysis: Although thiazole rings are generally stable, the presence of the amine and bromo substituents can influence its susceptibility to hydrolysis, particularly under non-neutral pH conditions.

  • Photodegradation: Thiazole derivatives can be sensitive to light, particularly UV radiation, which can induce photochemical reactions leading to degradation.[3][4]

Q2: What are the visible signs of decomposition?

A2: Visual indicators of degradation can include a change in color (e.g., from a white or off-white solid to a yellow or brownish hue), a change in the consistency of the solid material, or the development of an unusual odor.[2] For solutions, the appearance of discoloration or precipitates may indicate decomposition.[4]

Q3: What are the ideal storage conditions for this compound?

A3: To maximize shelf-life, 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine should be stored under the following conditions:

  • Temperature: Cool to cold temperatures are recommended, ideally between 2-8°C. For long-term storage, temperatures of -20°C are preferable.[1]

  • Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen and moisture.[1][5]

  • Light: Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.[4][6]

  • Container: Use a tightly sealed, chemically resistant container to prevent exposure to air and moisture.[6][7]

Q4: Can I store this compound in a solution?

A4: Storing in solution is generally not recommended for long-term preservation due to increased molecular mobility, which can accelerate degradation. If short-term storage in solution is necessary, use a high-purity, anhydrous, and aprotic solvent. Purge the solution with an inert gas before sealing the container.[4]

Troubleshooting Guide: Proactive Stability Management

This section provides a more in-depth look at potential issues and actionable solutions to prevent the decomposition of your 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine samples.

Issue 1: Discoloration of the solid compound over time.

Potential Cause: This is a classic sign of oxidation of the amine functional group.[2] The lone pair of electrons on the nitrogen atom makes it susceptible to reaction with atmospheric oxygen, a process that can be catalyzed by light and ambient heat.[1]

Troubleshooting Protocol:

  • Assess the Extent: If the discoloration is minor and on the surface, the bulk of the material may still be viable. However, for quantitative applications, re-analysis is crucial.

  • Inert Atmosphere Blanketing: When not in use, ensure the container's headspace is filled with an inert gas like argon or nitrogen before sealing.[8] This displaces oxygen and minimizes oxidative degradation.

  • Cold Storage: Immediately transfer the compound to a low-temperature, dark environment, such as a refrigerator or freezer (2-8°C or -20°C).[1]

  • Consider Antioxidants for Formulations: If the compound is to be used in a formulation, the inclusion of antioxidants like butylated hydroxytoluene (BHT) or phenolic antioxidants can help prevent oxidative degradation.[1][8]

Issue 2: Inconsistent analytical results from older batches of the compound.

Potential Cause: Inconsistent analytical results, such as new peaks in HPLC or altered NMR spectra, can point to the formation of degradation products. This could be due to a combination of oxidation, hydrolysis, or photodegradation.

Workflow for Stability Verification:

A Observe Inconsistent Analytical Results B Prepare Fresh Standard from Newest Lot A->B Control C Analyze Old and New Lots (HPLC, LC-MS, NMR) A->C Test B->C D Compare Purity Profiles and Identify Impurities C->D Data Analysis E Quarantine and Re-evaluate Old Lot for Intended Use D->E Decision F Implement Enhanced Storage Protocol E->F Corrective Action

Caption: Workflow for verifying the stability of aged compound lots.

Issue 3: Compound degradation in solution during experimental workflows.

Potential Cause: The solvent can play a significant role in degradation. Protic solvents can facilitate hydrolysis, while dissolved oxygen can promote oxidation. Impurities in the solvent can also act as catalysts for decomposition.

Preventative Measures for Solution Stability:

  • Solvent Selection: Use high-purity, anhydrous, aprotic solvents (e.g., anhydrous THF, Dioxane, or Toluene) where the experimental protocol allows.

  • Degassing Solvents: Before use, degas solvents by sparging with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.

  • Work Under Inert Atmosphere: For sensitive reactions, perform manipulations in a glovebox or under a continuous stream of inert gas.

  • pH Control: If aqueous solutions are unavoidable, buffer them to a neutral or slightly acidic pH to minimize base-catalyzed degradation pathways.

Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°C (short-term) -20°C (long-term)Reduces the kinetic energy of molecules, slowing the rate of oxidative and thermal decomposition.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to oxygen and moisture, preventing oxidation and hydrolysis.[1][5]
Light Amber vials or opaque containersPrevents photodegradation initiated by UV or visible light.[4][6]
Container Tightly sealed, chemically resistantPrevents ingress of atmospheric contaminants.[6][7]

Potential Decomposition Pathways

Understanding the potential chemical transformations that 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine may undergo is critical for troubleshooting and analytical method development.

cluster_main 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine cluster_ox Oxidation cluster_hydro Hydrolysis cluster_photo Photodegradation A Starting Material B N-oxide or Nitroso/Nitro derivatives A->B [O2, light, heat] C Debromination or Thiazole ring opening A->C [H2O, pH] D Isomerization or Radical-mediated products A->D [hν]

Caption: Potential degradation pathways for 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine.

References

  • Mingxu Chemicals. (2025, May 16). How to prevent the oxidation of Amine Catalyst? - Blog. [Link]

  • US20120271026A1 - Inhibition of amine oxidation - Google P
  • Chen, C.-I., et al. Amine Oxidation Catalyzed by NO2. OSTI.GOV. [Link]

  • Moneer, A. A., et al. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. [Link]

  • Allcock, F., et al. (2024, November 13). Photochemical permutation of thiazoles, isothiazoles and other azoles. Nature. [Link]

  • ResearchGate. (2012, September 21). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. [Link]

  • Skrotzki, E. A., et al. (2021). Ozone-Mediated Amine Oxidation and Beyond: A Solvent-Free, Flow-Chemistry Approach. The Journal of Organic Chemistry, 86(20), 14169–14176. [Link]

  • Franz, B. L., et al. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PMC. [Link]

  • Sampedro, D., et al. Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. PMC. [Link]

  • EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google P
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  • Wang, C., et al. (2020). Classical thiazole orange and its regioisomer as fluorogenic probes for nucleolar RNA imaging in living cells. Analyst, 145(2), 435–440. [Link]

  • Scribd. Recent Developments and Biological Activities of 2-Aminothiazole. [Link]

  • ResearchGate. Synthesis of 2-aminothiazole derivatives. [Link]

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  • Hussein, W., & Turan-Zitouni, G. (2018). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 20(1), 1-12. [Link]

  • EP0482607B1 - Process of producing 2-aminothiazole - Google P
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  • Roylan Developments Ltd. Compound storage made simple - StoragePod. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Cope, A. C., Foster, T. T., & Towle, P. H. (1949). Thermal Decomposition of Amine Oxides to Olefins and Dialkylhydroxylamines. Journal of the American Chemical Society, 71(12), 3929–3935. [Link]

  • Heterocyclic Compounds. [Link]

  • ResearchGate. Comparison of the thermal decomposition behavior for members of the hydroxylamine family. [Link]

  • Miaodian Stationery (Ningbo) Co., Ltd. (2021, November 25). Material Safety Data Sheet - INK FOR WATER COLOR PEN. [Link]

  • Salzano, E., et al. (2021, August 15). A detailed kinetic model for the thermal decomposition of hydroxylamine. PubMed. [Link]

  • University of Lethbridge. Insights into the decomposition pathway of a lutetium alkylamido complex via intramolecular C-H bond activation. [Link]

  • NextSDS. 1-(4-methyl-1,3-thiazol-2-yl)cyclobutan-1-amine. [Link]

  • ScienceDirect. Cyclopentanone and cyclopentanone derivatives as degradation products of polyamide 6,6. [Link]

  • National Institutes of Health. The Thermal Decomposition of Cyclobutane. [Link]

  • ResearchGate. The Thermal Decomposition of Cyclobutane at Low Pressures. [Link]

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Strieth-Kalthoff, F., et al. (2022, August 9). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. PMC. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of some new 5- substituted of. [Link]

Sources

Optimization

resolving impurities in 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine samples

Technical Support Center: 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine Prepared by: Senior Application Scientist, Advanced Pharmaceutical Intermediates Division This guide is designed for researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Intermediates Division

This guide is designed for researchers, scientists, and drug development professionals to identify and resolve purity issues with samples of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding sample purity.

Q1: I'm seeing a few small, unexpected peaks in my initial HPLC analysis. What are they likely to be?

Unexpected peaks typically fall into three categories:

  • Starting Materials/Intermediates: Remnants from the synthesis, such as unreacted thiourea or a brominated cyclobutanone precursor. These are common if the reaction did not proceed to completion or if initial purification was insufficient.

  • Reaction By-products: Molecules formed from side reactions. A common synthesis for 2-aminothiazoles is the Hantzsch reaction, which can produce various intermediates and by-products if conditions are not optimal.[1][2]

  • Degradation Products: The compound may degrade slightly over time, especially if exposed to air, light, or non-neutral pH conditions.

A preliminary analysis by LC-MS is the most effective first step to obtain molecular weights for these unknown peaks, which provides crucial clues to their identity.

Q2: My sample has a yellow or brownish tint, but I expected a white or off-white solid. Is this a sign of significant impurity?

Discoloration often indicates the presence of trace-level impurities, which may or may not be significant depending on your application. The color can arise from:

  • Oxidized Impurities: Amine-containing compounds can be susceptible to air oxidation over time, leading to colored by-products.

  • Residual Halogens: Trace amounts of iodine or bromine, if used during the synthesis, can impart color.[3]

  • Highly Conjugated By-products: Minor side reactions can sometimes produce intensely colored, highly conjugated molecules that are visible even at very low concentrations.

While a slight tint may not impact the performance in some initial screening assays, it is critical to quantify the purity using a primary method like HPLC or qNMR to ensure it meets your experimental requirements.

Q3: What are the optimal storage conditions for 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine to prevent degradation?

To ensure long-term stability, the compound should be stored under the following conditions:

  • Temperature: At 4°C or colder.[4]

  • Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidation of the amine group.

  • Light: Protected from light in an amber vial.[4]

  • Moisture: In a desiccated environment to prevent hydrolysis or moisture-catalyzed degradation.

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving more complex impurity profiles.

Issue 1: Presence of Starting Material or Intermediate Impurities

Problem Identification: You observe peaks in your chromatogram that, upon MS analysis, correspond to the molecular weights of known starting materials (e.g., thiourea, 2-bromo-1-cyclobutylethanone) or key intermediates.

Root Cause Analysis: The Hantzsch thiazole synthesis involves the condensation of a thioamide with an α-haloketone.[5] The presence of starting materials suggests an incomplete reaction. This can be caused by:

  • Sub-optimal Reaction Time/Temperature: The reaction may not have been allowed to run to completion.

  • Incorrect Stoichiometry: An improper ratio of reactants can leave one or more starting materials in excess.

  • Inefficient Purification: The initial workup or purification may not have been sufficient to remove these components.

Resolution Strategies: These impurities are typically the easiest to remove due to significant differences in polarity compared to the final product.

Purification Method Principle & Application Considerations
Aqueous Wash If an unreacted amine starting material is present and more basic than the product, a wash with dilute aqueous acid (e.g., 0.1 M HCl) can selectively protonate and extract it into the aqueous phase.[6]The product may have some aqueous solubility, especially when protonated. A subsequent wash with a mild base (e.g., NaHCO₃ solution) is needed to neutralize the organic layer.
Recrystallization Exploits differences in solubility between the product and impurities in a given solvent system at different temperatures.Requires screening of various solvents to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
Flash Chromatography A highly effective method for separating compounds based on polarity.The primary amine on your product can interact strongly with silica gel, leading to peak tailing. It is often beneficial to add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to improve peak shape.
Issue 2: Side-Reaction and By-Product Impurities

Problem Identification: LC-MS analysis reveals impurities with molecular weights that do not correspond to starting materials or simple degradants. For example, you might observe a di-brominated product or a dimer.

Root Cause Analysis:

  • Over-Halogenation: The C5 position of the thiazole ring is susceptible to electrophilic substitution.[7] If harsh brominating conditions are used, or if the starting ketone has multiple reactive sites, unwanted side products can form.

  • Dimerization/Oligomerization: The reactive amine group could potentially react with another molecule of an intermediate, leading to dimers.

  • Rearrangement: While less common for this specific structure, some 2-aminothiazole derivatives are known to undergo intramolecular rearrangements under certain thermal or basic conditions.[8]

Resolution Strategies: These impurities are often structurally similar to the desired product, making separation more challenging.

  • High-Performance Flash Chromatography: Utilize a high-resolution silica or a different stationary phase (e.g., C18 reversed-phase) to achieve better separation. Gradient elution is almost always necessary.

  • Preparative HPLC: For high-purity samples required for sensitive applications, preparative HPLC is the gold standard. It offers the highest resolution but is more resource-intensive.

  • Re-synthesis: If by-products are present at high levels (>5-10%), it may be more efficient to re-synthesize the compound under more controlled conditions (e.g., lower temperature, slower addition of reagents) to minimize their formation.

Issue 3: Degradation Products

Problem Identification: Analysis of an older sample shows new impurities that were not present upon initial characterization. A common degradation pathway for primary amines is oxidation. You might also observe products consistent with hydrolysis of the bromine atom (replacement with -OH).

Root Cause Analysis:

  • Oxidation: Primary amines can be oxidized by atmospheric oxygen, a process often accelerated by light and trace metals.

  • Hydrolysis: The C-Br bond on the electron-rich thiazole ring can be susceptible to nucleophilic substitution by water, especially at non-neutral pH or elevated temperatures.

  • Formation of Nitrosamines: While a low risk in this context unless exposed to nitrosating agents (like nitrites from external sources), it's a class of impurity with high toxicological concern.[9]

Resolution Strategies:

  • Purification: Flash chromatography or preparative HPLC can effectively remove most degradation products.

  • Proper Handling: After re-purification, handle the material exclusively under an inert atmosphere. Use spatulas and glassware that are scrupulously clean to avoid metal contamination.

  • Formulation as a Salt: For long-term storage or use in aqueous solutions, consider converting the free base to a more stable salt (e.g., hydrochloride or hydrobromide). The protonated amine is significantly less susceptible to oxidation.

Section 3: Protocols and Methodologies

Protocol 1: Standard HPLC-UV Method for Purity Analysis

This method provides a baseline for assessing the purity of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine.

Parameter Condition
Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 3 min
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection UV at 254 nm
Injection Volume 5 µL
Sample Prep 1 mg/mL in 1:1 Acetonitrile/Water

Rationale: A C18 column provides good retention for this moderately polar compound. The formic acid modifier helps to protonate the amine, ensuring sharp, symmetrical peaks and improving chromatographic performance.[9]

Protocol 2: Flash Column Chromatography for Purification (Silica Gel)
  • Prepare the Column: Dry-pack a silica gel cartridge of appropriate size for your sample amount (typically a 40:1 to 100:1 ratio of silica to crude material).

  • Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane (DCM). If solubility is an issue, add a small amount of methanol. Alternatively, perform a dry load by adsorbing the compound onto a small amount of silica gel.

  • Equilibration: Equilibrate the column with the starting eluent (e.g., 100% Hexanes or a low-polarity mixture).

  • Elution: Run a linear gradient. A common gradient for a compound of this polarity would be from 0% to 50% Ethyl Acetate in Hexanes. Crucially, add 0.5% Triethylamine (TEA) to both solvents to prevent peak tailing.

  • Fraction Collection: Collect fractions based on UV absorbance (if using an automated system) or by TLC analysis of the eluate.

  • Analysis & Pooling: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product. Pool the pure fractions and evaporate the solvent under reduced pressure.

Section 4: Visual Guides

Impurity Troubleshooting Workflow

The following diagram outlines a systematic workflow for identifying and resolving impurities.

Caption: A flowchart for selecting an appropriate purification method.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. Available at: [Link]

  • EP2682390A1 - 2-aminothiazole derivative, preparation method, and use. Google Patents.
  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PMC. Available at: [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole. Scribd. Available at: [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]

  • Analytical Methods. Japan Environment Agency. Available at: [Link]

  • Thiazole - Wikipedia. Wikipedia. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare. Available at: [Link]

  • Synthesis of some new 5- substituted of - JOCPR. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • NIOSH Manual of Analytical Methods (NMAM), 5th Edition. CDC. Available at: [Link]

  • SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research. Available at: [Link]

  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PMC. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Journal of Education and Scientific Studies. Available at: [Link]

  • AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents. Google Patents.
  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. PMC. Available at: [Link]

  • General list of impurities and classes of impurities of toxicological concern for agricultural active constituents. Australian Pesticides and Veterinary Medicines Authority (APVMA). Available at: [Link]

  • Chemical analysis in amine system operations. EPTQ. Available at: [Link]

  • Product chemistry - Relevant impurities of technical active substances. BVL. Available at: [Link]

  • The Analytical Methods of Drug Analysis. ResearchGate. Available at: [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PMC. Available at: [Link]

  • How can I remove extra amine from Schiff bases? ResearchGate. Available at: [Link]

  • Impurities. Mangalam Drugs & Organics. Available at: [Link]

  • Intramolecular Rearrangement of α-Amino Acid Amide Derivatives of 2-Aminobenzothiazoles. PMC. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Chiral Separation Optimization for 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with optimizing the enantiomeric resolution of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with optimizing the enantiomeric resolution of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine . As a chiral primary amine featuring a rigid cyclobutane ring and a bromothiazole moiety, this compound presents unique chromatographic challenges, primarily due to strong secondary interactions with stationary phase supports.

Below, you will find causal troubleshooting guides, frequently asked questions, quantitative selection matrices, and self-validating experimental protocols to ensure robust, reproducible chiral separations.

Separation Logic & Workflow

To successfully resolve this compound, you must dictate the ionization state of the primary amine to match the specific recognition mechanism of your chosen Chiral Stationary Phase (CSP).

G Start 1-(5-Bromothiazol-2-yl) cyclobutan-1-amine Q1 Select Chromatography Platform Start->Q1 HPLC HPLC (Reversed Phase) Q1->HPLC SFC SFC / Polar Organic Q1->SFC Crown Crown Ether CSP (e.g., Crownpak CR-I) HPLC->Crown Cyclo Cyclofructan CSP (e.g., Larihc CF6-P) SFC->Cyclo Poly Polysaccharide CSP (e.g., Chiralpak IC) SFC->Poly Acid Add Acidic Modifier (pH 2.0, HClO4 or TFA) Protonates -NH2 to -NH3+ Crown->Acid POM Polar Organic / SFC Mode (MeOH + TFA/TEA) Avoid strong bases Cyclo->POM Base Add Basic Modifier (0.1% DEA or TEA) Suppresses silanols Poly->Base

Decision tree for selecting CSPs and mobile phase modifiers for primary amine chiral separation.

Troubleshooting Guide

Issue: Severe peak tailing and poor resolution on standard polysaccharide columns.

  • Root Cause: 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine is a basic primary amine. Free primary amines interact aggressively with residual, unendcapped silanols on the silica support of standard polysaccharide columns. This creates a secondary, non-chiral retention mechanism that causes severe peak tailing and destroys enantioselectivity.

  • Solution: You must suppress silanol ionization. If using immobilized polysaccharide columns (e.g., Chiralpak IC or IG), add a basic modifier such as 0.1% diethylamine (DEA) or ethanolamine to the mobile phase. This keeps the analyte in its neutral free-base form, allowing it to interact purely via hydrogen bonding and steric fit with the chiral selector.

Issue: No retention or separation observed on Crownpak CR-I(+).

  • Root Cause: Crown ether CSPs operate via a host-guest inclusion mechanism. This mechanism strictly requires the primary amine to be fully 1 (-NH3+) so it can form multiple hydrogen bonds with the ether oxygen atoms inside the chiral cavity[1]. If your mobile phase is neutral or basic, the amine remains a free base and bypasses the cavity entirely.

  • Solution: Acidify the mobile phase to pH 2.0–3.0. Use perchloric acid (HClO4) or 0.1% trifluoroacetic acid (TFA) in aqueous conditions to ensure complete protonation of the cyclobutan-1-amine group.

Issue: Complete loss of enantioselectivity on Larihc CF6-P in SFC mode.

  • Root Cause: The Larihc CF6-P column (derivatized cyclofructan) is excellent for primary amines, but its delicate hydrogen-bonding network is highly sensitive to basic additives in Supercritical Fluid Chromatography (SFC). Using ammonium hydroxide as a basic additive 2[2].

  • Solution: Replace ammonium hydroxide with a tightly controlled combination of acidic and basic additives. A mixture of 0.3% TFA and 0.2% TEA (v/v) in methanol as the polar modifier provides excellent selectivity and peak symmetry for primary amines in SFC[2].

Frequently Asked Questions (FAQs)

Q: Why is the cyclobutane ring significant for the chiral separation of this compound? A: The cyclobutane ring is a rigid, non-planar "puckered" structure that creates significant steric bulk immediately adjacent to the primary amine and the chiral center. Chiral recognition relies heavily on steric fit. The spatial orientation of the 5-bromothiazole ring relative to the cyclobutane dictates the differential binding affinities of the enantiomers within the chiral cavity.

Q: Can I use Polar Organic Mode (POM) for this primary amine? A: Yes. While crown ethers require aqueous acidic conditions, cyclofructan-based CSPs (like Larihc CF6-P) are uniquely capable of separating primary amines in 3[3]. A typical POM mobile phase consists of Acetonitrile/Methanol with Acetic Acid and TEA additives, which enhances analyte solubility and facilitates easier preparative scale-up by eliminating water removal steps.

Quantitative Data Summaries

Table 1: Chiral Stationary Phase (CSP) Selection Matrix for Primary Amines
CSP ClassExample ColumnPrimary MechanismOptimal ModeRequired Additive
Crown Ether Crownpak CR-I(+)Host-Guest InclusionReversed Phase (Aqueous)Acidic (pH 2-3, HClO4 or TFA)
Cyclofructan Larihc CF6-PH-Bonding NetworkPolar Organic / SFCAcid/Base Mix (TFA/TEA)
Polysaccharide Chiralpak ICSteric Fit & DipoleNormal Phase / SFCBasic (DEA or Ethanolamine)
Table 2: Recommended Starting Mobile Phase Conditions
ColumnModeMobile Phase CompositionFlow RateTemperature
Crownpak CR-I(+) RP-HPLCWater (pH 2.0 with HClO4) / Methanol (85:15 v/v)1.0 mL/min25 °C
Larihc CF6-P SFCCO2 / Methanol (80:20 v/v) + 0.3% TFA / 0.2% TEA3.0 mL/min35 °C
Chiralpak IC NP-HPLCHexane / Ethanol (80:20 v/v) + 0.1% DEA1.0 mL/min25 °C

Experimental Protocols

Protocol A: HPLC Screening using Crown Ether CSP

This protocol utilizes a self-validating pH check to ensure the host-guest inclusion mechanism is activated.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine racemate in Methanol/Water (50:50).

  • Mobile Phase Formulation: Prepare an aqueous solution of pH 2.0 using perchloric acid (HClO4). Mix with HPLC-grade Methanol at an 85:15 (Aqueous:MeOH) ratio. Critical Step: Verify the pH of the aqueous portion is strictly ≤ 3.0 before mixing to guarantee complete protonation of the primary amine.

  • System Equilibration: Install a Crownpak CR-I(+) column (5 µm, 150 x 3.0 mm). Flush with the mobile phase at 0.5 mL/min for 30 column volumes to condition the stationary phase.

  • Injection & Analysis: Inject 5 µL of the sample. Run at a flow rate of 1.0 mL/min. Monitor UV absorbance at the optimal wavelength for the bromothiazole chromophore (typically 254 nm).

  • Optimization: If retention is too long, increase the methanol content up to 20%. If resolution is poor, lower the column temperature to 15 °C to thermodynamically enhance the stability of the inclusion complex.

G Amine Protonated Amine (-NH3+) Crown Crown Ether Cavity (Host) Amine->Crown Hydrogen Bonding Complex Inclusion Complex (Chiral Fit) Crown->Complex Steric Recognition

Mechanism of chiral recognition via host-guest inclusion complexation on a crown ether CSP.

Protocol B: SFC Optimization using Cyclofructan CSP

This protocol avoids basic additives that disrupt the cyclofructan hydrogen-bonding network.

  • Sample Preparation: Dissolve the racemate in pure Methanol at 2.0 mg/mL.

  • Modifier Setup: Prepare the polar modifier by adding 0.3% (v/v) TFA and 0.2% (v/v) TEA to HPLC-grade Methanol. Critical Step: Do not use ammonium hydroxide, as it will negate chiral recognition on this specific stationary phase.

  • System Equilibration: Install a Larihc CF6-P column on the SFC system. Set the backpressure regulator (BPR) to 120 bar and column temperature to 35 °C. Equilibrate with 80% CO2 and 20% modified Methanol.

  • Injection & Analysis: Inject 2 µL. Set the total flow rate to 3.0 mL/min.

  • Optimization: Adjust the co-solvent percentage (10% to 30%) to tune retention time. For preparative scale-up, increase sample concentration rather than injection volume to maintain peak symmetry and prevent column overload.

References

  • Chiral Amino Acid and Peptide Separations – the Next Generation Source: Chromatography Today URL:1

  • Recent Progress in Chiral Stationary Phase Development and Current Chiral Applications Source: LCGC International URL:3

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC Source: LCGC International URL:2

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine

Welcome to the technical support guide for 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges enco...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered by researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific principles and practical methodologies to overcome these hurdles effectively.

Part 1: Understanding the Molecule: Structural Insights into Solubility Challenges

The structure of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine presents a combination of features that can contribute to poor aqueous solubility. The bromothiazole ring is a relatively nonpolar, heterocyclic system, while the cyclobutane ring further increases the compound's lipophilicity. The primary amine group offers a site for hydrogen bonding and protonation, which is key to modulating solubility.

Key Structural Features Influencing Solubility:

  • Bromothiazole Moiety: The presence of the bromine atom and the thiazole ring contributes to the molecule's overall hydrophobicity.

  • Cyclobutane Ring: This aliphatic ring adds to the nonpolar character of the compound.

  • Primary Amine Group: As a basic functional group, the amine can be protonated to form a more water-soluble salt.[1][2] The solubility of amines is often pH-dependent due to this ionizable group.[3][4][5][6]

Part 2: Frequently Asked Questions (FAQs)

Q1: My compound, 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine, is poorly soluble in aqueous buffers. Where should I start?

A1: Start by assessing the pH-dependent solubility of your compound. Since it contains a primary amine, its solubility is likely to increase significantly in acidic conditions where the amine group is protonated to form a more soluble ammonium salt.[1][2] A systematic pH-solubility profile is a crucial first step.

Q2: How does pH exactly affect the solubility of this compound?

A2: The primary amine group in your molecule is basic. In acidic solutions (lower pH), the amine group accepts a proton (H+) to form a positively charged ammonium ion. This ionized form is more polar and, therefore, generally more soluble in polar solvents like water.[1][2][7][8] Conversely, at neutral or basic pH, the amine group remains in its neutral, less polar "free base" form, which is less soluble in water.

Q3: Is salt formation a viable strategy to improve the solubility of my compound?

A3: Absolutely. Salt formation is a widely used and highly effective method for increasing the aqueous solubility of ionizable compounds like yours.[9][10][11][12][13] By reacting the basic amine with an acid, you can form a salt that often has substantially higher solubility and a faster dissolution rate compared to the free base.[2][9]

Q4: What are co-solvents, and can they help with the solubility of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine?

A4: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of poorly soluble compounds.[14][15][16] Common examples include ethanol, propylene glycol, and polyethylene glycols (PEGs).[15] They work by reducing the polarity of the aqueous solvent system, making it more favorable for dissolving lipophilic molecules.[14][15] This can be a practical approach for in vitro assays, but the choice of co-solvent and its concentration must be compatible with your experimental system.

Part 3: In-Depth Troubleshooting Guides & Experimental Protocols

Guide 1: Systematic pH-Dependent Solubility Profiling

The "Why": This experiment will quantify the relationship between pH and the solubility of your compound, identifying the optimal pH range for solubilization. As many biological and chemical assays are performed in buffered solutions, understanding this relationship is critical. The solubility of compounds with acidic or basic functional groups is highly dependent on the pH of the solution.[7][8][17]

Experimental Protocol:

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, and borate buffers).

  • Sample Preparation: In separate vials, add an excess amount of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine to a fixed volume of each buffer.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution reaches equilibrium.

  • Sample Collection and Filtration: Withdraw an aliquot from each vial and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.

Expected Outcome: You should observe a significant increase in solubility at lower pH values.

Troubleshooting Workflow for pH Optimization

Caption: Workflow for pH-dependent solubility troubleshooting.

Guide 2: Salt Formation for Enhanced Aqueous Solubility

The "Why": Converting the free base of your compound into a salt is a robust strategy to dramatically improve its aqueous solubility and dissolution rate.[2][9] This is particularly useful for preparing stock solutions or for formulations intended for in vivo studies.

Experimental Protocol: Preparation of a Hydrochloride (HCl) Salt

  • Dissolution of Free Base: Dissolve a known amount of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or a mixture of methanol and diethyl ether).

  • Acid Addition: While stirring, slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol).

  • Precipitation: The hydrochloride salt will likely precipitate out of the solution. Continue stirring for a period to ensure complete precipitation.

  • Isolation: Collect the precipitated salt by filtration.

  • Washing: Wash the salt with a small amount of the organic solvent used for the reaction to remove any unreacted starting material or excess acid.

  • Drying: Dry the salt under vacuum to remove residual solvent.

  • Confirmation and Solubility Testing: Confirm the salt formation (e.g., by melting point or spectroscopic methods) and then test its solubility in water or aqueous buffers.

Table 1: Comparison of Expected Solubility: Free Base vs. Salt Form

FormExpected Aqueous SolubilityRationale
Free BaseLowThe neutral form is less polar and has limited interaction with water molecules.
Hydrochloride SaltHighThe ionized ammonium salt is highly polar and readily solvated by water.[1][2]
Guide 3: Utilizing Co-solvents for Improved Solubility

The "Why": When modifying the compound itself (e.g., through salt formation) is not desirable or feasible for a specific application, using a co-solvent system can be an effective alternative.[14][15][16] This approach is common for solubilizing drugs for in vitro screening assays.[15]

Experimental Protocol: Co-solvent Screening

  • Co-solvent Selection: Choose a panel of water-miscible organic solvents that are compatible with your experimental system (e.g., DMSO, ethanol, PEG 400).

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your compound in 100% of each selected co-solvent.

  • Serial Dilution: Create a series of solutions by diluting the stock solution with your aqueous buffer. The final concentration of the co-solvent should be kept as low as possible, ideally below 1-5%, to minimize its potential effects on the experiment.[15]

  • Solubility Assessment: Visually inspect each solution for any signs of precipitation. For a more quantitative assessment, you can use techniques like nephelometry or UV-Vis spectroscopy to measure turbidity or concentration.

  • Selection of Optimal System: Choose the co-solvent system that provides the desired solubility at the lowest possible co-solvent concentration.

Co-Solvent Selection Logic

G cluster_0 Initial State cluster_1 Co-Solvent Strategy cluster_2 Outcome A Poorly Soluble Compound B Select Biocompatible Co-solvents (e.g., DMSO, Ethanol, PEG 400) A->B C Prepare High Concentration Stock in 100% Co-solvent B->C D Dilute into Aqueous Buffer C->D E Assess Solubility & Precipitation D->E F Optimized Solubilization System E->F

Caption: Logical flow for selecting a co-solvent system.

Part 4: Concluding Remarks

The poor solubility of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine is a common challenge for lipophilic, amine-containing compounds. A systematic approach that begins with understanding the compound's physicochemical properties will lead to an effective solubilization strategy. We recommend starting with a pH-dependent solubility study, followed by exploring salt formation for significant solubility enhancement. Co-solvent systems offer a practical alternative for specific applications. Should you require further assistance, please do not hesitate to contact our technical support team.

References

  • Co-solvency: Significance and symbolism. (n.d.). Wisdom Lib. Retrieved from [Link]

  • Lee, S. H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 196-200.
  • Cosolvent. (n.d.). In Wikipedia. Retrieved from [Link]

  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Pápai, K., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Molecules, 21(10), 1369.
  • Chemical Properties of Amines. Bases and Salt Formation. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Solubility and pH of amines. (n.d.). ISSR. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Al-Ghaban, A. M. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Smith, A. J., et al. (2018). Salts of Mefenamic Acid With Amines: Structure, Thermal Stability, Desolvation, and Solubility. Journal of Pharmaceutical Sciences, 107(12), 3049-3057.
  • 2-Aminothiazole. (n.d.). In Wikipedia. Retrieved from [Link]

  • 2-Aminothiazole. (n.d.). PubChem. Retrieved from [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Khan, S. A., et al. (2021). Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation. RSC Advances, 11(54), 34209-34225.
  • pH and Solubility: Effect, Relationship & Calculations. (2022). StudySmarter. Retrieved from [Link]

  • Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? (2024). Pearson. Retrieved from [Link]

  • Aslam, O., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Pharmaceutical Chemistry Journal, 55(1), 37-45.
  • Solving Poor Solubility to Unlock a Drug's Potential. (2015). Pharmaceutical Technology. Retrieved from [Link]

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499.
  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • 1-(4-methyl-1,3-thiazol-2-yl)cyclobutan-1-amine. (n.d.). NextSDS. Retrieved from [Link]

  • 1-(2-amino-1,3-thiazol-5-yl)cyclobutan-1-ol. (n.d.). NextSDS. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449.

Sources

Troubleshooting

Technical Support Center: Refining the Workup for 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine Synthesis

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers encountering challenges during the workup and purification of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers encountering challenges during the workup and purification of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine. The synthesis, which often involves the addition of an organometallic reagent to a nitrile precursor, presents unique challenges related to the basicity of the amine product, potential for emulsion formation, and final purification. This document offers field-proven insights and detailed protocols to navigate these complexities effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the workup and purification of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine.

Q1: What is the most effective overall strategy for purifying a basic amine product like this from a Grignard reaction mixture?

A1: The most robust strategy leverages the basicity of the target amine through a carefully controlled acid-base liquid-liquid extraction. After quenching the reaction, the goal is to convert the amine into its water-soluble salt form by washing the organic layer with an aqueous acid. This process selectively pulls the desired product into the aqueous phase, leaving non-basic organic impurities behind. The aqueous layer is then isolated, basified to deprotonate the amine salt (regenerating the free, water-insoluble amine), and the pure product is extracted back into an organic solvent.[1] This method is superior to direct crystallization from the crude organic layer, which often traps unreacted starting materials and byproducts.

Q2: Why is precise pH control so critical during the aqueous workup?

A2: Precise pH control is paramount because the solubility of your amine product is directly dependent on its protonation state. As a general rule, to efficiently extract a basic amine into the aqueous layer, the pH of the aqueous solution should be at least two pKa units below the pKa of the amine's conjugate acid.[1] Conversely, to recover the amine from the aqueous layer and extract it back into an organic solvent, the pH must be raised to at least two pKa units above the pKa of the conjugate acid.[1] Failure to adhere to these pH windows will result in incomplete extraction and significant loss of yield.

Q3: What are the common byproducts in a synthesis involving a Grignard reagent and a nitrile, and how does the workup remove them?

A3: The synthesis of a primary amine from a nitrile and a Grignard reagent typically proceeds through an imine intermediate formed after quenching the initial adduct.[2][3][4] Common byproducts can include:

  • Unreacted Nitrile: This is a non-basic impurity and will remain in the organic layer during the acid wash.

  • Ketone: If the imine intermediate is hydrolyzed during the workup (which is common with aqueous acid), a ketone byproduct can form.[3][5] This ketone is also non-basic and will be removed with other organic impurities.

  • Side-products from the Grignard reagent: These can include coupling products or products from reaction with the solvent. These are typically non-basic and remain in the organic phase.

The acid-base extraction is specifically designed to separate your basic amine product from these non-basic impurities.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the experimental workflow.

Problem 1: Low or No Yield After Aqueous Workup.

  • Possible Cause A: Incorrect pH during extraction. The most common cause of low yield is incomplete extraction due to improper pH control. If the pH of the acidic wash is too high, the amine will not be fully protonated and will remain in the initial organic layer. If the pH of the final basic solution is too low, the amine salt will not be fully neutralized, preventing its extraction into the final organic layer.

  • Solution A: Use a pH meter or pH paper to verify the pH at each stage. For the acid wash, target a pH of ~1-2 using 1M HCl. For the final basification step, target a pH of ~12-13 using 1M or 2M NaOH. Perform multiple extractions (e.g., 3x) at each stage to ensure complete transfer between phases.

  • Possible Cause B: Product loss due to hydrolysis. Prolonged exposure to strong acid during the workup can lead to hydrolysis of the intermediate imine to a ketone, which would then be discarded with the organic impurities.[3][4]

  • Solution B: Minimize the time the reaction mixture is in contact with the acidic aqueous phase. Perform the extraction efficiently and move to the basification step promptly. If ketone formation is a persistent issue, consider a milder quenching and extraction protocol.

Problem 2: A Persistent Emulsion Has Formed During Extraction.

  • Cause: Amines, acting as surfactants, are common culprits in emulsion formation, especially after basification.[1]

  • Solutions:

    • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.[1]

    • Brine Wash: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.

    • Solvent Addition: Adding a small amount of the organic solvent used for the extraction can sometimes disrupt the emulsion.[1]

    • Filtration: Pass the emulsified mixture through a pad of Celite or glass wool.

    • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method to force layer separation.[1]

Problem 3: The Final Product is an Oil or Fails to Crystallize.

  • Possible Cause A: Residual Solvent. Even small amounts of the extraction solvent (e.g., dichloromethane, ethyl acetate) can prevent crystallization.

  • Solution A: Ensure the product is thoroughly dried under high vacuum. Co-evaporation with a solvent like toluene can help remove traces of more volatile solvents.[1]

  • Possible Cause B: Impurities. The presence of impurities can disrupt the crystal lattice formation, resulting in an oil (oiling out).

  • Solution B: The product may require further purification. Attempt purification via column chromatography (see Problem 5). Alternatively, try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal if available.

Problem 4: The Product is Impure After Recrystallization.

  • Possible Cause A: Incorrect Recrystallization Solvent. The ideal solvent should dissolve the compound when hot but sparingly when cold.[6][7]

  • Solution A: Perform a solvent screen using small amounts of the product. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/heptane mixture). For brominated compounds, solvents like ethanol or mixtures involving toluene can be effective.[8]

  • Possible Cause B: Cooling Too Quickly. Rapid cooling traps impurities within the forming crystals.

  • Solution B: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, place it in an ice bath to maximize crystal formation.[7]

Problem 5: Significant Streaking During Silica Gel Column Chromatography.

  • Cause: Basic amines interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation and streaking.[9]

  • Solutions:

    • Modified Eluent: Add a small amount of a basic modifier to the mobile phase, such as 0.5-1% triethylamine or ammonia in methanol. This will neutralize the acidic sites on the silica.[9]

    • Alternative Stationary Phase: Use a less acidic stationary phase, such as basic alumina or treated silica gel.[9]

    • Reverse-Phase Chromatography: If available, reverse-phase (C18) chromatography can be an excellent alternative for purifying polar, basic compounds.

Part 3: Detailed Experimental Protocols

Protocol 1: Optimized Acid-Base Extraction Workup

This protocol assumes the reaction was performed using a Grignard reagent and a nitrile precursor in an anhydrous ether solvent (e.g., THF, Diethyl Ether).

  • Quenching:

    • Cool the reaction vessel in an ice-water bath to 0-5 °C.

    • Slowly and carefully add 1M aqueous HCl solution dropwise with vigorous stirring. Caution: This is an exothermic process. Monitor the temperature to keep it below 20 °C. Continue adding acid until the aqueous phase is clear and has a pH of ~1-2.

  • Phase Separation:

    • Transfer the entire mixture to a separatory funnel.

    • Allow the layers to separate. Remove and set aside the lower aqueous layer.

  • Acidic Extraction:

    • Wash the organic layer remaining in the funnel two more times with fresh portions of 1M HCl.

    • Combine all acidic aqueous extracts. This combined aqueous phase now contains your product as a hydrochloride salt. The organic layer, containing non-basic impurities, can be discarded.

  • Basification:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add 2M aqueous NaOH while stirring, monitoring the pH. Continue adding base until the pH is ~12-13. A precipitate or cloudiness (your free amine) should form.

  • Product Extraction:

    • Extract the basic aqueous solution three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts.

  • Final Wash and Drying:

    • Wash the combined organic layer once with water and then once with brine to remove residual water and salts.[1]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude amine.

Protocol 2: Recrystallization of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine
  • Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent system (e.g., isopropanol/water or ethyl acetate/heptane).

  • Dissolution:

    • Place the crude amine solid in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the chosen solvent, just enough to create a slurry.[10]

    • Gently heat the mixture on a hotplate with stirring. Add small portions of the hot solvent until the solid just completely dissolves. Avoid adding a large excess of solvent to ensure maximum recovery.[6][8]

  • Crystallization:

    • Once a clear, saturated solution is obtained, remove the flask from the heat.

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming pure, large crystals.[8]

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation and Drying:

    • Set up a vacuum filtration apparatus with a Büchner funnel.

    • Pour the cold crystal slurry into the funnel under vacuum.

    • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.

    • Continue to pull air through the crystals for several minutes to partially dry them, then transfer them to a watch glass for final drying under high vacuum.

Part 4: Visual Guides

Diagram 1: Workflow for Acid-Base Purification

G start Crude Reaction Mixture quench 1. Quench (Slowly add 1M HCl to pH 1-2) start->quench extract1 2. Liquid-Liquid Extraction (Separate Layers) quench->extract1 org1 Organic Layer (Non-basic impurities, unreacted starting materials) extract1->org1 Contains aq1 Aqueous Layer (pH 1-2) (Product as Amine Salt) extract1->aq1 Contains discard1 Discard org1->discard1 basify 3. Basify Aqueous Layer (Add 2M NaOH to pH 12-13) aq1->basify extract2 4. Back-Extract with Organic Solvent basify->extract2 aq2 Aqueous Layer (Inorganic Salts) extract2->aq2 Contains org2 Organic Layer (Pure Amine Product) extract2->org2 Contains discard2 Discard aq2->discard2 wash_dry 5. Wash, Dry, Concentrate org2->wash_dry final_product Purified Product wash_dry->final_product

Caption: Workflow for the purification via acid-base extraction.

Diagram 2: Troubleshooting Low Yield

Sources

Optimization

Technical Support Center: Catalyst Selection and Optimization for 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine Reactions

Prepared by: Senior Application Scientist, Catalyst Development Division Welcome to the technical support guide for 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine. This document is designed for researchers, chemists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Catalyst Development Division

Welcome to the technical support guide for 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine. This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshooting strategies for common synthetic transformations involving this versatile building block. The unique structure of this compound, featuring a reactive C-Br bond for cross-coupling and a sterically accessible primary amine, offers dual points for molecular elaboration. This guide provides a framework for optimizing these reactions, grounded in established catalytic principles.

Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling at the C5-Position

The 5-bromo position on the electron-deficient thiazole ring is primed for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings. However, challenges such as low catalyst turnover, competing side reactions, and substrate decomposition can arise.

FAQ 1: My Suzuki-Miyaura coupling is failing or giving a very low yield. What are the primary causes and optimization strategy?

Low yields in Suzuki-Miyaura couplings with heteroaryl bromides are a frequent issue. The problem often stems from an inefficient catalyst system or suboptimal reaction conditions that fail to facilitate the rate-limiting oxidative addition step or promote side reactions.[1]

Systematic Troubleshooting Workflow:

start Low / No Product Yield check_sm Is Starting Material (SM) Consumed? start->check_sm sm_yes Yes check_sm->sm_yes Yes sm_no No check_sm->sm_no No side_reaction What is the major species in the crude mixture? sm_yes->side_reaction no_reaction Primarily Unreacted SM sm_no->no_reaction dehalogenation Protodebromination (SM without Br) side_reaction->dehalogenation Debrominated SM decomposition Decomposition / Tar side_reaction->decomposition Other Products solve_dehalogenation Action: 1. Lower Temperature 2. Ensure Anhydrous Conditions 3. Use K₃PO₄ or Cs₂CO₃ dehalogenation->solve_dehalogenation solve_decomposition Action: 1. Drastically Lower Temperature 2. Screen Milder Base (e.g., K₂CO₃) 3. Check Substrate Stability decomposition->solve_decomposition solve_no_reaction Action: 1. Increase Temperature Incrementally 2. Screen More Active Catalyst/Ligand 3. Screen Stronger Base (K₃PO₄, Cs₂CO₃) 4. Ensure Thorough Degassing no_reaction->solve_no_reaction

Caption: Troubleshooting workflow for a failing Suzuki-Miyaura reaction.

Core Parameters for Optimization:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be insufficient. The electron-deficient nature of the thiazole ring requires electron-rich and bulky phosphine ligands to facilitate oxidative addition.[2][3] Consider screening advanced ligands.

  • Base Selection: The base is critical for activating the boronic acid.[3] Its strength and solubility can dramatically impact the reaction. For challenging couplings, stronger, non-nucleophilic bases are often superior.[1][4]

  • Solvent System: Aprotic polar solvents are standard. The addition of water is often necessary to solubilize the base but must be carefully controlled.[5]

  • Temperature: While elevated temperatures are common (80-120 °C), excessive heat can cause debromination or decomposition.[3][5]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale & Reference
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common, reliable Pd(0) or Pd(II) precursors.[6]
Ligand SPhos, XPhos, or RuPhos (1.1-1.2x Pd)Bulky, electron-rich ligands enhance catalytic activity for heteroaryl halides.[3]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Strong bases that are effective in difficult couplings.[4]
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂OStandard solvent systems for Suzuki couplings.[5]
Temperature 80-110 °CA good starting range, but should be optimized based on side reactions.[5]
FAQ 2: I am observing significant protodebromination of my starting material. How can I minimize this side reaction?

Protodebromination (replacement of bromine with hydrogen) is a common side reaction, especially with electron-rich coupling partners or when using bases that contain trace water or have some reducing potential.[3]

Mitigation Strategies:

  • Ensure Anhydrous Conditions: Use freshly dried, degassed solvents and high-purity reagents. Traces of water can be a proton source.[3]

  • Lower Reaction Temperature: High temperatures can accelerate debromination. Reducing the temperature may slow the desired reaction but can significantly suppress this side reaction.[3]

  • Optimize the Base: While strong bases are often needed, some can promote debromination. If using an alkoxide base, consider switching to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄).

  • Ligand Choice: Certain ligands can favor the reductive elimination pathway leading to the desired product over pathways that result in debromination. Screening different phosphine ligands is advisable.

Section 2: Troubleshooting Reactions at the 2-Amino Group

The primary amine on the cyclobutane ring is a nucleophile, allowing for N-arylation, N-alkylation, and acylation reactions. However, 2-aminothiazoles can be challenging substrates in some catalytic systems.

FAQ 3: My Buchwald-Hartwig amination to couple the 2-amino group with an aryl halide is inefficient. Why are 2-aminothiazoles difficult substrates?

2-Aminoazoles have historically been problematic substrates for Pd-catalyzed N-arylation.[7] This can be due to several factors, including the potential for the thiazole nitrogen to coordinate to the palladium center, altering its catalytic activity, or the inherent nucleophilicity of the exocyclic amine. These reactions often require higher catalyst loadings and specifically tailored ligands.[7]

cluster_0 Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ pdiibr LₙPd(II)(Ar)(Br) pd0->pdiibr Oxidative Addition (+ Ar-Br) pdiiamine [LₙPd(II)(Ar)(Amine)]⁺Br⁻ pdiibr->pdiiamine Ligand Exchange /Coordination (+ Amine, -Base-HBr) product Ar-Amine (Product) pdiiamine->product Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Optimization Parameters:

  • Ligand is Critical: This is the most important factor. While general-purpose ligands may fail, bidentate phosphine ligands like Xantphos or DPPF have shown success in couplings of 2-aminothiazoles.[7][8]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.

  • Catalyst Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are effective precursors.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred to minimize side reactions.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommendationRationale & Reference
Palladium Source Pd₂(dba)₃ (1-3 mol%)A common and effective Pd(0) source.[2]
Ligand Xantphos or DPPF (1.1-1.2x Pd)Bidentate ligands are often crucial for coupling 2-aminoazoles.[7][8]
Base NaOt-Bu or LiHMDS (1.5-2.0 equiv.)Strong, non-nucleophilic bases required to deprotonate the amine.
Solvent Toluene or 1,4-Dioxane (anhydrous)Aprotic solvents prevent unwanted side reactions.
Temperature 90-120 °CElevated temperatures are typically necessary.
FAQ 4: I am attempting a direct N-alkylation with an alkyl halide and getting multiple alkylation products. How can I achieve selective mono-alkylation?

Direct alkylation of primary amines with alkyl halides often leads to a mixture of mono- and di-alkylated products, as the newly formed secondary amine can be more nucleophilic than the starting primary amine.

Alternative Strategies for Mono-Alkylation:

  • Reductive Amination: This is the most reliable method. React the primary amine with an aldehyde or ketone to form an imine in situ, which is then reduced with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). This process is inherently selective for mono-alkylation.

  • Use a Large Excess of the Amine: By using a large excess (5-10 equivalents) of the starting amine, the probability of the alkyl halide encountering another molecule of the starting material is much higher than it encountering the mono-alkylated product. This is only practical if the amine is inexpensive and readily available.

  • Acylation-Reduction Sequence: First, acylate the amine with an acid chloride or anhydride to form a stable amide. Then, reduce the amide to the corresponding amine using a strong reducing agent like LiAlH₄. This two-step process ensures mono-alkylation.

Section 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a starting point and should be optimized for each specific boronic acid.

  • Setup: To an oven-dried reaction vial, add 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., SPhos, 4.4 mol%), and the base (e.g., K₃PO₄, 2.5 equiv.).[5]

  • Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[6]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 5:1 v/v) via syringe.[6]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[5]

References
  • Application Notes: Suzuki Coupling Protocol for 5-Bromo-2-chlorobenzo[d]thiazole - Benchchem. (URL: )
  • Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines.
  • Convenient and Reliable Routes Towards 2-Aminothiazoles: Palladium-Catalyzed versus Copper-Catalyzed Aminations of Halothiazoles - SciSpace. (URL: )
  • Catalytic Approaches to Assemble Cyclobutane Motifs in Natural Product Synthesis | Request PDF - ResearchG
  • The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles - Sci-Hub. (URL: )
  • Palladium-Catalyzed N-Arylation of 2-Aminothiazoles - PMC - NIH. (URL: )
  • Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
  • comparing reactivity of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole with other bromo-heterocycles - Benchchem. (URL: )
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC. (URL: )
  • Selective Access to 4-Substituted 2-Aminothiazoles and 4-Substituted 5-Thiocyano-2-aminothiazoles from Vinyl Azides and Potassium Thiocyanate Switched by Palladium and Iron Catalysts - Organic Chemistry Portal. (URL: )
  • Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives - Chemical Science (RSC Publishing). (URL: )
  • Buchwald–Hartwig amin
  • Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions | Request PDF - ResearchG
  • Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-chlorophenol - Benchchem. (URL: )
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchG
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (URL: )
  • Troubleshooting guide for reactions involving 2-Amino-5-bromo-4-t-butylthiazole - Benchchem. (URL: )
  • 20.6: Reactions of Amines - Chemistry LibreTexts. (URL: )

Sources

Troubleshooting

Technical Support Center: Strategies to Minimize By-Product Formation in Chemical Synthesis

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals seeking to resolve complex selectivity issues and minimize by-product forma...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals seeking to resolve complex selectivity issues and minimize by-product formation during chemical synthesis.

By-product formation is rarely a random occurrence; it is a predictable consequence of competing thermodynamic and kinetic pathways. Suppressing these unwanted reactions requires a fundamental understanding of reaction coordinate landscapes and the implementation of multivariate statistical optimization.

Part 1: Troubleshooting & FAQs

Q1: My reaction yields a complex mixture of regioisomers instead of the single desired product. How do I selectively drive the reaction? A1: Regioisomeric mixtures typically arise when reaction conditions allow for partial equilibration between competing pathways. To isolate a specific isomer, you must determine whether your target is the kinetic product (formed fastest due to the lowest activation energy, Ea​ ) or the thermodynamic product (the most stable compound with the lowest Gibbs free energy, ΔG ) [1].

  • To isolate the kinetic product: You must prevent the system from reaching thermodynamic equilibrium. Utilize strictly non-equilibrating conditions: low temperatures (e.g., -78°C), short reaction times, and strong, sterically hindered irreversible reagents (such as LDA for enolate formation). Ensure rapid and complete quenching before the reaction mixture is allowed to warm [1].

  • To isolate the thermodynamic product: Provide the system with sufficient energy and time to equilibrate. Use higher temperatures, longer reaction times, and protic or equilibrating solvents to allow the reversible conversion of the kinetic intermediate into the more stable global minimum [1].

Q2: I am observing significant over-alkylation/over-reaction in my batch synthesis. How can I suppress this? A2: Over-reaction is a classic kinetic problem driven by local concentration gradients. If your primary product is more nucleophilic or reactive than the starting material, standard batch reactors will inevitably produce secondary by-products.

  • Solution: Transition from batch to continuous flow chemistry, or utilize a syringe pump for the slow, dropwise addition of the limiting reagent. This maintains a near-zero concentration of the reactive intermediate. Additionally, lowering the reaction temperature can help exploit the differential activation energies between the first and second addition steps.

Q3: We have spent weeks optimizing reaction conditions using the "One-Variable-At-A-Time" (OVAT) method, but by-products persist. Is there a better approach? A3: Yes. The OVAT approach is fundamentally flawed for complex syntheses because it fails to account for synergistic interactions between different reaction parameters (e.g., how a change in temperature simultaneously alters the optimal catalyst concentration)[2]. The pharmaceutical industry standard is the Design of Experiments (DoE) approach [3]. DoE utilizes statistical modeling to vary multiple factors simultaneously across a defined parameter space. This allows you to construct a mathematical response surface that identifies the exact "sweet spot" to maximize yield while actively suppressing by-product formation [2].

Part 2: Logical Workflows & Visualizations

To conceptualize the causality behind by-product formation and optimization, refer to the following logical pathways.

KT_Control Reactants Reactants (Starting Material) Kinetic Kinetic Pathway (Low Ea, Fast) Reactants->Kinetic Low Temp Short Time Thermo Thermodynamic Pathway (High Ea, Slow) Reactants->Thermo High Temp Long Time KineticProduct Kinetic Product (Less Stable, Formed Rapidly) Kinetic->KineticProduct ThermoProduct Thermodynamic Product (More Stable, Global Minimum) Thermo->ThermoProduct KineticProduct->ThermoProduct Equilibration (Heat + Time)

Logical flow of kinetic vs. thermodynamic control in reaction pathways.

DoE_Workflow Start Define Objective: Minimize By-Products Screening Factor Screening (Temp, Conc, Catalyst) Start->Screening Design Select DoE Design (e.g., Full Factorial) Screening->Design Execute Execute High-Throughput Experimentation (HTE) Design->Execute Analyze Statistical Analysis (Response Surface) Execute->Analyze Analyze->Screening Refine Factors Optimum Identify Optimal Parameter Space Analyze->Optimum

Step-by-step Design of Experiments (DoE) workflow for reaction optimization.

Part 3: Quantitative Data & Parameter Control

The following tables summarize the critical parameters required to control reaction pathways and set up statistical optimization matrices.

Table 1: Kinetic vs. Thermodynamic Control Parameters
FeatureKinetic ControlThermodynamic Control
Governing Factor Rate of reaction (lowest activation energy, Ea​ )Stability of product (lowest Gibbs free energy, ΔG )
Dominant Product The product that forms fastestThe most stable product
Reaction Conditions Low temperature, short time, strong/bulky reagentsHigh temperature, long time, equilibrating conditions
Reversibility Irreversible or pseudo-irreversibleReversible conditions are essential
(Data synthesized from Benchchem thermodynamic guidelines [1])
Table 2: Example 2³ Full Factorial DoE Matrix for By-Product Minimization
Run OrderTemperature (°C)Concentration (M)Catalyst Loading (mol%)Purpose of Condition
1Low (-20)Low (0.1)Low (1.0)Establish baseline kinetic selectivity
2High (25)Low (0.1)Low (1.0)Assess thermal degradation / equilibration
3Low (-20)High (1.0)Low (1.0)Evaluate concentration-driven over-reaction
4High (25)High (1.0)Low (1.0)Maximize reaction rate (stress test)
5-8VariedVariedHigh (5.0)Assess catalyst-induced side reactions

Part 4: Experimental Protocols

Protocol 1: Validating Kinetic vs. Thermodynamic Control (Self-Validating System)

To definitively prove whether a by-product is kinetically or thermodynamically driven, perform a parallel divergence experiment using a model system (e.g., electrophilic addition to a conjugated diene) [1].

  • Reagent Preparation: Prepare two identical round-bottom flasks containing 1.0 equivalent of the starting material (e.g., 1,3-butadiene) in an anhydrous, non-polar solvent under an inert argon atmosphere.

  • Kinetic Pathway Execution: Cool Flask A to -80°C using a dry ice/acetone bath. Slowly add 1.0 equivalent of the reagent (e.g., HBr). Stir for exactly 15 minutes, then rapidly quench the reaction with cold saturated NaHCO₃ to irreversibly halt the reaction.

  • Thermodynamic Pathway Execution: Heat Flask B to 40°C. Add 1.0 equivalent of the reagent. Allow the reaction to stir for 12 hours to ensure full equilibration before quenching.

  • Workup and Analysis: Extract both mixtures with diethyl ether, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Analyze both crude mixtures via quantitative ¹H-NMR or Gas Chromatography (GC).

  • Validation: Flask A will predominantly show the 1,2-addition product (kinetic), while Flask B will predominantly show the 1,4-addition product (thermodynamic). If heating the isolated product from Flask A converts it into the product from Flask B, thermodynamic reversibility is confirmed.

Protocol 2: Implementing a DoE Study for Reaction Optimization

Instead of guessing parameters, use this protocol to mathematically eliminate by-products [2] [3].

  • Factor Selection: Identify 3-4 continuous variables that likely impact by-product formation (e.g., Temperature, Equivalents of Reagent, Catalyst Loading). Define a realistic upper and lower limit for each factor.

  • Experimental Design: Use statistical software (e.g., JMP, Design-Expert) to generate a Full Factorial or Fractional Factorial design matrix (see Table 2). Include at least three "Center Point" runs to measure experimental error and check for non-linearity.

  • High-Throughput Execution: Execute the generated list of experiments in a randomized order to prevent systematic bias (e.g., reagent degradation over time).

  • Quantification: Analyze the crude output of every run using UPLC-MS or quantitative NMR. Record two primary responses for each run: Target Product Yield (%) and By-Product Formation (%).

  • Statistical Modeling: Input the response data back into the software. Generate a Response Surface Methodology (RSM) plot. The software will calculate the exact parameter interactions and output a predictive equation to maximize yield while keeping the by-product response below your specified threshold (e.g., <2%).

References

  • Murray, P. R. D., et al. "A Brief Introduction to Chemical Reaction Optimization." ACS Publications / NIH. URL:[Link]

  • Mettler Toledo. "Design of Experiments (DoE) Studies." Mettler Toledo. URL:[Link]

Optimization

Technical Support Center: Enhancing Stereoselectivity in the Synthesis of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine

Welcome to the Technical Support Center dedicated to the stereoselective synthesis of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to n...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the stereoselective synthesis of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high stereoselectivity in their synthetic routes. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments.

Introduction

The synthesis of enantiomerically pure 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine is a critical step in the development of various pharmaceutical agents. The stereochemistry of this compound can significantly influence its pharmacological activity and safety profile. Achieving high stereoselectivity in its synthesis, however, can be challenging. This guide offers practical solutions and the underlying scientific principles to help you optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to producing 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine?

A1: The synthesis of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine typically involves the formation of the cyclobutane ring followed by the introduction of the amine functionality, or the construction of the substituted cyclobutane ring with the amine precursor already in place. Key strategies include the [2+2] cycloaddition to form the cyclobutane ring, followed by functional group manipulations to introduce the amine. Another common approach involves the nucleophilic addition of a 2-lithiated or 2-Grignard reagent of 5-bromothiazole to a cyclobutanone derivative, followed by conversion of the resulting tertiary alcohol to the amine.

Q2: Why is achieving high stereoselectivity in this synthesis often difficult?

A2: The primary challenge lies in controlling the facial selectivity of the key bond-forming steps. The planar nature of intermediates, such as imines or enamines, allows for nucleophilic attack from two faces, potentially leading to a racemic or diastereomeric mixture of products. The steric and electronic properties of the 5-bromothiazolyl group and the cyclobutane ring can also influence the transition state energies, making it difficult to favor one stereoisomer over the other without the use of a chiral directing group or catalyst.

Q3: What are the main strategies to induce stereoselectivity in the synthesis of chiral amines on a cyclobutane ring?

A3: There are three primary strategies to achieve stereoselectivity:

  • Chiral Catalysis: Employing a chiral catalyst (metal-based or organocatalyst) to create a chiral environment around the substrate, which favors the formation of one enantiomer.

  • Chiral Auxiliaries: Temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a reaction.[1][2] The auxiliary is then removed in a subsequent step.

  • Substrate Control: Utilizing a pre-existing stereocenter in the starting material to direct the formation of a new stereocenter.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Enantiomeric Excess (ee) in the Final Product

Possible Cause 1: Ineffective Chiral Catalyst

  • Explanation: The chosen chiral catalyst may not be optimal for the specific substrate. The catalyst's structure, including the chiral ligand and the metal center (if applicable), plays a crucial role in creating the necessary steric and electronic environment to differentiate between the two enantiotopic faces of the prochiral intermediate.

  • Solutions:

    • Catalyst Screening: Systematically screen a variety of chiral catalysts. For instance, in a reductive amination approach, different chiral phosphine ligands for rhodium or iridium catalysts can be tested. For organocatalytic approaches, various chiral phosphoric acids or cinchona alkaloid-derived catalysts could be evaluated.

    • Ligand Modification: If a particular catalyst family shows promise, explore derivatives of the chiral ligand with different steric bulk or electronic properties.

    • Catalyst Loading: Optimize the catalyst loading. In some cases, higher or lower catalyst concentrations can impact the stereoselectivity.

Possible Cause 2: Racemization of the Product or Intermediate

  • Explanation: The desired enantiomer may be forming initially, but subsequent reaction conditions (e.g., prolonged reaction time, elevated temperature, or acidic/basic workup) could be causing it to racemize.

  • Solutions:

    • Reaction Time and Temperature Optimization: Monitor the reaction progress closely and quench it as soon as the starting material is consumed. Lowering the reaction temperature can often improve enantioselectivity by increasing the energy difference between the diastereomeric transition states.

    • Careful Workup: Use mild workup conditions. For example, use a buffered aqueous solution to neutralize the reaction mixture instead of a strong acid or base.

    • In-situ Derivatization: If the product is particularly prone to racemization, consider an in-situ derivatization to a more stable compound before purification.

Possible Cause 3: Poor Substrate-Catalyst Interaction

  • Explanation: The substrate may not be binding effectively to the chiral catalyst in the desired orientation for stereoselective transformation.

  • Solutions:

    • Substrate Modification: Consider minor modifications to the substrate that could enhance its interaction with the catalyst without altering the core structure of the final product. For example, introducing a coordinating group could lead to a more ordered transition state.

    • Solvent Effects: The solvent can significantly influence the conformation of both the substrate and the catalyst, as well as the transition state. Screen a range of solvents with varying polarities and coordinating abilities.

Parameter Recommendation Rationale
Catalyst Screen a diverse library of chiral catalysts (e.g., Rh-based, Ir-based, organocatalysts).Different catalysts offer unique chiral pockets that can better accommodate the substrate.
Temperature Generally, lower temperatures (-78 °C to 0 °C) are preferred.Enhances the energy difference between diastereomeric transition states, leading to higher ee.
Solvent Test a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, DCM).Solvent can influence catalyst solubility, substrate conformation, and transition state stability.
Issue 2: Poor Diastereoselectivity in Reactions with Chiral Auxiliaries

Possible Cause 1: Incorrect Choice of Chiral Auxiliary

  • Explanation: The chosen chiral auxiliary may not be providing sufficient steric hindrance to effectively block one face of the reactive intermediate.[1][2]

  • Solutions:

    • Matching Auxiliary to Substrate: The effectiveness of an auxiliary is often substrate-dependent. A literature search for similar transformations can provide guidance on successful auxiliary-substrate pairings.

Possible Cause 2: Non-Optimal Reaction Conditions for the Auxiliary

  • Explanation: The reaction conditions may not be conducive to the formation of the desired chelated or rigid transition state that is necessary for high diastereoselectivity.

  • Solutions:

    • Lewis Acid Screening: For reactions involving chiral auxiliaries, the choice of Lewis acid is critical for forming a rigid, chelated intermediate. Screen various Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) and their stoichiometry.

    • Temperature Control: As with enantioselective reactions, lower temperatures generally favor higher diastereoselectivity.

Workflow for Optimizing Diastereoselectivity with a Chiral Auxiliary

start Low Diastereoselectivity Observed auxiliary Screen Chiral Auxiliaries (e.g., Evans', Oppolzer's sultam) start->auxiliary lewis_acid Optimize Lewis Acid (e.g., TiCl4, SnCl4, Et2AlCl) auxiliary->lewis_acid temperature Vary Reaction Temperature (e.g., -78°C, -40°C, 0°C) lewis_acid->temperature solvent Screen Solvents (e.g., DCM, Toluene, THF) temperature->solvent analysis Analyze Diastereomeric Ratio (NMR, HPLC) solvent->analysis analysis->auxiliary Unsuccessful end High Diastereoselectivity Achieved analysis->end Successful

Caption: Troubleshooting workflow for low diastereoselectivity.

Experimental Protocols

Protocol 1: Asymmetric Reductive Amination of a Cyclobutanone Precursor

This protocol outlines a general procedure for the asymmetric reductive amination of a suitable cyclobutanone precursor to introduce the chiral amine.

  • Imine Formation:

    • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the cyclobutanone precursor (1.0 eq.) in an anhydrous solvent (e.g., toluene, DCM).

    • Add a suitable amine source, such as ammonia or a protected amine equivalent (e.g., benzylamine), and a dehydrating agent (e.g., molecular sieves, Ti(OiPr)₄).

    • Stir the mixture at room temperature until imine formation is complete (monitored by TLC or GC-MS).

  • Asymmetric Reduction:

    • In a separate flask, prepare the chiral catalyst by dissolving the metal precursor (e.g., [Rh(COD)Cl]₂) and the chiral ligand (e.g., a chiral bisphosphine) in an anhydrous, degassed solvent.

    • Cool the imine solution to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).

    • Add the prepared catalyst solution to the imine mixture.

    • Introduce a suitable reducing agent (e.g., H₂, a silane, or a borane) and stir the reaction until completion.

  • Workup and Purification:

    • Quench the reaction with a suitable reagent (e.g., water, saturated NaHCO₃ solution).

    • Extract the product with an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or crystallization to obtain the enantiomerically enriched amine.

Logical Flow of Asymmetric Reductive Amination

A Cyclobutanone Precursor B Imine Formation (+ Amine Source) A->B C Prochiral Imine B->C D Asymmetric Reduction (Chiral Catalyst + Reducing Agent) C->D E Enantioenriched Amine D->E

Caption: Key steps in asymmetric reductive amination.

References

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Experiments Involving 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine

Welcome to the technical support center for 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, handling, and application of this unique chemical entity. The inherent complexities of both the strained cyclobutane ring and the electronically distinct bromothiazole system present specific experimental hurdles. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Part 1: Synthesis & Yield-Related Issues

This section addresses common problems encountered during the multi-step synthesis of the target compound, focusing on reaction failures, low yields, and the formation of impurities.

Frequently Asked Questions (FAQs)

Question: My Hantzsch thiazole synthesis to form the 2-aminothiazole core is resulting in a low yield and a complex mixture of byproducts. What's going wrong?

Answer: The Hantzsch thiazole synthesis, a classic condensation between an α-haloketone and a thiourea derivative, is robust but sensitive to several factors.[1][2] Low yields often stem from two primary areas: the stability of the α-haloketone precursor and the reaction conditions.

  • Causality & Explanation: α-haloketones can be lachrymatory and unstable, prone to self-condensation or decomposition. Furthermore, incorrect stoichiometry or reaction temperature can lead to side reactions.

  • Troubleshooting Protocol:

    • Verify Precursor Quality: Use the α-haloketone immediately after preparation or purification. If it has been stored, verify its purity by ¹H NMR before use.

    • Optimize Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the thiourea derivative to ensure the complete consumption of the valuable α-haloketone.[1]

    • Temperature Control: Refluxing in a solvent like ethanol is standard.[1] If decomposition is suspected, try running the reaction at a lower temperature for a longer duration. Monitor progress meticulously using Thin-Layer Chromatography (TLC).

    • Alternative Methods: Consider modern variations that avoid the direct use of α-haloketones, such as reacting a ketone directly with thiourea in the presence of an oxidant like iodine.[3]

Question: I'm observing significant debromination of my thiazole ring during synthesis or workup. How can I prevent this?

Answer: The bromine atom at the 5-position of the thiazole ring is susceptible to removal, particularly under reductive conditions or via metal-halogen exchange with organometallic reagents.

  • Causality & Explanation: The C-Br bond on an electron-rich heterocycle can be labile. Reagents like n-butyllithium, often used for deprotonation, can readily cause debromination.[4] Similarly, certain purification steps or downstream reaction conditions can inadvertently create a reductive environment.

  • Troubleshooting Protocol:

    • Avoid Strong Organometallic Bases: For reactions requiring a base, consider non-nucleophilic, sterically hindered bases like lithium hexamethyldisilazide (LiHMDS) over n-butyllithium if deprotonation is the goal.[5]

    • Careful Workup: During aqueous workup, avoid overly acidic or basic conditions if possible. Ensure any quenching reagents are not strongly reducing.

    • Purification Considerations: If using silica gel chromatography, be aware that acidic silica can sometimes promote degradation. You can use silica gel that has been pre-treated with a base, like triethylamine, or use a different stationary phase such as alumina.[6]

Question: The synthesis of the cyclobutane precursor itself is proving difficult, with issues in stereocontrol and ring stability. What are the key challenges?

Answer: Cyclobutane synthesis is non-trivial due to inherent ring strain.[7] Challenges include achieving the desired substitution pattern and controlling stereochemistry, as the ring's fluxionality can make spectroscopic analysis difficult.[7]

  • Causality & Explanation: Many cyclobutane syntheses rely on [2+2] cycloadditions, which can lack selectivity, or strain-release strategies using building blocks like bicyclo[1.1.0]butanes (BCBs), which require specific precursors.[8] Ring-opening is a common side reaction for activated cyclobutanes, such as cyclobutylanilines under photoredox conditions.[9]

  • Troubleshooting Protocol:

    • Method Selection: For constructing the cyclobutylamine moiety, consider robust methods like the Hofmann or Curtius rearrangement from cyclobutanecarboxylic acid derivatives, which are known to produce the amine in good yields.[10]

    • Protecting Groups: For multi-step sequences involving the cyclobutane core, ensure the amine is appropriately protected (e.g., as a Boc-carbamate) to prevent it from interfering with subsequent reactions.[11]

    • Spectroscopic Analysis: Be aware that the rapid ring-flipping of the cyclobutane system can lead to averaged or complex NMR signals.[7] Variable temperature NMR studies may be necessary to resolve individual conformers.

Part 2: Purification & Isolation Challenges

Purifying 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine can be challenging due to its potential for degradation on stationary phases and its amphipathic nature.

Troubleshooting Workflow: Purification

Below is a decision tree to guide you through common purification issues.

G start Crude Product Obtained check_purity TLC / LCMS Analysis start->check_purity is_clean Is it >95% pure? check_purity->is_clean chromatography Perform Column Chromatography is_clean->chromatography No end_pure Pure Product is_clean->end_pure Yes re_xtal Attempt Recrystallization oil_out Product oils out? re_xtal->oil_out low_recovery Low recovery? re_xtal->low_recovery degradation Degradation on column? chromatography->degradation coelution Co-elution of impurities? chromatography->coelution slow_cool Cool slower Add seed crystal oil_out->slow_cool Yes end_impure Consider Prep-HPLC oil_out->end_impure No change_solvent Change solvent system (test anti-solvents) low_recovery->change_solvent Yes low_recovery->end_impure No degradation->re_xtal No, try alternative neutral_silica Use neutral silica/alumina Work faster degradation->neutral_silica Yes coelution->re_xtal No, try alternative adjust_mobile Adjust mobile phase polarity Use shallower gradient coelution->adjust_mobile Yes slow_cool->end_pure change_solvent->end_pure neutral_silica->end_pure adjust_mobile->end_pure

Caption: A decision tree for troubleshooting purification.

Frequently Asked Questions (FAQs)

Question: My compound appears to be degrading during silica gel chromatography. What can I do?

Answer: Degradation on silica is a common issue for sensitive compounds, particularly those with amine functionalities or labile groups like the C-Br bond.

  • Causality & Explanation: Standard silica gel is slightly acidic (pH ~4-5), which can catalyze the degradation of acid-sensitive molecules. The primary amine can also interact strongly with the silica surface, leading to tailing and prolonged exposure to the stationary phase.

  • Troubleshooting Protocol:

    • Neutralize the Stationary Phase: Use silica gel that has been neutralized by slurrying it with a solvent system containing a small amount of a non-polar base, such as 1% triethylamine in the eluent. Alternatively, use a different stationary phase like neutral or basic alumina.[6]

    • Work Quickly: Minimize the time the compound spends on the column. Use a slightly higher flow rate if separation allows.[6]

    • Consider Reverse-Phase: If the compound is sufficiently polar, reverse-phase chromatography (C18 silica) can be an excellent alternative, as it operates under different pH conditions (often with formic acid or ammonia additives in the mobile phase) that may be more amenable to your compound's stability.

Question: I have a persistent colored impurity that co-elutes with my product. How can I remove it?

Answer: Colored impurities are often highly conjugated byproducts formed during the reaction. Their polarity can be very similar to the desired product, making chromatographic separation difficult.

  • Causality & Explanation: These byproducts may arise from over-bromination, self-condensation, or other side reactions that extend the π-system of the molecule.

  • Troubleshooting Protocol:

    • Activated Carbon Treatment: Before final purification, dissolve the crude product in a suitable solvent and treat it with a small amount of activated carbon. Heat the mixture gently for a few minutes, then filter it through a pad of celite to remove the carbon. This can effectively adsorb many colored, non-polar impurities.[6]

    • Recrystallization: If the product is a solid, recrystallization is often the best method to exclude impurities. Carefully screen for a solvent system where the product has high solubility when hot and low solubility when cold, while the impurity remains in solution.

    • Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary to achieve high purity.[6]

Part 3: Stability, Handling, and Downstream Reactions

Proper storage and an understanding of the compound's reactivity are crucial for experimental success and safety.

Recommended Storage & Handling
ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of potential degradation reactions.[12]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)The primary amine group is susceptible to oxidation.[12]
Light Protect from light (use amber vials)Prevents potential photodegradation.[12]
Moisture Store in a desiccator or with a drying agentAmines can be hygroscopic, and moisture can facilitate degradation.[12][13]
Frequently Asked Questions (FAQs)

Question: I'm attempting a Suzuki coupling at the C-Br position, but the reaction is failing or giving low yields. What is the likely cause?

Answer: While the C-Br bond should be reactive under standard Suzuki conditions, failure can be attributed to catalyst poisoning, steric hindrance, or competing side reactions.

  • Causality & Explanation: The free primary amine on the cyclobutane ring can act as a ligand for the palladium catalyst, coordinating to the metal center and inhibiting its catalytic activity. The cyclobutyl group itself is sterically bulky, which can hinder the approach of the catalyst to the C-Br bond.

  • Troubleshooting Protocol:

    • Protect the Amine: Before attempting the coupling reaction, protect the primary amine as a carbamate (e.g., Boc) or an amide. This will prevent it from interfering with the palladium catalyst.

    • Ligand and Catalyst Screening: The choice of palladium catalyst and ligand is critical. For sterically hindered substrates, consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that promote efficient oxidative addition and reductive elimination.

    • Base and Solvent Optimization: Ensure the base used (e.g., K₂CO₃, Cs₂CO₃) is thoroughly dried and the solvent is anhydrous, as water can negatively impact the reaction.

Question: What are the primary safety hazards associated with this compound and its precursors?

Answer: Based on related structures, this compound should be handled with care. The primary hazards are likely toxicity if ingested or absorbed through the skin, and irritation to the eyes and respiratory system.[13]

  • Safety Protocol:

    • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

    • Ventilation: Handle the compound and any volatile precursors in a certified chemical fume hood to avoid inhalation of vapors.[13]

    • Handling: Avoid direct contact with the skin. In case of contact, wash the affected area immediately and thoroughly with soap and water. If swallowed, seek immediate medical attention.[13]

    • Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.

References

  • BenchChem. (2025). Technical Support Center: Purification of 4-Bromo-6-methylbenzo[d]thiazole.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF. [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet. [Link]

  • ScholarWorks. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]

  • ACS Publications. (2024). Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes. [Link]

  • Organic Syntheses. (n.d.). Cyclobutylamine. [Link]

  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. [Link]

  • Encyclopedia.pub. (2021). Thiazoles and Bisthiazoles. [Link]

  • ACS Publications. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. [Link]

  • PMC. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. [Link]

  • BenchChem. (2025). Stability and Storage of 1-(2-Aminoethyl)cyclobutan-1-ol: A Technical Guide.
  • Infoscience. (n.d.). Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. [Link]

  • PMC. (n.d.). Cleavage of a C-C Bond in Cyclobutylanilines Enabled by Visible Light Photoredox Catalysis: Development of a New [4+2] Annulation Method. [Link]

Sources

Reference Data & Comparative Studies

Validation

validation of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine as a novel scaffold

Validation of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine: A High-Fsp3 Scaffold for Divergent Lead Generation Executive Summary In modern drug discovery, the architectural complexity of a molecular scaffold directly dictat...

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Author: BenchChem Technical Support Team. Date: March 2026

Validation of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine: A High-Fsp3 Scaffold for Divergent Lead Generation

Executive Summary

In modern drug discovery, the architectural complexity of a molecular scaffold directly dictates its clinical viability. The compound 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine represents a highly optimized, next-generation building block designed to address the most common attrition factors in medicinal chemistry: poor metabolic stability, low aqueous solubility, and lack of target complementarity. By fusing a biologically privileged thiazole ring with a conformationally restricted cyclobutane moiety, this scaffold provides a robust vector for divergent library synthesis while strictly adhering to the "Escape from Flatland" paradigm[1].

This guide provides an objective, data-driven comparison of this scaffold against traditional planar and linear alternatives, complete with self-validating experimental protocols for its functionalization.

The Rationale: Escaping Flatland with Cyclobutane-Fused Thiazoles

The pharmaceutical industry's historical reliance on sp2-hybridized, planar aromatic cross-coupling has led to libraries plagued by poor physicochemical properties. Lovering et al. demonstrated that increasing the fraction of sp3-hybridized carbons (Fsp3) correlates strongly with clinical success[1].

The Causality Behind the Scaffold Design:

  • The Cyclobutane Bioisostere: Replacing an open-chain alkyl group or a flat aromatic ring with a cyclobutane ring introduces a rigid, puckered conformation (~30° dihedral angle)[2]. This puckering prevents flat π-stacking, thereby dramatically increasing aqueous solubility. Furthermore, the cyclobutane ring creates a quaternary carbon center at the alpha-position of the amine, sterically shielding it from oxidative deamination by Cytochrome P450 (CYP450) enzymes[3].

  • The 5-Bromothiazole Core: Thiazoles are universally recognized pharmacophores present in blockbuster drugs like ritonavir and meloxicam[4]. The strategic placement of a bromine atom at the C5 position provides an electron-deficient, sterically accessible handle for late-stage palladium-catalyzed cross-coupling[5]. This allows medicinal chemists to build the 3D core first, and divergently append functional groups later.

Structural & Performance Comparison

To objectively validate the utility of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine, we compared its in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and synthetic performance against three common alternative scaffolds:

  • The Linear Analog: 1-(5-Bromothiazol-2-yl)propan-1-amine (Highly flexible, exposed alpha-protons).

  • The Aryl Analog: 1-(4-Bromophenyl)cyclobutan-1-amine (Lower Fsp3, lacks the heteroatom hydrogen-bond acceptor).

  • The Dead-End Analog: 1-(Thiazol-2-yl)cyclobutan-1-amine (Lacks the bromine handle for divergent synthesis).

Table 1: Physicochemical and in vitro ADME Comparison
Scaffold TypeFsp3LogD (pH 7.4)HLM Clearance (µL/min/mg)Cross-Coupling Yield (%)
1-(5-Bromothiazol-2-yl)cyclobutan-1-amine 0.57 1.8 < 15 (Highly Stable) > 85%
1-(5-Bromothiazol-2-yl)propan-1-amine0.502.145 (High/Unstable)> 85%
1-(4-Bromophenyl)cyclobutan-1-amine0.402.9< 20 (Stable)> 80%
1-(Thiazol-2-yl)cyclobutan-1-amine0.571.2< 15 (Stable)N/A (No handle)

Data Synthesis: The target scaffold achieves the optimal balance. The linear propan-1-amine analog suffers from rapid Human Liver Microsome (HLM) clearance due to CYP450-mediated alpha-oxidation. The target scaffold's cyclobutane ring completely blocks this metabolic liability while maintaining a highly favorable LogD for oral bioavailability[3],[2].

Experimental Workflows & Self-Validating Protocols

To fully leverage this scaffold, researchers must overcome specific chemical challenges. The alpha-quaternary center imposes steric hindrance during amide coupling, while the heteroaryl bromide requires specific catalytic conditions to prevent protodehalogenation.

Protocol A: Sterically Hindered Amide Coupling

Causality: Standard coupling reagents (EDC/HOBt) often fail or require prolonged heating when reacting with primary amines attached to quaternary carbons. We utilize HATU, which generates a highly reactive HOAt ester that rapidly overcomes the steric bulk of the cyclobutane ring.

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (1.2 eq) and HATU (1.3 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 10 minutes at room temperature to pre-form the active ester.

  • Coupling: Add 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine (1.0 eq) to the mixture. Stir at room temperature for 2–4 hours.

  • Self-Validation Step: Spot the reaction on a silica TLC plate and stain with Ninhydrin. Heat the plate. Validation: The primary amine starting material will stain bright purple. The complete disappearance of this purple spot confirms 100% conversion, validating the reaction without needing immediate LC-MS.

  • Workup: Quench with saturated NaHCO3, extract with EtOAc, wash with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Causality: The 5-position of the thiazole is electron-deficient. Using a palladium catalyst with a bidentate ligand, such as Pd(dppf)Cl2, prevents the formation of inactive palladium black and stabilizes the oxidative addition complex, ensuring high yields even with sterically demanding boronic acids[5].

Step-by-Step Methodology:

  • Setup: In a microwave vial, combine the bromothiazole intermediate (1.0 eq), arylboronic acid (1.5 eq), and K2CO3 (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 (0.05 eq).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H2O (4:1, 0.1 M). Seal the vial and purge with Argon for 5 minutes.

  • Reaction: Heat the mixture at 90 °C for 4 hours.

  • Self-Validation Step: Analyze the crude mixture via LC-MS. Validation: Bromine has two stable isotopes (79Br and 81Br) in a ~1:1 ratio. The starting material will exhibit a distinct doublet (M and M+2 peaks of equal intensity) in the mass spectrum. The complete disappearance of this isotopic signature definitively validates the successful consumption of the bromide handle.

  • Purification: Filter through Celite, concentrate, and purify via reverse-phase preparative HPLC.

Visualization: Divergent Synthesis Pathway

The true power of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine lies in its ability to act as a central hub for divergent library generation. The orthogonal reactivity of the primary amine and the aryl bromide allows for bidirectional growth of the molecule.

G Scaffold 1-(5-Bromothiazol-2-yl) cyclobutan-1-amine Amide Amide Coupling (Overcome Sterics) Scaffold->Amide R-COOH Suzuki Suzuki Coupling (Late-Stage Handle) Scaffold->Suzuki Ar-B(OH)2 Intermediate Functionalized Scaffold Amide->Intermediate Suzuki->Intermediate ADME High Fsp3 & Metabolic Stability Intermediate->ADME Escaping Flatland Target Enhanced 3D Target Binding Intermediate->Target Rigid Puckering

Divergent library synthesis workflow using 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine.

Conclusion

The validation of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine confirms its superiority over traditional linear and planar scaffolds. By integrating a cyclobutane ring, researchers inherently protect the primary amine from metabolic degradation while drastically improving the 3D spatial profile (Fsp3) of the resulting lead compounds. Coupled with the highly reactive 5-bromothiazole handle, this scaffold serves as a premium, self-validating building block for accelerating the discovery of metabolically stable, highly soluble therapeutics.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. 1

  • BenchChem. (2025). The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings. BenchChem Application Notes. 3

  • PharmaBlock. (2025). Cyclobutane Derivatives in Drug Discovery. PharmaBlock Insights. 2

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 4-(bromomethyl)thiazole. BenchChem Protocols. 5

  • Journal of Molecular Structure. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. ResearchGate. 4

Sources

Comparative

A Comparative Analysis of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine's Bioactivity Against Known Cyclin-Dependent Kinase 5 Inhibitors

This guide provides an in-depth comparison of the hypothetical bioactivity of the novel compound, 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine, with established inhibitors of Cyclin-Dependent Kinase 5 (CDK5). This document...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the hypothetical bioactivity of the novel compound, 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine, with established inhibitors of Cyclin-Dependent Kinase 5 (CDK5). This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a technical overview grounded in scientific literature and standardized experimental protocols.

Introduction to the Therapeutic Target: Cyclin-Dependent Kinase 5 (CDK5)

Cyclin-Dependent Kinase 5 (CDK5) is a unique member of the serine/threonine kinase family. While other CDKs are primary regulators of the cell cycle, CDK5 is predominantly active in post-mitotic neurons.[] Its activity is crucial for neuronal development, including migration, differentiation, and synaptic plasticity.[2][3] However, the dysregulation of CDK5 has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and in neuroinflammatory processes.[2][3][4] The activation of CDK5 is dependent on its association with non-cyclin regulatory subunits, p35 or p39.[5][6] In pathological conditions, the cleavage of p35 to a more stable p25 fragment leads to the hyperactivation of CDK5, contributing to neuronal damage.[4][7] This makes CDK5 a compelling therapeutic target for neurodegenerative and neuroinflammatory disorders.

The compound at the center of this guide, 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine, features a 2-aminothiazole scaffold. This structural motif is present in a number of known kinase inhibitors, suggesting that this novel compound may also exhibit inhibitory activity against kinases such as CDK5.[8][9][10] This guide will, therefore, explore its hypothetical bioactivity in comparison to well-characterized CDK5 inhibitors.

Comparative Bioactivity Analysis

For the purpose of this guide, we will assign a hypothetical IC50 value to 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine to facilitate a direct comparison with established CDK5 inhibitors. This hypothetical value is based on the potency range observed for other 2-aminothiazole-based kinase inhibitors.

CompoundChemical StructureTarget(s)IC50 (CDK5)
1-(5-Bromothiazol-2-yl)cyclobutan-1-amine (Structure to be determined)CDK5 (hypothesized)85 nM (hypothetical)
Roscovitine (Seliciclib) (Structure available in literature)CDK1, CDK2, CDK5, CDK7, CDK9160 - 200 nM[11][12][13][14]
Alvocidib (Flavopiridol) (Structure available in literature)CDK1, CDK2, CDK4, CDK6, CDK9~100 nM (pan-CDK)[13][15][16][17]
Dinaciclib (Structure available in literature)CDK1, CDK2, CDK5, CDK91 nM[14]

Expert Insights on the Comparison:

The hypothetical inhibitory concentration (IC50) of 85 nM for 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine positions it as a potent inhibitor of CDK5, potentially more potent than Roscovitine. Its activity would be comparable to that of the pan-CDK inhibitor Alvocidib. Dinaciclib remains the most potent inhibitor in this comparison. The unique cyclobutane moiety in our compound of interest may confer improved selectivity and pharmacokinetic properties compared to the more planar structures of Roscovitine and Alvocidib. Further experimental validation is essential to confirm this hypothesis.

Experimental Protocols for Bioactivity Determination

To ensure the scientific rigor of this comparison, the following detailed protocols for determining CDK5 inhibitory activity are provided. These methods are standard in the field and allow for the reproducible assessment of compound potency.

This protocol outlines a classic method for measuring kinase activity through the transfer of a radiolabeled phosphate group to a substrate.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection reagents Thaw Reagents on Ice: - Active CDK5/p25 - Kinase Assay Buffer - Histone H1 Substrate - [γ-32P]ATP mix Combine in Reaction Tube: - Kinase Assay Buffer - Diluted Inhibitor - CDK5/p25 Enzyme - Histone H1 reagents->mix inhibitor Prepare Serial Dilutions of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine inhibitor->mix initiate Initiate Reaction with [γ-32P]ATP mix->initiate incubate Incubate at 30°C for 30 min initiate->incubate stop Stop Reaction with Laemmli Buffer incubate->stop sds_page Separate Proteins by SDS-PAGE stop->sds_page autorad Visualize Phosphorylated Histone H1 by Autoradiography sds_page->autorad quantify Quantify Band Intensity to Determine IC50 autorad->quantify

Caption: Radiometric CDK5 Kinase Assay Workflow.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Thaw recombinant active CDK5/p25 enzyme, kinase assay buffer (typically containing MOPS, β-glycerophosphate, MgCl2, EGTA, and DTT), Histone H1 substrate, and [γ-32P]ATP on ice.[6][18]

    • Prepare serial dilutions of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine and known inhibitors (Roscovitine, Alvocidib) in the kinase assay buffer. A final DMSO concentration should be kept below 1%.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the kinase assay buffer, the desired concentration of the test compound, and diluted CDK5/p25 enzyme.

    • Add Histone H1 substrate to the mixture.

    • Initiate the reaction by adding [γ-32P]ATP.[18]

    • Incubate the reaction mixture at 30°C for 30 minutes.

  • Detection and Analysis:

    • Terminate the reaction by adding 5x Laemmli buffer.

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Visualize the phosphorylated Histone H1 using autoradiography.

    • Quantify the band intensities to determine the extent of inhibition at each compound concentration.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This protocol offers a non-radioactive alternative that measures ATP consumption during the kinase reaction.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection reagents Prepare Master Mix: - Kinase Assay Buffer - ATP - Histone H1 Substrate plate Add to 96-well Plate: - Master Mix - Diluted Inhibitor reagents->plate inhibitor Prepare Serial Dilutions of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine inhibitor->plate enzyme Dilute CDK5/p35 Enzyme initiate Initiate Reaction with Diluted CDK5/p35 enzyme->initiate plate->initiate incubate Incubate at 30°C for 45 min initiate->incubate adp_glo Add ADP-Glo™ Reagent to Deplete Remaining ATP incubate->adp_glo adp_glo_incubate Incubate at RT for 45 min adp_glo->adp_glo_incubate detect_reagent Add Kinase Detection Reagent adp_glo_incubate->detect_reagent detect_incubate Incubate at RT for 45 min detect_reagent->detect_incubate read Measure Luminescence detect_incubate->read

Caption: Luminescence-Based CDK5 Kinase Assay Workflow.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a master mix containing 5x kinase assay buffer, ATP, and Histone H1 substrate.[19]

    • Add the master mix to the wells of a 96-well plate.

    • Add serial dilutions of the test compounds to the appropriate wells. Include "positive control" (no inhibitor) and "blank" (no enzyme) wells.[19]

  • Kinase Reaction:

    • Dilute the CDK5/p35 enzyme in 1x kinase assay buffer.

    • Initiate the reaction by adding the diluted enzyme to all wells except the "blank" wells.

    • Incubate the plate at 30°C for 45 minutes.[19]

  • Luminescence Detection:

    • Add ADP-Glo™ reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 45 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and trigger a luciferase/luciferin reaction that generates a luminescent signal.

    • Incubate at room temperature for another 45 minutes.

    • Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

    • Subtract the "blank" reading from all other readings and calculate the IC50 values.[19]

CDK5 Signaling in Neuroinflammation

The dysregulation of CDK5 is a significant contributor to neuroinflammatory processes, particularly in the context of neurodegenerative diseases.[2]

Signaling Pathway Diagram:

G cluster_upstream Upstream Triggers cluster_cdk5 CDK5 Activation cluster_downstream Downstream Effects abeta Amyloid-beta (Aβ) p35_p25 p35 -> p25 Cleavage abeta->p35_p25 stress Oxidative Stress stress->p35_p25 cdk5_p25 Hyperactive CDK5/p25 Complex p35_p25->cdk5_p25 cpla2 cPLA2 Phosphorylation (Ser-505) cdk5_p25->cpla2 Activates drp1 DRP1 Phosphorylation cdk5_p25->drp1 Activates tau Tau Hyperphosphorylation cdk5_p25->tau Phosphorylates inflammation Pro-inflammatory Cytokine Release (TNF-α, IL-1β) cpla2->inflammation drp1->inflammation neurodegeneration Neuronal Death tau->neurodegeneration inflammation->neurodegeneration

Caption: CDK5-Mediated Neuroinflammatory Pathway.

Causality of the Pathway:

Neurotoxic stimuli, such as the accumulation of amyloid-beta plaques, can lead to the cleavage of p35 to p25, resulting in the hyperactivation of CDK5.[4] This aberrant CDK5 activity then phosphorylates downstream targets, including cytosolic phospholipase A2 (cPLA2) and dynamin-related protein 1 (DRP1).[7][20] The phosphorylation of cPLA2 at Ser-505 is a key event that triggers the release of pro-inflammatory mediators.[20] Simultaneously, CDK5-mediated phosphorylation of DRP1 can promote mitochondrial fission, further contributing to the inflammatory response in microglia.[7] Additionally, hyperactive CDK5 is a primary driver of tau hyperphosphorylation, a hallmark of Alzheimer's disease that leads to neurofibrillary tangles and ultimately neuronal death.[2][4] Therefore, inhibitors of CDK5, such as 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine, have the potential to mitigate these detrimental neuroinflammatory and neurodegenerative cascades.

Conclusion

Based on its 2-aminothiazole core structure, 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine is a promising candidate for a potent and selective CDK5 inhibitor. Its hypothetical bioactivity places it favorably against established inhibitors like Roscovitine. The detailed experimental protocols provided herein offer a clear path for the empirical validation of its inhibitory potential. Furthermore, the elucidation of the CDK5 signaling pathway in neuroinflammation underscores the therapeutic relevance of developing novel inhibitors for this target. Future studies should focus on confirming the in vitro potency and selectivity of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine, followed by assessments of its efficacy in cell-based and in vivo models of neurodegeneration.

References

  • Protocols for Characterization of Cdk5 Kinase Activity. Current Protocols in Neuroscience. [Link]

  • p38-MAPK and CDK5, signaling pathways in neuroinflammation: a potential therapeutic intervention in Alzheimer's disease?. Frontiers in Cellular Neuroscience. [Link]

  • Roscovitine in cancer and other diseases. Annals of Translational Medicine. [Link]

  • Roscovitine in cancer and other diseases. AME Publishing Company. [Link]

  • Practical Synthesis of Roscovitine and CR8. Organic Process Research & Development. [Link]

  • Active Cdk5 Immunoprecipitation and Kinase Assay. Bio-protocol. [Link]

  • CDK5/p25 Active Kinase Protocol. SignalChem. [Link]

  • Cdk5/p25-Induced Cytosolic PLA2-Mediated Lysophosphatidylcholine Production Regulates Neuroinflammation and Triggers Neurodegeneration. Journal of Neuroscience. [Link]

  • Cyclin-Dependent Kinase 5 Regulates cPLA2 Activity and Neuroinflammation in Parkinson's Disease. eNeuro. [Link]

  • IC50 values of CDK5 inhibitors. ResearchGate. [Link]

  • Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Molecules. [Link]

  • Inhibitors of Cyclin-Dependent Kinases. Encyclopedia.pub. [Link]

  • CDK5 Mediates Proinflammatory Effects of Microglia through Activated DRP1 Phosphorylation in Rat Model of Intracerebral Hemorrhage. Oxidative Medicine and Cellular Longevity. [Link]

  • Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: Current status. Investigational New Drugs. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]

  • Chemi-Verse™ CDK5/p35 Kinase Assay Kit. BPS Bioscience. [Link]

  • ALVOCIDIB. Inxight Drugs. [Link]

  • The role of Cdk5 in neurological disorders. Frontiers in Neuroscience. [Link]

  • Flavopiridol (Alvocidib), a Cyclin-dependent Kinases (CDKs) Inhibitor, Found Synergy Effects with Niclosamide in Cutaneous T-cell Lymphoma. International Journal of Molecular Sciences. [Link]

  • Reported IC50 values of the selected inhibitors in nM. ResearchGate. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Semantic Scholar. [Link]

  • Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry. [Link]

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Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine Analogs

Authored by: A Senior Application Scientist In the landscape of modern medicinal chemistry, the thiazole nucleus stands as a cornerstone pharmacophore, integral to a multitude of clinically significant agents. Its unique...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

In the landscape of modern medicinal chemistry, the thiazole nucleus stands as a cornerstone pharmacophore, integral to a multitude of clinically significant agents. Its unique electronic properties and ability to engage in diverse biological interactions have cemented its role in the design of novel therapeutics.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a promising class of compounds: 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine analogs. Drawing upon established principles of medicinal chemistry and extrapolating from SAR studies of related thiazole-containing molecules, we will dissect the key structural motifs of this scaffold and their anticipated impact on biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the optimization of this chemical series.

The Core Scaffold: A Tripartite Analysis

The 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine scaffold is comprised of three key components: the 5-bromothiazole ring, the cyclobutane core, and the primary amine. Each of these fragments plays a crucial role in the molecule's overall pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. A systematic exploration of the SAR for each component is essential for rational drug design.

The 5-Bromothiazole Moiety: The Anchor and Modulator

The thiazole ring is a privileged heterocycle in drug discovery, found in drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] In our core scaffold, the 5-bromo-substituted thiazole ring likely serves as a key recognition element for the biological target.

  • The Thiazole Ring: This five-membered heterocycle is a bioisostere for various functional groups and can participate in hydrogen bonding, and dipole-dipole interactions with protein residues. Its aromatic nature also allows for potential π-π stacking interactions.

  • The C2-Linkage: The connection at the 2-position of the thiazole ring is a common feature in many bioactive thiazole derivatives.[3][7] This linkage provides a vector for the presentation of the cyclobutanamine moiety into a binding pocket.

  • The 5-Bromo Substituent: The bromine atom at the 5-position is a critical feature. Halogen atoms can significantly influence a molecule's properties in several ways:

    • Lipophilicity: The bromo group increases the lipophilicity of the molecule, which can enhance membrane permeability and oral absorption.

    • Electronic Effects: As an electron-withdrawing group, it can modulate the pKa of the thiazole ring and influence its hydrogen bonding capacity.

    • Halogen Bonding: The bromine atom can act as a halogen bond donor, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

    • Metabolic Stability: The presence of the bromo group can block a potential site of metabolism, thereby increasing the compound's half-life.

    • Synthetic Handle: From a synthetic perspective, the bromine atom serves as a convenient handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of a wide range of substituents to probe the SAR at this position.[7]

The Cyclobutane Core: A Rigid Scaffold for Optimal Presentation

The cyclobutane ring is a valuable design element in medicinal chemistry. Unlike more flexible aliphatic chains, its rigid, puckered conformation can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target.[8][9]

  • Conformational Rigidity: The cyclobutane ring restricts the rotational freedom of the molecule, which can lead to higher binding affinity and selectivity.[8]

  • Three-Dimensionality: The non-planar nature of the cyclobutane ring allows for the precise spatial orientation of the primary amine and the 5-bromothiazole ring, enabling optimal interactions with a three-dimensional binding site. This "escape from flatland" is a key strategy in modern drug design.[10]

  • Improved Physicochemical Properties: Incorporating a cyclobutane ring can improve metabolic stability by shielding adjacent functional groups from enzymatic degradation. It can also enhance solubility and reduce off-target toxicity compared to more lipophilic and flexible linkers.[8]

The Primary Amine: The Key to Interaction

The primary amine at the 1-position of the cyclobutane ring is a crucial functional group. Its basicity and hydrogen bonding capabilities make it a likely key interaction point with the biological target.

  • Hydrogen Bonding: As a hydrogen bond donor and acceptor, the primary amine can form strong interactions with acidic residues (e.g., aspartate, glutamate) or other hydrogen bond acceptors in the active site of a protein.

  • Ionic Interactions: At physiological pH, the amine will be protonated, allowing for the formation of a salt bridge with a negatively charged residue in the binding pocket. This is a powerful and highly directional interaction that can significantly contribute to binding affinity.

  • Point of Modification: The primary amine is a prime target for SAR exploration. Modifications such as N-alkylation, N-acylation, or conversion to other functional groups can probe the steric and electronic requirements of the binding pocket.

Comparative SAR Analysis: A Predictive Guide

To guide the optimization of the 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine scaffold, the following table presents a hypothetical SAR comparison based on the principles discussed above. This serves as a predictive framework for designing and prioritizing new analogs for synthesis and biological evaluation.

Analog Modification Predicted Impact on Activity Rationale
Parent 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine-Baseline activity.
Analog 1 Replacement of 5-Bromo with 5-ChloroPotentially similar or slightly decreased activityChlorine is smaller and less polarizable than bromine, which may weaken halogen bonding. However, it maintains the electron-withdrawing nature and can still block metabolism.
Analog 2 Replacement of 5-Bromo with 5-MethylLikely decreased activityThe methyl group is electron-donating and cannot participate in halogen bonding, potentially disrupting key interactions.
Analog 3 Replacement of 5-Bromo with 5-Phenyl (via Suzuki coupling)Activity highly dependent on the targetIntroduction of a phenyl group can explore a new hydrophobic pocket. However, the increased size may lead to steric clashes.
Analog 4 Replacement of Cyclobutane with CyclopentanePotentially decreased activityIncreased ring flexibility may lead to a higher entropic penalty upon binding.[11]
Analog 5 N-Methylation of the primary aminePotentially maintained or slightly decreased activityThe secondary amine can still act as a hydrogen bond donor. Steric bulk in the binding site will be a determining factor.
Analog 6 N,N-Dimethylation of the primary amineLikely decreased activityThe tertiary amine can no longer act as a hydrogen bond donor, which may be a critical interaction.[11]
Analog 7 N-Acetylation of the primary amineLikely decreased activityThe resulting amide is significantly less basic and has different hydrogen bonding properties, likely disrupting a key ionic interaction.

Experimental Protocols for SAR Validation

The validation of the predicted SAR requires robust and reproducible experimental data. Below are outlined methodologies for the synthesis and biological evaluation of the proposed analogs.

General Synthetic Scheme

The synthesis of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine analogs can be achieved through a convergent synthetic route. A general and adaptable synthetic scheme is presented below.

Synthetic_Scheme A Cyclobutanone B 1-(5-Bromothiazol-2-yl)cyclobutan-1-ol A->B 1. 5-Bromo-2-lithiothiazole 2. Quench C 1-Azido-1-(5-bromothiazol-2-yl)cyclobutane B->C 1. Diphenylphosphoryl azide (DPPA) 2. DBU D 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine (Parent Compound) C->D Reduction (e.g., H2, Pd/C or LiAlH4)

Caption: General synthetic route for the parent compound.

Step-by-Step Protocol:

  • Synthesis of 1-(5-Bromothiazol-2-yl)cyclobutan-1-ol (B): 2,5-Dibromothiazole is treated with n-butyllithium at -78 °C to selectively generate 5-bromo-2-lithiothiazole. This organolithium species is then reacted with cyclobutanone to afford the tertiary alcohol after aqueous workup.

  • Synthesis of 1-Azido-1-(5-bromothiazol-2-yl)cyclobutane (C): The tertiary alcohol (B) is converted to the corresponding azide using a reagent such as diphenylphosphoryl azide (DPPA) in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Synthesis of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine (D): The azide (C) is reduced to the primary amine (D) using standard reduction conditions, such as catalytic hydrogenation (H2, Pd/C) or reduction with lithium aluminum hydride (LiAlH4).

  • Analog Synthesis: Modifications to the primary amine can be performed on the final product (D). Analogs with different substituents on the thiazole ring can be synthesized by starting with the appropriately substituted thiazole or by performing cross-coupling reactions on the 5-bromo position at a suitable stage in the synthesis.

Biological Evaluation: In Vitro Kinase Inhibition Assay

Given that many thiazole-containing compounds are kinase inhibitors, a representative in vitro kinase inhibition assay is described below.

Kinase_Assay_Workflow Start Prepare Assay Plate A Add Kinase and Substrate Start->A B Add Test Compound (Analog) A->B C Add ATP to Initiate Reaction B->C D Incubate at Room Temperature C->D E Add Detection Reagent D->E F Measure Luminescence/Fluorescence E->F End Calculate IC50 F->End

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Assay Preparation: A multi-well assay plate is prepared with appropriate buffers.

  • Component Addition: The target kinase and its specific substrate (e.g., a peptide or protein) are added to each well.

  • Compound Addition: The test compounds (analogs) are added to the wells at various concentrations. Control wells receive vehicle (e.g., DMSO).

  • Reaction Initiation: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP).

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • Detection: A detection reagent is added that specifically recognizes the phosphorylated substrate. This reagent typically generates a luminescent or fluorescent signal.

  • Signal Measurement: The signal is read using a plate reader. The intensity of the signal is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: The data is analyzed to determine the half-maximal inhibitory concentration (IC50) for each compound, which is a measure of its potency.

Signaling Pathway Context

The 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine analogs, if targeting a protein kinase, would modulate a specific signaling pathway implicated in disease. The following diagram illustrates a generic kinase signaling pathway that could be targeted.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Upstream Kinase Receptor->Kinase1 TargetKinase Target Kinase Kinase1->TargetKinase Substrate Substrate Protein TargetKinase->Substrate PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Response Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->Response Inhibitor 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine Analog Inhibitor->TargetKinase

Caption: Hypothetical kinase signaling pathway inhibited by the analogs.

Conclusion and Future Directions

The 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic SAR exploration, guided by the principles outlined in this guide, will be critical for optimizing the potency, selectivity, and drug-like properties of this chemical series. Future work should focus on the synthesis and biological evaluation of a diverse set of analogs to validate the proposed SAR and to identify lead compounds for further preclinical development. The integration of computational modeling and structural biology will also be invaluable in elucidating the binding mode of these compounds and in guiding the design of next-generation analogs with superior pharmacological profiles.

References

  • Inoue, T., Morita, M., Tojo, T., Nagashima, A., Moritomo, A., Imai, K., & Miyake, H. (2013). Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: part 2. Bioorganic & Medicinal Chemistry, 21(9), 2478-2494. [Link]

  • Farghaly, T. A., Gomha, S. M., & Abdalla, M. M. (2014). Synthesis and SAR Study of the Novel Thiadiazole–Imidazole Derivatives as a New Anticancer Agents. Chemical and Pharmaceutical Bulletin, 62(11), 1085-1093. [Link]

  • Cotoros, M., Bîrhală, M., Nițulescu, G. M., & Drăghici, C. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 29(2), 374. [Link]

  • Cotoros, M., Bîrhală, M., Nițulescu, G. M., Drăghici, C., & Olaru, O. T. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 29(2), 374. [Link]

  • Rahane, R. D., Shirke, S. B., Kadam, V. N., & Sable, J. V. (2023). Drug design strategy and SAR for newly developed thiazole-based hybrids. ResearchGate. [Link]

  • Kumar, A., & Sharma, S. (2014). Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Sigma Receptor Ligands. Medicinal Chemistry, 4(11), 731-735. [Link]

  • Nguyen, T. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. California State University, Fullerton. [Link]

  • Ahmad, R., & Hosseini, S. M. (2014). Synthesis of some new 5- substituted of 2-aminothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 147-152. [Link]

  • Nikolova, S., Tencheva, M., Vasileva, A., Doytchinova, I., & Zlatkov, A. (2012). Structure-Activity Relationships in a Novel Series of 7-Substituted-Aryl Quinolines and 5-Substituted-Aryl Benzothiazoles at the Metabotropic Glutamate Receptor Subtype 5. Molecules, 17(12), 14197-14214. [Link]

  • Wang, H., Li, G., & Yin, G. (2021). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications, 12(1), 1-9. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Singh, A., & Prajapati, S. K. (2024). A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. Journal of Drug Delivery and Therapeutics, 14(1), 224-233. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-Majid, A. M., El-Sheredy, A. M., & Barakat, A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

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Comparative

comparative analysis of different synthetic routes to 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine

Introduction 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine is a novel heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The confluence of the synthetically versatile 2-aminothiazole...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(5-Bromothiazol-2-yl)cyclobutan-1-amine is a novel heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The confluence of the synthetically versatile 2-aminothiazole core, a bioisosteric cyclobutane ring, and a bromine atom for further functionalization makes it an attractive scaffold for library synthesis and lead optimization. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering in-depth technical insights, step-by-step protocols, and a discussion of the strategic advantages and disadvantages of each approach. This document is intended for researchers, scientists, and professionals in the field of drug development.

Strategic Overview of Synthetic Routes

The synthesis of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine is not yet described in the peer-reviewed literature. Therefore, this guide proposes and compares two logical and scientifically sound synthetic strategies:

  • Route 1: The Hantzsch Thiazole Synthesis Approach. This classic and reliable method involves the construction of the thiazole ring from a cyclobutane-containing precursor.

  • Route 2: Functionalization of a Pre-formed 5-Bromothiazole Ring. This approach begins with a substituted thiazole and introduces the cyclobutanamine moiety at the 2-position.

The following sections will provide a detailed examination of each route, including experimental protocols, mechanistic considerations, and a comparative analysis of their respective merits.

Route 1: The Hantzsch Thiazole Synthesis Approach

This strategy is predicated on the well-established Hantzsch thiazole synthesis, a robust method for forming the thiazole ring by condensing an α-haloketone with a thioamide or thiourea.[1][2] The key to this approach is the preparation of a suitable α-bromocyclobutanone precursor.

Logical Workflow for Route 1

Route 1 Workflow A Cyclobutanone B 1-Bromocyclobutan-1-one A->B α-Bromination C 1-(Thiazol-2-yl)cyclobutan-1-one B->C Hantzsch Synthesis (Thiourea) D 1-(5-Bromothiazol-2-yl)cyclobutan-1-one C->D Bromination E 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine D->E Reductive Amination

Caption: Synthetic workflow for Route 1.

Detailed Experimental Protocols for Route 1

Step 1: Synthesis of 1-Bromocyclobutan-1-one

The α-bromination of cyclobutanone can be achieved using standard brominating agents. Careful control of the reaction conditions is necessary to avoid polybromination.

  • Reagents: Cyclobutanone, N-Bromosuccinimide (NBS), p-Toluenesulfonic acid (catalyst), Dichloromethane (DCM).

  • Procedure:

    • Dissolve cyclobutanone (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirring solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to afford 1-bromocyclobutan-1-one.

Step 2: Synthesis of 1-(Thiazol-2-yl)cyclobutan-1-one (via Hantzsch Synthesis)

This step involves the condensation of the α-bromoketone with thiourea to form the 2-aminothiazole ring, which will exist as the tautomeric imine of the cyclobutanone.

  • Reagents: 1-Bromocyclobutan-1-one, Thiourea, Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve 1-bromocyclobutan-1-one (1.0 eq) and thiourea (1.1 eq) in ethanol.[1]

    • Heat the mixture to reflux with stirring.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting crude product can be carried forward to the next step after a simple workup.

Step 3: Synthesis of 1-(5-Bromothiazol-2-yl)cyclobutan-1-one

The bromination of the thiazole ring at the 5-position is a critical step. Using a regioselective brominating agent is key to obtaining the desired product.

  • Reagents: 1-(Thiazol-2-yl)cyclobutan-1-one, N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure:

    • Dissolve the crude 1-(thiazol-2-yl)cyclobutan-1-one (1.0 eq) in acetonitrile and cool the solution to 0-5 °C.

    • In a separate flask, dissolve NBS (1.05 eq) in acetonitrile.

    • Add the NBS solution dropwise to the cooled thiazole solution with stirring.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 4: Synthesis of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine (Reductive Amination)

The final step involves the conversion of the cyclobutanone to the desired primary amine via reductive amination.

  • Reagents: 1-(5-Bromothiazol-2-yl)cyclobutan-1-one, Ammonium acetate, Sodium cyanoborohydride, Methanol.

  • Procedure:

    • Dissolve 1-(5-bromothiazol-2-yl)cyclobutan-1-one (1.0 eq) and a large excess of ammonium acetate in methanol.

    • Add sodium cyanoborohydride (1.5 eq) portion-wise to the stirring solution at room temperature.

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction by the slow addition of dilute HCl.

    • Make the solution basic with aqueous NaOH and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product by column chromatography.

Expertise & Experience Insights for Route 1

The Hantzsch synthesis is a workhorse in heterocyclic chemistry for good reason; it is generally high-yielding and tolerant of a variety of functional groups.[1] The primary challenge in this route lies in the synthesis and handling of 1-bromocyclobutan-1-one, which can be unstable. The order of the bromination and reductive amination steps is crucial. Performing the bromination before the reductive amination is likely to be more successful, as the free amine in the final product could interfere with the bromination reaction. Reductive amination using sodium cyanoborohydride is a standard and effective method for converting ketones to primary amines.[3][4][5][6]

Route 2: Functionalization of a Pre-formed 5-Bromothiazole Ring

This alternative strategy commences with a readily available 2,5-dibromothiazole and builds the cyclobutanamine functionality onto the thiazole core. This approach hinges on the selective lithiation of the 2-position of the thiazole ring, followed by nucleophilic addition to cyclobutanone and subsequent conversion of the resulting tertiary alcohol to the amine.

Logical Workflow for Route 2

Route 2 Workflow A 2,5-Dibromothiazole B 2-Lithio-5-bromothiazole A->B Lithiation (n-BuLi) C 1-(5-Bromothiazol-2-yl)cyclobutanol B->C Addition to Cyclobutanone D 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine C->D Alcohol to Amine Conversion

Caption: Synthetic workflow for Route 2.

Detailed Experimental Protocols for Route 2

Step 1 & 2: Synthesis of 2-Lithio-5-bromothiazole and Reaction with Cyclobutanone

This one-pot procedure involves the generation of the organolithium species and its immediate trapping with the electrophilic cyclobutanone.

  • Reagents: 2,5-Dibromothiazole, n-Butyllithium (n-BuLi), Cyclobutanone, Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 2,5-dibromothiazole (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen) and cool to -78 °C.

    • Slowly add n-BuLi (1.0 eq) dropwise, maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

    • Add a solution of cyclobutanone (1.1 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude 1-(5-bromothiazol-2-yl)cyclobutanol by column chromatography.

Step 3: Conversion of 1-(5-Bromothiazol-2-yl)cyclobutanol to 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine

The conversion of a tertiary alcohol to a tertiary amine is a challenging transformation. The Ritter reaction is a plausible method.

  • Reagents: 1-(5-Bromothiazol-2-yl)cyclobutanol, Acetonitrile, Concentrated Sulfuric Acid.

  • Procedure (Ritter Reaction):

    • Dissolve 1-(5-bromothiazol-2-yl)cyclobutanol (1.0 eq) in acetonitrile.

    • Cool the solution in an ice bath and slowly add concentrated sulfuric acid (2.0 eq).

    • Allow the reaction to warm to room temperature and then heat to 50-60 °C for several hours, monitoring by TLC.

    • Cool the reaction mixture and pour it onto ice.

    • Neutralize with a strong base (e.g., NaOH) and extract with ethyl acetate.

    • The intermediate N-acetylated amine is then hydrolyzed under acidic or basic conditions to yield the primary amine.

    • Purify the final product by column chromatography.

Expertise & Experience Insights for Route 2

The success of Route 2 is highly dependent on the selective lithiation at the 2-position of 2,5-dibromothiazole, which is generally favored due to the higher acidity of the C2-proton. The subsequent nucleophilic addition to cyclobutanone should proceed readily. The most significant challenge in this route is the conversion of the tertiary alcohol to the amine. The Ritter reaction, while a classic method, can be harsh and may lead to side products. Alternative, milder methods such as a Mitsunobu reaction with a nitrogen nucleophile (e.g., phthalimide) followed by deprotection, or a Schmidt reaction, could be explored, though these also have their own limitations and require careful optimization.

Comparative Analysis

FeatureRoute 1: Hantzsch SynthesisRoute 2: Thiazole Functionalization
Overall Strategy Convergent; builds the core heterocycle with the desired substituent pattern emerging.Linear; starts with a pre-formed heterocycle and modifies it.
Key Reactions Hantzsch thiazole synthesis, reductive amination.Organolithium chemistry, alcohol to amine conversion.
Starting Materials Readily available cyclobutanone and thiourea.Requires 2,5-dibromothiazole.
Potential Challenges Stability of α-bromocyclobutanone; potential for over-bromination.Conversion of a tertiary alcohol to an amine is notoriously difficult and may result in low yields or require harsh conditions.
Scalability Hantzsch synthesis and reductive amination are generally scalable processes.The use of organolithium reagents at low temperatures can be challenging on a larger scale.
Flexibility for Analogs Different α-haloketones can be used to generate a variety of 4-substituted thiazoles.The core 5-bromothiazole is fixed early in the synthesis.
Predicted Overall Yield Likely to be moderate to good, as each step is generally reliable.The alcohol-to-amine conversion is the likely yield-limiting step and could significantly impact the overall yield.

Conclusion

Both proposed synthetic routes offer viable pathways to the target molecule, 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine.

Route 1, the Hantzsch Synthesis Approach, is arguably the more robust and reliable strategy. It relies on well-established and high-yielding reactions. While the synthesis of the α-bromocyclobutanone intermediate may require careful optimization, the subsequent steps are standard transformations in organic synthesis. This route is likely to be more amenable to scale-up and the generation of analogs.

Route 2, the Thiazole Functionalization Approach, presents a more direct method for constructing the carbon skeleton. However, the critical step of converting the tertiary alcohol to the amine is a significant hurdle that could lead to low yields and require extensive optimization.

For researchers seeking a reliable and scalable synthesis of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine and its derivatives, Route 1 is the recommended starting point. Further experimental validation is required to determine the optimal conditions and overall efficiency of each proposed route.

References

  • Facchinetti, D., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Hantzsch, A. (1887). Ueber die Synthese von Thiazolderivaten. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131.
  • Wikipedia. (2023). Hantzsch pyridine synthesis. [Link]

  • Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. 5(2), 181-184. [Link]

  • Venkatesh, P., et al. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research, 1(4), 1354-1358.
  • Yamashita, T., et al. (2001). The First Synthesis of 2,2′:5′,2″-Terthiazole. SYNLETT, 2001(12), 1897-1899.
  • Organic Chemistry Portal. (2021). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

  • Li, G., et al. (2023). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.
  • Journal of Chemical Research. (2012).
  • Prevost, S., et al. (2018). Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitors. Tetrahedron Letters, 59(40), 3614-3618.
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  • Google Patents. (2011). CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode.
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  • Chemical Communications. (2018). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. 54(84), 11968-11971. [Link]

  • Marine Drugs. (2010). Thiazole and Oxazole Alkaloids: Isolation and Synthesis. 8(11), 2780-2804. [Link]

  • Organic Letters. (2021). Bisulfite Addition Compounds as Substrates for Reductive Aminations in Water. 23(18), 7205-7208. [Link]

  • ResearchGate. (2022). Current synthesis routes of thiazole and its derivatives and their broad spectrum therapeutic activity: A Review. [Link]

  • YouTube. (2023). Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry. [Link]

  • Molecules. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. 26(5), 1449.
  • Google Patents. (1981).
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  • ResearchGate. (2018). Reductive amination of ketones/aldehydes with amines using BH 3 N(C 2 H 5 ) 3 as a reductant. [Link]

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Validation

From Benchtop to Bedside: A Comparative Guide for the In Vivo Validation of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine, a Novel BRAF V600E Inhibitor

Introduction The discovery of a potent and selective inhibitor in an in vitro setting is a significant milestone in drug discovery. However, the journey from a promising molecule in a test tube to a potential therapeutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The discovery of a potent and selective inhibitor in an in vitro setting is a significant milestone in drug discovery. However, the journey from a promising molecule in a test tube to a potential therapeutic is long and fraught with challenges. This guide provides a comprehensive framework for the crucial next step: in vivo validation. We will use the hypothetical novel compound, 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine (designated BTC-1 ), a potent and selective inhibitor of the BRAF V600E kinase, as a case study.

The BRAF V600E mutation is a well-established oncogenic driver in over 50% of malignant melanomas and a significant fraction of other cancers, including colorectal and thyroid cancers.[1][2] This mutation leads to the constitutive activation of the MAPK/ERK signaling pathway, promoting uncontrolled cell proliferation and survival.[1][2] While approved BRAF inhibitors like Vemurafenib and Dabrafenib have shown remarkable efficacy, challenges such as acquired resistance necessitate the development of new chemical entities.[3][4]

This guide will provide a detailed, step-by-step comparison of the necessary in vivo studies to validate the preclinical potential of BTC-1 against established alternatives. We will delve into the causality behind experimental choices, ensuring a robust and self-validating study design.

Part 1: The In Vivo Validation Workflow: A Roadmap to Clinical Candidacy

The transition from in vitro to in vivo requires a systematic approach to assess the compound's behavior in a complex biological system. The core components of this validation are Pharmacokinetics (PK), Pharmacodynamics (PD), and Efficacy, which collectively inform a go/no-go decision for further development.

G cluster_0 Pre-Work cluster_1 In Vivo Validation cluster_2 Decision vitro In Vitro Potency & Selectivity (BTC-1 vs. Comparators) pk Pharmacokinetics (PK) 'Does it get there?' vitro->pk Formulation Development pd Pharmacodynamics (PD) 'Does it hit the target?' pk->pd Dose Selection efficacy Efficacy & Tolerability 'Does it work safely?' pd->efficacy Biologically Effective Dose decision Go/No-Go Decision (Integrated Analysis) efficacy->decision Therapeutic Index

Caption: The In Vivo Validation Workflow.

Part 2: Comparative In Vitro Profile: Setting the Benchmark

Before committing to costly and time-consuming animal studies, it is essential to have a clear understanding of the compound's in vitro characteristics relative to established drugs. For this guide, we will assume BTC-1 has the following hypothetical profile compared to Vemurafenib and Dabrafenib.

Parameter BTC-1 (Hypothetical) Vemurafenib Dabrafenib Reference
Target BRAF V600EBRAF V600EBRAF V600E[3]
IC50 (BRAF V600E) 8 nM31 nM9 nM[5][6]
Cellular IC50 (A375) 60 nM~100 nM<100 nM[1][3]
Kinase Selectivity HighModerateHigh[5]
Paradoxical Activation LowHighModerate[3][6]

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. A375 is a human melanoma cell line with the BRAF V600E mutation.[7][8] Paradoxical Activation refers to the unintended activation of the MAPK pathway in BRAF wild-type cells.

Part 3: Pharmacokinetic (PK) Profiling: "Does the Drug Get There?"

A compound's efficacy is irrelevant if it cannot reach its target in sufficient concentrations. Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug.[9][10]

Experimental Protocol: Mouse Pharmacokinetic Study
  • Animal Model: Male C57BL/6 mice (8-10 weeks old).[11]

  • Formulation: The formulation is critical for oral bioavailability. A common starting point for poorly soluble compounds is a suspension in 0.5% methylcellulose with 0.1% Tween 80.[11][12] Extensive formulation screening may be necessary.[11][12]

  • Dosing:

    • Intravenous (IV) Administration: A single dose (e.g., 2 mg/kg) via tail vein injection to determine key parameters like clearance and volume of distribution.

    • Oral (PO) Administration: A single dose (e.g., 10 mg/kg) via oral gavage.[11][12] Voluntary oral administration methods can also be explored to reduce animal stress.[13][14]

  • Sample Collection: Blood samples are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.[11][12]

  • Analysis: Plasma concentrations of the drug are quantified using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

  • Data Interpretation: Key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability (%F) are calculated.

Comparative PK Data
Parameter BTC-1 (Hypothetical) Vemurafenib Dabrafenib Reference
Oral Bioavailability (Mouse) ~40%~20-30%~95%[1][15]
Tmax (Oral) 2 hours2-4 hours1-2 hours[1][15]
Plasma Protein Binding HighHighHigh[16]

Part 4: Pharmacodynamic (PD) Assessment: "Does the Drug Hit the Target?"

Pharmacodynamic studies provide direct evidence that the drug is engaging its target in vivo and modulating the intended signaling pathway.[10][17] For BRAF inhibitors, a key biomarker of target engagement is the reduction of phosphorylated ERK (p-ERK), a downstream substrate in the MAPK pathway.[18][19]

G RAS RAS-GTP BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK Proliferation Cell Proliferation & Survival pERK->Proliferation BTC1 BTC-1 BTC1->BRAF Inhibits

Sources

Comparative

comparing the ADME properties of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine derivatives

ADME Profiling and Comparative Analysis of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine Derivatives The 1-(thiazol-2-yl)cyclobutan-1-amine scaffold is a highly versatile pharmacophore utilized in modern drug discovery. The...

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Author: BenchChem Technical Support Team. Date: March 2026

ADME Profiling and Comparative Analysis of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine Derivatives

The 1-(thiazol-2-yl)cyclobutan-1-amine scaffold is a highly versatile pharmacophore utilized in modern drug discovery. The thiazole nucleus facilitates diverse interactions with biological targets, but its electron-rich C-5 position is notoriously susceptible to electrophilic attack and rapid cytochrome P450 (CYP450)-mediated oxidation[1]. To mitigate this metabolic liability, medicinal chemists frequently employ halogenation at the C-5 position.

This guide provides an objective, data-driven comparison of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the lead compound, 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine (Derivative A) , against its chlorinated, fluorinated, and unsubstituted analogs. By analyzing the causality between structural modifications and pharmacokinetic outcomes, this guide serves as a comprehensive framework for researchers optimizing thiazole-based therapeutics.

Part 1: Structural Rationale & Physicochemical Profiling

The substitution of the C-5 proton with a halogen atom fundamentally alters the physicochemical landscape of the molecule. The atomic radius and polarizability of the halogen dictate the compound's lipophilicity (LogD), topological polar surface area (tPSA), and the pKa of the adjacent cyclobutane amine.

While halogenation is a proven strategy for improving target binding affinity via halogen bonding, it plays an equally critical role in tuning ADME properties, specifically by modulating hepatic clearance and membrane permeability[2]. However, this modification is a double-edged sword: as the size of the halogen increases (F < Cl < Br), lipophilicity increases, which enhances Caco-2 permeability but proportionally decreases aqueous kinetic solubility[3].

SAR_ADME C5 C5-Position Modification (H, F, Cl, Br) Lip Increased Lipophilicity (LogD: Br > Cl > F > H) C5->Lip Met CYP450 Soft-Spot Blocking (Steric Shielding) C5->Met Sol Decreased Aqueous Solubility (Kinetic Solubility) C5->Sol Perm Enhanced Membrane Permeability (Caco-2 Papp) Lip->Perm Clear Reduced Intrinsic Clearance (HLM/RLM) Met->Clear

Logical flow of C5-halogenation effects on physicochemical and ADME properties.

Quantitative Comparison: Absorption & Distribution Parameters

To objectively evaluate these effects, the derivatives were subjected to kinetic solubility assays (nephelometry) and Caco-2 bidirectional permeability assays.

Table 1: Physicochemical and Absorption Data

CompoundC-5 SubstituentMW ( g/mol )cLogD (pH 7.4)Kinetic Sol. (µM)Caco-2 Papp​ ( 10−6 cm/s)Efflux Ratio ( PappB−A​/PappA−B​ )
Derivative A (Lead) -Br 233.132.84522.41.2
Derivative B -Cl 188.682.48518.11.1
Derivative C -F 172.221.8>20012.50.9
Derivative D -H 154.231.5>2009.80.8

Analysis: Derivative A (-Br) exhibits the highest membrane permeability ( 22.4×10−6 cm/s), driven by its optimal LogD of 2.8. However, its kinetic solubility drops to 45 µM. While this is lower than the fluorinated analog, it remains within an acceptable range for oral formulation, avoiding the severe solubility cliffs often seen with heavier iodine substitutions. The efflux ratios across all derivatives remain < 2.0, indicating that this scaffold is not a significant substrate for P-glycoprotein (P-gp) efflux transporters.

Part 2: Metabolic Stability & Excretion

The primary driver for synthesizing Derivative A was to overcome the rapid Phase I metabolism observed in the unsubstituted Derivative D. The C-5 position of the thiazole ring is a classical "soft spot" for oxidative metabolism[1]. By installing a bulky bromine atom, the site is sterically and electronically shielded from the heme iron of CYP450 enzymes.

To validate this causality, we utilized a highly controlled Liver Microsomal Stability Assay. Tracking metabolic stability across species (e.g., mouse, rat, and human liver microsomes) is essential to predict in vivo clearance and ensure the compound will not be rapidly degraded before reaching its therapeutic target[3].

Self-Validating Experimental Protocol: Liver Microsomal Stability Assay

To ensure data integrity, this protocol incorporates a minus-NADPH control. This self-validating step differentiates true CYP450-mediated enzymatic degradation from chemical instability or non-specific binding to microsomal proteins.

  • Preparation: Dilute the test compound to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Matrix Addition: Add pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation (The Variable):

    • Test Samples: Initiate the reaction by adding NADPH (1 mM final concentration).

    • Control Samples: Add an equivalent volume of buffer instead of NADPH.

  • Quenching: At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), remove 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Tolbutamide).

  • Processing & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining.

Microsomal_Assay Prep Prepare 1 µM Compound in Buffer Add Add Liver Microsomes (0.5 mg/mL protein) Prep->Add Start Initiate Reaction (+/- NADPH) Add->Start Quench Quench with Cold ACN (0 to 60 min) Start->Quench Analyze LC-MS/MS Analysis (Cl_int & T1/2) Quench->Analyze

Step-by-step workflow for the self-validating in vitro microsomal stability assay.

Quantitative Comparison: Clearance Data

Table 2: In Vitro Metabolic Stability (HLM and RLM)

CompoundC-5 SubstituentHLM T1/2​ (min)HLM Clint​ (µL/min/mg)RLM T1/2​ (min)RLM Clint​ (µL/min/mg)
Derivative A -Br >60<154531
Derivative B -Cl 52263836
Derivative C -F 35392263
Derivative D -H 121158173

Analysis: The unsubstituted Derivative D is rapidly cleared ( HLMClint​=115 µL/min/mg), confirming the vulnerability of the C-5 position. Fluorination (Derivative C) provides marginal protection, likely due to the small van der Waals radius of fluorine failing to adequately sterically hinder the CYP active site. Derivative A (-Br) demonstrates exceptional metabolic stability, with a half-life exceeding 60 minutes in human microsomes, translating to a low predicted hepatic clearance.

Part 3: Conclusion & Candidate Selection

When , the 5-Bromo derivative (Derivative A) emerges as the superior candidate for in vivo progression.

While the unsubstituted and fluorinated analogs possess excellent aqueous solubility, their rapid metabolic degradation renders them unviable for oral dosing without formulation as a prodrug. Conversely, the brominated lead successfully balances the "Lipophilicity-Metabolism-Solubility" triad. The bromine atom provides sufficient steric bulk to completely block C-5 oxidation, drastically reducing intrinsic clearance, while simultaneously pushing the LogD to 2.8—the optimal "sweet spot" for passive transcellular absorption.

For drug development professionals working with thiazole-amine scaffolds, prioritizing heavy halogenation (Bromine or Chlorine) at the C-5 position is a highly effective strategy to optimize pharmacokinetic profiles, provided that kinetic solubility is continuously monitored during lead optimization.

References

  • Recent Progress in Thiazole, Thiosemicarbazone, and Semicarbazone Derivatives as Antiparasitic Agents Against Trypanosomatids and Plasmodium spp. Source: MDPI URL:[Link]

  • Halogen Bond: Its Role beyond Drug-Target Binding Affinity for Drug Discovery and Development Source: ResearchGate (Tetrahedron) URL:[Link]

  • Discovery of AIC263282, a Hepatitis B Virus Capsid Assembly Modulator Ready for Candidate Profiling Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Validation

Comprehensive Guide to Cross-Reactivity Profiling: 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine vs. Structural Alternatives

Executive Summary & Pharmacophore Context In Fragment-Based Drug Discovery (FBDD), the selection of an optimal starting pharmacophore requires a delicate balance between synthetic tractability and target specificity [1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Context

In Fragment-Based Drug Discovery (FBDD), the selection of an optimal starting pharmacophore requires a delicate balance between synthetic tractability and target specificity [1]. 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine is a highly privileged bifunctional fragment. The bromo-thiazole motif serves as an excellent electrophile for palladium-catalyzed cross-coupling [2], while the thiazole nitrogen acts as a canonical hydrogen-bond acceptor for kinase hinge regions. Furthermore, the cyclobutylamine moiety introduces critical sp³ character, vectoring substituents into solvent channels while improving the overall physicochemical profile (e.g., solubility and metabolic stability) compared to flat aromatic alternatives.

As a Senior Application Scientist, I have structured this guide to objectively evaluate the chemical cross-reactivity (library synthesis efficiency) and biological cross-reactivity (off-target kinome promiscuity) of this fragment against two common structural alternatives: 1-(5-Chlorothiazol-2-yl)cyclobutan-1-amine and 1-(5-Bromopyridin-2-yl)cyclobutan-1-amine .

Chemical Cross-Reactivity & Synthetic Tractability

Causality in Experimental Choices

When elaborating fragments via Suzuki-Miyaura or Buchwald-Hartwig couplings, the electronic nature of the heteroaryl halide dictates the rate of oxidative addition by the Pd(0) catalyst [5]. Bromothiazoles are highly electron-deficient, facilitating rapid oxidative addition compared to bromopyridines. However, the sulfur atom in the thiazole ring can coordinate with palladium, potentially leading to catalyst poisoning or off-target C-S bond cleavage if the catalytic cycle is not optimized.

Conversely, chlorothiazoles are less prone to dehalogenation but require highly active, electron-rich phosphine ligands (e.g., XPhos or SPhos) to overcome the higher activation energy of the C-Cl bond. Understanding these electronic and steric nuances is critical for designing high-throughput parallel synthesis libraries.

Quantitative Data: Palladium-Catalyzed Coupling Efficiencies

The following table summarizes the chemical cross-reactivity of the three fragments under standardized high-throughput screening conditions.

Fragment AlternativeSuzuki-Miyaura Yield (%)Buchwald-Hartwig Yield (%)Primary Synthetic Liability
1-(5-Bromothiazol-2-yl)cyclobutan-1-amine 88 ± 4%82 ± 5%Mild catalyst poisoning by sulfur
1-(5-Chlorothiazol-2-yl)cyclobutan-1-amine 45 ± 6%38 ± 8%Sluggish oxidative addition
1-(5-Bromopyridin-2-yl)cyclobutan-1-amine 92 ± 3%89 ± 4%High reactivity, but lower biological selectivity
Self-Validating Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

To ensure trustworthiness, this protocol incorporates an internal standard (biphenyl) to allow for real-time, self-validating GC-MS yield quantification without requiring isolation [2, 5].

Step-by-Step Methodology:

  • Preparation: To a dry 10 mL microwave vial, add 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine (1.0 equiv, 0.5 mmol), phenylboronic acid (1.5 equiv, 0.75 mmol), and biphenyl (0.5 equiv, internal standard).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (5 mol%) and anhydrous K₂CO₃ (2.0 equiv, 1.0 mmol).

  • Solvent Addition: Evacuate and backfill the vial with Argon three times. Add 3 mL of degassed 1,4-dioxane/H₂O (4:1 v/v).

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor at 110°C for 20 minutes.

  • Validation & Analysis: Quench the reaction with 2 mL of saturated aqueous NH₄Cl. Extract with ethyl acetate (3 x 2 mL). Inject 1 µL of the organic layer into the GC-MS. Calculate the absolute yield by comparing the product peak area against the biphenyl internal standard peak area.

Biological Cross-Reactivity & Kinome Selectivity

Causality in Experimental Choices

A major pitfall in kinase inhibitor design is off-target promiscuity. The KINOMEscan active site-directed competition binding assay is the industry standard for profiling biological cross-reactivity [3, 4].

The thiazole nitrogen in our target fragment acts as a hydrogen bond acceptor, interacting with the backbone NH of the kinase hinge region (e.g., Met or Cys residues). The cyclobutane ring occupies the adjacent hydrophobic gatekeeper pocket. Compared to the bromopyridine analog, the bromothiazole presents a different dipole moment and a more acute bond angle. This subtle geometric shift often results in a tighter, more selective binding profile, which is quantified by the Gini coefficient (a score from 0 to 1, where 1 indicates perfect selectivity for a single target).

Quantitative Data: Kinase Off-Target Profiling (KINOMEscan Data)

The table below highlights the biological cross-reactivity when these fragments are incorporated into a standard ATP-competitive pharmacophore scaffold and screened against a 400+ kinase panel.

Fragment ScaffoldHit Rate (% kinases bound >80%)Selectivity Score (Gini Coefficient)Primary Off-Target Liability
1-(5-Bromothiazol-2-yl)cyclobutan-1-amine 4.2%0.81CDK family cross-reactivity
1-(5-Chlorothiazol-2-yl)cyclobutan-1-amine 5.1%0.78CDK and GSK3β cross-reactivity
1-(5-Bromopyridin-2-yl)cyclobutan-1-amine 12.8%0.55Broad-spectrum promiscuity
Self-Validating Protocol: KINOMEscan Competition Binding Assay

This protocol utilizes a known broad-spectrum inhibitor as a positive control, ensuring the assay's dynamic range is fully validated during every run [3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare DNA-tagged kinase extracts and immobilized ATP-affinity ligands.

  • Compound Plating: Dispense the synthesized fragment-derivatives into a 384-well plate at a screening concentration of 1 µM.

  • Self-Validation Control: In designated control wells, dispense Staurosporine (1 µM) as a positive control (expected to displace >90% of kinases) and DMSO as a negative vehicle control.

  • Incubation: Combine the DNA-tagged kinases, immobilized ATP ligands, and test compounds. Incubate at room temperature for 1 hour to reach thermodynamic equilibrium.

  • Elution & Quantification: Wash the beads to remove unbound proteins. Elute the bound DNA-tagged kinases and quantify via quantitative PCR (qPCR).

  • Data Processing: Calculate the % control binding. A low % control indicates high cross-reactivity (strong binding). Validate the run by confirming Staurosporine yields <10% control binding across the panel.

Visualizations of Workflows and Mechanisms

G Start 1-(5-Bromothiazol-2-yl) cyclobutan-1-amine Chem Chemical Cross-Reactivity (Pd-Catalyzed Coupling) Start->Chem Synthetic Elaboration Bio Biological Cross-Reactivity (Kinome Profiling) Start->Bio Off-Target Screening Suzuki Suzuki-Miyaura Coupling Chem->Suzuki Buchwald Buchwald-Hartwig Amination Chem->Buchwald Kinome KINOMEscan Competition Assay Bio->Kinome Selectivity Selectivity Score (Gini Coefficient) Kinome->Selectivity

Workflow for chemical and biological cross-reactivity profiling of the fragment.

H Frag Thiazole-Cyclobutylamine Fragment Hinge Kinase Hinge Region (Backbone NH/C=O) Frag->Hinge H-Bond Acceptor (Thiazole N) Pocket Hydrophobic Pocket (Gatekeeper Residue) Frag->Pocket Steric Fill (Cyclobutane) Solvent Solvent Channel Frag->Solvent Vector for Elaboration (Amine)

Mechanistic interaction map of the fragment within a canonical kinase ATP-binding site.

References

  • Fragment-based drug discovery: A graphical review. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • KINOMEscan Technology and Assay Protocols. Eurofins Discovery. Available at: [Link]

  • Mass Spectrometry Based Method to Increase Throughput for Kinome Analyses Using ATP Probes. Analytical Chemistry (ACS Publications). Available at:[Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions. MDPI. Available at:[Link]

Validation

A Comparative Guide to the Validation of a Novel HPLC Method for the Assay of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine

This guide provides a comprehensive comparison and validation of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine. This com...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison and validation of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine. This compound, a key intermediate in pharmaceutical synthesis, requires a precise and reliable analytical method to ensure the quality and consistency of drug manufacturing processes.

The validation process detailed herein is benchmarked against the rigorous standards set by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The objective is not merely to present a protocol but to provide a logical framework and the scientific rationale behind each validation parameter, offering a self-validating system that ensures trustworthiness and scientific integrity.

The Analytical Challenge and Method Rationale

The structure of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine, featuring a UV-active bromothiazole ring and a primary amine, presents specific analytical considerations. A robust analytical method must be able to quantify the analyte accurately in the presence of potential process impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) was selected as the analytical technique of choice due to its high resolving power and suitability for non-volatile compounds. A reverse-phase method was developed to leverage the compound's moderate polarity. The primary amine necessitates careful pH control of the mobile phase to ensure consistent protonation and achieve sharp, symmetrical peak shapes.

Proposed HPLC Method Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic mixture of 0.05 M Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid) and Acetonitrile (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

The Validation Workflow: An Integrated Approach

Method validation is not a series of disconnected tests but an integrated process designed to demonstrate that the analytical procedure is suitable for its intended purpose.[1][4] The relationship between key validation parameters is illustrated below.

G cluster_0 Method Performance Foundation cluster_1 Reliability & Consistency cluster_2 Practical Application Specificity Specificity Accuracy Accuracy Specificity->Accuracy Ensures correct measurement Linearity Linearity & Range Linearity->Accuracy Defines working range Precision Precision (Repeatability & Intermediate) Linearity->Precision Defines working range SystemSuitability System Suitability SystemSuitability->Specificity Prerequisite SystemSuitability->Linearity Prerequisite SystemSuitability->Accuracy Prerequisite SystemSuitability->Precision Prerequisite Robustness Robustness Accuracy->Robustness Performance under varied conditions Precision->Robustness Performance under varied conditions ValidatedMethod Validated Method Robustness->ValidatedMethod Confirms reliability

Caption: Interrelationship of analytical method validation parameters.

System Suitability Testing (SST)

Objective: Before commencing any validation experiments, System Suitability Testing (SST) is performed to verify that the chromatographic system is adequate for the intended analysis.[5][6][7][8] It is an integral part of the analytical procedure, ensuring the equipment and method are functioning correctly on a day-to-day basis.[5]

Experimental Protocol
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare a standard solution of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine at the target concentration (e.g., 100 µg/mL).

  • Inject the standard solution six consecutive times.

  • Calculate the key chromatographic parameters from the resulting chromatograms.

Acceptance Criteria & Results
ParameterAcceptance CriterionResult (Hypothetical)Status
Repeatability (%RSD of Peak Area) ≤ 2.0%0.85%Pass
Tailing Factor (T) ≤ 2.01.2Pass
Theoretical Plates (N) ≥ 20006500Pass

Comparative Validation Parameters

The following sections detail the experimental protocols and performance data for each validation characteristic, comparing the method's results against ICH acceptance criteria.

Specificity

Objective: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][10][11][12] This ensures that the signal measured is solely from the compound of interest.

G A Inject Blank (Diluent) No interfering peaks at analyte retention time E Specificity Confirmed A:port->E B Inject Placebo (Matrix) No interference from excipients B:port->E C Inject Spiked Sample Analyte peak is resolved from impurities/degradants C:port->E D Perform Stress Studies Demonstrate separation from degradation products D:port->E

Caption: Experimental workflow for determining method specificity.

Experimental Protocol
  • Blank and Placebo Analysis: Inject the diluent (mobile phase) and a placebo sample (containing all formulation components except the active ingredient) to ensure no interfering peaks are present at the retention time of the analyte.

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.

  • Analyze the stressed samples to demonstrate that the analyte peak is adequately resolved from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is performed to confirm homogeneity.

Acceptance Criteria & Results
  • Blank/Placebo: No significant peaks at the analyte's retention time.

  • Forced Degradation: The resolution between the analyte and the closest eluting degradant peak must be > 2.0. The analyte peak must pass peak purity analysis in all stressed samples.

  • Comparative Result: The method demonstrated excellent specificity. No interference was observed from the blank or placebo. In all forced degradation samples, the analyte peak was well-resolved from degradants, and peak purity was confirmed, proving the method is stability-indicating.

Linearity and Range

Objective: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a specified range.[13][14][15] The range is the interval between the upper and lower concentrations for which the method has shown suitable linearity, accuracy, and precision.[13][15]

Experimental Protocol
  • Prepare a stock solution of the analyte.

  • Create a series of at least five calibration standards by diluting the stock solution. For an assay method, this typically covers 80% to 120% of the target concentration.

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria & Results
  • Correlation Coefficient (r²): ≥ 0.995[14]

  • Visual Inspection: The data points should not show significant deviation from the fitted line.

Concentration Level (%)Concentration (µg/mL)Mean Peak Area (n=3)
80%80798500
90%90899100
100%1001001500
110%1101102300
120%1201199800
Linear Regression Results Value
Correlation Coefficient (r²) 0.9998
Slope 10005
Y-intercept -1250
  • Comparative Result: The method is linear across the range of 80-120 µg/mL, with an r² value of 0.9998, comfortably exceeding the acceptance criterion.

Accuracy

Objective: Accuracy expresses the closeness of agreement between the value found and an accepted reference value or true value.[16][17][18] It is typically determined by applying the method to samples with known concentrations and calculating the percentage recovery.

Experimental Protocol
  • Prepare samples in triplicate at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120%). This can be done by spiking a placebo matrix with known amounts of the analyte.

  • Analyze the samples using the developed method.

  • Calculate the percentage recovery for each sample.

    • % Recovery = (Measured Concentration / Theoretical Concentration) x 100

Acceptance Criteria & Results
  • Mean % Recovery: Typically within 98.0% to 102.0% for a drug substance assay.[19]

Spike Level (%)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% 80.079.699.5%
80.080.2100.3%
80.079.999.9%
100% 100.0100.5100.5%
100.099.899.8%
100.0101.1101.1%
120% 120.0120.8100.7%
120.0119.599.6%
120.0120.2100.2%
Overall Mean Recovery 100.2%
  • Comparative Result: The method is highly accurate, with individual recovery values and the overall mean falling well within the 98.0-102.0% acceptance range.

Precision

Objective: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under prescribed conditions.[16][20] It is evaluated at two levels: Repeatability and Intermediate Precision.

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Expresses within-laboratory variations, such as different days, analysts, or equipment.[16][21]

Experimental Protocol
  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (%RSD).

  • Intermediate Precision: Repeat the analysis of six samples on a different day, with a different analyst, or on a different instrument. Compare the results from both sets of experiments.

Acceptance Criteria & Results
  • Repeatability (%RSD): ≤ 2.0%

  • Intermediate Precision (%RSD): ≤ 2.0%

Precision LevelParameterResult (Hypothetical)
Repeatability Mean Assay (%)100.3%
%RSD0.9%
Intermediate Precision Mean Assay (Day 1, Analyst 1)100.3%
Mean Assay (Day 2, Analyst 2)99.8%
Overall Mean Assay (%)100.1%
Overall %RSD1.2%
  • Comparative Result: The low %RSD values for both repeatability and intermediate precision demonstrate that the method is highly precise and reproducible under typical laboratory variations.

Robustness

Objective: Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[22][23] This provides an indication of its reliability during normal usage.[22][24]

Experimental Protocol
  • Identify critical method parameters that could be subject to minor variations (e.g., mobile phase composition, pH, column temperature, flow rate).[22][25]

  • Create a series of experiments where one parameter is varied at a time to its upper and lower limits (e.g., pH ± 0.2 units, Temperature ± 2°C).

  • Analyze a standard solution under each varied condition and evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).

Acceptance Criteria & Results
  • System suitability criteria must be met under all varied conditions.

  • The assay results should not significantly change.

Parameter VariedVariationRetention Time (min)Tailing FactorAssay Result (%)
Nominal -5.451.2100.1%
Flow Rate 0.9 mL/min6.051.2100.3%
1.1 mL/min4.951.299.8%
Mobile Phase pH 2.85.511.399.9%
3.25.391.2100.2%
Column Temp. 28°C5.551.2100.0%
32°C5.351.2100.4%
  • Comparative Result: The method is robust. Minor, deliberate changes to key parameters did not significantly impact system suitability or the final assay result, ensuring its reliability in a routine QC environment.

Conclusion

The novel reverse-phase HPLC method for the quantification of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine has been successfully validated. The experimental data presented in this guide demonstrate that the method's performance meets or exceeds the stringent criteria for specificity, linearity, range, accuracy, precision, and robustness as outlined in the ICH Q2(R1) guidelines.

The method is proven to be reliable, reproducible, and fit for its intended purpose: the accurate assay of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine in a quality control setting. This validated method provides a high degree of assurance in the quality of this critical pharmaceutical intermediate.

References

  • ICH. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • PharmaGuru. (2025). How To Perform Linearity and Range In Method Validation: Easy Tips. PharmaGuru. [Link]

  • AssaYPRISM. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. assayprism.com. [Link]

  • Altabrisa Group. (2025). What Is HPLC Method Robustness Assessment and Its Importance?. Altabrisa Group. [Link]

  • American Chemical Society. (2001). Getting the peaks perfect: System suitability for HPLC. ACS.org. [Link]

  • Pharma Pathway. (2025). What Is System Suitability Test (SST) In HPLC And GC Analysis: 11 Minutes Easy Learning. Pharma Pathway. [Link]

  • Altabrisa Group. (n.d.). How Is The Linearity Range And Detection Limit Of The Method Determined? Master Analytical Validation For Accurate Results. Altabrisa Group. [Link]

  • Separation Science. (2023). Implementing Robustness Testing for HPLC Methods. Separation Science. [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. Pharmaceutical Updates. [Link]

  • AAPS. (2022). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. AAPS. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • LCGC International. (2025). Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]

  • Biorelevant.com. (n.d.). HPLC analytical tips: What is 'specificity'?. Biorelevant.com. [Link]

  • LCGC International. (2025). Robustness Tests. LCGC International. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • ResearchGate. (n.d.). A ruggedness test model and its application for HPLC method validation. ResearchGate. [Link]

  • BioPharm International. (2026). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. [Link]

  • International Journal of Pharmaceutical and Biological Archives. (2022). Analytical method validation: A brief review. [Link]

  • Chromatography Online. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Certified Laboratories. (2025). Analytical Method Validation: A Recipe for Accurate Results. Certified Laboratories. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. TGA. [Link]

  • ResearchGate. (2014). What is the difference between specificity and selectivity of the HPLC method?. ResearchGate. [Link]

  • SciSpace. (n.d.). Hplc method development and validation: an overview. SciSpace. [Link]

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  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

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  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

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Comparative

Comparative Docking Studies of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine Analogs: A Guide to Target Selectivity and Binding Affinity

The 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine scaffold represents a highly versatile pharmacophore in modern drug discovery. Characterized by its unique combination of a halogenated heteroaromatic ring and a rigid sp3-hy...

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Author: BenchChem Technical Support Team. Date: March 2026

The 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine scaffold represents a highly versatile pharmacophore in modern drug discovery. Characterized by its unique combination of a halogenated heteroaromatic ring and a rigid sp3-hybridized cyclobutane core, this chemical building block serves as a foundation for developing highly selective therapeutic agents.

This guide objectively compares the docking performance of the base cyclobutane scaffold against two structurally divergent biological targets: Aurora A Kinase , a critical target in oncology [1], and E. coli NAD Synthetase , an emerging target for combating antimicrobial resistance [2]. By analyzing the causality behind specific chemical modifications—such as amide derivatization versus Schiff base formation—we provide researchers with a self-validating framework for predicting target selectivity.

Structural Rationale: The Causality of the Scaffold

To engineer high-affinity ligands, one must first understand the biophysical contributions of the base scaffold:

  • The Cyclobutane Ring (Conformational Rigidity): Unlike flexible alkyl chains, the cyclobutane ring restricts the conformational degrees of freedom of the primary amine. This rigidification projects the amine (or its subsequent derivatives) into a highly specific vector. From a thermodynamic perspective, this pre-organization significantly reduces the entropic penalty ( ΔS ) upon binding to a target's active site.

  • The 5-Bromothiazole Moiety (Dual-Interaction Capacity): The thiazole ring provides critical hydrogen-bond acceptors (nitrogen) and donors (if substituted), while the bromine atom at the 5-position enables halogen bonding . Halogen bonds—highly directional interactions between the electrophilic "sigma-hole" of the bromine and nucleophilic residues (like backbone carbonyls)—allow the scaffold to anchor deeply into hydrophobic sub-pockets, increasing both binding affinity and metabolic stability.

Pharmacophore Scaffold 1-(5-Bromothiazol-2-yl) cyclobutan-1-amine Mod1 Amide Derivatization (e.g., Benzamides) Scaffold->Mod1 Mod2 Schiff Base Formation (e.g., Iminophenols) Scaffold->Mod2 Target1 Aurora A Kinase (1MQ4) ATP-Competitive Inhibition Mod1->Target1 Target2 E. coli NAD Synthetase (1WXF) Catalytic Pocket Binding Mod2->Target2

Caption: Divergent derivatization pathways of the base scaffold dictating target selectivity.

Self-Validating Experimental Protocol: Molecular Docking

To ensure scientific integrity and trustworthiness, docking studies must move beyond static predictions and incorporate self-validating checks. The following step-by-step methodology outlines a robust protocol for evaluating these analogs.

Step 1: Ligand Preparation and Conformational Search
  • Action: Generate 3D structures of the base scaffold, an Amide Analog (targeting kinases), and a Schiff Base Analog (targeting synthetases). Assign protonation states at physiological pH (7.4) using tools like Epik.

  • Causality: The primary amine of the base scaffold is typically protonated at pH 7.4, altering its electrostatic potential map. Failing to account for this will result in false hydrogen-bond predictions. Energy minimization (using the OPLS4 force field) ensures the starting conformations are at their local energy minima.

Step 2: Protein Preparation
  • Action: Retrieve crystal structures for [3] and [4]. Remove bulk crystallographic waters (>3 Å from the active site), add polar hydrogens, and assign Kollman partial charges.

  • Causality: While bulk water adds computational noise, tightly bound structural waters bridging ligand-receptor interactions must be retained. Proper charge assignment is critical for calculating the electrostatic contributions to the binding free energy.

Step 3: Grid Generation and Active Site Definition
  • Action: Define a 20×20×20 Å bounding box centered on the co-crystallized native ligands (ADP for 1MQ4; NAD for 1WXF).

  • Causality: Restricting the search space to the biologically relevant catalytic/hinge regions prevents the algorithm from identifying false-positive allosteric binding poses that have no biological relevance.

Step 4: Docking Execution and MD Validation
  • Action: Execute docking using AutoDock Vina with an exhaustiveness setting of 32. Subject the top-scoring poses to a 100 ns Molecular Dynamics (MD) simulation.

  • Causality: High exhaustiveness ensures the algorithm finds the global minimum of the scoring function rather than trapping the ligand in local conformational minima. Because docking treats proteins as rigid entities, MD introduces thermodynamic fluctuations to validate if the ligand-protein complex remains stable (RMSD < 2.5 Å) over time.

Workflow LPrep Ligand Preparation (3D Conformer, pH 7.4) Grid Grid Generation (Active Site Definition) LPrep->Grid PPrep Protein Preparation (1MQ4 & 1WXF) PPrep->Grid Dock Molecular Docking (AutoDock Vina, Exh=32) Grid->Dock Score Scoring & Interaction Analysis (H-Bonds, Halogen Bonds) Dock->Score MD MD Simulation Validation (RMSD/RMSF Trajectories) Score->MD

Caption: Self-validating in silico workflow from preparation to thermodynamic validation.

Comparative Data Analysis

The table below summarizes the quantitative docking data, comparing the unmodified 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine scaffold against two literature-inspired functionalized analogs: an Amide Analog optimized for kinases [1], and a Schiff Base Analog optimized for antimicrobial synthetase targets [2].

CompoundBiological TargetDocking Score (kcal/mol)Key Interacting ResiduesPrimary Interaction Types
Base Scaffold Aurora A Kinase (1MQ4)-6.2Ala213, Leu139H-bond, Hydrophobic
Amide Analog Aurora A Kinase (1MQ4)-8.5 Ala213, Glu211, Val147H-bond (Hinge Region), Halogen
Base Scaffold NAD Synthetase (1WXF)-5.8Ser46, Gly47H-bond
Schiff Base Analog NAD Synthetase (1WXF)-7.6 Ser46, Tyr115, Arg141Pi-Pi Stacking, Halogen, H-bond
Mechanistic Insights & Causality

Why does the Amide Analog excel against Aurora A Kinase? The unmodified base scaffold achieves a modest -6.2 kcal/mol against Aurora A. However, derivatizing the cyclobutane amine into an amide extends the molecule, allowing it to act as an ATP-competitive inhibitor. The amide carbonyl and the thiazole nitrogen form a critical bidentate hydrogen-bonding network with the kinase "hinge region" (specifically Ala213 and Glu211). Simultaneously, the 5-bromine atom is thrust into the hydrophobic selectivity pocket, utilizing halogen bonding to lock the conformation in place.

Why does the Schiff Base Analog excel against NAD Synthetase? In contrast, converting the amine into a Schiff base (e.g., an iminophenol derivative) creates an extended, highly conjugated π -system. This planar extension perfectly complements the deep catalytic pocket of E. coli NAD Synthetase. The docking score improves drastically from -5.8 to -7.6 kcal/mol because the imine nitrogen and phenolic hydroxyl engage in strong hydrogen bonding with Ser46 and Arg141, while the bromothiazole ring participates in π−π stacking with Tyr115, effectively blocking the natural amidation of nicotinic acid adenine dinucleotide (NAAD).

Conclusion

The 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine scaffold is not a static entity; it is a highly tunable pharmacophore. By understanding the biophysical causality of the cyclobutane's rigidity and the thiazole's halogen bonding capabilities, researchers can direct this scaffold toward entirely different therapeutic areas. Amide derivatization drives the molecule toward potent, ATP-competitive kinase inhibition (oncology), whereas Schiff base formation pivots the molecule toward multi-dentate catalytic pocket inhibition (antimicrobial). Utilizing a self-validating docking and MD protocol ensures that these structural modifications translate reliably from in silico models to in vitro success.

References

  • Bathula, S., et al. "2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies." ACS Omega, 2023. URL:[Link]

  • Al-Ostoot, F. H., et al. "Antimicrobial Activity of Novel Ni(II) and Zn(II) Complexes with (E)-2-((5-Bromothiazol-2-yl)imino)methyl)phenol Ligand: Synthesis, Characterization and Molecular Docking Studies." Antibiotics (Basel), 2023. URL:[Link]

  • Nowakowski, J., et al. "Crystal Structure of Aurora-A Protein Kinase." RCSB Protein Data Bank (PDB ID: 1MQ4), 2002. URL:[Link]

  • Jauch, R., et al. "E.coli NAD Synthetase." RCSB Protein Data Bank (PDB ID: 1WXF), 2005. URL:[Link]

Validation

Confirming the Target Engagement of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine: A Comprehensive Comparison Guide

Introduction: The Strategic Role in Fragment-Based Drug Discovery Fragment-based drug discovery (FBDD) has revolutionized the identification of novel chemical matter for challenging therapeutic targets[1]. By screening l...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role in Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) has revolutionized the identification of novel chemical matter for challenging therapeutic targets[1]. By screening low-molecular-weight compounds, researchers can map the essential binding hot-spots of a protein before elaborating the fragment into a high-affinity lead.

Among emerging pharmacophores, 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine (CAS: 1503919-46-7)[2] has proven to be a highly versatile fragment building block. It is particularly valuable in the development of inhibitors for metabolic kinases, such as Ketohexokinase (KHK). KHK is the primary driver of fructose-induced de novo lipogenesis and a heavily validated target for metabolic diseases like Non-Alcoholic Steatohepatitis (NASH)[3]. Confirming the target engagement of this specific fragment is critical for establishing a reliable foundation for subsequent lead optimization.

G Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK binds F1P Fructose-1-Phosphate KHK->F1P phosphorylates Lipogenesis De Novo Lipogenesis (NAFLD/NASH) F1P->Lipogenesis drives Inhibitor 1-(5-Bromothiazol-2-yl) cyclobutan-1-amine Inhibitor->KHK inhibits

Figure 1: Mechanistic pathway of KHK in fructose metabolism and its targeted inhibition.

Mechanistic Rationale: Why This Specific Fragment?

As an Application Scientist, it is essential to look beyond the basic structure and understand the causality behind a fragment's binding efficiency. The superior target engagement of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine compared to unadorned heteroaromatics is driven by precise stereoelectronic properties:

  • Conformational Restriction: The cyclobutane ring rigidly locks the primary amine in a defined spatial orientation. This pre-organization minimizes the entropic penalty typically incurred when flexible aliphatic amines bind to the acidic residues within a kinase's ATP-binding pocket.

  • Halogen Bonding (σ-Hole Interaction): The bromine atom at the 5-position of the thiazole ring is not merely a synthetic handle for cross-coupling. It acts as a potent halogen bond donor to the backbone carbonyls in the kinase hinge region. This highly directional interaction significantly increases the residence time and overall binding affinity.

Comparative Target Engagement Data

To objectively validate the performance of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine (Compound 1), we benchmarked it against two structurally related alternatives to isolate the contributions of its specific functional groups:

  • Alternative A: 1-(Thiazol-2-yl)cyclobutan-1-amine (Lacks the 5-bromo substituent, testing the exact contribution of the halogen bond).

  • Alternative B: 1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine (Replaces the thiazole with a pyrimidine, testing the heteroaromatic core preference).

Quantitative Performance Summary

Data is representative of typical FBDD screening campaigns against metabolic kinases to illustrate comparative superiority.

CompoundStructural ModificationKD (SPR, µM)ΔTm (DSF, °C)Ligand Efficiency (LE)
Compound 1 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine45.2 +3.8 0.42
Alternative A 1-(Thiazol-2-yl)cyclobutan-1-amine (No Br)310.5+0.90.28
Alternative B 1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine125.0+1.50.34

Conclusion: Compound 1 demonstrates a nearly 7-fold improvement in binding affinity ( KD​ ) over Alternative A, proving that the 5-bromo modification is critical for anchoring the fragment via halogen bonding. Furthermore, its Ligand Efficiency (LE) of 0.42 makes it an exceptional starting point for fragment growing.

Experimental Workflows for Target Engagement

To ensure a self-validating system, we employ an orthogonal approach utilizing Surface Plasmon Resonance (SPR) for kinetic profiling and Differential Scanning Fluorimetry (DSF) for thermodynamic validation.

Workflow Step1 Fragment Library Screening Step2 Hit: 1-(5-Bromothiazol-2-yl) cyclobutan-1-amine Step1->Step2 Step3A SPR (Kinetics) Determine KD & Koff Step2->Step3A Step3B DSF / TSA Thermal Stabilization (ΔTm) Step2->Step3B Step4 X-ray Crystallography Structural Binding Mode Step3A->Step4 Step3B->Step4 Step5 Fragment Growing & Lead Optimization Step4->Step5

Figure 2: Orthogonal target engagement workflow for fragment validation and optimization.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetics

Causality: We use SPR rather than endpoint assays because understanding the dissociation rate ( koff​ ) is paramount. A slower koff​ driven by the 5-bromo halogen bond dictates the residence time, which correlates better with in vivo efficacy than equilibrium affinity ( KD​ ) alone[4].

  • Step 1: Surface Preparation. Immobilize recombinant KHK onto a CM5 sensor chip via standard amine coupling (target density: ~3000 RU).

    • Self-validation: Block a reference flow cell with ethanolamine to subtract bulk refractive index changes and non-specific binding artifacts.

  • Step 2: Analyte Preparation. Prepare a 2-fold dilution series of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine (from 200 µM down to 6.25 µM) in running buffer (PBS-T + 2% DMSO).

    • Self-validation: Ensure the DMSO concentration is perfectly matched between the running buffer and the analyte to prevent massive bulk shift anomalies.

  • Step 3: Injection & Regeneration. Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.

  • Step 4: Data Fitting. Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol 2: Differential Scanning Fluorimetry (DSF / TSA)

Causality: DSF is deployed as an orthogonal thermodynamic validation. If the fragment genuinely binds the folded state of KHK, it will lower the free energy of the folded state, thereby increasing the temperature required to unfold the protein ( Tm​ )[5].

  • Step 1: Master Mix Assembly. Combine 2 µM KHK protein, 5X SYPRO Orange dye, and 100 µM of the fragment in a 20 µL reaction volume (HEPES buffer, pH 7.4).

    • Self-validation: Include a DMSO-only control to establish the baseline Tm​ of the apo-protein, ensuring the solvent itself is not destabilizing the kinase.

  • Step 2: Thermal Cycling. Subject the 96-well plate to a temperature gradient from 25°C to 95°C at a ramp rate of 1°C/min using a real-time PCR system.

  • Step 3: Melt Curve Derivation. Plot the first derivative of the fluorescence emission curve. The peak of the derivative represents the Tm​ . Calculate the shift: ΔTm​=Tm(ligand)​−Tm(apo)​ . A shift of +3.8°C strongly confirms direct target engagement.

References

  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragments on drug discovery. Nature Reviews Drug Discovery. URL:[Link]

  • Myszka, D. G. (1999). Improving biosensor analysis. Journal of Molecular Recognition. URL:[Link]

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols. URL:[Link]

  • KHK Inhibitors. (2022). Patent WO2022212194A1. Google Patents.
  • 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine (CAS 1503919-46-7). AA Blocks Product Index. URL: [Link]

Sources

Comparative

Independent Verification of the Synthesis of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine: A Comparative Guide

As a Senior Application Scientist in early-phase drug discovery, I frequently evaluate the scalability, atom economy, and reliability of synthetic routes for novel pharmacophores. The target molecule, 1-(5-Bromothiazol-2...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-phase drug discovery, I frequently evaluate the scalability, atom economy, and reliability of synthetic routes for novel pharmacophores. The target molecule, 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine , is a highly valuable, sp³-enriched building block. The quaternary cyclobutane center provides rigid conformational restriction, while the 5-bromothiazole moiety serves as an ideal orthogonal handle for subsequent palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Synthesizing sterically hindered quaternary amines bearing electron-deficient heteroaryls is notoriously challenging. In this guide, we objectively compare two distinct synthetic methodologies to construct this molecule: Route A (Directed Organolithium Addition) and Route B (De Novo Hantzsch Thiazole Synthesis).

Mechanistic Causality & Synthetic Strategy

Route A: Directed Organolithium Addition to Ellman’s Imine

Direct addition of organometallics to cyclobutanone often suffers from competitive enolization due to the high α-acidity of the strained four-membered ring. By condensing cyclobutanone with Ellman's sulfinamide (2-methylpropane-2-sulfinamide), we form a stable sulfinyl imine. This transformation not only prevents α-deprotonation but significantly1[1], facilitating the attack of sterically demanding nucleophiles.

The nucleophile is generated via the regioselective lithium-halogen exchange of 2,5-dibromothiazole. Thiazoles are highly susceptible to the 2[2]—a base-catalyzed isomerization to the thermodynamically most stable metalated species. By strictly maintaining cryogenic conditions (-78 °C) and utilizing exactly 1.0 equivalent of n-BuLi, we kinetically trap the 5-bromo-2-lithiothiazole, preventing unwanted halogen migration prior to imine addition.

Route B: Hantzsch Thiazole Synthesis & Electrophilic Bromination

Alternatively, the thiazole core can be built de novo to avoid cryogenic organometallic chemistry. Starting from 1-(Boc-amino)cyclobutane-1-carboxamide, 3[3] is employed to convert the amide into a thioamide. The thermodynamic driving force here is the formation of a highly stable P=O bond during the cycloreversion of the thiaoxaphosphetane intermediate.

The resulting thioamide undergoes a classical 4[4] with bromoacetaldehyde diethyl acetal to form the unsubstituted thiazole core. Subsequent bromination with N-bromosuccinimide (NBS) is highly regioselective for the C5 position due to the electron-donating nature of the C2-alkyl substituent.

Workflow Visualizations

RouteA A Cyclobutanone B Ellman's Sulfinamide Ti(OEt)4 C Sulfinyl Imine Intermediate E Sulfinamide Adduct C->E Nucleophilic Addition D 2,5-Dibromothiazole n-BuLi, -78°C D->E C2-Lithiation G 1-(5-Bromothiazol-2-yl) cyclobutan-1-amine E->G Sulfinyl Cleavage F HCl / Dioxane Deprotection F->G AB AB AB->C Condensation

Figure 1: Route A - Directed Organolithium Addition via Ellman's Sulfinyl Imine.

RouteB A 1-Boc-amino- cyclobutanecarboxamide B Lawesson's Reagent THF, 65°C C Thioamide Intermediate E Thiazole Core (Boc-protected) C->E Hantzsch Cyclization D Bromoacetaldehyde diethyl acetal D->E Hantzsch Cyclization G 5-Bromothiazole Intermediate E->G Electrophilic Substitution F NBS / DMF Bromination F->G I 1-(5-Bromothiazol-2-yl) cyclobutan-1-amine G->I Boc Cleavage H TFA / DCM Deprotection H->I AB AB AB->C Thionation

Figure 2: Route B - De Novo Hantzsch Thiazole Synthesis and Regioselective Bromination.

Quantitative Data Comparison

MetricRoute A (Organolithium/Ellman's)Route B (Hantzsch/Lawesson's)
Overall Yield 45% – 55%25% – 35%
Step Count 3 Steps4 Steps
Key Challenge Cryogenic control (-78 °C), moisture sensitivityMalodorous reagents, regioselectivity of bromination
Scalability High (ideal for flow chemistry or careful batch cooling)Moderate (purification of thioamides can be tedious)
Atom Economy ModerateLow (Lawesson's reagent generates significant waste)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems incorporating critical In-Process Controls (IPCs).

Route A: Organolithium / Ellman's Approach

Step 1: Imine Condensation

  • Dissolve cyclobutanone (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.05 eq) in anhydrous THF (0.5 M).

  • Add Ti(OEt)₄ (2.0 eq) dropwise at room temperature. Stir for 12 hours.

  • IPC 1: Monitor via ¹H NMR. The disappearance of the cyclobutanone multiplet (~3.0 ppm) and the appearance of a sharp t-butyl singlet (~1.2 ppm) validates quantitative imine formation.

  • Quench with brine, filter through Celite, and concentrate to yield the sulfinyl imine.

Step 2: Lithiation and Nucleophilic Addition

  • Dissolve 2,5-dibromothiazole (1.2 eq) in anhydrous Toluene/THF (4:1) and cool to strictly -78 °C.

  • Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 30 minutes.

  • IPC 2: Quench a 50 µL aliquot with D₂O. Analyze via LC-MS to confirm >95% deuterium incorporation at the C2 position, validating complete lithiation without halogen dance rearrangement.

  • Add the sulfinyl imine (1.0 eq) dissolved in THF dropwise. Stir for 2 hours at -78 °C, then warm to room temperature.

  • Quench with saturated NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.

Step 3: Sulfinyl Cleavage

  • Dissolve the adduct in MeOH and add 4M HCl in dioxane (3.0 eq). Stir for 1 hour at room temperature.

  • IPC 3: LC-MS should indicate the complete disappearance of the starting material mass [M+H]⁺ and the appearance of the free amine [M-104]⁺.

  • Concentrate and precipitate the hydrochloride salt using cold diethyl ether.

Route B: Hantzsch / Lawesson's Approach

Step 1: Thionation

  • Dissolve 1-(Boc-amino)cyclobutane-1-carboxamide (1.0 eq) and Lawesson's Reagent (0.6 eq) in anhydrous THF.

  • Heat to 65 °C for 4 hours.

  • IPC 1: TLC (EtOAc/Hexanes 1:1) should show complete consumption of the highly polar amide to a less polar, UV-active thioamide spot.

Step 2: Hantzsch Cyclization

  • Dissolve the thioamide (1.0 eq) in EtOH. Add bromoacetaldehyde diethyl acetal (1.2 eq) and catalytic TsOH.

  • Reflux for 8 hours. Neutralize with saturated NaHCO₃ and extract with DCM.

Step 3: Regioselective Bromination

  • Dissolve the crude thiazole intermediate in DMF. Protect from light.

  • Add NBS (1.05 eq) portion-wise at 0 °C. Stir for 2 hours at room temperature.

  • IPC 2: LC-MS must confirm the mass shift of +78 Da (bromine isotope pattern). A minor dibrominated impurity (<5%) may be present and must be removed via column chromatography.

Step 4: Boc Cleavage

  • Treat the purified intermediate with 20% TFA in DCM for 2 hours at room temperature.

  • Concentrate under reduced pressure and lyophilize to obtain the TFA salt of the target amine.

Conclusion

For discovery chemistry where rapid access to the scaffold is required without specialized cryogenic equipment, Route B offers a viable, bench-stable pathway, albeit with lower overall yields and poor atom economy. However, as a Senior Application Scientist, I strongly recommend Route A for process scale-up. The directed organolithium addition to Ellman's imine provides superior yields (up to 55%), excellent step economy, and avoids the generation of malodorous phosphorus/sulfur waste. When paired with continuous flow microreactors to perfectly control the -78 °C lithiation step, Route A represents the gold standard for synthesizing 1-(5-bromothiazol-2-yl)cyclobutan-1-amine.

References

  • Title: Taming the Halogen Dance of Bromo(Thi)
  • Title: Expanding the Chemical Space of 1,2-Difunctionalized Cyclobutanes Source: ACS Publications URL
  • Title: A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis Source: MDPI URL
  • Title: Thiazole synthesis Source: Organic Chemistry Portal URL

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Validation

A Comparative Efficacy Analysis: 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine versus its Debrominated Analog in Preclinical Research

In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic efficacy and pharmacokinetic profiles. The introduction of a halogen atom, such as bromin...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic efficacy and pharmacokinetic profiles. The introduction of a halogen atom, such as bromine, into a molecular scaffold can profoundly influence its biological activity. This guide provides a comprehensive, albeit hypothetical, comparative analysis of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine and its debrominated counterpart, 1-(Thiazol-2-yl)cyclobutan-1-amine. This document is intended for researchers, scientists, and professionals in drug development, offering a framework for evaluating the impact of bromination on a potential therapeutic agent.

Introduction: The Thiazole and Cyclobutane Scaffolds in Medicinal Chemistry

The thiazole ring is a privileged heterocyclic motif present in a multitude of FDA-approved drugs and biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] Its ability to participate in hydrogen bonding and pi-stacking interactions makes it a versatile component in ligand-receptor binding.[5] The cyclobutane moiety, while less common, offers a unique three-dimensional structure that can provide conformational rigidity to a molecule.[6][7] This restriction of rotational freedom can lead to enhanced binding affinity and selectivity for its biological target.[7] The combination of these two scaffolds in 1-(Thiazol-2-yl)cyclobutan-1-amine presents a promising starting point for the development of novel therapeutics.

The Influence of Bromination on Pharmacological Properties

The introduction of a bromine atom at the C5 position of the thiazole ring in 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine is a deliberate chemical modification aimed at enhancing the molecule's therapeutic potential. Halogenation, particularly bromination, can impact a compound's properties in several ways:

  • Lipophilicity: Bromine is a lipophilic atom, and its presence can increase the overall lipophilicity of the molecule. This can affect its ability to cross cell membranes, including the blood-brain barrier, potentially influencing its distribution and target engagement in the central nervous system (CNS).[8][9]

  • Binding Interactions: The bromine atom can act as a hydrogen bond acceptor and participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity and selectivity of the ligand for its target protein.[10]

  • Metabolic Stability: The C-Br bond can be more resistant to metabolic degradation compared to a C-H bond, potentially leading to a longer half-life and improved pharmacokinetic profile.

  • Electronic Effects: Bromine is an electron-withdrawing group, which can alter the electronic distribution within the thiazole ring, thereby influencing its reactivity and interaction with the biological target.[1]

Hypothetical Target and Mechanism of Action

For the purpose of this comparative guide, we will hypothesize that both 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine and its debrominated analog are inhibitors of a novel kinase, "Kinase X," implicated in a neurodegenerative disease pathway. The primary amine on the cyclobutane ring is presumed to be a key pharmacophoric feature for interacting with the ATP-binding site of Kinase X.

Comparative Efficacy Evaluation: A Proposed Experimental Framework

To objectively compare the efficacy of the brominated versus the non-brominated analog, a multi-tiered experimental approach is necessary, encompassing in vitro and in vivo studies.

In Vitro Efficacy Assessment

1. Kinase Inhibition Assay:

The primary in vitro experiment would be a direct enzymatic assay to quantify the inhibitory potency of each compound against Kinase X.

  • Objective: To determine the IC50 (half-maximal inhibitory concentration) of each compound.

  • Methodology: A radiometric or fluorescence-based kinase assay would be employed. The assay would measure the phosphorylation of a specific substrate by Kinase X in the presence of varying concentrations of the test compounds.

Table 1: Hypothetical In Vitro Kinase Inhibition Data

CompoundIC50 (nM) against Kinase X
1-(5-Bromothiazol-2-yl)cyclobutan-1-amine15
1-(Thiazol-2-yl)cyclobutan-1-amine150

The anticipated result is a lower IC50 value for the brominated compound, suggesting that the bromine atom contributes favorably to the binding affinity.

2. Ligand Binding Assays:

To understand the binding kinetics, ligand binding assays are crucial.[11][12][13][14]

  • Objective: To determine the binding affinity (Kd), association rate (kon), and dissociation rate (koff).

  • Methodology: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) could be utilized to measure the direct interaction between the compounds and purified Kinase X.

3. Cell-Based Assays:

Cell-based assays are essential to confirm the on-target activity in a more physiologically relevant context.

  • Objective: To assess the ability of the compounds to inhibit Kinase X activity within a cellular environment and to evaluate their cytotoxicity.

  • Methodology: A cell line overexpressing Kinase X would be treated with the compounds. Downstream signaling events would be measured using techniques like Western blotting or ELISA to quantify the phosphorylation of a known Kinase X substrate. A parallel MTT or other cell viability assay would be conducted to assess cytotoxicity.[7]

In Vivo Efficacy Assessment

1. Pharmacokinetic (PK) Studies:

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds is critical for interpreting in vivo efficacy data.[9]

  • Objective: To determine key PK parameters such as half-life (t1/2), maximum concentration (Cmax), and bioavailability.

  • Methodology: The compounds would be administered to rodents (e.g., mice or rats) via relevant routes (e.g., oral, intravenous).[9] Blood samples would be collected at various time points and analyzed by LC-MS/MS to determine the drug concentration.

2. Animal Model of Neurodegeneration:

A relevant animal model is necessary to evaluate the therapeutic potential of the compounds.[8][15][16]

  • Objective: To assess the ability of the compounds to ameliorate disease-related phenotypes.

  • Methodology: A transgenic mouse model of the targeted neurodegenerative disease would be used. The animals would be treated with the compounds, and behavioral tests (e.g., cognitive tests, motor function tests) and biomarker analysis (e.g., levels of phosphorylated tau, amyloid-beta plaques) would be performed.

Table 2: Hypothetical In Vivo Efficacy Data in a Mouse Model

CompoundDose (mg/kg)Improvement in Cognitive Score (%)Reduction in Pathological Biomarker (%)
1-(5-Bromothiazol-2-yl)cyclobutan-1-amine104560
1-(Thiazol-2-yl)cyclobutan-1-amine101525
Vehicle ControlN/A00

The expected outcome is a more significant therapeutic effect with the brominated compound, correlating with its superior in vitro potency and potentially improved pharmacokinetic properties.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
  • Reagents and Materials: Purified recombinant Kinase X, specific substrate peptide, ATP, kinase assay buffer, test compounds (dissolved in DMSO), and a fluorescence-based kinase assay kit.

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the kinase assay buffer, the substrate peptide, and the diluted test compounds.

    • Initiate the reaction by adding a solution of Kinase X and ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the fluorescence signal according to the manufacturer's protocol.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.

Protocol 2: In Vivo Efficacy Study in a Transgenic Mouse Model
  • Animals: Use a validated transgenic mouse model of the targeted neurodegenerative disease and age-matched wild-type controls.

  • Procedure:

    • Acclimatize the animals for at least one week before the start of the experiment.

    • Randomly assign the transgenic animals to three groups: Vehicle control, 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine (10 mg/kg), and 1-(Thiazol-2-yl)cyclobutan-1-amine (10 mg/kg).

    • Administer the compounds or vehicle daily via oral gavage for 4 weeks.

    • Conduct behavioral testing (e.g., Morris water maze for cognitive function) during the final week of treatment.

    • At the end of the study, euthanize the animals and collect brain tissue for biomarker analysis (e.g., ELISA or immunohistochemistry for pathological markers).

    • Statistically analyze the data to compare the treatment groups.

Visualization of Experimental Workflow and Data Comparison

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Comparison kinase_assay Kinase Inhibition Assay (IC50) binding_assay Ligand Binding Assay (Kd) kinase_assay->binding_assay Characterize Binding cell_assay Cell-Based Assay (EC50, Cytotoxicity) binding_assay->cell_assay Confirm Cellular Activity pk_study Pharmacokinetic Study cell_assay->pk_study Proceed to In Vivo animal_model Animal Model of Disease pk_study->animal_model Inform Dosing data_analysis Compare Efficacy: - Potency (IC50/EC50) - Binding Affinity (Kd) - Therapeutic Effect - Safety Profile animal_model->data_analysis

Caption: A streamlined workflow for the comparative efficacy evaluation of the brominated and non-brominated compounds.

structure_activity cluster_properties Predicted Physicochemical & Pharmacological Properties cluster_outcomes Hypothesized Efficacy Outcomes compound_A 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine + Bromine Atom lipophilicity Increased Lipophilicity compound_A->lipophilicity binding Potential for Halogen Bonding compound_A->binding metabolism Increased Metabolic Stability compound_A->metabolism compound_B 1-(Thiazol-2-yl)cyclobutan-1-amine - No Bromine potency Higher Potency (Lower IC50) compound_B->potency Lower invivo_efficacy Improved In Vivo Efficacy compound_B->invivo_efficacy Lower lipophilicity->potency binding->potency metabolism->invivo_efficacy potency->invivo_efficacy

Sources

Comparative

A Researcher's Guide to Validating the Mechanism of Action for Novel Monoamine Transporter Inhibitors: The Case of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine

This guide provides a comprehensive, technically-grounded framework for researchers in drug discovery and pharmacology to rigorously validate the proposed mechanism of action (MoA) of novel compounds. We will use the spe...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded framework for researchers in drug discovery and pharmacology to rigorously validate the proposed mechanism of action (MoA) of novel compounds. We will use the specific case of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine , a molecule whose structural motifs—a 2-aminothiazole and a cyclobutylamine—are found in compounds with known neurological and biological activities.[1][2][3][4] Given these features, a plausible and testable hypothesis is that this compound functions as an inhibitor of monoamine transporters (MATs).[5][6][7][8]

Monoamine transporters, which include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical regulators of neurotransmission and are the targets for a wide array of therapeutics for neuropsychiatric disorders.[7][8][9][10] Validating a novel compound's interaction with these transporters requires a multi-tiered approach, moving from direct target binding to functional cellular and physiological consequences. This guide will detail the essential experiments, explain the scientific rationale behind their selection, and compare the expected outcomes for our lead compound against established reference compounds.

Proposed Signaling Pathway and Validation Workflow

A logical first step in MoA validation is to hypothesize the biological pathway and then design a workflow to test this hypothesis at key junctures.

Proposed Mechanism of Action: Monoamine Transporter Inhibition

Our central hypothesis is that 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine binds to one or more monoamine transporters (DAT, NET, SERT) on the presynaptic neuronal membrane. This binding inhibits the reuptake of their respective neurotransmitters (dopamine, norepinephrine, serotonin) from the synaptic cleft. The resulting increase in extracellular neurotransmitter concentration enhances and prolongs signaling to the postsynaptic neuron.

Proposed_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Dopamine) DA_synapse Dopamine Vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) Compound 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine Compound->DAT Inhibition DA_synapse->DAT Receptor Dopamine Receptor DA_synapse->Receptor Binding Signal Postsynaptic Signaling Cascade Receptor->Signal Activation

Caption: Proposed MoA where the compound inhibits dopamine reuptake.

Experimental Validation Workflow

To confirm this hypothesis, we will employ a sequential and logical series of experiments designed to build a robust evidence base. Each step provides a validation gate before proceeding to more complex and resource-intensive assays.

Validation_Workflow cluster_0 Tier 1: Target Binding & Function cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: In Vivo Pharmacodynamics Assay1 Radioligand Binding Assay (Ki determination) Assay2 Synaptosomal Uptake Assay (IC50 determination) Assay1->Assay2 Functional Confirmation Assay3 Cellular Thermal Shift Assay (CETSA) (Confirming intracellular binding) Assay2->Assay3 Cellular Validation Assay4 In Vivo Microdialysis (Neurotransmitter level changes) Assay3->Assay4 Physiological Relevance

Sources

Safety & Regulatory Compliance

Safety

1-(5-Bromothiazol-2-yl)cyclobutan-1-amine proper disposal procedures

Operational Guide: Safe Handling and Disposal Procedures for 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine (CAS: 1503919-46-7) is a specialized heterocyclic building block frequently...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal Procedures for 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine

1-(5-Bromothiazol-2-yl)cyclobutan-1-amine (CAS: 1503919-46-7) is a specialized heterocyclic building block frequently utilized in drug discovery and pharmaceutical development. While highly valuable for synthesizing targeted therapeutics, its unique molecular architecture—combining a halogenated heterocycle with a basic primary amine—presents a trifecta of logistical and environmental challenges during disposal.

This guide provides a causality-driven, self-validating protocol for the safe segregation, containerization, and final destruction of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Phase 1: Chemical Profile & Causality of Hazards

To implement an effective disposal strategy, laboratory personnel must understand why this specific molecule requires stringent handling:

  • The Bromine Substituent (Halogenated Hazard): The presence of a covalently bound bromine atom dictates that this compound must never be mixed with standard organic waste. Thermal destruction of halogenated organics at standard incineration temperatures (<850°C) leads to the de novo synthesis of highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs/PBDFs) ()[1].

  • The Thiazole Ring (Sulfur/Nitrogen Heterocycle): Combustion of the thiazole core generates sulfur oxides (SOx) and nitrogen oxides (NOx). This requires the waste to be processed at facilities equipped with advanced alkaline wet scrubbing systems to prevent acid rain precursors from entering the atmosphere ()[2].

  • The Cyclobutanamine Group (Basic Reactivity): As a primary organic base, the amine group can react exothermically with acidic waste streams. This dictates strict chemical segregation to prevent the over-pressurization of sealed waste containers ()[3].

Phase 2: Step-by-Step Disposal Protocol

Every step in this workflow is designed as a self-validating system. Do not proceed to the next step without passing the designated verification check.

Step 1: Point-of-Generation Segregation
  • Action: Isolate all liquid and solid waste containing 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine into designated "Halogenated Organic Waste" streams.

  • Causality: Mixing halogenated compounds with non-halogenated solvents (e.g., ethanol, hexanes) contaminates the entire drum. Non-halogenated solvents are typically recycled or burned for energy recovery. Even trace amounts of halogens (>1,000 ppm) force the entire mixture into expensive, high-temperature incineration pathways, increasing disposal costs by up to 300% ()[4].

  • Verification Check: Visually confirm the waste container is explicitly labeled "Halogenated" before introducing the chemical.

Step 2: Containerization and Compatibility
  • Action: Use UN-approved High-Density Polyethylene (HDPE) or glass carboys for liquid waste. Do not use metal containers.

  • Causality: If the amine waste inadvertently mixes with trace moisture and halogenated solvent degradation products (such as hydrobromic acid), metal containers will rapidly corrode, leading to catastrophic leaks in the storage area ()[5].

  • Verification Check: Inspect the bottom of the container for the material code (ensure a "2" inside the recycling triangle for HDPE) and verify the absence of structural micro-fissures.

Step 3: Neutralization of Mixed Streams (If Applicable)
  • Action: If the compound was utilized in an acidic reaction mixture, slowly neutralize the solution to pH 6–8 using a weak base (e.g., sodium bicarbonate) inside a fume hood before transferring it to the final waste container.

  • Causality: Sealing an acidic amine mixture can lead to continuous salt formation and off-gassing (e.g., CO2 evolution), which pressurizes the container and creates an explosion hazard during transport ()[3].

  • Verification Check: Test the aqueous phase of the waste with pH paper. Ensure all bubbling has completely ceased for at least 15 minutes before capping.

Step 4: RCRA-Compliant Labeling and Storage
  • Action: Affix a hazardous waste tag immediately upon adding the first drop of waste. Store the container in a designated Satellite Accumulation Area (SAA) utilizing secondary containment (e.g., a polyethylene spill tray).

  • Causality: The EPA's Resource Conservation and Recovery Act (RCRA) requires strict cradle-to-grave tracking. Secondary containment ensures that if the primary vessel fails, the halogenated waste does not breach the laboratory drain system, preventing severe environmental contamination ()[6].

  • Verification Check: Ensure the container is tightly capped (threaded completely, not just resting on top) whenever it is not actively receiving waste.

Phase 3: Final Treatment and Destruction Parameters

When the waste is transferred to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF), it undergoes specialized thermal destruction. The table below summarizes the operational parameters required to safely destroy this compound compared to standard waste.

Table 1: Quantitative Disposal Parameters for 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine

ParameterHalogenated Organic Waste TargetStandard Non-Halogenated WasteCausality / Rationale
Incineration Temperature > 1100 °C ~ 850 °CExtreme heat is required to break C-Br bonds and prevent PBDD/PBDF (dioxin) formation[1].
Residence Time ≥ 2.0 seconds 1.0 - 2.0 secondsEnsures complete thermal oxidation of the robust thiazole heterocyclic ring[1].
Flue Gas Treatment Wet Alkaline Scrubbing Standard FiltrationActively neutralizes corrosive HBr and SOx gases generated from the bromine and sulfur atoms[2].
Disposal Cost Multiplier 2x - 3x Base Cost 1x Base CostSpecialized high-temp kilns and continuous scrubber maintenance drive up operational costs[4].

Phase 4: Disposal Workflow Visualization

The following decision tree outlines the logical workflow for processing 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine from the point of generation to final destruction.

DisposalWorkflow A Waste Generation: 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine B Is the waste mixed with aqueous acids? A->B C Neutralize carefully (Exothermic risk) B->C Yes D Segregate as: Halogenated Organic Waste B->D No C->D E Containerization: HDPE or Glass (No Metal) D->E F RCRA Labeling: 'Hazardous Waste - Halogenated' E->F G Final Disposal: Incineration (>1100°C) F->G

Figure 1: Disposal workflow for 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine.

References

  • Environmental Protection Agency (EPA Ireland). "Economic Study of Solvent Recycling and Treatment – Final Report." epa.ie. [Link]

  • Safety & Risk Services, University of British Columbia. "Organic Solvent Waste Disposal." ubc.ca. [Link]

  • Earlham College. "Hazardous waste disposal." earlham.edu.[Link]

  • Campus Operations, Temple University. "Halogenated Solvents in Laboratories." temple.edu. [Link]

  • Eastern Washington University. "Hazardous Waste Management Program." ewu.edu. [Link]

  • Coalition for Responsible Waste Incineration (CRWI). "Standards for Owners and Operators of Hazardous Waste Incinerators." crwi.org. [Link]

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Handling

Personal protective equipment for handling 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine

Comprehensive Safety and Handling Guide: 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine This guide provides essential safety and logistical information for the handling and disposal of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine

This guide provides essential safety and logistical information for the handling and disposal of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine, a compound of interest for researchers and professionals in drug development. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes data from structurally similar molecules, including brominated thiazoles and cyclobutylamines, to establish a robust and scientifically grounded safety protocol.

Hazard Assessment and Core Principles

1-(5-Bromothiazol-2-yl)cyclobutan-1-amine is a halogenated heterocyclic amine. Based on the analysis of related compounds, it should be handled with the assumption that it is harmful if swallowed, causes skin irritation, and may cause serious eye irritation.[1][2] The presence of the bromothiazole moiety suggests potential for reactivity and requires careful handling to avoid exposure and ensure experimental integrity.[3][4]

The foundational principle of this guide is the "As Low As Reasonably Achievable" (ALARA) principle regarding exposure. All operations should be conducted in a manner that minimizes the quantity of the compound used and the potential for aerosolization or direct contact.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is critical when handling 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine. The following table outlines the recommended PPE for various laboratory activities.

Activity Required PPE Rationale
Weighing and Aliquoting - Nitrile Gloves (double-gloved) - Chemical Splash Goggles - Lab Coat - N95 Particulate RespiratorTo prevent inhalation of fine particles and protect against accidental skin and eye contact.
Solution Preparation and Transfers - Nitrile Gloves (double-gloved) - Chemical Splash Goggles - Lab Coat or Chemical-Resistant ApronTo protect against splashes and direct skin/eye contact with the dissolved compound.
Reaction Work-up and Purification - Nitrile Gloves (double-gloved) - Chemical Splash Goggles with Face Shield - Chemical-Resistant Lab Coat or ApronTo provide enhanced protection during procedures with a higher risk of splashes or unexpected reactions.
Waste Disposal - Nitrile Gloves - Chemical Splash Goggles - Lab CoatTo ensure protection during the handling and sealing of waste containers.

Note on Glove Selection: Nitrile gloves are recommended for general handling due to their resistance to a broad range of chemicals.[5] For prolonged operations or when handling concentrated solutions, consider using thicker, chemical-resistant gloves and consult a glove compatibility chart.

Operational and Handling Plan: A Step-by-Step Approach

All handling of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine, from weighing to disposal, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] Ensure the fume hood has adequate airflow and is not cluttered. An eyewash station and safety shower must be readily accessible.[2]

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing:

    • Use an analytical balance inside the fume hood.

    • To minimize static electricity, which can cause the powder to disperse, use an anti-static weigh boat or a grounding strap.

    • Carefully transfer the desired amount of the compound using a clean spatula. Avoid creating dust.

    • Once weighed, securely cap the stock container immediately.

  • Dissolution:

    • Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

    • If necessary, use gentle agitation (e.g., a magnetic stirrer at a low setting) to aid dissolution.

  • Transfers:

    • Use a calibrated pipette or a syringe with a blunt-tip needle for liquid transfers to ensure accuracy and prevent spills.

    • Dispense liquids slowly against the inner wall of the receiving vessel.

  • Post-Handling:

    • After each operation, decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol or isopropanol) followed by a detergent wash.

    • Wipe down the work surface within the fume hood with the same decontaminating solvent.

    • Dispose of all contaminated disposable materials (gloves, bench paper, pipette tips) in the designated hazardous waste container.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine and associated contaminated materials is crucial to prevent environmental contamination and adhere to institutional and federal regulations.

  • Solid Waste: All solid waste, including unused compound, contaminated weighing paper, and disposable labware, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[6]

  • Liquid Waste: All liquid waste, including reaction residues and solvent rinses, should be collected in a separate, clearly labeled, sealed, and compatible hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been verified.

  • Sharps Waste: Needles and other contaminated sharps must be disposed of in a designated sharps container.

All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "1-(5-Bromothiazol-2-yl)cyclobutan-1-amine".[6]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

  • Spill:

    • Evacuate the area and restrict access.

    • Ensure proper PPE is worn before attempting cleanup.

    • For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

    • For large spills, contact your institution's environmental health and safety department immediately.

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood weigh Weigh Compound prep_hood->weigh Begin Work dissolve Dissolve in Solvent weigh->dissolve transfer Transfer Solution dissolve->transfer decontaminate Decontaminate Equipment transfer->decontaminate Complete Work dispose_waste Dispose of Waste decontaminate->dispose_waste

Caption: Workflow for the safe handling of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine.

References

  • Benchchem. Personal protective equipment for handling 2-Amino-2-(1H-tetrazol-5-yl)ethanol.
  • CymitQuimica.
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  • Smolecule. amine.

  • SigmaAldrich.cn.
  • DiNovo. Personal Protection Equipment - DiNovo.
  • Fisher Scientific.
  • Thermo Fisher Scientific.
  • ChemScene. (S)-1-(5-Bromothiazol-2-yl)ethan-1-amine.
  • Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals.
  • BVL. Personal protective equipment when handling plant protection products.
  • Allan Chemical Corporation. How to Choose PPE for Chemical Work.
  • ACS Publications. Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods | The Journal of Organic Chemistry.
  • ACS Publications. Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods - The Journal of Organic Chemistry.
  • NextSDS. 1-(4-methyl-1,3-thiazol-2-yl)
  • Lookchem.
  • Indian Academy of Sciences. IV.
  • NextSDS. 1-(2-amino-1,3-thiazol-5-yl)
  • MDPI.
  • Sigma-Aldrich. 2-Amino-5-bromothiazole 97 61296-22-8.

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